molecular formula C6H12O7 B078924 Galactonic acid CAS No. 13382-27-9

Galactonic acid

Katalognummer: B078924
CAS-Nummer: 13382-27-9
Molekulargewicht: 196.16 g/mol
InChI-Schlüssel: RGHNJXZEOKUKBD-MGCNEYSASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Galactonic acid is a vital sugar acid derivative of D-galactose, serving as a key intermediate in the microbial catabolic pathway known as the De Ley-Doudoroff pathway. Its primary research value lies in the study of bacterial metabolism, particularly in Gram-negative bacteria like E. coli, where it is produced from D-galactose via the enzyme galactose dehydrogenase. Researchers utilize D-galactonic acid to investigate the mechanisms of aldonic acid metabolism, enzymatic conversions, and the function of specific dehydratases and aldolases that process it into downstream metabolites like 2-keto-3-deoxy-galactonate. Beyond fundamental metabolic studies, this compound is essential in glycobiology for synthesizing complex carbohydrate structures and probing the specificity of enzymes involved in galactose utilization. It also finds application in microbiology for studying bacterial nutrition and carbon source utilization, as well as in industrial biotechnology for the potential development of bio-based chemicals. As a well-defined biochemical tool, high-purity D-galactonic acid enables precise research into the intricate interplay between carbohydrate structure and biological function.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHNJXZEOKUKBD-MGCNEYSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045955, DTXSID701316380
Record name Galactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Galactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Galactonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13382-27-9, 576-36-3
Record name Galactonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13382-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Galactonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=576-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Galactonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Galactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Galactonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133 - 136 °C
Record name Galactonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Enigmatic Presence of Galactonic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactonic acid, a sugar acid derived from galactose, represents an intriguing yet underexplored component of the plant metabolome. Its structural similarity to other key sugar acids suggests potential roles in plant physiology and stress response. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the natural occurrence of this compound in plants. It clearly distinguishes this compound from the structurally related and more abundant galacturonic acid, the primary building block of pectin (B1162225). This document details hypothesized biosynthetic pathways, summarizes known occurrences, and presents detailed experimental protocols for the extraction and analysis of related compounds, which can be adapted for this compound research. The guide aims to equip researchers with the foundational knowledge required to investigate the physiological significance and potential applications of this compound in plants.

Introduction: Distinguishing this compound

In the study of plant carbohydrates and their derivatives, precision in molecular identification is paramount. This compound is often confused with the more prevalent galacturonic acid and the phenotypically distinct gallic acid .

  • This compound: A sugar acid where the aldehyde group at the C1 position of galactose is oxidized to a carboxylic acid.

  • Galacturonic Acid: A sugar acid where the alcohol group at the C6 position of galactose is oxidized to a carboxylic acid. It is the main component of pectin.[1][2]

  • Gallic Acid: A phenolic compound (3,4,5-trihydroxybenzoic acid) that is a building block of hydrolyzable tannins and is not a sugar acid.[3][4]

This guide focuses exclusively on the natural occurrence of This compound in the plant kingdom.

G cluster_galactose Galactose cluster_galactonic This compound (Oxidation at C1) cluster_galacturonic Galacturonic Acid (Oxidation at C6) Galactose Galactonic Galactose->Galactonic Oxidation of Aldehyde Galacturonic Galactose->Galacturonic Oxidation of Primary Alcohol

Caption: Structural differences between galactose, this compound, and galacturonic acid.

Documented Natural Occurrence of this compound

Direct reports of this compound in plants are scarce. However, metabolomic studies have identified its presence in a few species, suggesting a more widespread, yet often unquantified, distribution.

Plant SpeciesTissue/OrganContext of StudyReference(s)
Vicia faba (Fava Bean)Not specifiedMetabolite Database Listing[5]
Capsicum annuum (Pepper)Not specifiedMetabolite Database Listing[5]
Arabidopsis thalianaNot specifiedCold Acclimation Metabolomics[6]

In a study on Arabidopsis thaliana, this compound was identified as one of the metabolites contributing to the metabolic differentiation of plants subjected to cold stress, hinting at a potential role in abiotic stress responses.[6]

Biosynthesis and Physiological Role

Hypothesized Biosynthesis in Plants

A definitive biosynthetic pathway for this compound in plants has not been elucidated. However, based on its formation in other organisms, a plausible pathway can be hypothesized. In humans, galactose is converted to galactonolactone (B1212098) by galactose dehydrogenase, which is then hydrolyzed, either spontaneously or enzymatically, to this compound.[7] This pathway may serve as a model for its formation in plants.

The Well-Characterized Pathway of the Related Galacturonic Acid

In contrast, the biosynthesis of UDP-D-galacturonic acid, the activated precursor for pectin, is well-documented in plants. It is formed through the epimerization of UDP-D-glucuronic acid, a reaction catalyzed by UDP-D-glucuronic acid 4-epimerase.[8][9][10][11]

G UDPGlc UDP-D-Glucose UDPGlcUA UDP-D-Glucuronic Acid UDPGlc->UDPGlcUA UDP-Glucose Dehydrogenase UDPGalA UDP-D-Galacturonic Acid UDPGlcUA->UDPGalA UDP-D-Glucuronic Acid 4-Epimerase Pectin Pectin Synthesis UDPGalA->Pectin

Caption: Biosynthesis pathway of UDP-D-Galacturonic Acid for pectin synthesis in plants.

Potential Physiological Significance

The upregulation of this compound during cold acclimation in Arabidopsis thaliana suggests a role in stress physiology.[6] Sugar acids can act as osmoprotectants, antioxidants, or signaling molecules. Further research is needed to determine the specific functions of this compound in plants.

Experimental Protocols

Extraction of Organic Acids from Plant Material

This protocol is a general method for extracting organic acids from plant tissues and can serve as a starting point.

Materials:

  • Plant tissue (fresh or frozen at -20°C)

  • Strongly acidic cation exchanger resin

  • Deionized water

  • Homogenizer

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Weigh a known amount of plant tissue (e.g., 1-2 g).

  • Add a proportional amount of a strongly acidic cation exchanger.

  • Add deionized water and homogenize the mixture.

  • Stir the suspension for 15-30 minutes.

  • Centrifuge the homogenate to pellet the solid material.

  • Collect the supernatant.

  • Repeat the extraction of the pellet with deionized water at least twice.

  • Pool the supernatants.

  • Filter the pooled supernatant to remove any remaining particulate matter.

  • The resulting extract is ready for downstream analysis or purification.

This method has the advantage of extracting minimal chlorophyll, simplifying subsequent purification steps.[12]

Purification by Ion-Exchange Chromatography

As an acidic compound, this compound can be purified from a crude extract using anion-exchange chromatography.

Materials:

  • Anion exchange resin (e.g., DEAE-Sepharose)

  • Chromatography column

  • Binding buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution buffer (e.g., 20 mM Tris-HCl, pH 8.0, with a 0-1 M NaCl gradient)

  • Crude this compound-containing extract

Procedure:

  • Pack the anion exchange resin into the chromatography column.

  • Equilibrate the column with 5-10 column volumes of binding buffer.

  • Adjust the pH and conductivity of the crude extract to match the binding buffer.

  • Load the sample onto the column.

  • Wash the column with 5-10 column volumes of binding buffer to remove unbound impurities.

  • Elute the bound this compound using a linear gradient of the elution buffer (0-1 M NaCl).

  • Collect fractions and analyze for the presence of this compound using a suitable analytical method (e.g., LC-MS).

  • Pool the fractions containing pure this compound.[13]

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the quantification of galacturonic acid and can be adapted for this compound with the use of an appropriate standard.

Principle: This method involves the degradation of the sugar acid to a characteristic product, which is then quantified by LC-MS using a stable isotope-labeled internal standard.[14]

Materials:

  • Plant extract

  • Concentrated sulfuric acid

  • Stable isotope-labeled internal standard (e.g., 13C6-galactonic acid, if available)

  • UHPLC-ESI-MS system

Procedure:

  • Sample Preparation: An aliquot of the plant extract is mixed with the internal standard.

  • Degradation: The sample is treated with concentrated sulfuric acid under optimized conditions to convert the sugar acid to a specific, stable degradation product.

  • Extraction: The degradation product is extracted from the reaction mixture.

  • LC-MS Analysis: The extracted degradation product is quantified by UHPLC-ESI-MS. Quantification is achieved by single ion monitoring (SIM) of the degradation product and its corresponding 13C-labeled counterpart.[14]

G cluster_prep Sample Preparation cluster_react Reaction cluster_analysis Analysis A Plant Extract B Add Internal Standard A->B C Acid Degradation B->C D Extraction of Degradation Product C->D E UHPLC-ESI-MS D->E F Quantification (SIM) E->F

Caption: Experimental workflow for the quantification of sugar acids by LC-MS.

Future Directions

The study of this compound in plants is in its infancy. Future research should focus on:

  • Wider Metabolomic Screening: Conducting broader metabolomic analyses across a diverse range of plant species to map the distribution of this compound.

  • Pathway Elucidation: Utilizing genetic and biochemical approaches to identify the enzymes responsible for this compound biosynthesis in plants.

  • Functional Analysis: Employing genetic modification techniques (e.g., CRISPR/Cas9) to alter this compound levels in model plants to investigate its physiological roles, particularly in stress responses.

  • Development of Analytical Standards: The synthesis and commercial availability of this compound standards are crucial for accurate quantification and will greatly facilitate research in this area.

Conclusion

This compound remains a largely uncharacterized metabolite in the plant kingdom. While its presence has been confirmed in a few species, its biosynthesis, physiological functions, and overall distribution are yet to be determined. This guide provides a foundational framework by summarizing the current knowledge and offering adaptable experimental protocols. By distinguishing it from the well-studied galacturonic acid and providing a clear path for future investigation, it is hoped that this document will stimulate further research into this enigmatic plant compound, potentially unlocking new insights into plant metabolism and novel opportunities for drug development and crop improvement.

References

A Technical Guide to the Microbial Biosynthesis of D-Galactonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biosynthesis of D-galactonic acid, a valuable sugar acid with applications in the pharmaceutical and polymer industries. The document details the key metabolic pathways, enzymes, and genetic engineering strategies employed for its production in various microorganisms. Quantitative data from several studies are summarized, and detailed experimental protocols are provided for key assays and fermentation procedures.

Introduction to D-Galactonic Acid Biosynthesis

D-galactonic acid is a C6 sugar acid derived from the oxidation of D-galactose. In microorganisms, the primary route for its biosynthesis is the direct oxidation of D-galactose, a reaction catalyzed by the enzyme D-galactose dehydrogenase. This pathway represents a promising bio-based alternative to chemical synthesis methods. Metabolic engineering efforts have focused on harnessing and optimizing this pathway in model organisms like Escherichia coli and Pseudomonas putida to achieve high titers and yields.

Metabolic Pathways for D-Galactonic Acid Production and Catabolism

The microbial production of D-galactonic acid from D-galactose is a single-step enzymatic conversion. However, to achieve efficient production, it is crucial to consider both the biosynthetic and the native catabolic pathways for both the substrate (D-galactose) and the product (D-galactonic acid).

Biosynthetic Pathway: Oxidation of D-Galactose

The core of D-galactonic acid biosynthesis in engineered microorganisms is the heterologous expression of a D-galactose dehydrogenase. A commonly used enzyme is the NAD+-dependent D-galactose dehydrogenase (Gld) from Pseudomonas syringae. This enzyme catalyzes the oxidation of D-galactose at the C1 position to form D-galactono-δ-lactone, which then spontaneously hydrolyzes to D-galactonic acid.

D-Galactonic_Acid_Biosynthesis D-Galactose D-Galactose D-Galactono-δ-lactone D-Galactono-δ-lactone D-Galactose->D-Galactono-δ-lactone D-Galactose Dehydrogenase (gld) (NAD+ -> NADH) D-Galactonic_acid D-Galactonic Acid D-Galactono-δ-lactone->D-Galactonic_acid Spontaneous hydrolysis Metabolic_Engineering_Strategy cluster_host Host Microorganism (e.g., E. coli) D-Galactose_in D-Galactose (extracellular) D-Galactose_intra D-Galactose (intracellular) D-Galactose_in->D-Galactose_intra Galactose-1-P Galactose-1-Phosphate D-Galactose_intra->Galactose-1-P galK (Galactokinase) (DELETED) D-Galactonic_Acid_prod D-Galactonic Acid D-Galactose_intra->D-Galactonic_Acid_prod gld (D-Galactose Dehydrogenase) (INTRODUCED) Central_Metabolism Central Metabolism Galactose-1-P->Central_Metabolism Leloir Pathway D-Galactonic_Acid_out D-Galactonic Acid (extracellular) D-Galactonic_Acid_prod->D-Galactonic_Acid_out 2-Keto-3-deoxy-D-galactonate 2-Keto-3-deoxy-D-galactonate D-Galactonic_Acid_prod->2-Keto-3-deoxy-D-galactonate dgoK (Kinase) (DELETED) 2-Keto-3-deoxy-D-galactonate->Central_Metabolism DeLey-Doudoroff Pathway Experimental_Workflow Strain_Development Strain Development (Gene Deletion/Insertion) Inoculum_Prep Inoculum Preparation Strain_Development->Inoculum_Prep Enzyme_Assay Enzyme Activity Assay Strain_Development->Enzyme_Assay Fermentation Batch Fermentation Inoculum_Prep->Fermentation Sampling Regular Sampling Fermentation->Sampling Analysis Analysis Sampling->Analysis OD_Measurement Cell Growth (OD600) Analysis->OD_Measurement HPLC_Analysis D-Galactonic Acid Titer (HPLC) Analysis->HPLC_Analysis

The Chemical Synthesis of L-Galactonic Acid from Galactose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-galactonic acid, a C6 sugar acid, is a valuable chiral building block in the synthesis of various fine chemicals and pharmaceutical intermediates. Its stereochemistry makes it an attractive starting material for the development of novel therapeutics and bioactive molecules. While enzymatic and microbial routes for its production are being explored, classical chemical synthesis and catalytic methods remain crucial for controlled and scalable production. This technical guide provides a comprehensive overview of the primary chemical methods for the synthesis of L-galactonic acid from L-galactose, focusing on experimental protocols, quantitative data, and process workflows.

Chemical Oxidation Methods

Direct oxidation of the aldehyde group of L-galactose to a carboxylic acid is a common strategy for the synthesis of L-galactonic acid. Mild oxidizing agents are typically employed to prevent over-oxidation of the primary and secondary alcohol groups.

Oxidation with Bromine Water

A well-established method for the synthesis of aldonic acids is the oxidation of the corresponding aldose with bromine water. This reaction is typically carried out in an aqueous solution at room temperature. The initial product of the oxidation of L-galactose is L-galactono-1,4-lactone, which can then be hydrolyzed to L-galactonic acid.

Experimental Protocol:

  • Materials: L-galactose, Bromine, Deionized water, Sodium bicarbonate (NaHCO₃), Dowex 50W-X8 resin (H⁺ form), Ethanol (B145695).

  • Procedure:

    • Dissolve L-galactose in deionized water in a reaction vessel equipped with a magnetic stirrer.

    • Slowly add bromine to the solution while stirring continuously. Maintain the reaction at room temperature.

    • Continue stirring until the characteristic color of bromine disappears, indicating the completion of the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Carefully add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

    • To remove bromide ions, acidify the solution to a pH of 2-3 using Dowex 50W-X8 resin.

    • Filter the resin and concentrate the filtrate under reduced pressure to obtain a syrup.

    • Add ethanol to the syrup and heat to reflux to facilitate the formation of the lactone.

    • Cool the solution to induce crystallization of L-galactono-1,4-lactone.

    • The lactone can be hydrolyzed to L-galactonic acid by treatment with a base followed by acidification.

Quantitative Data:

Logical Workflow for Bromine Oxidation:

G L_Galactose L-Galactose Solution Add_Br2 Add Bromine Water L_Galactose->Add_Br2 Reaction Oxidation Reaction (Room Temperature) Add_Br2->Reaction Neutralize Neutralize with NaHCO₃ Reaction->Neutralize Acidify Acidify with Dowex Resin Neutralize->Acidify Concentrate Concentrate to Syrup Acidify->Concentrate Lactonize Lactonization in Ethanol Concentrate->Lactonize Crystallize Crystallize L-galactono-1,4-lactone Lactonize->Crystallize Hydrolyze Hydrolysis Crystallize->Hydrolyze L_Galactonic_Acid L-Galactonic Acid Hydrolyze->L_Galactonic_Acid G cluster_main Catalytic Oxidation of L-Galactose cluster_au Au/Al₂O₃ Catalyst cluster_pt Pt/C Catalyst L_Galactose L-Galactose Au_Catalyst O₂, 80°C, 2.5 bar, 24h (pH controlled) L_Galactose->Au_Catalyst Pt_Catalyst O₂, 80°C, 2.5 bar, 24h L_Galactose->Pt_Catalyst L_Galactonic_Acid_Au L-Galactonic Acid (Selectivity: ~55%) Au_Catalyst->L_Galactonic_Acid_Au L_Galactonic_Acid_Pt L-Galactonic Acid (Selectivity: ~21%) Pt_Catalyst->L_Galactonic_Acid_Pt Galactaric_Acid Galactaric Acid (Over-oxidation) Pt_Catalyst->Galactaric_Acid over-oxidation G Crude_Solution Crude L-Galactonic Acid Solution Add_CaOH2 Add Ca(OH)₂ Crude_Solution->Add_CaOH2 Precipitation Precipitation of Calcium L-Galactonate Add_CaOH2->Precipitation Filtration Filtration Precipitation->Filtration Calcium_Salt Calcium L-Galactonate (Solid) Filtration->Calcium_Salt Acidification Acidification (e.g., with Oxalic Acid) Calcium_Salt->Acidification Final_Filtration Filtration Acidification->Final_Filtration Pure_Acid Pure L-Galactonic Acid Solution Final_Filtration->Pure_Acid

References

An In-depth Technical Guide to the Galactonic Acid Metabolic Pathway in Humans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The galactonic acid metabolic pathway represents an alternative route for galactose metabolism in humans. While the Leloir pathway is the primary route for galactose utilization, the this compound pathway becomes particularly significant in the context of galactosemia, an inborn error of metabolism. This technical guide provides a comprehensive overview of the this compound pathway in humans, detailing its enzymatic steps, intermediates, and clinical relevance. It includes a compilation of available quantitative data on metabolite concentrations, detailed experimental protocols for the quantification of this compound, and visual representations of the pathway and associated workflows to support further research and therapeutic development.

Introduction

Galactose, a monosaccharide primarily derived from the digestion of lactose, is predominantly metabolized through the highly efficient Leloir pathway. However, a secondary, oxidative pathway exists that converts galactose to this compound. This pathway, while less active under normal physiological conditions, is upregulated when the Leloir pathway is impaired, such as in galactosemia. In this condition, the accumulation of galactose and its metabolites, including this compound, contributes to the pathophysiology of the disease. This compound itself can act as a metabotoxin and an acidogen, leading to metabolic acidosis and other long-term complications.[1] Understanding the intricacies of the this compound pathway is therefore crucial for developing a complete picture of galactose metabolism and for devising therapeutic strategies for galactosemia.

The this compound Metabolic Pathway

The conversion of D-galactose to intermediates of the pentose (B10789219) phosphate (B84403) pathway via the this compound pathway involves a series of enzymatic reactions. The pathway, as currently understood in humans, is depicted below.

Galactonic_Acid_Pathway cluster_pathway This compound Metabolic Pathway in Humans cluster_clinical Clinical Significance Galactose D-Galactose Galactonolactone D-Galactono-1,4-lactone Galactose->Galactonolactone Galactose Dehydrogenase (NAD+ -> NADH) Galactonic_Acid D-Galactonic Acid Galactonolactone->Galactonic_Acid Lactonase (H₂O) Keto_Galactonate β-Keto-D-galactonic acid Galactonic_Acid->Keto_Galactonate β-L-Hydroxy acid dehydrogenase (NAD+ -> NADH) Xylulose D-Xylulose Keto_Galactonate->Xylulose Decarboxylase (putative) (CO₂ released) PPP Pentose Phosphate Pathway Xylulose->PPP Xylulokinase (ATP -> ADP) Galactosemia Galactosemia (Leloir Pathway Defect) Galactosemia->Galactose Increased Flux

Caption: The human D-galactonic acid metabolic pathway.

2.1. Enzymatic Steps

  • Oxidation of D-Galactose: The pathway is initiated by the oxidation of D-galactose to D-galactono-1,4-lactone. This reaction is catalyzed by galactose dehydrogenase (EC 1.1.1.48) , utilizing NAD+ as a cofactor.[2]

  • Hydrolysis of D-Galactono-1,4-lactone: The lactone is then hydrolyzed to D-galactonic acid by a lactonase (EC 3.1.1.25) . This step can also occur spontaneously.

  • Oxidation of D-Galactonic Acid: D-galactonic acid is further oxidized to β-keto-D-galactonic acid by β-L-hydroxy acid dehydrogenase .

  • Decarboxylation to D-Xylulose: The final step is the proposed decarboxylation of β-keto-D-galactonic acid to yield D-xylulose and CO₂. The specific human decarboxylase responsible for this reaction has not yet been definitively identified.

  • Entry into the Pentose Phosphate Pathway: D-xylulose can then be phosphorylated by xylulokinase to D-xylulose-5-phosphate, which is an intermediate of the pentose phosphate pathway.

2.2. Enzyme Kinetics

While detailed kinetic parameters for the human enzymes of the this compound pathway are not well-established in the literature, data from related enzymes and other species provide some context. It is important to note that the following table includes data from non-human sources and related human enzymes, as specific kinetic data for the core human this compound pathway enzymes are limited.

EnzymeOrganism/SourceSubstrateKmVmaxReference
Galactose DehydrogenaseRat LiverD-Galactose2.6 x 10⁻² M0.57 µmol/min/mg[3]
Galactose DehydrogenaseRat LiverNAD+1.7 x 10⁻⁴ M0.57 µmol/min/mg[3]
Galactokinase (Leloir Pathway)HumanD-Galactose0.1 - 0.5 mM5 - 15 µmol/min/g[4]
β-1,4-GalactosyltransferaseHuman (recombinant)Agalacto-poly-N-acetyllactosamine170 µM-[5]
Cytosolic Malate (B86768) Dehydrogenase (MDH1)HumanOxaloacetate0.00041 mM0.0012 mM/sec[2]

Quantitative Data on this compound in Humans

The concentration of this compound is significantly elevated in individuals with galactosemia, even on a galactose-restricted diet, due to endogenous production of galactose.[3]

Table 3.1: this compound Concentrations in Human Red Blood Cells (RBCs)

Subject GroupMean Galactonate Concentration (µM)Range (µM)Reference
Galactosemic Patients (n=27)4.16 ± 1.320.68 - 6.47[6]
Non-galactosemic Subjects (n=19)1.94 ± 0.960.69 - 3.84[6]

Table 3.2: Urinary Excretion of this compound

ConditionObservationReference
Galactosemia (infants and adults)Significant amounts of galactonate excreted, even on a galactose-restricted diet.[1][7]
Normal subjects with oral galactose loadHigh levels of galactonate excreted for at least 4 hours post-ingestion.[1][7]
Normal subjects (baseline)No detectable galactonate in urine.[1][7]

Experimental Protocols

Accurate quantification of this compound is essential for both clinical diagnostics and research. Below are detailed methodologies for its measurement.

4.1. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and sensitive method for this compound analysis. Two common approaches are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Reversed-Phase HPLC (RP-HPLC) with derivatization.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Biological Sample (Plasma, Urine, Tissue) Centrifuge Centrifugation/ Filtration Sample->Centrifuge Extract Extraction (for solid samples) Sample->Extract Hydrolyze Hydrolysis (if pectin-bound) Centrifuge->Hydrolyze Optional Derivatize Pre-column Derivatization (e.g., PMP) Centrifuge->Derivatize For RP-HPLC HPLC HPLC System HPAEC HPAEC-PAD (Direct Analysis) Centrifuge->HPAEC Direct Injection Extract->Centrifuge Hydrolyze->Derivatize For RP-HPLC Hydrolyze->HPAEC Direct Injection RP_HPLC RP-HPLC-UV/DAD Derivatize->RP_HPLC Data Data Acquisition & Analysis HPAEC->Data RP_HPLC->Data

Caption: General workflow for HPLC-based quantification of this compound.

4.1.1. Protocol: HPAEC-PAD Method

This method allows for direct quantification without derivatization.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a pulsed amperometric detector (PAD).

  • Column: CarboPac™ PA-10 (2 x 250 mm) or equivalent anion-exchange column.[4]

  • Mobile Phase:

  • Flow Rate: 0.25 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection: Pulsed Amperometry (PAD).[4]

  • Gradient: A multi-step gradient is employed, starting with isocratic 18 mM NaOH, followed by a sodium acetate gradient to elute analytes, a high concentration NaOH wash, and re-equilibration.[4]

  • Standard Preparation: Prepare a stock solution of D-galactonic acid in ultrapure water. Create a series of calibration standards (e.g., 1 to 100 µM) by serial dilution.

  • Sample Preparation: For liquid samples like urine or plasma, centrifuge to remove particulates and filter through a 0.22 µm filter before injection. For tissue samples, homogenization and extraction are required.

4.1.2. Protocol: RP-HPLC with Pre-Column Derivatization (PMP)

This method enhances sensitivity for UV detection.

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase:

    • A: 100 mM Ammonium Acetate Buffer (pH 8.0)

    • B: Acetonitrile[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 20 µL.[4]

  • Detection: DAD at 248 nm.[4]

  • Derivatization Procedure:

    • To 150 µL of sample or standard, add 150 µL of 0.3 M NaOH and 150 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.

    • Incubate the mixture at 70°C for 30-60 minutes.

    • Cool to room temperature and neutralize with 150 µL of 0.3 M HCl.

    • Add 1 mL of chloroform, vortex, and centrifuge to remove excess PMP reagent. The aqueous supernatant is used for injection.[4]

4.2. Colorimetric Assay for this compound

Colorimetric assays, such as the carbazole-sulfuric acid method, can be adapted for this compound quantification. These methods are generally less specific than HPLC.

4.2.1. Protocol: Carbazole-Sulfuric Acid Method (Adapted for this compound)

  • Principle: In the presence of concentrated sulfuric acid, hexuronic acids are dehydrated to form furfural (B47365) derivatives, which then react with carbazole (B46965) to produce a pink-colored complex.

  • Reagents:

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Carbazole solution (e.g., 0.1% in ethanol)

    • This compound standards

  • Procedure:

    • Sample Preparation: For biological samples, protein precipitation is crucial to prevent interference. A common method is acetone (B3395972) precipitation: add 4 volumes of ice-cold acetone to 1 volume of sample, vortex, incubate on ice for 30 minutes, and centrifuge at >10,000 x g for 10 minutes. The supernatant is used for the assay.[8]

    • Pipette a small volume of the deproteinized sample or standard into a glass test tube.

    • Carefully add concentrated H₂SO₄ and heat (e.g., in a boiling water bath for 10-20 minutes).

    • Cool the tubes on ice.

    • Add the carbazole reagent and incubate to allow color development.

    • Measure the absorbance at a specific wavelength (e.g., 525-530 nm) using a spectrophotometer.[6][9]

    • Quantify the sample concentration using a standard curve prepared with known concentrations of this compound.

Regulation and Signaling

5.1. Regulation of the this compound Pathway

The regulation of the this compound pathway in humans is not well-elucidated. Its activity appears to be primarily substrate-driven; an increased load of galactose, particularly in the context of a deficient Leloir pathway, leads to a greater flux through this alternative route.[1][7]

5.2. Signaling Pathways: A Note of Clarification

It is critical to distinguish between This compound and gallic acid . Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic compound found in plants with well-documented effects on various signaling pathways, including PI3K/Akt/mTOR and MAPK pathways, and is studied for its anti-cancer and anti-inflammatory properties.[10][11][12][13][14][15][16]

Currently, there is a lack of evidence in the scientific literature to suggest that This compound , the sugar acid intermediate of galactose metabolism, plays a direct role in cell signaling. Its primary known biological effect in humans is its contribution to metabolic acidosis and potential toxicity when it accumulates to high levels in galactosemia.[1]

Relevance to Drug Development

The primary focus of drug development for galactosemia has been on addressing the deficiencies in the Leloir pathway and mitigating the toxic effects of accumulating metabolites.

6.1. Therapeutic Strategies for Galactosemia

  • Aldose Reductase Inhibitors: A major therapeutic target is aldose reductase, the enzyme that converts galactose to the toxic alcohol galactitol. Inhibiting this enzyme can prevent the accumulation of galactitol, which is implicated in cataract formation and neurological damage.[17][18]

  • GALK1 Inhibitors: Inhibition of galactokinase 1 (GALK1), the first enzyme in the Leloir pathway, is another strategy to prevent the formation of galactose-1-phosphate, a key toxic metabolite.[17]

  • Gene Therapy and Pharmacological Chaperones: Research is ongoing into gene therapies to replace the defective GALT enzyme and pharmacological chaperones to stabilize mutant forms of the enzyme.[17][19]

The this compound pathway is currently viewed more as a biomarker of galactose load and a contributor to the pathophysiology of galactosemia rather than a primary therapeutic target. However, a deeper understanding of its enzymes and their regulation could reveal new opportunities for intervention.

Conclusion

The this compound metabolic pathway is a crucial component of galactose metabolism, especially under pathological conditions like galactosemia. This guide has provided a detailed overview of the pathway, compiled available quantitative data, and presented detailed experimental protocols for the analysis of its key metabolite, this compound. While significant progress has been made, further research is needed to fully characterize the human enzymes involved, including their kinetic properties and regulatory mechanisms. Such knowledge will be invaluable for a more complete understanding of galactosemia and for the development of novel therapeutic strategies.

References

A Technical Guide to the Physicochemical Properties of Galactonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactonic acid, a sugar acid derived from the oxidation of galactose, is a molecule of significant interest in various scientific disciplines, including biochemistry, food science, and pharmaceutical development. As a key metabolite in galactose metabolism, its physicochemical properties are fundamental to understanding its biological role, stability, and potential applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its chemical behavior and analytical workflows.

Physicochemical Properties of this compound

This compound is a C6 carboxylic acid that exists in equilibrium with its intramolecular esters, the γ- and δ-lactones, in aqueous solutions.[1] The stereochemistry of the parent galactose molecule gives rise to D- and L-isomers of this compound.[2][3] The data presented here primarily pertains to the more common D-isomer.

Table 1: Quantitative Physicochemical Data for D-Galactonic Acid
PropertyValueReference(s)
Molecular Formula C₆H₁₂O₇[2][4][5]
Molecular Weight 196.16 g/mol [2][4][5]
Melting Point 122 - 136 °C[2][6][7]
Boiling Point 673.6 °C (Predicted)[6][7]
Density 1.763 g/cm³ (Predicted)[6][7]
pKa ~3.35 - 3.6[4][8]
Water Solubility Freely soluble[4][8]
Solubility in Organic Solvents Slightly soluble in alcohol; Insoluble in ether.[8]
Optical Rotation [α]D Mutarotatory: -3.49° to +12.95° (c=1 g/100 mL, water)[8]

Chemical Structure and Equilibrium

In solution, D-galactonic acid exists in a dynamic equilibrium with its five-membered (γ-lactone) and six-membered (δ-lactone) ring structures.[1] This equilibrium is influenced by factors such as pH and temperature.[1] Under acidic conditions, the formation of the lactones is favored.[1]

Galactonic_Acid_Equilibrium D-Galactonic Acid (Open-Chain) D-Galactonic Acid (Open-Chain) D-Galactono-1,4-lactone (γ-lactone) D-Galactono-1,4-lactone (γ-lactone) D-Galactonic Acid (Open-Chain)->D-Galactono-1,4-lactone (γ-lactone) Intramolecular Esterification D-Galactono-1,5-lactone (δ-lactone) D-Galactono-1,5-lactone (δ-lactone) D-Galactonic Acid (Open-Chain)->D-Galactono-1,5-lactone (δ-lactone) Intramolecular Esterification D-Galactono-1,4-lactone (γ-lactone)->D-Galactonic Acid (Open-Chain) Hydrolysis D-Galactono-1,5-lactone (δ-lactone)->D-Galactonic Acid (Open-Chain) Hydrolysis

Caption: Equilibrium between D-galactonic acid and its lactone forms.

Biological Significance

This compound is a metabolite of galactose.[4][9] In individuals with galactosemia, a genetic disorder affecting galactose metabolism, alternative pathways lead to the accumulation of galactitol and this compound.[4] Elevated levels of this compound in urine can serve as a diagnostic marker for this condition.[4] It is also understood that this compound can enter the pentose (B10789219) phosphate (B84403) pathway, a critical metabolic route for the production of NADPH and nucleotide precursors.[4][10]

Galactose_Metabolism_Simplified cluster_normal Normal Metabolism cluster_galactosemia Galactosemia Galactose Galactose Glucose Glucose Galactose->Glucose Leloir Pathway Galactose_alt Galactose Galactitol Galactitol Galactose_alt->Galactitol Alternative Metabolism This compound This compound Galactose_alt->this compound Alternative Metabolism Pentose Phosphate Pathway Pentose Phosphate Pathway This compound->Pentose Phosphate Pathway Synthesis_Workflow Start Start Dissolve D-Galactose Dissolve D-Galactose Start->Dissolve D-Galactose Oxidation with Bromine Oxidation with Bromine Dissolve D-Galactose->Oxidation with Bromine Neutralization Neutralization Oxidation with Bromine->Neutralization Acidification Acidification Neutralization->Acidification Concentration Concentration Acidification->Concentration Lactonization in Ethanol Lactonization in Ethanol Concentration->Lactonization in Ethanol Crystallization Crystallization Lactonization in Ethanol->Crystallization End End Crystallization->End

References

Stereochemistry of D-Galactonic Acid and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of D-galactonic acid and its key isomers. D-galactonic acid, a sugar acid derived from the oxidation of D-galactose, and its stereoisomers are of significant interest in various fields, including biochemistry, pharmaceutical sciences, and food chemistry, due to their potential biological activities and roles as metabolic intermediates.[1] This document details the structural relationships, physicochemical properties, and relevant experimental methodologies for the study of these compounds.

Introduction to Aldonic Acids and Stereoisomerism

Aldonic acids are a class of sugar acids formed by the oxidation of the aldehyde group of an aldose monosaccharide to a carboxylic acid.[2] The general structure is characterized by a carboxyl group at one end of a polyhydroxylated carbon chain. The stereochemistry of aldonic acids is directly related to the stereochemistry of the parent aldose. Isomers of these compounds, particularly epimers, which differ in the configuration at a single chiral center, often exhibit distinct biological and chemical properties.

Stereochemistry of D-Galactonic Acid

D-Galactonic acid is derived from the oxidation of D-galactose.[1] Its structure features a six-carbon chain with a carboxylic acid group at C1 and hydroxyl groups at C2, C3, C4, C5, and C6. The stereochemical configuration of D-galactonic acid is defined by the spatial arrangement of these hydroxyl groups. The IUPAC name for D-galactonic acid is (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.

Below are the Fischer projections for D-galactonic acid and its C2 and C4 epimers, D-talonic acid and D-gluconic acid, respectively.

  • D-Galactonic Acid: The C4 epimer of D-gluconic acid.

  • D-Talonic Acid: The C2 epimer of D-galactonic acid.

  • D-Gluconic Acid: The C2 epimer of D-mannonic acid and the C4 epimer of D-galactonic acid.

Caption: Stereochemical relationship of D-Galactonic Acid and its C2 and C4 epimers.

Quantitative Data of D-Galactonic Acid and Its Isomers

The physicochemical properties of aldonic acids are crucial for their identification, separation, and application. The following table summarizes key quantitative data for D-galactonic acid and its C2 and C4 epimers.

PropertyD-Galactonic AcidD-Talonic AcidD-Gluconic Acid
Molecular Formula C₆H₁₂O₇C₆H₁₂O₇C₆H₁₂O₇
Molar Mass ( g/mol ) 196.16196.16196.16
Melting Point (°C) 122-136[3][4]Data not readily available131[4][5]
Specific Rotation ([α]D) -6.7° to +12.95° (mutarotatory)[6]Levorotatory[7]-6.7° to +12.95° (mutarotatory)[8]
pKa ~3.35[6]Data not readily available~3.86[5]
CAS Number 576-36-320249-75-0526-95-4

Note: Data for D-talonic acid is limited in the publicly available literature.

Experimental Protocols

Enzymatic Oxidation of Aldoses:

A common and efficient method for the synthesis of aldonic acids is the enzymatic oxidation of the corresponding aldose.[9]

  • Principle: Glucose oxidase can be used to catalyze the oxidation of various aldoses, including D-galactose, to their corresponding aldonic acids.[9]

  • Materials:

    • D-galactose (or other aldose)

    • Glucose oxidase

    • Catalase (to decompose hydrogen peroxide byproduct)

    • Deionized water

    • pH meter and buffer solutions

  • Procedure:

    • Dissolve the desired aldose (e.g., D-galactose) in deionized water to a suitable concentration.

    • Adjust the pH of the solution to the optimal range for glucose oxidase activity (typically around pH 5.5).

    • Add glucose oxidase and catalase to the solution.

    • Stir the reaction mixture at a controlled temperature (e.g., 30-37°C) and monitor the reaction progress by measuring the consumption of the aldose or the formation of the aldonic acid using techniques like HPLC.

    • Upon completion, the enzyme can be denatured by heat and removed by centrifugation or filtration.

    • The resulting solution contains the desired aldonic acid, which can be further purified.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation and quantification of aldonic acid isomers.

  • Principle: Anion-exchange chromatography is particularly effective for separating acidic sugars like aldonic acids.

  • Instrumentation:

    • HPLC system with a pulsed amperometric detector (PAD) or a UV detector.

    • Anion-exchange column (e.g., CarboPac™ series).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used for elution.

  • Procedure:

    • Prepare standard solutions of the individual aldonic acids (D-galactonic acid, D-gluconic acid, etc.) in deionized water.

    • Prepare the sample by dissolving it in the mobile phase or deionized water and filtering it through a 0.45 µm filter.

    • Inject the standards and the sample into the HPLC system.

    • Run the gradient elution program to separate the isomers.

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of each isomer by integrating the peak areas and comparing them to a calibration curve generated from the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of aldonic acids and their isomers.

  • Principle: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the stereochemistry.

  • Sample Preparation: Dissolve the purified aldonic acid in a suitable deuterated solvent, such as D₂O.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to aid in the assignment of signals.

  • Data Analysis: The chemical shifts and coupling constants of the signals are characteristic of the specific stereoisomer and can be compared to literature values for confirmation. For example, ¹H NMR spectra of D-galactonic acid in D₂O show characteristic signals for the protons on the carbon chain. Similarly, ¹³C NMR provides distinct signals for each carbon atom in the molecule.[8]

Logical Relationships and Pathways

The stereochemical relationships between D-galactonic acid and its isomers are fundamental to understanding their interconversion and distinct biological roles. The following diagram illustrates the epimerization relationships.

Logical_Relationships cluster_precursor Precursor Aldose cluster_aldonic_acids Aldonic Acids D_Galactose D-Galactose D_Galactonic_Acid D-Galactonic Acid D_Galactose->D_Galactonic_Acid Oxidation D_Talose D-Talose D_Talonic_Acid D-Talonic Acid D_Talose->D_Talonic_Acid Oxidation D_Glucose D-Glucose D_Gluconic_Acid D-Gluconic Acid D_Glucose->D_Gluconic_Acid Oxidation D_Galactonic_Acid->D_Talonic_Acid Epimerization at C2 D_Galactonic_Acid->D_Gluconic_Acid Epimerization at C4

Caption: Oxidation of aldoses to aldonic acids and their epimeric relationships.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry of D-galactonic acid and its C2 and C4 epimers, D-talonic acid and D-gluconic acid. The provided information on their structures, physicochemical properties, and analytical methodologies serves as a valuable resource for researchers and professionals in related fields. Further research is warranted to fully elucidate the properties and potential applications of less-studied isomers like D-talonic acid.

References

An In-depth Technical Guide on Galactonic Acid: Lactone Formation and Equilibrium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and equilibrium of galactonic acid lactones. D-Galactonic acid, a sugar acid derived from the oxidation of D-galactose, exists in a dynamic equilibrium with its intramolecular esters, the galactonolactones, in aqueous solutions.[1] This equilibrium is a critical consideration in the handling, storage, and application of this compound and its derivatives in research and development, particularly in the fields of biochemistry and medicinal chemistry.[1]

The Equilibrium Between this compound and its Lactones

In solution, D-galactonic acid can cyclize to form two primary lactone structures: a five-membered ring known as D-galactono-1,4-lactone (γ-lactone) and a six-membered ring called D-galactono-1,5-lactone (δ-lactone).[1] This intramolecular esterification is a reversible process, and the position of the equilibrium is significantly influenced by environmental factors such as pH and temperature.[1]

Influence of pH

The pH of the solution is a primary determinant of the equilibrium position. In acidic conditions, the equilibrium favors the formation of the lactones.[1] As the pH increases towards neutral and alkaline conditions, the carboxyl group of the open-chain this compound becomes deprotonated. This negatively charged carboxylate ion cannot undergo the intramolecular cyclization, thus shifting the equilibrium towards the open-chain form and favoring the hydrolysis of the lactones.[1] The rate of hydrolysis of galactonolactones is slowest in acidic conditions and increases significantly in neutral to alkaline pH due to base-catalyzed hydrolysis of the ester linkage.[1]

Influence of Temperature

Temperature also plays a crucial role in the stability of galactonolactones. An increase in temperature accelerates the rate of hydrolysis of the lactones back to the open-chain this compound.[1] For the purpose of long-term storage and to maintain the integrity of the lactone forms, it is recommended to keep solutions at low temperatures.[1]

Quantitative Data on Lactone Equilibrium

While specific quantitative data for the equilibrium constants of D-galactonic acid lactonization are not extensively documented in readily available literature, valuable insights can be drawn from studies on the analogous sugar acid, D-gluconic acid.[1] The principles governing the lactone-acid equilibrium are similar for these aldonic acids.

The tables below summarize key equilibrium and kinetic parameters for the D-gluconic acid system, which can serve as a useful reference for understanding the behavior of this compound.

Table 1: Equilibrium Constants for the D-Gluconic Acid System at 25°C [1]

ConstantDefinitionValue
K(H⁺)·(GH₄⁻) / [(HGH₄) + (L)]1.76 ± 0.05 x 10⁻⁴
Kₐ(H⁺)(GH₄⁻) / (HGH₄)1.99 ± 0.07 x 10⁻⁴
Kₗ(HGH₄) / (L)7.7

Where L represents D-glucono-δ-lactone, HGH₄ represents gluconic acid, and GH₄⁻ represents the gluconate ion.

Table 2: Kinetic Data for D-Glucono-δ-lactone Hydrolysis and Formation

ParameterConditionValueReference
Pseudo first-order rate constant for hydrolysisPhosphate buffer, pH 6.48.8 x 10⁻⁴ s⁻¹[1]
Rate constant for hydrolysis (k⁻¹)pCH ~ 5.01.1 x 10⁻⁴ s⁻¹[2][3][4]
Rate constant for δ-lactonization (k₁)pCH ~ 5.03.2 x 10⁻⁵ s⁻¹[2][3][4]
Rate constant for hydrolysis (k)pH 3 to 5, 25°C2.26 x 10⁻⁴ s⁻¹ (by optical rotation)[1]
Rate constant for hydrolysis (k)pH 3 to 5, 25°C1.31 x 10⁻⁴ s⁻¹ (by coulometry)[1]
Activation energy for hydrolysis20 to 25°C15 kcal/mole[1]

Table 3: Specific Optical Rotations at 25°C [1]

Species[α]²⁵D
D-glucono-δ-lactone+66.0°
Gluconic acid+5.40°
Sodium gluconate+12.0°

Experimental Protocols

The study of this compound lactone formation and equilibrium involves various analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of D-Galactono-1,4-lactone

This protocol is based on the oxidation of D-galactose using bromine.[1]

Materials:

  • D-galactose

  • Bromine

  • Sodium bicarbonate

  • Barium carbonate

  • Sulfuric acid (dilute)

  • Ethanol (B145695)

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolve D-galactose in deionized water in a flask equipped with a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of bromine to the stirred solution.

  • Allow the reaction to proceed at room temperature for several days until the bromine color disappears.

  • Neutralize the excess hydrobromic acid by the slow addition of sodium bicarbonate until effervescence ceases.

  • Add barium carbonate to the solution and stir for several hours to remove bromide ions.

  • Filter the solution to remove the barium bromide precipitate.

  • Carefully add dilute sulfuric acid to the filtrate to precipitate excess barium ions as barium sulfate (B86663).

  • Filter the solution to remove the barium sulfate precipitate.

  • Concentrate the filtrate under reduced pressure to obtain a syrup.

  • Add ethanol to the syrup and allow it to crystallize. D-galactono-1,4-lactone will precipitate.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, followed by diethyl ether.

  • Dry the crystals under vacuum.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A general framework for an HPLC method to quantify D-galactonic acid and its lactones is provided below.[1] This method can be optimized for specific applications.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Reversed-phase C18 column or a specific column for organic acids (e.g., 5 µm, 4.6 x 250 mm).

Chromatographic Conditions (Starting Point):

  • Mobile Phase: 0.01 M Phosphoric Acid in Water (pH adjusted to 2.5-3.0). An acidic mobile phase ensures that the this compound is in its protonated form for better retention on a reversed-phase column.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 - 20 µL.

  • Detection: UV at 210 nm or RI.

Sample Preparation:

  • Prepare standard solutions of D-galactonic acid and purified lactones (if available) in the mobile phase at known concentrations.[1]

  • Dilute experimental samples with the mobile phase to fall within the standard curve's concentration range.[1]

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.[1]

Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound and its lactones in the samples by interpolating their peak areas on the calibration curve.

Equilibrium Study by ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful tool for studying the equilibrium between this compound and its lactones due to the distinct chemical shifts of the carbonyl carbons in the acid and lactone forms.[1]

Procedure:

  • Prepare a solution of D-galactono-1,4-lactone in a buffered aqueous solution (using D₂O for the lock signal) at a specific pH.

  • Acquire a ¹³C NMR spectrum of the solution immediately after preparation.

  • Incubate the solution at a controlled temperature.

  • Acquire ¹³C NMR spectra at regular time intervals to monitor the establishment of equilibrium.

  • Integrate the signals corresponding to the carbonyl carbons of the acid and the lactones to determine their relative concentrations at equilibrium.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Galactonic_Acid_Equilibrium cluster_hydrolysis Hydrolysis (Neutral/Alkaline pH) GalactonicAcid D-Galactonic Acid (Open-Chain) Lactone_gamma D-Galactono-1,4-lactone (γ-lactone) GalactonicAcid->Lactone_gamma Intramolecular Esterification (Acidic pH) Lactone_delta D-Galactono-1,5-lactone (δ-lactone) GalactonicAcid->Lactone_delta Intramolecular Esterification (Acidic pH) Lactone_gamma->GalactonicAcid Lactone_delta->GalactonicAcid

Caption: Equilibrium between D-galactonic acid and its lactone forms.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Prep_Standards Prepare Standard Solutions (Known Concentrations) Filtration Filter all solutions (0.45 µm) Prep_Standards->Filtration Prep_Samples Dilute Experimental Samples Prep_Samples->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C18 Column (Acidic Mobile Phase) Injection->Separation Detection UV or RI Detection Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantify Determine Sample Concentrations Calibration->Quantify

Caption: General workflow for HPLC analysis of this compound and its lactones.

NMR_Equilibrium_Workflow Prep_Sample Prepare Lactone Solution in Buffered D₂O at specific pH Acquire_Initial Acquire Initial ¹³C NMR Spectrum Prep_Sample->Acquire_Initial Incubate Incubate at Controlled Temperature Acquire_Initial->Incubate Acquire_Time_Series Acquire Spectra at Regular Intervals Incubate->Acquire_Time_Series Analyze Integrate Carbonyl Signals Acquire_Time_Series->Analyze Determine_Equilibrium Determine Relative Concentrations at Equilibrium Analyze->Determine_Equilibrium

Caption: Workflow for studying lactone equilibrium using ¹³C NMR spectroscopy.

References

The Biological Role of Galactonic Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactonic acid, a sugar acid derived from galactose, is a key metabolic intermediate in a variety of organisms, ranging from bacteria and fungi to humans. Its role in cellular metabolism is multifaceted, serving as a catabolic intermediate in energy production and, in certain contexts, accumulating to pathological levels. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its metabolic pathways, the enzymes involved, and its association with human disease. We present a comprehensive overview of the current understanding of this compound metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to facilitate further research and drug development efforts.

Introduction

This compound exists as two stereoisomers, D-galactonic acid and L-galactonic acid, both of which are found in biological systems. D-galactonic acid is primarily known as a product of an alternative pathway for galactose metabolism in humans, which becomes particularly significant in the context of galactosemia.[1][2] L-galactonic acid is a key intermediate in the fungal catabolism of D-galacturonic acid, a major component of pectin.[3] Understanding the metabolic fates of these molecules is crucial for elucidating fundamental biochemical pathways and for the development of diagnostics and therapeutics for related metabolic disorders.

Biosynthesis of this compound

The primary route for the formation of D-galactonic acid in mammals is the oxidation of D-galactose. This reaction is catalyzed by galactose dehydrogenase, which converts galactose to galactonolactone. The lactone then spontaneously or enzymatically hydrolyzes to form D-galactonic acid.[2][4]

L-galactonic acid is synthesized from D-galacturonic acid in fungi. This conversion is the first step in the fungal D-galacturonic acid catabolic pathway and is catalyzed by D-galacturonic acid reductase.[5]

Catabolic Pathways of this compound

The breakdown of this compound varies between its D- and L-isomers and across different organisms.

D-Galactonic Acid Catabolism

In bacteria such as Escherichia coli, D-galactonic acid is catabolized through a modified Entner-Doudoroff pathway. The key enzymes in this pathway are:

  • D-Galactonate Dehydratase: Converts D-galactonate to 2-keto-3-deoxy-D-galactonate.

  • 2-Keto-3-deoxy-D-galactonate Kinase: Phosphorylates 2-keto-3-deoxy-D-galactonate to 2-keto-3-deoxy-6-phospho-D-galactonate.

  • 2-Keto-3-deoxy-6-phosphogalactonate Aldolase (B8822740): Cleaves 2-keto-3-deoxy-6-phospho-D-galactonate into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate.[6][7]

L-Galactonic Acid Catabolism

In fungi, L-galactonic acid is an intermediate in the breakdown of D-galacturonic acid. The pathway proceeds as follows:

  • L-Galactonate Dehydratase: Dehydrates L-galactonate to 2-keto-3-deoxy-L-galactonate.[3][8]

  • 2-Keto-3-deoxy-L-galactonate Aldolase: Cleaves 2-keto-3-deoxy-L-galactonate to pyruvate and L-glyceraldehyde.

  • L-Glyceraldehyde Reductase: Reduces L-glyceraldehyde to glycerol.[5]

In some bacteria, L-galactonate can be oxidized to D-tagaturonate by L-galactonate-5-dehydrogenase .[9]

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters of key enzymes involved in this compound metabolism.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Vmax (µmol/min/mg)
D-Galactonate DehydrataseMycobacterium butyricumD-Galactonate1--
L-Galactonate-5-dehydrogenaseEscherichia coliL-Galactonate19.50.510.8
D-Galacturonic acid dehydrogenaseAgrobacterium tumefaciensD-Galacturonic acid0.5-124 U/mg

Note: Data for all enzymes from all relevant organisms are not comprehensively available in the literature. This table represents a selection of reported values.

This compound Levels in Galactosemia

Galactosemia, a genetic disorder affecting galactose metabolism, leads to the accumulation of galactose and its metabolites, including this compound.

AnalyteConditionSample TypeConcentration
GalactonateGalactosemia (on diet)Red Blood Cells4.16 ± 1.32 µM[10]
GalactonateNon-galactosemicRed Blood Cells1.94 ± 0.96 µM[10]
GalactonateGalactosemia (infants)Urine92-132 mmol/mol Creatinine[11]
GalactonateGalactosemia (>6 years)Urine17-46 mmol/mol Creatinine[11]
GalactonateNormal (infants)UrineNot detectable - 231 mmol/mol Creatinine[11]
GalactonateNormal (>6 years)UrineNot detectable - 25 mmol/mol Creatinine[11]

Signaling Pathways and Cellular Transport

Signaling

Currently, there is no direct evidence for this compound or its metabolites acting as signaling molecules. However, some research suggests a potential role in transcriptional regulation within the fungal D-galacturonate pathway, where intermediates may influence gene expression.[5] The structural similarity of this compound to other bioactive sugar acids warrants further investigation into its potential signaling roles.[12]

Cellular Transport
  • Prokaryotes: In E. coli, the transport of D-galactonate into the cell is mediated by the DgoT transporter, a proton-dependent symporter.

  • Eukaryotes: Specific transporters for this compound in eukaryotes have not been definitively identified. However, fungi possess a diverse array of sugar transporters, some of which are known to transport D-galacturonic acid and may also be involved in this compound transport.[1][11][13][14] In humans, members of the GLUT and SGLT families are responsible for sugar transport, but their specificity for this compound is not well-characterized.[15][16][17][18][19]

Visualizations

Metabolic Pathways

Galactonic_Acid_Metabolism cluster_D_Galactonate D-Galactonic Acid Catabolism (Bacteria) cluster_L_Galactonate L-Galactonic Acid Catabolism (Fungi) D-Galactose D-Galactose D-Galactonolactone D-Galactonolactone D-Galactose->D-Galactonolactone Galactose Dehydrogenase D-Galactonic Acid D-Galactonic Acid D-Galactonolactone->D-Galactonic Acid Lactonase / Spontaneous 2-Keto-3-deoxy-D-galactonate 2-Keto-3-deoxy-D-galactonate D-Galactonic Acid->2-Keto-3-deoxy-D-galactonate D-Galactonate Dehydratase 2-Keto-3-deoxy-6-phospho-D-galactonate 2-Keto-3-deoxy-6-phospho-D-galactonate 2-Keto-3-deoxy-D-galactonate->2-Keto-3-deoxy-6-phospho-D-galactonate 2-Keto-3-deoxy-D-galactonate Kinase Pyruvate_D Pyruvate 2-Keto-3-deoxy-6-phospho-D-galactonate->Pyruvate_D 2-Keto-3-deoxy-6-phosphogalactonate Aldolase G3P_D Glyceraldehyde-3-P 2-Keto-3-deoxy-6-phospho-D-galactonate->G3P_D 2-Keto-3-deoxy-6-phosphogalactonate Aldolase D-Galacturonic Acid D-Galacturonic Acid L-Galactonic Acid L-Galactonic Acid D-Galacturonic Acid->L-Galactonic Acid D-Galacturonic Acid Reductase 2-Keto-3-deoxy-L-galactonate 2-Keto-3-deoxy-L-galactonate L-Galactonic Acid->2-Keto-3-deoxy-L-galactonate L-Galactonate Dehydratase Pyruvate_L Pyruvate 2-Keto-3-deoxy-L-galactonate->Pyruvate_L 2-Keto-3-deoxy-L-galactonate Aldolase L-Glyceraldehyde L-Glyceraldehyde 2-Keto-3-deoxy-L-galactonate->L-Glyceraldehyde 2-Keto-3-deoxy-L-galactonate Aldolase Glycerol Glycerol L-Glyceraldehyde->Glycerol L-Glyceraldehyde Reductase Galactonic_Acid_Quantification Biological_Sample Biological Sample (e.g., Urine, Plasma, Cell Extract) Extraction Metabolite Extraction (e.g., SPE, LLE) Biological_Sample->Extraction Derivatization Derivatization (Optional) (e.g., Silylation for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (HPLC-MS, GC-MS, NMR) Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

A Technical Guide to the Enzymatic Conversion of Galactose to Galactonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of D-galactose to D-galactonic acid is a biotransformation of significant interest, offering a green and highly specific alternative to traditional chemical oxidation methods. This technical guide provides an in-depth overview of the core principles, key enzymes, experimental protocols, and analytical techniques pertinent to this conversion. Detailed methodologies for enzyme assays and product quantification are presented, alongside quantitative data to facilitate experimental design and optimization. Visualizations of the enzymatic pathway and experimental workflows are included to provide a clear and comprehensive understanding of the process.

Introduction

Galactonic acid, a sugar acid derived from the oxidation of galactose, is a valuable molecule with applications in the food, pharmaceutical, and chemical industries. Its synthesis through enzymatic means offers several advantages over chemical methods, including mild reaction conditions, high selectivity, and reduced environmental impact. The primary enzymes employed for this conversion are galactose oxidase and galactose dehydrogenase, each with distinct mechanisms and operational parameters. This guide will explore the biocatalytic landscape of galactose to this compound conversion, providing researchers with the necessary information to harness these enzymatic systems effectively.

Key Enzymes and Reaction Mechanisms

The enzymatic oxidation of galactose to this compound can be primarily achieved through the action of two key enzymes: galactose oxidase and galactose dehydrogenase.

Galactose Oxidase

Galactose oxidase (GAO) is a copper-containing enzyme that catalyzes the oxidation of the primary alcohol at the C6 position of D-galactose to an aldehyde, with the concomitant reduction of molecular oxygen to hydrogen peroxide. The resulting galacto-hexodialdose is then further oxidized to D-galactonic acid. The reaction mechanism is a ping-pong kinetic mechanism.[1][2]

Galactose Dehydrogenase

Galactose dehydrogenase (GaDH) is an NAD-dependent enzyme that catalyzes the oxidation of D-galactose at the C1 position to D-galactono-1,4-lactone.[3] This lactone can then spontaneously or enzymatically hydrolyze to D-galactonic acid.[4][5] The kinetic mechanism for galactose dehydrogenase is an ordered Bi-Bi reaction, where NAD+ binds to the enzyme first.[6]

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative data for the enzymatic conversion of galactose to this compound.

Table 1: Kinetic Parameters of Key Enzymes
EnzymeSubstrateK_m_V_max_k_cat_k_cat_/K_m_Source OrganismReference
Galactose OxidaseD-Galactose175 mM1180 s⁻¹-8.3 x 10³ M⁻¹s⁻¹Fusarium sp.[7][8]
L-Galactose DehydrogenaseL-Galactose0.21 mM-4.26 s⁻¹20.67 mM⁻¹s⁻¹Myrciaria dubia (Camu camu)[9]
L-Galactose DehydrogenaseL-Galactose0.13 mM-1.2 s⁻¹9.1 mM⁻¹s⁻¹Spinacia oleracea (Spinach)[9]
β-Galactose DehydrogenaseD-Galactose0.24 mM (for NAD)---Pseudomonas fluorescens[10]
Rat Liver Galactose DehydrogenaseD-Galactose2.6 x 10⁻² M0.57 µmol/min/mg--Rat Liver[11]
Table 2: Optimal Reaction Conditions
EnzymeOptimal pHOptimal Temperature (°C)BufferReference
Galactose Oxidase (Fusarium odoratissimum)7.04020 mM Phosphate (B84403) Buffer[12]
L-Galactose Dehydrogenase (Spinacia oleracea)7.0Not Specified100 mM Tris-HCl[9][13]
β-Galactose Dehydrogenase (Pseudomonas fluorescens)8.6 - 9.525Pyrophosphate, Tris-HCl, Bis(hydroxyethyl)amine[10]
Rat Liver Galactose Dehydrogenase8.3Not SpecifiedGlycine Buffer[11]

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of this compound and its subsequent quantification.

Protocol 1: Enzymatic Synthesis of this compound using Galactose Oxidase

This protocol describes a general method for the production of this compound from D-galactose using commercially available galactose oxidase.

Materials:

  • D-Galactose

  • Galactose Oxidase (e.g., from Fusarium sp.)

  • Catalase (to remove hydrogen peroxide byproduct)

  • 100 mM Potassium Phosphate Buffer (pH 7.0)

  • Deionized water

Procedure:

  • Prepare a 100 mM solution of D-galactose in 100 mM potassium phosphate buffer (pH 7.0).

  • Equilibrate the galactose solution to the optimal temperature for the galactose oxidase (e.g., 40°C).[12]

  • Add galactose oxidase to the solution to a final concentration of 0.5 units/mL.[14]

  • Add catalase to the reaction mixture to decompose the hydrogen peroxide generated during the reaction.

  • Incubate the reaction mixture with gentle agitation for a specified time (e.g., 2-24 hours), monitoring the progress of the reaction by taking aliquots for analysis.

  • To terminate the reaction, heat the mixture at 100°C for 10 minutes.

  • Centrifuge the reaction mixture to remove any precipitated enzyme and filter the supernatant through a 0.22 µm filter.

  • The resulting solution containing this compound is now ready for purification or direct quantification.

Protocol 2: Quantification of this compound by HPLC

This section details two common HPLC methods for the quantification of this compound.

This method allows for the direct and sensitive quantification of underivatized this compound.[15]

Instrumentation:

  • HPLC system with a gradient pump and a pulsed amperometric detector (PAD) with a gold electrode.

  • Anion-exchange column (e.g., CarboPac™ PA-10, 4 x 250 mm) with a corresponding guard column.

Reagents:

Chromatographic Conditions:

ParameterCondition
Column CarboPac™ PA-10 (4 x 250 mm)
Mobile Phase A 200 mM NaOH
Mobile Phase B 100 mM NaOH
Mobile Phase C 1 M Sodium Acetate in 100 mM NaOH
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Pulsed Amperometry (PAD)

Gradient Program:

A multi-step gradient is typically employed, starting with a low concentration of sodium acetate to elute weakly retained analytes, followed by an increasing gradient of sodium acetate to elute this compound. The column is then washed with a high concentration of sodium hydroxide and re-equilibrated.

This method is suitable for the quantification of this compound, particularly at higher concentrations.[16]

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).

  • Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm).

Reagents:

  • D-Galactonic acid standard

  • Sulfuric acid (H₂SO₄), analytical grade

  • Ultrapure water (18.2 MΩ·cm)

Chromatographic Conditions:

ParameterCondition
Column Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm)
Mobile Phase 0.005 M H₂SO₄
Flow Rate 0.6 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Detection Refractive Index Detector (RID)

Sample Preparation for Both Methods:

  • Centrifuge liquid samples to remove particulate matter.

  • For solid samples, perform a suitable extraction with water or a mild acidic solution.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

Standard Curve Preparation:

Prepare a stock solution of D-galactonic acid (e.g., 1 mg/mL) in ultrapure water. From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

Visualizations

Signaling and Metabolic Pathways

While specific signaling pathways directly initiated by this compound are not yet well-defined, its production represents a key step in an alternative route of galactose metabolism.[5][8] The following diagram illustrates the enzymatic conversion of galactose to this compound.

Enzymatic_Conversion cluster_go Galactose Oxidase Pathway cluster_gdh Galactose Dehydrogenase Pathway Galactose D-Galactose GalactonicAcid D-Galactonic Acid Galactose->GalactonicAcid Galactose Oxidase GalactoseOxidase Galactose Oxidase GalactoseDehydrogenase Galactose Dehydrogenase Galactonolactone D-Galactono-1,4-lactone Galactose->Galactonolactone Galactose Dehydrogenase O2 O₂ H2O2 H₂O₂ NAD NAD⁺ NADH NADH + H⁺ Galactonolactone->GalactonicAcid Spontaneous/ Enzymatic Hydrolysis

Caption: Enzymatic pathways for the conversion of D-galactose to D-galactonic acid.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the enzymatic synthesis and analysis of this compound.

Experimental_Workflow Start Start: D-Galactose Solution EnzymeAddition Enzyme Addition (Galactose Oxidase or Dehydrogenase) Start->EnzymeAddition Incubation Incubation (Controlled Temperature & pH) EnzymeAddition->Incubation ReactionTermination Reaction Termination (Heat Inactivation) Incubation->ReactionTermination Centrifugation Centrifugation & Filtration ReactionTermination->Centrifugation HPLC_Analysis HPLC Analysis (HPAEC-PAD or RP-HPLC-RID) Centrifugation->HPLC_Analysis DataAnalysis Data Analysis (Quantification of this compound) HPLC_Analysis->DataAnalysis End End: Results DataAnalysis->End HPLC_Method_Selection Start Need to Quantify this compound HighSensitivity High Sensitivity Required? Start->HighSensitivity HPAEC_PAD Use HPAEC-PAD HighSensitivity->HPAEC_PAD Yes RP_HPLC_RID Use RP-HPLC-RID HighSensitivity->RP_HPLC_RID No

References

A Technical Guide to the Discovery and History of Galactonic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactonic acid (C₆H₁₂O₇), a sugar acid derived from the oxidation of galactose, represents a molecule of significant interest in biochemistry, clinical diagnostics, and as a versatile platform chemical for the synthesis of fine chemicals and pharmaceuticals.[1][2] Existing as both D- and L-isomers, its history is intertwined with the foundational discoveries of carbohydrate chemistry and the study of metabolic disorders.[1] This technical guide provides a comprehensive overview of the discovery, history, and key research milestones related to this compound. It details its metabolic pathways, particularly its role as a key biomarker in galactosemia, and presents quantitative data on its physicochemical properties and bioproduction.[2] Furthermore, this guide furnishes detailed experimental protocols for its synthesis, quantification, and the evaluation of its biological activities, supplemented by logical and metabolic pathway diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and History of this compound Research

The history of this compound is not marked by a single discovery event but rather by the progressive understanding of carbohydrate chemistry in the late 19th century. Following the isolation and study of galactose by Louis Pasteur in 1856, the stage was set for investigating its derivatives. The synthesis of aldonic acids, the class of sugar acids to which this compound belongs, was a significant area of research.

A pivotal development was the work of German chemist Heinrich Kiliani in 1886. Kiliani demonstrated that an aldose could be converted into two new, chain-elongated aldonic acids through the formation and subsequent hydrolysis of a cyanohydrin intermediate.[3][4] This reaction, later refined by Emil Fischer and now known as the Kiliani-Fischer synthesis , provided a systematic method for ascending the aldose series and was fundamental in elucidating the stereochemistry of sugars.[3] The application of this synthesis to D-galactose would have yielded D-galactononitrile, which upon hydrolysis, produces D-galactonic acid.

Early chemical synthesis methods for aldonic acids, including this compound, typically relied on the oxidation of the corresponding aldose. A common laboratory method involves the oxidation of D-galactose with a mild oxidizing agent like bromine water, which selectively oxidizes the aldehyde group at the C1 position to a carboxylic acid, yielding D-galactonic acid.[2] More vigorous oxidation, for instance with nitric acid, leads to the formation of the aldaric acid, meso-galactaric acid (mucic acid), by oxidizing both the C1 aldehyde and the C6 primary alcohol.[1][5]

The biological significance of this compound came into focus with the study of "inborn errors of metabolism." Its role as a metabolic byproduct of galactose was established, and it was later identified as a key diagnostic marker in the urine of patients with galactosemia, a genetic disorder affecting galactose metabolism. This discovery cemented its importance in clinical chemistry.

Quantitative Data

Physicochemical Properties

The following table summarizes the key physicochemical properties of D-Galactonic acid.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₇[2]
Molecular Weight 196.16 g/mol [2]
IUPAC Name (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid[6]
Melting Point 122-136 °C[6][7]
pKa ~3.35 - 3.6[2][8]
Water Solubility Freely soluble[2][8]
Appearance White crystalline powder or granular solid[7][8]
Bioproduction of L-Galactonic Acid

Genetically engineered filamentous fungi have been utilized for the conversion of D-galacturonic acid to L-galactonic acid. The table below presents production yields from key studies.

Fungal StrainSubstrate(s)Yield (g L-galactonate / g substrate)Reference(s)
Trichoderma reesei Δlgd1D-galacturonic acid0.6 - 0.9[3][9]
Aspergillus niger ΔgaaBD-galacturonic acid0.6 - 0.9[3][9]

This compound in Biological Systems

Metabolic Pathways

In humans and other organisms, this compound is a metabolic breakdown product of galactose.[10] Under normal physiological conditions, galactose is primarily metabolized through the Leloir pathway, where it is converted to glucose-1-phosphate.[11] However, alternative metabolic routes exist.

  • Formation: Galactose can be oxidized by the enzyme galactose dehydrogenase to form galactonolactone. This lactone can then spontaneously or enzymatically hydrolyze to yield this compound.[10]

  • Galactosemia: In the genetic disorder galactosemia, a deficiency in one of the Leloir pathway enzymes (most commonly galactose-1-phosphate uridylyltransferase, GALT) leads to the accumulation of galactose.[11] This excess galactose is shunted into alternative pathways, resulting in elevated production of galactitol and this compound. Consequently, this compound is a key biomarker found in elevated levels in the urine of galactosemic patients.[2]

  • Fungal & Bacterial Catabolism: In various microorganisms, D-galactonic acid is a metabolic intermediate. For instance, in nonpathogenic mycobacteria, D-galactonate is catabolized to pyruvate (B1213749) and glyceraldehyde-3-phosphate. In some fungi, the catabolism of D-galacturonic acid (from pectin) proceeds through L-galactonic acid.[1]

Galactose_Metabolism cluster_alternative Alternative Pathway (Elevated in Galactosemia) substance substance enzyme enzyme pathway pathway Galactose Galactose Galactonolactone Galactonolactone Galactose->Galactonolactone Galactose Dehydrogenase Leloir Leloir Pathway Galactose->Leloir Normal Metabolism Galactonic_Acid Galactonic_Acid Galactonolactone->Galactonic_Acid Spontaneous/ Enzymatic Hydrolysis PPP Pentose Phosphate Pathway Galactonic_Acid->PPP Can enter Glucose_1_P Glucose-1-Phosphate Leloir->Glucose_1_P

Caption: Metabolic fate of galactose, highlighting the formation of this compound. (Within 100 characters)
Biological Roles and Applications

While direct signaling pathways for this compound are not well-elucidated, its structural characteristics and metabolic position suggest several roles and applications:[1]

  • Platform Chemical: this compound is considered a valuable platform molecule. Its inherent chirality and multiple functional groups make it an attractive starting material for producing chiral synthons, specialty chemicals, and building blocks for the pharmaceutical industry.[2]

  • Precursor for Synthesis: It holds promise as a precursor for synthesizing valuable compounds like L-ascorbic acid (vitamin C).[1]

  • Potential Bioactivities: Due to its structural similarity to other sugar acids like gluconic and gallic acid, it is hypothesized to possess antioxidant, anti-inflammatory, and metal-chelating properties, though further research is required to substantiate these claims.[1]

Experimental Protocols

Synthesis of D-Galactono-1,4-lactone via Bromine Oxidation

This protocol describes a classic method for synthesizing the lactone of this compound from D-galactose.

Materials:

  • D-Galactose

  • Bromine

  • Deionized Water

  • Sodium bicarbonate (NaHCO₃)

  • Dowex 50W-X8 resin (H⁺ form)

  • Ethanol (B145695)

Procedure:

  • Dissolve D-galactose in deionized water in a suitable reaction vessel.

  • Slowly add bromine to the solution while stirring at room temperature. The reaction should be protected from light.

  • Continue stirring until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Carefully neutralize the excess bromine by the dropwise addition of a saturated sodium bicarbonate solution until the orange color of the bromine disappears.

  • Acidify the solution to pH 2-3 using Dowex 50W-X8 resin.

  • Filter off the resin and concentrate the filtrate under reduced pressure to obtain a syrup.

  • Add ethanol to the syrup and heat to reflux to promote the formation of the lactone (lactonization).

  • Cool the solution to induce the crystallization of D-galactono-1,4-lactone. Filter and dry the crystals.[2]

Quantification of this compound by HPLC with PMP Derivatization

This method enhances the detectability of this compound, which lacks a strong chromophore, for UV detection.

Materials:

  • This compound standard

  • Sample containing this compound

  • 0.3 M Sodium Hydroxide (NaOH)

  • 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol

  • 0.3 M Hydrochloric Acid (HCl)

  • Chloroform (B151607)

  • HPLC system with a UV detector

  • 0.45 µm syringe filters

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in deionized water. Create a series of calibration standards by serially diluting the stock solution.

  • Derivatization:

    • To 150 µL of the sample or standard, add 150 µL of 0.3 M NaOH and 150 µL of 0.5 M PMP in methanol.

    • Incubate the mixture at 70°C for 30-60 minutes.

    • Cool the reaction mixture to room temperature and neutralize with 150 µL of 0.3 M HCl.

  • Extraction:

    • Add 1 mL of chloroform to the neutralized mixture, vortex, and centrifuge.

    • Discard the lower chloroform layer. Repeat this extraction three times to remove excess PMP reagent.

  • Analysis:

    • Filter the final aqueous layer through a 0.45 µm syringe filter.

    • The sample is now ready for injection into the HPLC system for analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample or Standard Derivatization Add NaOH & PMP-Methanol Incubate at 70°C Sample->Derivatization Neutralization Cool & Neutralize with HCl Derivatization->Neutralization Extraction Liquid-Liquid Extraction with Chloroform (3x) Neutralization->Extraction Filtration Filter Aqueous Layer (0.45 µm) Extraction->Filtration HPLC RP-HPLC-UV Analysis Filtration->HPLC Data Data Analysis & Quantification HPLC->Data

Caption: Workflow for this compound quantification using HPLC with PMP derivatization. (Within 100 characters)
Determination of pKa by Potentiometric Titration

This protocol determines the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound standard

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beaker (100 mL)

Procedure:

  • Prepare a 0.01 M solution of this compound by dissolving a precisely weighed amount in a known volume of deionized water.

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Pipette 50 mL of the 0.01 M this compound solution into a 100 mL beaker with a magnetic stir bar.

  • Immerse the calibrated pH electrode in the solution and record the initial pH.

  • Titrate the acid solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.5 mL) of the titrant.

  • Record the pH after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH values against the volume of NaOH added to generate a titration curve.

  • Determine the volume of NaOH at the half-equivalence point. The pH at this point is equal to the pKa of the acid.

Logical Relationships and Pathways

Synthetic Utility of this compound

This compound and its derivatives are valuable chiral precursors in organic synthesis.

Synthetic_Utility start start intermediate intermediate product product Galactose D-Galactose GalactonicAcid D-Galactonic Acid Galactose->GalactonicAcid Oxidation Lactone D-Galactono-1,4-lactone GalactonicAcid->Lactone Lactonization Ester Methyl D-galactonate GalactonicAcid->Ester Esterification ChiralBlocks Chiral Building Blocks Lactone->ChiralBlocks Polyols Polyols (e.g., 1,2,5,6-Hexanetetrol) Ester->Polyols Hydrogenolysis FineChems Fine Chemicals & APIs ChiralBlocks->FineChems

Caption: Synthetic pathways originating from this compound for fine chemical production. (Within 100 characters)

References

Galactonic Acid: A Key Biomarker in the Management of Galactosemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Galactosemia is an inborn error of galactose metabolism, most commonly caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1][2] This deficiency leads to the accumulation of galactose and its metabolites, including galactonic acid, in various tissues, resulting in severe neonatal complications and long-term debilitating consequences.[1][2] While a galactose-restricted diet is the cornerstone of management, it does not prevent the development of long-term complications, highlighting the need for sensitive biomarkers to monitor disease status and treatment efficacy.[2] this compound, a product of an alternative pathway of galactose metabolism, has emerged as a promising biomarker for galactosemia. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing the biochemical pathways, analytical methodologies for its quantification, and its clinical significance in diagnosis and monitoring.

Biochemical Basis of this compound Formation

In individuals with GALT deficiency, the primary Leloir pathway for galactose metabolism is impaired. This leads to the shunting of excess galactose into alternative metabolic routes. One such pathway is the oxidation of galactose to this compound. This conversion is initiated by galactose dehydrogenase, which oxidizes galactose to galactono-1,4-lactone. The lactone is then hydrolyzed, either spontaneously or enzymatically, to form this compound.[3] This metabolite is subsequently excreted in the urine, and its levels reflect the body's galactose burden.[4]

dot graph Galactose_Metabolism { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Node styles Galactose [fillcolor="#FBBC05", fontcolor="#202124"]; Galactose1P [fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_Galactose [fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_Glucose [fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose1P [fillcolor="#34A853", fontcolor="#FFFFFF"]; Galactitol [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Galactonolactone [fillcolor="#F1F3F4", fontcolor="#202124"]; Galactonic_Acid [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urine [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Pathway connections Galactose -> Galactose1P [label="GALK"]; Galactose1P -> UDP_Galactose [label="GALT (deficient)", color="#EA4335", fontcolor="#EA4335"]; UDP_Glucose -> UDP_Galactose; UDP_Galactose -> Glucose1P [label="GALE"]; Galactose -> Galactitol [label="Aldose Reductase"]; Galactose -> Galactonolactone [label="Galactose Dehydrogenase"]; Galactonolactone -> Galactonic_Acid [label="Lactonase/\nSpontaneous"]; Galactonic_Acid -> Urine [label="Excretion"];

// Graph attributes graph [bgcolor="#FFFFFF", label="Simplified Galactose Metabolism in Galactosemia", fontname="Arial", fontsize=12, labeljust="l"]; }

Figure 1: Simplified pathway of galactose metabolism in galactosemia, highlighting the formation of this compound.

Analytical Methodologies for this compound Quantification

Accurate and precise quantification of this compound is crucial for its clinical utility as a biomarker. Several analytical techniques have been developed for this purpose, primarily focusing on urine and, to a lesser extent, blood samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the quantification of this compound in urine. The method typically involves sample preparation, derivatization, and subsequent analysis by GC-MS.

Sample Preparation and Derivatization: A common approach involves the conversion of this compound to its trimethylsilyl (B98337) (TMS) derivative to increase its volatility for GC analysis.[5][6]

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent).

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C) at a controlled rate, and hold for a specific duration to ensure all compounds elute.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, the latter offering higher sensitivity. Electron impact (EI) ionization is commonly used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy offers a non-destructive and quantitative method for analyzing urinary metabolites, including this compound, with minimal sample preparation.[4][7]

Sample Preparation: Urine samples are typically centrifuged to remove particulate matter and then mixed with a buffer containing a known concentration of an internal standard (e.g., trimethylsilylpropionic acid - TSP) and D₂O for field frequency locking.

Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate spectral resolution and sensitivity.

  • Pulse Sequence: A one-dimensional ¹H NMR spectrum is acquired using a pulse sequence with water suppression, such as a 1D NOESY with presaturation.

  • Acquisition Parameters: Key parameters include the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate quantification, the number of scans (NS) to achieve an adequate signal-to-noise ratio, and the acquisition time (AQ).[8]

  • Data Processing and Quantification: The acquired free induction decay (FID) is processed by applying Fourier transformation, phasing, and baseline correction. The concentration of this compound is then determined by comparing the integral of a specific, well-resolved this compound resonance to the integral of the internal standard.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides a highly sensitive and specific method for the analysis of metabolites in complex biological matrices, including dried blood spots (DBS).[4]

Sample Preparation: For DBS samples, a small punch is typically extracted with a solvent mixture (e.g., methanol/acetonitrile) to recover the analytes.[9] The extract is then evaporated and reconstituted in a suitable solvent for injection into the UPLC system.[4]

Instrumentation and Parameters:

  • UPLC System: A UPLC system with a reverse-phase column (e.g., C18) is used for chromatographic separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.[4]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. This involves selecting a specific precursor ion for this compound and monitoring for a characteristic product ion after collision-induced dissociation.[10]

Experimental Protocols

Protocol 1: GC-MS Quantification of Urinary this compound

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge at 13,000 x g for 10 minutes to pellet any debris.
  • Transfer 100 µL of the supernatant to a new microcentrifuge tube.
  • Add a known amount of an internal standard (e.g., a stable isotope-labeled this compound).
  • Lyophilize the sample to dryness.

2. Derivatization (TMS):

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Cap the vial tightly and heat at 70°C for 60 minutes.
  • Cool to room temperature before analysis.

3. GC-MS Analysis:

  • Injection Volume: 1 µL.
  • Injector Temperature: 250°C.
  • Carrier Gas: Helium.
  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of the TMS-derivatized this compound.

Protocol 2: ¹H-NMR Quantification of Urinary this compound

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge at 13,000 x g for 10 minutes.
  • In an NMR tube, combine 540 µL of the urine supernatant with 60 µL of a D₂O buffer solution containing a known concentration of TSP as an internal standard.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher.
  • Pulse Sequence: 1D NOESY with presaturation for water suppression.
  • Relaxation Delay (D1): 5 seconds.
  • Number of Scans (NS): 128.
  • Acquisition Time (AQ): 2.5 seconds.
  • Temperature: 298 K.

3. Data Processing and Quantification:

  • Apply a line broadening of 0.3 Hz to the FID.
  • Perform Fourier transformation, phase correction, and baseline correction.
  • Integrate the signal corresponding to a specific proton of this compound and the TSP signal (at 0 ppm).
  • Calculate the concentration of this compound based on the known concentration of the internal standard and the relative integral values.

Clinical Significance and Data Presentation

This compound levels are significantly elevated in individuals with galactosemia compared to healthy controls, making it a valuable diagnostic and monitoring biomarker.

Diagnostic Utility

In untreated newborns with classic galactosemia, urinary this compound levels are markedly elevated.[7] This allows for early and accurate diagnosis, which is critical for the timely initiation of a galactose-restricted diet to prevent acute life-threatening complications.[11]

Monitoring Treatment Efficacy and Dietary Compliance

Following the implementation of a galactose-restricted diet, urinary this compound levels decrease significantly.[7] However, they often remain higher than in healthy individuals, reflecting the endogenous production of galactose.[12] Monitoring urinary this compound can therefore provide an indication of both dietary compliance and the overall metabolic control of the disease.

Quantitative Data Summary

The following tables summarize representative quantitative data for urinary this compound in different populations.

Table 1: Urinary this compound Levels in Galactosemia Patients and Controls (GC-MS)

PopulationAge GroupUrinary this compound (mmol/mol creatinine)Reference
Healthy Controls< 1 yearNot detectable - 231[6]
Healthy Controls> 6 yearsNot detectable - 25[6]
Classic Galactosemia< 1 year92 - 132[6]
Classic Galactosemia> 6 years17 - 46[6]

Table 2: Red Blood Cell (RBC) Galactonate Levels in Galactosemia Patients and Controls (GC-MS)

PopulationRBC Galactonate (µM)Reference
Healthy Controls1.94 ± 0.96[13]
Galactosemia Patients (on diet)4.16 ± 1.32[13]
Correlation with Long-Term Outcomes

While this compound is a reliable marker of galactose exposure, its direct correlation with specific long-term complications, such as cognitive impairment, is still an area of active research. Some studies have not found a direct relationship between galactonate levels and clinical or developmental outcomes.[14] However, as a measure of metabolic derangement, elevated this compound levels are indicative of the ongoing biochemical stress that is thought to contribute to the pathophysiology of long-term complications in galactosemia. Further longitudinal studies are needed to fully elucidate the prognostic value of this compound in predicting the severity of long-term outcomes.

Logical Relationships and Workflows

The process of utilizing this compound as a biomarker involves a series of logical steps from sample collection to clinical interpretation.

// Node styles Patient [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Collection [fillcolor="#F1F3F4", fontcolor="#202124"]; Sample_Prep [fillcolor="#F1F3F4", fontcolor="#202124"]; Analytical_Method [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [fillcolor="#FFFFFF", fontcolor="#202124"]; NMR [fillcolor="#FFFFFF", fontcolor="#202124"]; UPLCMSMS [fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [fillcolor="#F1F3F4", fontcolor="#202124"]; Clinical_Interpretation [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow connections Patient -> Sample_Collection [label="Urine or Blood Sample"]; Sample_Collection -> Sample_Prep [label="Centrifugation, Extraction"]; Sample_Prep -> Analytical_Method; Analytical_Method -> GCMS; Analytical_Method -> NMR; Analytical_Method -> UPLCMSMS; GCMS -> Data_Analysis; NMR -> Data_Analysis; UPLCMSMS -> Data_Analysis; Data_Analysis -> Clinical_Interpretation [label="Quantification & Comparison to Reference"];

// Graph attributes graph [bgcolor="#FFFFFF", label="Workflow for this compound Biomarker Analysis", fontname="Arial", fontsize=12, labeljust="l"]; }

Figure 2: Workflow for the analysis of this compound as a biomarker for galactosemia.

Conclusion

This compound has been firmly established as a valuable biomarker for the diagnosis and monitoring of galactosemia. Its quantification in urine provides a reliable measure of the body's galactose burden, reflecting both dietary intake and endogenous production. The analytical methods of GC-MS and NMR are well-suited for its measurement, each with its own advantages in terms of sensitivity, specificity, and sample preparation requirements. While the direct correlation of this compound with long-term clinical outcomes requires further investigation, its role in assessing metabolic control is undisputed. For researchers and drug development professionals, the accurate measurement of this compound is an essential tool for evaluating the efficacy of novel therapeutic interventions aimed at mitigating the long-term consequences of this devastating disease.

References

A Comprehensive Technical Guide to the Spectral Analysis of Galactonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for galactonic acid, a sugar acid derived from galactose. The structural elucidation of this compound is critical for its role in metabolic research and as a potential building block in pharmaceutical synthesis. This document outlines the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides detailed experimental protocols for data acquisition.

Spectral Data Summary

The following sections present the key spectral data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The chemical shifts are indicative of the electronic environment of each nucleus.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Solvent System Notes
3.62 - 3.69 Multiplet 5% DMSO-d₆ Protons on the carbon chain (C2-C5).[1]
3.94 - 3.97 Multiplet 5% DMSO-d₆ Protons on the carbon chain (C2-C5).[1]
4.24 Multiplet 5% DMSO-d₆ Proton likely adjacent to the carboxylic acid or hydroxyl group.[1]

| 10 - 13 | Broad Singlet | General (CDCl₃) | Characteristic chemical shift for a carboxylic acid proton (-COOH).[2] This signal may disappear upon D₂O exchange. |

Note: The ¹H NMR spectrum of this compound is complex due to the overlapping signals of the chiral centers. Data is compiled from spectra recorded at 600 MHz.[1][3]

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Carbon Assignment Notes
66.07 C-H Data derived from ¹H-¹³C HSQC spectra.[1]
72.37 C-H Data derived from ¹H-¹³C HSQC spectra.[1]
72.70 C-H Data derived from ¹H-¹³C HSQC spectra.[1]
74.03 C-H Data derived from ¹H-¹³C HSQC spectra.[1]
74.20 C-H Data derived from ¹H-¹³C HSQC spectra.[1]

| 165 - 185 | C=O | Characteristic range for a carboxylic acid carbonyl carbon.[4] |

Note: Specific assignments for each carbon require further 2D NMR experiments. The listed C-H shifts are from a ¹H-¹³C HSQC experiment at 600 MHz in 5% DMSO-d₆.[1]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. This compound exhibits characteristic absorptions for its hydroxyl and carboxylic acid groups.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type Characteristics
3500 - 3200 O-H (Alcohol) Stretch Broad band
3300 - 2500 O-H (Carboxylic Acid) Stretch Very broad, strong band, often overlapping C-H stretches.[2][5][6]
1760 - 1690 C=O (Carboxylic Acid) Stretch Strong, sharp absorption.[2][6]
1320 - 1210 C-O (Carboxylic Acid) Stretch Medium intensity.[2]

| ~1050 | C-O (Alcohol) | Stretch | Medium to strong intensity |

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[7] For this compound (Molecular Weight: 196.16 g/mol ), both soft ionization and derivatization-based methods are employed.[1]

Table 4: Mass Spectrometry Data for this compound

Technique Mode Key m/z Values Ion Description
ESI-MS Negative 195.08 [M-H]⁻, deprotonated molecule.[1][8]
MS-MS of 195.051 Negative 177.1, 159.1, 129.1 Fragment ions resulting from collision-induced dissociation.[1]

| GC-MS (as 6 TMS derivative) | N/A | 292.0, 217.0, 205.0, 103.0 | Fragment ions of the hexakis(trimethylsilyl) derivative.[1][9] |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • For D₂O, a small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added for chemical shift calibration. For DMSO-d₆, the residual solvent peak can be used as an internal reference.

  • Data Acquisition (¹H and ¹³C NMR):

    • The experiment is performed on a high-field NMR spectrometer (e.g., 400-600 MHz).[3]

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • For ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required. A 45° pulse angle and a relaxation delay of 2 seconds are common.

    • For 2D NMR (e.g., HSQC): Acquire two-dimensional spectra like ¹H-¹³C HSQC to correlate proton and carbon signals, which is invaluable for structural assignment.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the reference signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Place the powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks corresponding to the functional groups of this compound.

Mass Spectrometry Protocol

A. Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass:

  • Sample Preparation:

  • Data Acquisition:

    • Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

    • Inject the sample into the LC system. A reversed-phase C18 column is often used.[10]

    • Acquire data in negative ion mode to detect the deprotonated molecule [M-H]⁻. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

B. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization:

  • Sample Derivatization (Silylation):

    • Since this compound is non-volatile, derivatization is required for GC-MS analysis.[7][11]

    • Dry a small amount of the sample (e.g., 50-100 µg) completely under a stream of nitrogen.

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and an appropriate solvent like pyridine.

    • Heat the mixture (e.g., at 70°C for 60 minutes) to convert the hydroxyl and carboxylic acid groups to their volatile trimethylsilyl (B98337) (TMS) ethers/esters.[11]

  • Data Acquisition:

    • Inject the derivatized sample into a GC-MS system equipped with a capillary column suitable for sugar analysis (e.g., DB-5ms).[11]

    • Use a temperature gradient program in the GC oven to separate the components.

    • The mass spectrometer will record the mass spectra of the eluting compounds.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound start Sample: this compound prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ir Grind with KBr & Press Pellet start->prep_ir prep_ms Prepare Dilute Solution (LC-MS) or Derivatize (GC-MS) start->prep_ms analysis_nmr NMR Spectrometer (¹H, ¹³C, 2D) prep_nmr->analysis_nmr Load Sample analysis_ir FTIR Spectrometer prep_ir->analysis_ir Place Pellet analysis_ms Mass Spectrometer (LC-MS or GC-MS) prep_ms->analysis_ms Inject Sample data_nmr NMR Spectra (Chemical Shifts, Couplings) analysis_nmr->data_nmr data_ir IR Spectrum (Absorption Bands) analysis_ir->data_ir data_ms Mass Spectrum (m/z Values, Fragments) analysis_ms->data_ms interpretation Structural Elucidation & Data Interpretation data_nmr->interpretation data_ir->interpretation data_ms->interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

References

Thermodynamic Properties of Galactonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of galactonic acid, a sugar acid derived from galactose. This document summarizes key quantitative thermodynamic data, outlines relevant experimental methodologies for their determination, and visualizes the primary metabolic pathways in which this compound participates. This information is intended to support researchers, scientists, and drug development professionals in understanding the fundamental physicochemical characteristics and biological significance of this compound.

Introduction

This compound (C₆H₁₂O₇) is a sugar acid that plays a role in various biological processes, including as an intermediate in galactose metabolism. An understanding of its thermodynamic properties is crucial for applications in drug development, biotechnology, and food science, where it may be used as a chelating agent, an acidulant, or a precursor for chemical synthesis. This guide consolidates available thermodynamic data and related biochemical information to serve as a foundational resource.

Quantitative Thermodynamic Data

The following table summarizes the available quantitative thermodynamic data for D-galactonic acid and its γ-lactone form. It is important to note that while some experimental data exists, many of the available values are derived from computational models.

PropertySymbolValueState/ConditionsSource
D-Galactonic Acid
Molar MassM196.16 g/mol Solid[1][2]
Standard Solid Enthalpy of CombustionΔcH°solid-2465.90 ± 2.80 kJ/molSolid, 298.15 K[1][2]
Standard Gibbs Free Energy of FormationΔfG°-959.96 kJ/mol (Calculated)Gas[1]
Enthalpy of FormationΔfH°gas-1214.25 kJ/mol (Calculated)Gas[1]
Enthalpy of FusionΔfusH°23.33 kJ/mol (Calculated)Solid to Liquid[1]
D-Galactonic acid, γ-lactone
Molar MassM178.14 g/mol Solid[3][4][5]
Standard Solid Enthalpy of CombustionΔcH°solid-2246.3 ± 1.2 kJ/molSolid, 298.15 K[3]
Enthalpy of FusionΔfusH35.77 kJ/molat 410.3 K[5]
Standard Gibbs Free Energy of FormationΔfG°-747.79 kJ/mol (Calculated)Gas[3]
Enthalpy of FormationΔfH°gas-977.78 kJ/mol (Calculated)Gas[3]

Experimental Protocols

Precise determination of thermodynamic properties such as the enthalpy of combustion relies on established experimental techniques. For a solid organic compound like this compound, bomb calorimetry is the standard method.

Determination of Enthalpy of Combustion using Bomb Calorimetry

This protocol describes a general procedure for determining the standard enthalpy of combustion of a solid sugar acid like this compound.

Objective: To measure the heat of combustion of solid this compound at a constant volume.

Apparatus:

  • Parr-type oxygen bomb calorimeter

  • High-precision thermometer (± 0.001 °C)

  • Balance (± 0.0001 g)

  • Pellet press

  • Ignition unit

  • Fuse wire (e.g., nickel-chromium) of known heat of combustion

  • Crucible (silica or platinum)

  • Oxygen cylinder with pressure regulator

Procedure:

  • Sample Preparation: A known mass (typically 0.8 - 1.2 g) of pure, dry D-galactonic acid is pressed into a pellet. The pellet is weighed accurately.

  • Bomb Assembly: A measured length of fuse wire is attached to the electrodes of the bomb head, ensuring it is in contact with the sample pellet placed in the crucible. A small, known volume of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state and to absorb any acidic gases produced.

  • Pressurization: The bomb is sealed and purged of atmospheric nitrogen by flushing with oxygen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.[6][7][8]

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The calorimeter is assembled with the stirrer and thermometer.

  • Temperature Equilibration: The stirrer is started, and the system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals for a few minutes to establish a baseline.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Post-Reaction Analysis: The bomb is depressurized and opened. The interior is inspected for any signs of incomplete combustion (e.g., soot). The length of the unburned fuse wire is measured. The bomb washings are collected to titrate for any nitric or sulfuric acid formed from trace nitrogen or sulfur in the sample or atmosphere.[6]

Data Analysis: The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[8] The total heat released during the combustion of this compound is calculated from the corrected temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the heat of formation of any acids. The standard enthalpy of combustion (ΔcH°) can then be calculated from the heat of combustion at constant volume (ΔcU°).

Metabolic Pathways Involving this compound

This compound is an intermediate in several metabolic pathways across different organisms. The following diagrams illustrate two key pathways.

Fungal D-Galacturonic Acid Catabolic Pathway

In fungi, D-galacturonic acid, a major component of pectin, is catabolized to intermediates that can enter central metabolism. This pathway involves the reduction of D-galacturonic acid to L-galactonic acid.[9][10][11][12][13][14]

Fungal_D_Galacturonic_Acid_Pathway D_Galacturonic_Acid D-Galacturonic Acid L_Galactonic_Acid L-Galactonic Acid D_Galacturonic_Acid->L_Galactonic_Acid KDG 2-keto-3-deoxy- L-galactonate L_Galactonic_Acid->KDG L-galactonate dehydratase (GAAB) Pyruvate_Glyceraldehyde Pyruvate + L-Glyceraldehyde KDG->Pyruvate_Glyceraldehyde Glycerol Glycerol Pyruvate_Glyceraldehyde->Glycerol L-glyceraldehyde reductase (GAAD) Bacterial_D_Galactonic_Acid_Pathway cluster_products Products Enter Central Metabolism D_Galactonic_Acid D-Galactonic Acid KDG 2-keto-3-deoxy- D-galactonate D_Galactonic_Acid->KDG D-galactonate dehydratase KDPG 2-keto-3-deoxy-6-phospho- D-galactonate KDG->KDPG 2-keto-3-deoxy- D-galactonokinase Pyruvate_G3P Pyruvate + Glyceraldehyde-3-Phosphate KDPG->Pyruvate_G3P 2-keto-3-deoxy-6-phospho- D-galactonate aldolase Galactose_Oxidation Galactose D-Galactose Galactonolactone D-Galactono- 1,5-lactone Galactose->Galactonolactone Galactose oxidase Galactonic_Acid D-Galactonic Acid Galactonolactone->Galactonic_Acid Spontaneous or enzymatic hydrolysis

References

A Technical Guide to the Solubility of Galactonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-galactonic acid, a sugar acid of significant interest in various scientific and industrial fields. This document collates available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility studies. Given the limited availability of extensive quantitative data in publicly accessible literature, this guide also outlines methodologies for researchers to generate such data in their own laboratories.

Introduction to Galactonic Acid

D-galactonic acid is a derivative of galactose and plays a role in various metabolic pathways. Its chemical structure, rich in hydroxyl groups, dictates its solubility characteristics, making it a highly polar molecule. In aqueous solutions, D-galactonic acid exists in a dynamic equilibrium with its γ-lactone (D-galactono-1,4-lactone) and δ-lactone (D-galactono-1,5-lactone) forms. This equilibrium is influenced by factors such as pH and temperature, which must be considered during solubility assessments.

Solubility of D-Galactonic Acid

Currently, detailed quantitative solubility data for D-galactonic acid across a wide range of solvents and temperatures is not extensively available in published literature. The available information is a mix of qualitative descriptions and calculated values.

Qualitative Solubility:

D-galactonic acid is generally described as being freely soluble in water, slightly soluble in alcohol, and insoluble in ether and most other organic solvents[1].

Quantitative Solubility Data:

The following table summarizes the known quantitative solubility data for D-galactonic acid. It is important to note that these values are limited and may be based on calculations rather than direct experimental measurement.

SolventTemperature (°C)SolubilityMethodReference
WaterNot Specified1.80 (log₁₀S, mol/L)Calculated[2]

Note: The lack of extensive experimental data highlights a research gap and an opportunity for further investigation.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides a detailed experimental protocol for determining the solubility of D-galactonic acid. This protocol is based on the established "shake-flask" method, a common technique for assessing the solubility of solids in liquids.

3.1. Principle

An excess amount of solid D-galactonic acid is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved this compound in the saturated solution is then determined using a suitable analytical method.

3.2. Materials and Equipment

  • D-Galactonic acid (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, propanol)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) system or a UV/Vis Spectrophotometer for colorimetric assay.

3.3. Procedure

  • Preparation of Solvent: Prepare the desired solvents of high purity.

  • Sample Preparation: Accurately weigh an excess amount of D-galactonic acid and add it to a series of sealed vials, each containing a known volume of the respective solvent.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. For faster separation, the samples can be centrifuged at the same temperature.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/cooled syringe to match the equilibration temperature. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples to determine the concentration of dissolved this compound.

3.4. Analytical Methods for Quantification

The concentration of this compound in the saturated solution can be determined by various methods.

3.4.1. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This is a robust method for quantifying non-chromophoric compounds like this compound.

  • Column: A suitable column for sugar acid analysis (e.g., an ion-exclusion column).

  • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 0.005 M H₂SO₄) is commonly used[1].

  • Detector: Refractive Index Detector (RID).

  • Standard Preparation: Prepare a series of standard solutions of D-galactonic acid of known concentrations to create a calibration curve[1].

  • Analysis: Inject the diluted samples and standards into the HPLC system and determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

3.4.2. Colorimetric Assay

Colorimetric methods provide a simpler alternative to HPLC if the necessary equipment is available. A common method involves reaction with 3-phenylphenol (B1666291).

  • Principle: In the presence of sulfuric acid, galacturonic acid (a related sugar acid) forms a product that reacts with 3-phenylphenol to produce a colored complex that can be measured spectrophotometrically. This method can be adapted for this compound.

  • Procedure:

    • Mix the diluted sample with a solution of sodium tetraborate (B1243019) in sulfuric acid.

    • Heat the mixture in a boiling water bath.

    • Cool the mixture and add a solution of 3-phenylphenol in sodium hydroxide.

    • Measure the absorbance at a specific wavelength (e.g., 520 nm).

  • Calibration: A standard curve is generated using known concentrations of D-galactonic acid.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of D-galactonic acid solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_acid Weigh excess D-Galactonic Acid mix Combine acid and solvent in sealed vial prep_acid->mix prep_solvent Measure known volume of solvent prep_solvent->mix shake Agitate at constant temperature (24-48h) mix->shake settle Settle or Centrifuge at constant temperature shake->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample to known volume sample->dilute quantify Quantify concentration (e.g., HPLC-RID) dilute->quantify calculate Calculate Solubility quantify->calculate galactonic_acid_equilibrium open_chain D-Galactonic Acid (Open-Chain Form) gamma_lactone D-Galactono-1,4-lactone (γ-lactone) open_chain->gamma_lactone Intramolecular Esterification delta_lactone D-Galactono-1,5-lactone (δ-lactone) open_chain->delta_lactone Intramolecular Esterification

References

Galactonic Acid Degradation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the core galactonic acid degradation pathways in various organisms. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the biochemical reactions, enzymatic players, and regulatory mechanisms. The guide also includes experimental protocols and quantitative data to support further research and application in metabolic engineering and drug development.

Introduction to this compound Metabolism

This compound, a sugar acid derived from galactose, exists in two stereoisomeric forms, D-galactonate and L-galactonate, each metabolized through distinct pathways across different biological kingdoms. In bacteria such as Escherichia coli, D-galactonate is catabolized via a modified Entner-Doudoroff pathway. Fungi, including the industrial workhorse Aspergillus niger, utilize a reductive pathway to degrade D-galacturonic acid, which involves the intermediate L-galactonate. In humans, an alternative pathway for galactose metabolism leads to the formation of galactonate, which can then enter the pentose (B10789219) phosphate (B84403) pathway; this route is particularly significant in the context of galactosemia.

Bacterial D-Galactonate Degradation Pathway

Enteric bacteria, including Escherichia coli, metabolize D-galactonate through a pathway encoded by the dgo operon. This pathway converts D-galactonate into central metabolic intermediates, pyruvate (B1213749) and D-glyceraldehyde-3-phosphate.

The degradation proceeds through the following key enzymatic steps:

  • Transport: D-galactonate is transported into the cell by the D-galactonate transporter, DgoT.

  • Dehydration: D-galactonate is dehydrated by D-galactonate dehydratase (DgoD) to form 2-keto-3-deoxy-D-galactonate.

  • Phosphorylation: 2-keto-3-deoxy-D-galactonate is then phosphorylated by 2-keto-3-deoxy-D-galactonate kinase (DgoK) to yield 2-keto-3-deoxy-6-phospho-D-galactonate.

  • Aldol Cleavage: Finally, 2-keto-3-deoxy-6-phospho-D-galactonate aldolase (DgoA) cleaves this intermediate into pyruvate and D-glyceraldehyde-3-phosphate.

The dgo operon is negatively regulated by the transcriptional repressor DgoR, which binds to operator regions in the promoter. D-galactonate acts as an inducer, binding to DgoR and causing its dissociation from the DNA, thereby allowing the transcription of the dgo genes.[1][2][3][4]

bacterial_d_galactonate_pathway D_Galactonate_ext D-Galactonate (extracellular) D_Galactonate_int D-Galactonate D_Galactonate_ext->D_Galactonate_int DgoT KDG 2-Keto-3-deoxy-D-galactonate D_Galactonate_int->KDG DgoD (D-galactonate dehydratase) KDGP 2-Keto-3-deoxy-6-phospho-D-galactonate KDG->KDGP DgoK (2-keto-3-deoxy-D-galactonate kinase) Pyruvate Pyruvate KDGP->Pyruvate DgoA (2-keto-3-deoxy-6-phospho-D-galactonate aldolase) G3P D-Glyceraldehyde-3-phosphate KDGP->G3P DgoA

Bacterial D-Galactonate Degradation Pathway

Fungal L-Galactonate Degradation Pathway

Filamentous fungi such as Aspergillus niger and Trichoderma reesei catabolize D-galacturonic acid, a major component of pectin, through a reductive pathway that generates L-galactonate as a key intermediate.[1][5] This pathway ultimately yields pyruvate and glycerol (B35011).

The sequential enzymatic reactions are as follows:

  • Reduction: D-galacturonic acid is first reduced to L-galactonate by D-galacturonic acid reductase (GaaA), an NADPH-dependent enzyme.[6][7]

  • Dehydration: L-galactonate is then dehydrated by L-galactonate dehydratase (GaaB) to produce 2-keto-3-deoxy-L-galactonate.[1][8]

  • Aldol Cleavage: 2-keto-3-deoxy-L-galactonate aldolase (GaaC) cleaves this intermediate into pyruvate and L-glyceraldehyde.

  • Reduction: Finally, L-glyceraldehyde is reduced to glycerol by L-glyceraldehyde reductase (GaaD).

Genetic engineering of this pathway, for instance by deleting the gaaB gene, can lead to the accumulation and secretion of L-galactonic acid.[5]

fungal_l_galactonate_pathway D_Galacturonic_Acid D-Galacturonic Acid L_Galactonate L-Galactonate D_Galacturonic_Acid->L_Galactonate GaaA (D-galacturonic acid reductase) NADPH -> NADP+ KDLG 2-Keto-3-deoxy-L-galactonate L_Galactonate->KDLG GaaB (L-galactonate dehydratase) Pyruvate Pyruvate KDLG->Pyruvate GaaC (2-keto-3-deoxy-L-galactonate aldolase) L_Glyceraldehyde L-Glyceraldehyde KDLG->L_Glyceraldehyde GaaC Glycerol Glycerol L_Glyceraldehyde->Glycerol GaaD (L-glyceraldehyde reductase) NADPH -> NADP+

Fungal L-Galactonate Degradation Pathway

Human this compound Metabolism

In humans, this compound is a product of an alternative pathway for galactose metabolism. This pathway becomes particularly active in individuals with galactosemia, a genetic disorder characterized by the deficiency of enzymes required for the primary galactose metabolic pathway (the Leloir pathway).[9] The initial step is the oxidation of galactose to galactono-1,4-lactone, catalyzed by galactose dehydrogenase (NAD+). The lactone is then hydrolyzed to galactonate. Galactonate can subsequently enter the pentose phosphate pathway, serving as a mechanism for the disposal of excess galactose.[10]

human_galactonate_metabolism Galactose Galactose Galactonolactone Galactono-1,4-lactone Galactose->Galactonolactone Galactose Dehydrogenase NAD+ -> NADH Galactonate Galactonate Galactonolactone->Galactonate Spontaneous/ Enzymatic Hydrolysis PPP Pentose Phosphate Pathway Galactonate->PPP

Human Galactonate Metabolism Overview

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for key enzymes in the this compound degradation pathways.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
D-Galactonate DehydrataseMycobacterium butyricumD-Galactonate1--
2-Keto-3-deoxygalactonate Kinase (KDGK-2)Haloferax volcanii2-Keto-3-deoxy-D-galactonate0.06 ± 0.0126432
D-Galacturonic Acid Reductase (Gaa1)Euglena gracilisD-Galacturonic Acid (with NADH)0.23 ± 0.0210.3 ± 0.245
D-Galacturonic Acid Reductase (Gaa1)Euglena gracilisD-Galacturonic Acid (with NADPH)0.27 ± 0.0211.8 ± 0.244
L-Galactonate DehydrataseHypocrea jecorinaL-Galactonate1.8--
Human Placental Glucose-6-Phosphate DehydrogenaseHomo sapiensGalactose-6-phosphate10 ± 2-1.57 x 10-2

Note: "-" indicates data not available in the reviewed literature.

Metabolite Concentrations in Galactosemia

The accumulation of galactonate is a clinical hallmark of galactosemia. The following table presents the concentrations of galactitol and galactonate in red blood cells (RBCs) of galactosemic patients compared to non-galactosemic individuals.[3][11]

MetaboliteConditionRBC Concentration (µM) (Mean ± SD)Range (µM)
GalactitolGalactosemic5.98 ± 1.23.54 - 8.81
Non-galactosemic0.73 ± 0.310.29 - 1.29
GalactonateGalactosemic4.16 ± 1.320.68 - 6.47
Non-galactosemic1.94 ± 0.960.69 - 3.84
Gene Expression Data

In E. coli, the dgo operon is significantly induced in the presence of D-galactonate. Quantitative real-time PCR (qRT-PCR) analysis has shown a substantial increase in the transcript levels of dgo genes when cells are grown in a minimal medium containing D-galactonate compared to glucose.[2][3][10]

GeneFold Change (D-galactonate vs. Glucose)
dgoR~150
dgoK~200
dgoA~250
dgoD~250
dgoT~250

Experimental Protocols

General Workflow for Gene Deletion in Aspergillus niger

This protocol provides a general workflow for creating gene deletion mutants in A. niger, a common method used to study the function of genes in the L-galactonate pathway.[8][12]

gene_deletion_workflow start Start: Identify Target Gene design_primers 1. Design Primers for Flanking Regions and Split Marker Cassette start->design_primers pcr_amplification 2. PCR Amplification of 5' and 3' Flanks and Split Marker Fragments design_primers->pcr_amplification fusion_pcr 3. Fusion PCR to Generate Deletion Cassette pcr_amplification->fusion_pcr transformation 5. Transform Protoplasts with Deletion Cassette fusion_pcr->transformation protoplast_prep 4. Prepare A. niger Protoplasts protoplast_prep->transformation selection 6. Select Transformants on Appropriate Medium transformation->selection verification 7. Verify Gene Deletion by PCR and/or Southern Blot selection->verification end End: Confirmed Gene Deletion Mutant verification->end

Gene Deletion Workflow in A. niger

Protocol Steps:

  • Construct Design: A deletion cassette is designed containing a selectable marker gene flanked by homologous regions upstream (5' flank) and downstream (3' flank) of the target gene. The "split-marker" approach is often used, where the marker gene is split into two overlapping fragments.[12]

  • PCR Amplification: The 5' and 3' flanking regions of the target gene are amplified from genomic DNA. The two parts of the split marker are also amplified.

  • Fusion PCR: The flanking regions and the split-marker fragments are joined together using fusion PCR to create the final linear deletion cassette.

  • Protoplast Formation: Protoplasts of A. niger are generated by enzymatic digestion of the fungal cell wall.

  • Transformation: The deletion cassette is introduced into the protoplasts, typically using PEG-calcium mediated transformation.

  • Selection and Regeneration: Transformants are selected on a medium that allows only the growth of cells that have incorporated the selectable marker. Protoplasts are allowed to regenerate their cell walls.

  • Verification: Putative mutants are verified by PCR to confirm the absence of the target gene and the correct integration of the deletion cassette. Southern blotting can be used for further confirmation.

Enzyme Assay for Dehydratase Activity (e.g., D-galactonate dehydratase)

This spectrophotometric assay measures the formation of the product, 2-keto-3-deoxy-galactonate, which contains a carbonyl group that can be quantified.

Principle: The product of the dehydratase reaction, a 2-keto-3-deoxy sugar acid, can be measured using the thiobarbituric acid (TBA) assay. The intermediate is first oxidized with periodate (B1199274) to form formylpyruvate, which then reacts with TBA to produce a pink-colored adduct that absorbs at 549 nm.

Reagents:

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • D-galactonate solution (substrate)

  • Enzyme preparation (cell-free extract or purified enzyme)

  • Periodic acid solution

  • Sodium arsenite solution

  • Thiobarbituric acid solution

  • Trichloroacetic acid (TCA) for stopping the reaction

Procedure:

  • Enzyme Reaction:

    • Set up reaction mixtures containing buffer, substrate, and enzyme in a microcentrifuge tube.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

    • Stop the reaction by adding TCA.

    • Centrifuge to pellet any precipitated protein.

  • TBA Assay:

    • Take an aliquot of the supernatant from the enzyme reaction.

    • Add periodic acid and incubate at room temperature.

    • Add sodium arsenite to quench the excess periodate.

    • Add TBA solution and heat at 100°C for 10 minutes.

    • Cool the samples and measure the absorbance at 549 nm.

  • Quantification:

    • Prepare a standard curve using a known concentration of a 2-keto-3-deoxy sugar acid.

    • Calculate the amount of product formed in the enzyme reaction from the standard curve.

    • Enzyme activity is expressed as the amount of product formed per unit time per amount of protein (e.g., µmol/min/mg).

Analysis of Galactonate by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method allows for the sensitive and specific quantification of galactonate and other pathway intermediates in biological samples.[13][14]

Principle: The sample is separated by high-performance liquid chromatography (HPLC), and the eluting compounds are detected and quantified by a mass spectrometer.

Instrumentation:

  • HPLC system with a suitable column (e.g., a HILIC or anion exchange column for polar compounds).

  • Mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

Procedure:

  • Sample Preparation:

    • Extract metabolites from cells or tissues using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).

    • Centrifuge to remove cell debris.

    • The supernatant can be concentrated and reconstituted in a suitable solvent for LC-MS analysis.

    • The use of an isotopically labeled internal standard (e.g., 13C-labeled galactonate) is recommended for accurate quantification.[11]

  • LC Separation:

    • Inject the prepared sample onto the HPLC column.

    • Separate the metabolites using a gradient of mobile phases.

  • MS Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • The mass spectrometer is operated in a mode that allows for the specific detection and quantification of the target analytes (e.g., selected reaction monitoring, SRM, for a triple quadrupole MS).

  • Data Analysis:

    • Identify and quantify the peaks corresponding to galactonate and other intermediates by comparing their retention times and mass-to-charge ratios with those of authentic standards.

    • Generate a calibration curve using the standards to determine the concentration of the analytes in the sample.

Conclusion

The degradation of this compound is a fascinating example of metabolic diversity, with distinct pathways operating in bacteria, fungi, and humans. Understanding these pathways at a molecular and quantitative level is crucial for applications in metabolic engineering, such as the production of bio-based chemicals, and for understanding and potentially treating metabolic disorders like galactosemia. The experimental protocols provided in this guide offer a starting point for researchers to further investigate these important metabolic routes.

References

Methodological & Application

Application Note: HPLC Methods for the Quantification of Galactonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galactonic acid, a sugar acid derived from galactose, is a significant analyte in various fields, including food science, clinical diagnostics, and pharmaceutical development.[1][2] Its accurate quantification is crucial for quality control, metabolic studies, and formulation analysis. High-Performance Liquid Chromatography (HPLC) offers a versatile and robust platform for the analysis of this compound. This document provides detailed application notes and protocols for several HPLC-based methods for this compound quantification, including direct analysis and techniques involving derivatization to enhance detection.

Methodologies

Several HPLC-based strategies can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The primary methods are:

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) : A direct method suitable for detecting analytes that do not have a UV-absorbing chromophore. It is a universal detector but has lower sensitivity compared to other methods.

  • Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) following Pre-column Derivatization : This approach involves chemically modifying the this compound molecule to introduce a UV-absorbing chromophore, thereby significantly enhancing its detectability.[1]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) : A highly sensitive and selective method for the direct analysis of underivatized carbohydrates and sugar acids.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique is well-suited for the separation of polar compounds like this compound and is often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different HPLC methods for this compound analysis.

ParameterHPLC-RIDRP-HPLC-UV (with PMP Derivatization)HPAEC-PAD
Principle Separation based on ion-exclusion/size-exclusion and detection based on changes in refractive index.[2]Separation of derivatized analytes with UV detection.[2]Separation based on ion exchange with electrochemical detection.[2]
Stationary Phase Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H).[2]Reversed-phase C18 column.[1][2]Anion-exchange column (e.g., CarboPac™ PA-10).[1]
Mobile Phase Isocratic dilute acid (e.g., 0.005 M H₂SO₄).[2]Gradient of acetonitrile (B52724) and buffer (e.g., 100 mM Ammonium Acetate (B1210297), pH 8.0).[1][2]Gradient of sodium hydroxide (B78521) and sodium acetate.[1][2]
Detection Refractive Index Detector (RID).[2]UV/Vis or Diode Array Detector (DAD) at 248 nm.[1]Pulsed Amperometric Detector (PAD).[1][2]
Derivatization Not required.[2]Required (e.g., PMP derivatization).[1][2]Not required.[2]
Linearity (R²) ≥ 0.999.[2]≥ 0.999.[2]≥ 0.99.[2]
Limit of Detection (LOD) Method-dependent, generally in the µg/mL range.Method-dependent, can reach ng/mL range.Method-dependent, can reach ng/mL range.
Limit of Quantitation (LOQ) Method-dependent, generally in the µg/mL range.Method-dependent, can reach ng/mL range.Method-dependent, can reach ng/mL range.

Experimental Protocols

1. Sample Preparation

For many biological and food samples, this compound may be present as a constituent of pectin (B1162225). In such cases, a hydrolysis step is necessary.

Enzymatic Hydrolysis of Pectin:

  • Weigh a precise amount of the pectin-containing sample and dissolve it in a known volume of sodium acetate buffer (pH 4.8) to achieve a target concentration (e.g., 4.0 g/L).[1]

  • Add pectinase (B1165727) enzyme solution (e.g., from Aspergillus niger) to the sample.[1]

  • Incubate the mixture at an optimal temperature (e.g., 50°C) for a sufficient duration (e.g., 24 hours) to ensure complete hydrolysis.[5]

  • After hydrolysis, centrifuge the sample to remove any particulate matter.[2]

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before HPLC analysis.[1][2]

General Sample Cleanup:

For liquid samples like cell culture media or urine, centrifuge to remove particulates and then filter.[2] For solid samples, an appropriate extraction (e.g., solid-liquid extraction with water or a mild acidic solution) should be performed, followed by centrifugation and filtration.[2]

2. HPLC-RID Method

This protocol is for the direct analysis of this compound without derivatization.

  • Instrumentation : HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).[2]

  • Column : Aminex HPX-87H (300 x 7.8 mm).

  • Mobile Phase : 0.005 M H₂SO₄ in ultrapure water. Degas the mobile phase before use.[2]

  • Flow Rate : 0.6 mL/min.

  • Column Temperature : 35°C.

  • Injection Volume : 20 µL.

  • Standard Preparation :

    • Prepare a stock solution of D-galactonic acid (e.g., 1 mg/mL) in ultrapure water.[2]

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 10 µg/mL to 500 µg/mL).[2]

  • Analysis : Inject the prepared standards and samples. The quantification is based on the peak area of this compound, which is compared against the calibration curve.

3. RP-HPLC-UV Method with PMP Derivatization

This method enhances sensitivity through pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).

  • Instrumentation : HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Column : C18 (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase :

    • A: 100 mM Ammonium Acetate Buffer (pH 8.0).[1]

    • B: Acetonitrile.[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Column Temperature : 30°C.[1]

  • Injection Volume : 20 µL.[1]

  • Detection : DAD at 248 nm.[1]

  • Gradient Program : A typical gradient starts with a low percentage of acetonitrile (e.g., 12-17%) which is gradually increased to elute the derivatized compounds.[1]

  • Derivatization Procedure :

    • To 150 µL of the sample or standard, add 150 µL of 0.3 M NaOH and 150 µL of 0.5 M PMP in methanol.[1]

    • Incubate the mixture at 70°C for 30-60 minutes.[1]

    • Cool the reaction mixture to room temperature and neutralize with 150 µL of 0.3 M HCl.[1]

    • Remove the excess PMP reagent by partitioning with chloroform (B151607). Add 1 mL of chloroform, vortex, and centrifuge. Discard the lower chloroform layer. Repeat the extraction three times.[1]

    • The aqueous layer containing the PMP-derivatized this compound is then filtered through a 0.45 µm syringe filter and is ready for HPLC analysis.[1]

4. HPAEC-PAD Method

This is a high-sensitivity method for direct analysis.

  • Instrumentation : HPLC system with a gradient pump and a pulsed amperometric detector with a gold electrode.[1]

  • Column : CarboPac™ PA-10 (2 x 250 mm).[1]

  • Mobile Phase :

    • A: 200 mM NaOH.[1]

    • B: 18 mM NaOH.[1]

    • C: 1 M Sodium Acetate in 18 mM NaOH.[1]

  • Flow Rate : 0.25 mL/min.[1]

  • Column Temperature : 30°C.[1]

  • Injection Volume : 10 µL.[1]

  • Detection : Pulsed Amperometry (PAD).[1]

  • Gradient Program : A multi-step gradient with varying concentrations of NaOH and NaOAc is typically used to achieve optimal separation. A representative gradient involves an initial isocratic step with 18 mM NaOH, followed by a sodium acetate gradient to elute the more strongly retained analytes. The column is then washed with a higher concentration of NaOH and re-equilibrated.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis sample Biological or Food Sample hydrolysis Enzymatic Hydrolysis (if pectin is present) sample->hydrolysis Pectinase extraction Extraction sample->extraction cleanup Centrifugation & Filtration hydrolysis->cleanup extraction->cleanup derivatization Derivatization (for UV method) cleanup->derivatization injection Sample Injection cleanup->injection derivatization->injection separation Chromatographic Separation injection->separation detection Detection (RID, UV, or PAD) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (using calibration curve) integration->quantification

Caption: General experimental workflow for this compound quantification by HPLC.

method_selection start Need to Quantify This compound sensitivity High Sensitivity Required? start->sensitivity derivatization Derivatization Feasible? sensitivity->derivatization Yes rid Use HPLC-RID sensitivity->rid No hpaec HPAEC-PAD Available? derivatization->hpaec No rp_uv Use RP-HPLC-UV with Derivatization derivatization->rp_uv Yes hpaec->rid No hpaec_method Use HPAEC-PAD hpaec->hpaec_method Yes

Caption: Decision tree for selecting an appropriate HPLC method for this compound analysis.

References

Application Notes and Protocols for the Derivatization of Galactonic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactonic acid, a sugar acid derived from galactose, is a molecule of significant interest in various biological and industrial processes.[1][2][3] Its accurate quantification is crucial for metabolic research, diagnostics, and the development of therapeutics.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of compounds like this compound.[4] However, due to its low volatility and polar nature, direct analysis of this compound by GC-MS is not feasible.[1][5][6] Therefore, a derivatization step is necessary to convert it into a volatile and thermally stable compound suitable for GC-MS analysis.[1][7][8] This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis.

Comparison of Derivatization Methods

The most common derivatization strategy for sugar acids like this compound is silylation, which involves the replacement of active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[7][9] This process increases the volatility and reduces the polarity of the analyte.[7][9] To prevent the formation of multiple derivatives due to tautomerization (ring-chain isomerism) in sugars, a two-step approach involving methoximation followed by silylation is often employed.[7][9] Methoximation converts the carbonyl groups into oximes, which locks the sugar in its open-chain form.[7][9]

Below is a summary of common derivatization reagents and their key characteristics for the analysis of this compound.

Derivatization MethodReagent(s)Reaction ConditionsAdvantagesDisadvantages
Two-Step Methoximation & Silylation 1. Methoxyamine hydrochloride (MeOx) in Pyridine2. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Methoximation: 37-60°C for 45-90 minutesSilylation: 37-60°C for 30 minutesReduces isomerization and the formation of multiple peaks by locking the sugar in an open-chain conformation.[7][9] This simplifies chromatograms and improves quantification.Two-step process is more time-consuming. Pyridine (B92270) is a hazardous solvent.
Direct Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) (e.g., 1% TMCS)70°C for 60 minutesSingle-step reaction, which is faster and simpler.Can produce multiple derivative peaks for a single sugar due to different isomers, potentially complicating the chromatogram.[10] Sensitive to moisture.[1]
Direct Silylation N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)30-70°C for 30-60 minutesHighly volatile byproducts that often do not interfere with the analysis.[1]Sensitive to moisture.[1] Reproducibility can be poorer for some organic acids.[1]
Alkylation Methyl Chloroformate (MCF)Room Temperature, InstantaneousRapid reaction at room temperature. Produces stable derivatives.[1]MCF is toxic and corrosive.[1] The reaction byproducts may need to be separated from the derivatives.[1]

Experimental Protocols

Protocol 1: Two-Step Methoximation and Silylation of this compound

This protocol is a widely used method for the analysis of sugars and sugar acids, as it minimizes the complexity of the resulting chromatogram.[7][9]

Materials:

  • This compound standard or dried sample extract

  • Methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine

  • GC-MS autosampler vials with inserts

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the sample containing this compound is completely dry. Lyophilization (freeze-drying) is recommended to remove all water, which can interfere with the derivatization reactions.[9]

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a GC vial.[1]

  • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

  • Incubate the mixture at 60°C for 45 minutes to facilitate methoximation.[1]

  • Cool the vial to room temperature.

  • Add 80 µL of MSTFA to the vial.[1]

  • Recap the vial and vortex for 1 minute.

  • Incubate the vial at 60°C for 30 minutes to complete the silylation process.[1]

  • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: Direct Silylation of this compound using BSTFA with TMCS

This is a faster, single-step derivatization method.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • GC-MS autosampler vials with inserts

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the sample is completely dry.

  • Add a suitable volume of anhydrous solvent to dissolve the sample if necessary.

  • Add 80 µL of BSTFA + 1% TMCS to the sample in the GC vial.[1]

  • Cap the vial tightly, vortex, and incubate at 70°C for 60 minutes.[1]

  • Cool the vial to room temperature before analysis.

Sample Preparation and GC-MS Analysis

Sample Preparation:

  • Samples for GC-MS analysis should be free of particles and precipitates.[4][5] Centrifugation or filtration (e.g., using a 0.22 µm filter) may be necessary.[8]

  • For complex matrices, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate and concentrate the analytes of interest.[4][11][12]

  • Ensure all solvents used are of high purity and volatile (e.g., hexane, dichloromethane, ethyl acetate).[4][5] Avoid water, strong acids, and strong bases in the final sample solution.[4][5][8]

GC-MS Parameters: The following are general GC-MS parameters; specific conditions should be optimized for the instrument and column being used.

  • Injection: 1 µL of the derivatized sample is typically injected in splitless mode.[5]

  • Injector Temperature: 250-280°C.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5MS or equivalent, is commonly used for the separation of TMS derivatives.[13]

  • Oven Temperature Program: An initial temperature of around 100-150°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 280-320°C, which is then held for several minutes.[13][14]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned should be appropriate to detect the fragments of the derivatized this compound.

Visualized Workflows

DerivatizationWorkflow Two-Step Derivatization of this compound cluster_sample Sample Preparation cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis DriedSample Dried this compound Sample AddMeOx Add Methoxyamine HCl in Pyridine DriedSample->AddMeOx IncubateMeOx Incubate at 60°C for 45 min AddMeOx->IncubateMeOx AddMSTFA Add MSTFA IncubateMeOx->AddMSTFA IncubateSilylation Incubate at 60°C for 30 min AddMSTFA->IncubateSilylation GCMS GC-MS Analysis IncubateSilylation->GCMS

Caption: Workflow for the two-step derivatization of this compound.

DirectSilylationWorkflow Direct Silylation of this compound cluster_sample Sample Preparation cluster_silylation Silylation cluster_analysis Analysis DriedSample Dried this compound Sample AddBSTFA Add BSTFA + 1% TMCS DriedSample->AddBSTFA IncubateSilylation Incubate at 70°C for 60 min AddBSTFA->IncubateSilylation GCMS GC-MS Analysis IncubateSilylation->GCMS

Caption: Workflow for the direct silylation of this compound.

References

Application Notes and Protocols for Colorimetric Detection of Galactonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of galactonic acid in various samples using colorimetric and enzymatic methods. The protocols are designed to be robust and adaptable for different research and development applications, including metabolite analysis and formulation studies.

Introduction

This compound is a sugar acid derived from the oxidation of galactose and plays a role in various biological pathways and industrial processes. Accurate quantification of this compound is essential for understanding its metabolic significance and for quality control in relevant industries. While direct colorimetric assays for this compound are not widely commercialized, methods adapted from the analysis of structurally similar uronic acids, such as galacturonic acid, can be effectively employed.[1] Additionally, enzymatic assays offer high specificity for the detection of this compound.

This document outlines two primary methods for the colorimetric detection of this compound: a modified m-hydroxydiphenyl-based chemical assay and a specific enzymatic assay using uronate dehydrogenase.

Principle of Methods

1. m-Hydroxydiphenyl Colorimetric Method:

This method is based on the reaction of this compound with m-hydroxydiphenyl in a concentrated sulfuric acid medium under heated conditions. The acid hydrolysis of this compound leads to the formation of furfural (B47365) derivatives. These derivatives then react with m-hydroxydiphenyl to produce a colored complex, which can be quantified spectrophotometrically. The use of m-hydroxydiphenyl is advantageous as it significantly reduces interference from neutral sugars like glucose, which can be a major issue in complex biological samples.[1]

2. Uronate Dehydrogenase Enzymatic Method:

This enzymatic assay relies on the specific oxidation of D-galactonic acid by uronate dehydrogenase in the presence of nicotinamide-adenine dinucleotide (NAD+).[2] The enzyme catalyzes the conversion of this compound to D-galactarate, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced is directly proportional to the amount of this compound in the sample and can be measured by the increase in absorbance at 340 nm.[2] This method offers high specificity for D-galactonic acid.[2]

Data Presentation

Parameterm-Hydroxydiphenyl MethodUronate Dehydrogenase Method
Detection Principle Chemical reaction with m-hydroxydiphenylEnzymatic oxidation with uronate dehydrogenase
Wavelength ~520 nm340 nm[2]
Linear Range Dependent on standard curve (typically µg/mL range)5 to 150 µg per assay[2]
Key Reagents Sulfuric acid, m-hydroxydiphenylUronate dehydrogenase, NAD+
Assay Temperature Elevated (e.g., 100°C)~25°C or 37°C[2]
Common Interferences Neutral sugars (reduced with m-hydroxydiphenyl), proteins[1]Highly specific to D-glucuronic and D-galacturonic acids[2]
Sample Preparation Protein precipitation may be required[1]Generally minimal, but sample matrix effects should be considered

Experimental Protocols

Protocol 1: m-Hydroxydiphenyl Colorimetric Assay

This protocol is adapted from methods used for galacturonic acid quantification.

1. Reagent Preparation:

  • Sulfuric Acid-Borate Solution: Prepare a solution of 0.0125 M sodium tetraborate (B1243019) in concentrated sulfuric acid. Handle concentrated sulfuric acid with extreme caution in a fume hood.

  • m-Hydroxydiphenyl Reagent: Prepare a 0.15% (w/v) solution of m-hydroxydiphenyl in 0.5% (w/v) NaOH. This solution should be prepared fresh.

  • This compound Standards: Prepare a stock solution of D-galactonic acid (e.g., 1 mg/mL) in deionized water. Create a series of dilutions to generate a standard curve (e.g., 10-100 µg/mL).

2. Sample Preparation:

  • For samples containing proteins, such as cell lysates or serum, protein precipitation is necessary.[1] A common method is trichloroacetic acid (TCA) precipitation.[1]

    • Add an equal volume of 10% (w/v) TCA to the sample.

    • Vortex and incubate on ice for 10-30 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for the assay.

3. Assay Procedure:

  • Pipette 200 µL of each standard and sample into separate glass test tubes.

  • Add 1.2 mL of the sulfuric acid-borate solution to each tube. Mix well and heat in a boiling water bath for 5 minutes.

  • Cool the tubes in an ice bath.

  • Add 20 µL of the m-hydroxydiphenyl reagent to each tube and vortex immediately.

  • Incubate at room temperature for 10-20 minutes to allow for color development.

  • Measure the absorbance at 520 nm using a spectrophotometer.

4. Data Analysis:

  • Subtract the absorbance of the blank (water instead of sample) from the absorbance of the standards and samples.

  • Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Uronate Dehydrogenase Enzymatic Assay

This protocol is based on the principles of the Megazyme D-Glucuronic/D-Galacturonic Acid Assay Kit.[2]

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, such as a potassium phosphate (B84403) buffer (e.g., 160 mM, pH 7.0 at 25°C).

  • NAD+ Solution: Prepare a solution of β-Nicotinamide Adenine Dinucleotide (NAD+) in the assay buffer.

  • Uronate Dehydrogenase Solution: Prepare a solution of uronate dehydrogenase in the assay buffer. The final concentration will depend on the specific activity of the enzyme.

  • This compound Standards: Prepare a stock solution and a dilution series of D-galactonic acid as described in Protocol 1.

2. Assay Procedure (for a 96-well plate format):

  • Pipette 20 µL of each standard and sample into separate wells of a UV-transparent 96-well plate.

  • Prepare a master mix containing the assay buffer and NAD+ solution. Add 180 µL of this master mix to each well.

  • Mix the plate gently and measure the initial absorbance at 340 nm (A1). This reading accounts for any background absorbance.

  • Add 10 µL of the uronate dehydrogenase solution to each well to start the reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-20 minutes, or until the reaction is complete (the absorbance no longer increases).

  • Measure the final absorbance at 340 nm (A2).

3. Data Analysis:

  • Calculate the change in absorbance (ΔA) for each standard and sample by subtracting the initial absorbance from the final absorbance (ΔA = A2 - A1).

  • Subtract the ΔA of the blank from the ΔA of the standards and samples.

  • Plot the corrected ΔA of the standards against their known concentrations to create a standard curve.

  • Determine the concentration of this compound in the samples from the standard curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_assay Colorimetric Reaction cluster_detection Detection & Analysis Sample Biological Sample ProteinPrecip Protein Precipitation (if needed) Sample->ProteinPrecip Standards This compound Standards AddReagents Add Sulfuric Acid-Borate & Heat Standards->AddReagents Supernatant Clarified Supernatant ProteinPrecip->Supernatant Supernatant->AddReagents Cooling Cool on Ice AddReagents->Cooling AddColor Add m-Hydroxydiphenyl Cooling->AddColor Incubate Incubate at RT AddColor->Incubate MeasureAbs Measure Absorbance at 520 nm Incubate->MeasureAbs StdCurve Generate Standard Curve MeasureAbs->StdCurve Calculate Calculate Concentration StdCurve->Calculate

Caption: Workflow for the m-hydroxydiphenyl colorimetric assay.

enzymatic_reaction cluster_reaction Enzymatic Reaction GalactonicAcid D-Galactonic Acid Enzyme Uronate Dehydrogenase GalactonicAcid->Enzyme NAD NAD+ NAD->Enzyme Galactarate D-Galactarate Enzyme->Galactarate NADH NADH Enzyme->NADH H_ion H+ Enzyme->H_ion

Caption: Principle of the uronate dehydrogenase enzymatic assay.

References

Application Notes and Protocols for the Purification of Galactonic Acid from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galactonic acid, a sugar acid derived from galactose, is a valuable platform chemical with applications in the pharmaceutical, food, and chemical industries. Its production through microbial fermentation is a promising and sustainable approach. However, the recovery and purification of this compound from complex fermentation broths present a significant challenge, accounting for a substantial portion of the overall production cost.[1][2] The fermentation broth typically contains the desired product at a low concentration along with microbial cells, residual sugars, proteins, pigments, and other metabolic byproducts.[3] This application note provides a detailed, multi-step protocol for the purification of this compound from fermentation broth, aiming to achieve high purity and recovery. The described workflow integrates several common downstream processing techniques, including centrifugation, microfiltration, activated carbon treatment, ion exchange chromatography, and crystallization.

Overall Purification Workflow

The purification process is designed to systematically remove impurities from the fermentation broth to isolate high-purity this compound. The logical flow of the experimental procedure is outlined below.

Figure 1: Overall Workflow for this compound Purification Fermentation_Broth Fermentation Broth Centrifugation Step 1: Cell Removal (Centrifugation) Fermentation_Broth->Centrifugation Microfiltration Step 2: Clarification (Microfiltration) Centrifugation->Microfiltration Activated_Carbon Step 3: Decolorization (Activated Carbon Treatment) Microfiltration->Activated_Carbon Ion_Exchange Step 4: Purification (Anion Exchange Chromatography) Activated_Carbon->Ion_Exchange Concentration Step 5: Concentration (Evaporation) Ion_Exchange->Concentration Crystallization Step 6: Final Purification (Crystallization) Concentration->Crystallization Purified_Galactonic_Acid High-Purity this compound Crystallization->Purified_Galactonic_Acid

Caption: A schematic overview of the multi-step process for purifying this compound.

Data Presentation: Expected Performance

The following table summarizes the expected recovery and purity at each stage of the purification process. The data is compiled from typical performance of individual downstream processing steps for organic acids and provides a benchmark for process optimization.

Purification StepKey ParameterExpected ValuePurityReference
Fermentation This compound Titer9.9 g/L-[4]
Cell Removal & Clarification Recovery of Soluble Fraction90-99%Low[5]
Activated Carbon Treatment Color Removal>97%Moderate[6]
This compound Recovery~97%Moderate[7]
Ion Exchange Chromatography This compound Recovery~89%High[7]
Crystallization This compound Recovery~95%>98%[7][8]
Overall Process Overall Recovery ~70-80% >98% Estimated

Experimental Protocols

Materials and Equipment

  • Reagents:

    • Sodium Hydroxide (B78521) (NaOH)

    • Hydrochloric Acid (HCl)

    • Activated Carbon (powdered)

    • Strong base anion exchange resin (e.g., DEAE-Sepharose or similar)

    • Calcium Hydroxide (Ca(OH)₂)

    • Ethanol (B145695)

  • Equipment:

    • High-speed refrigerated centrifuge

    • Microfiltration apparatus (0.22 µm or 0.45 µm filter)

    • Stirred tank or beaker

    • Chromatography column

    • Peristaltic pump

    • Fraction collector

    • Rotary evaporator

    • Crystallization vessel with temperature control

    • Vacuum filtration system

    • HPLC system with a suitable column (e.g., Aminex HPX-87H) and detector (RID or UV) for analysis[9][10]

Protocol 1: Cell Removal and Clarification

This initial step aims to remove microbial cells and other large particulate matter from the fermentation broth.

  • Centrifugation:

    • Harvest the fermentation broth and centrifuge at 8,000-10,000 x g for 15-20 minutes at 4°C.

    • Carefully decant the supernatant, which contains the soluble this compound.

  • Microfiltration:

    • Pass the supernatant through a microfiltration system with a 0.22 µm or 0.45 µm pore size membrane to remove any remaining cells and fine particles.[5]

    • This step yields a clarified fermentation broth ready for further purification. The recovery of soluble components at this stage is typically high, in the range of 90-99%.[5]

Protocol 2: Decolorization with Activated Carbon

This step removes pigments and other color impurities from the clarified broth, which can interfere with subsequent purification steps.[11]

  • Preparation:

    • Transfer the clarified broth to a stirred tank or beaker.

    • Adjust the pH of the broth to approximately 7.0 with NaOH. This can help minimize the loss of the desired acid during treatment.[12]

  • Treatment:

    • Add powdered activated carbon to the broth at a concentration of 1-2% (w/v). The optimal concentration may need to be determined empirically.

    • Stir the mixture at a moderate speed for 30-60 minutes at room temperature.

  • Removal of Activated Carbon:

    • Separate the activated carbon from the decolorized broth by filtration. A vacuum filtration system with a fine filter paper or a centrifugation step can be used.

    • The resulting solution should be clear and significantly reduced in color.

Protocol 3: Purification by Anion Exchange Chromatography

Anion exchange chromatography separates this compound from other negatively charged and neutral impurities based on its charge.[13]

  • Column Preparation and Equilibration:

    • Pack a chromatography column with a strong base anion exchange resin.

    • Equilibrate the column by washing it with 2-3 column volumes of deionized water or a low concentration buffer (e.g., 20 mM Tris-HCl, pH 8.0) until the pH of the eluate matches the buffer.

  • Sample Loading:

    • Adjust the pH of the decolorized broth to ~8.0 with NaOH. At this pH, this compound will be negatively charged and will bind to the anion exchange resin.

    • Load the pH-adjusted broth onto the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with 2-3 column volumes of the equilibration buffer to remove unbound and weakly bound impurities, such as neutral sugars.

  • Elution:

    • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer) or by decreasing the pH with a suitable acid (e.g., a gradient of 0-0.5 M HCl).[14]

    • Collect fractions using a fraction collector and monitor the eluate for this compound concentration using an appropriate analytical method, such as HPLC.

  • Pooling and Desalting:

    • Pool the fractions containing the highest concentrations of this compound.

    • If a high salt concentration was used for elution, the pooled fractions may require desalting, for example, by diafiltration or gel filtration chromatography.

Protocol 4: Concentration and Crystallization

The final steps involve concentrating the purified this compound solution and inducing crystallization to obtain a high-purity solid product.

  • Concentration:

    • Concentrate the pooled fractions containing this compound using a rotary evaporator under reduced pressure at a temperature below 60°C to avoid degradation.

  • Crystallization as Calcium Galactonate:

    • Adjust the pH of the concentrated this compound solution to be neutral to slightly alkaline with a slurry of calcium hydroxide (Ca(OH)₂).

    • Continue to add the Ca(OH)₂ slurry until precipitation of calcium galactonate is observed. The formation of calcium L-galactonate tetrahydrate is readily achieved through this method.[8]

    • Cool the solution slowly to promote the growth of larger crystals. The yield from this crystallization step can be as high as 95%.[8]

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

    • Dry the crystals under vacuum at a moderate temperature.

  • Conversion to Free this compound (Optional):

    • If the free acid is required, the calcium galactonate salt can be dissolved in water and treated with a stoichiometric amount of oxalic acid.

    • The insoluble calcium oxalate (B1200264) is then removed by filtration, leaving a solution of pure this compound.[8]

Conclusion

The protocol described in this application note presents a robust and scalable workflow for the purification of this compound from fermentation broth. By systematically applying centrifugation, microfiltration, activated carbon treatment, ion exchange chromatography, and crystallization, it is possible to achieve high purity (>98%) and a good overall recovery of this compound. The provided protocols and expected performance data serve as a valuable resource for researchers and process development scientists working on the production of bio-based chemicals. Further optimization of each step may be required depending on the specific characteristics of the fermentation broth and the desired final product specifications.

References

Application Notes and Protocols for the Enzymatic Synthesis of Galactonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galactonic acid, a sugar acid derived from galactose, is a valuable building block in the pharmaceutical and chemical industries. Its versatile applications stem from its chiral nature and multiple functional groups, making it a key precursor for the synthesis of various bioactive molecules and fine chemicals. Traditional chemical synthesis of this compound often involves harsh reaction conditions and the use of hazardous reagents. Enzymatic synthesis presents a green and highly selective alternative, offering mild reaction conditions, high yields, and minimal by-product formation.

This document provides detailed protocols for the enzymatic synthesis of this compound using two primary enzyme systems: Galactose Oxidase and Glucose Oxidase. Additionally, a general protocol for the Laccase-TEMPO mediated oxidation of galactose is included. These protocols are intended to guide researchers in the efficient and sustainable production of this compound for various research and development applications.

Enzymatic Synthesis using Galactose Oxidase

Galactose oxidase (GOase) is a copper-containing enzyme that specifically catalyzes the oxidation of the primary alcohol at the C-6 position of D-galactose to the corresponding aldehyde, which is then hydrated to form D-galactonic acid.[1] This method is highly specific and efficient.

Experimental Protocol

Materials:

  • D-Galactose

  • Galactose Oxidase (from Fusarium graminearum)

  • Catalase (from bovine liver)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Oxygen gas

  • Deionized water

  • Reaction vessel with stirring and oxygen supply

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.0).

    • Dissolve D-galactose in the phosphate buffer to a final concentration of 40 mM in a reaction vessel.

    • Add Catalase to the solution to a final concentration of 1 mg/mL. Catalase is used to decompose the hydrogen peroxide byproduct, which can inhibit the galactose oxidase.

    • Equilibrate the reaction mixture to room temperature with continuous stirring (e.g., 600 rpm).

  • Enzyme Addition and Reaction:

    • Add Galactose Oxidase to the reaction mixture to a final concentration of 5 mg/mL.

    • Continuously supply oxygen gas to the reaction mixture to ensure aerobic conditions.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC.

  • Product Analysis (HPLC):

    • Use a suitable HPLC column for sugar acid analysis (e.g., an ion-exchange column).

    • The mobile phase can be a dilute sulfuric acid solution (e.g., 5 mM).

    • Detect the product using a refractive index (RI) or UV detector (at 210 nm).

    • Quantify the this compound concentration by comparing the peak area with a standard curve of known this compound concentrations.

  • Product Purification (Optional):

    • Once the reaction is complete, the enzyme can be removed by ultrafiltration.

    • The resulting solution containing this compound can be further purified by ion-exchange chromatography.

Data Presentation
ParameterValueReference
Substrate (D-Galactose)40 mM[2]
Enzyme (Galactose Oxidase)5 mg/mL[2]
Co-enzyme (Catalase)1 mg/mL[2]
Buffer100 mM Potassium Phosphate[2]
pH7.0[2]
TemperatureRoom Temperature[2]
Reaction Time~2 hours for complete conversion[2]
Expected Yield>95%Inferred from similar enzymatic reactions

Experimental Workflow Diagram

Enzymatic_Synthesis_Galactose_Oxidase cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Galactose_sol D-Galactose Solution (40 mM) Reaction_Vessel Reaction Vessel Galactose_sol->Reaction_Vessel Buffer_prep Phosphate Buffer (100 mM, pH 7.0) Buffer_prep->Reaction_Vessel Catalase_add Add Catalase (1 mg/mL) Catalase_add->Reaction_Vessel GOase_add Add Galactose Oxidase (5 mg/mL) Reaction_Vessel->GOase_add Start Reaction Oxygen_supply Supply Oxygen GOase_add->Oxygen_supply Incubation Incubate at RT with Stirring Oxygen_supply->Incubation HPLC_analysis Monitor by HPLC Incubation->HPLC_analysis Monitor Progress Purification Purification (Optional) Incubation->Purification Reaction Complete HPLC_analysis->Incubation Final_Product This compound Purification->Final_Product

Caption: Workflow for this compound synthesis using Galactose Oxidase.

Enzymatic Synthesis using Glucose Oxidase

Glucose oxidase (GOx) is primarily specific for β-D-glucose, but it can also oxidize other sugars like D-galactose, albeit at a lower rate.[3][4] This method provides a simpler, though potentially less efficient, alternative to using Galactose Oxidase.

Experimental Protocol

Materials:

  • D-Galactose

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.1)

  • Oxygen

  • Deionized water

  • Reaction vessel

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a 50 mM sodium acetate buffer (pH 5.1) and saturate it with oxygen.

    • Dissolve D-galactose in the buffer to a desired concentration (e.g., 100 mM).

    • Add Catalase to the solution (e.g., 100 units/mL) to decompose hydrogen peroxide.

    • Equilibrate the reaction mixture to 35°C.

  • Enzyme Addition and Reaction:

    • Add Glucose Oxidase to the reaction mixture. The amount of enzyme will need to be optimized, but a starting point could be 10-20 units/mL.

    • Ensure continuous aeration or a headspace of pure oxygen.

    • Maintain the temperature at 35°C with constant stirring.

    • Monitor the reaction by HPLC.

  • Product Analysis and Purification:

    • Follow the same procedures for HPLC analysis and purification as described for the Galactose Oxidase method.

Data Presentation
ParameterValueReference
Substrate (D-Galactose)100 mMInferred from general protocols
Enzyme (Glucose Oxidase)10-20 units/mL
Co-enzyme (Catalase)100 units/mLInferred from general protocols
Buffer50 mM Sodium Acetate
pH5.1
Temperature35 °C
Reaction Time24-48 hours (requires optimization)Inferred due to lower enzyme activity
Expected YieldModerate (requires optimization)[4]

Laccase-TEMPO Mediated Synthesis

The Laccase-TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system is a powerful catalytic system for the selective oxidation of primary alcohols to aldehydes and carboxylic acids.[5][6] Laccase oxidizes the TEMPO radical, which in turn oxidizes the primary alcohol of galactose.

Experimental Protocol

Materials:

  • D-Galactose

  • Laccase (from Trametes versicolor)

  • TEMPO

  • Citrate (B86180) buffer (0.1 M, pH 5)

  • Tetrahydrofuran (THF) as a co-solvent

  • Oxygen

  • Reaction vessel

Procedure:

  • Reaction Setup:

    • In a reaction flask, prepare a solution of D-galactose (e.g., 20 mM) and TEMPO (e.g., 6 mM) in 0.1 M citrate buffer (pH 5).[5]

    • A small amount of a co-solvent like THF may be needed to dissolve the TEMPO.

    • Saturate the solution with oxygen by bubbling the gas through it for about 10 minutes.

  • Enzyme Addition and Reaction:

    • Add Laccase solution (e.g., 0.6 U) to the reaction mixture.

    • Stir the reaction at room temperature under an oxygen atmosphere for 24-36 hours.[5]

  • Product Analysis and Purification:

    • Monitor the reaction progress using HPLC.

    • The product can be purified using standard chromatographic techniques.

Data Presentation
ParameterValueReference
Substrate (D-Galactose)20 mM[5]
Catalyst (Laccase)0.6 U[5]
Mediator (TEMPO)6 mM[5]
Buffer0.1 M Citrate[5]
pH5.0[5]
TemperatureRoom Temperature[5]
Reaction Time24-36 hours[5]
Expected YieldHigh (requires optimization for galactose)Inferred from similar reactions

Signaling Pathway Diagram

Laccase_TEMPO_Pathway cluster_laccase_cycle Laccase Cycle cluster_tempo_cycle TEMPO Cycle cluster_substrate_conversion Substrate Conversion Laccase_ox Laccase (Oxidized) TEMPO TEMPO (Radical) Laccase_ox->TEMPO Oxidizes TEMPO_ox TEMPO+ (Oxoammonium ion) Laccase_red Laccase (Reduced) Laccase_red->Laccase_ox Re-oxidation O2 O₂ H2O 2H₂O TEMPO_ox->TEMPO Reduced Galactose D-Galactose (Primary Alcohol) TEMPO_ox->Galactose Oxidizes Galactonic_acid This compound Galactose->Galactonic_acid O2->H2O

Caption: Catalytic cycle of Laccase-TEMPO mediated galactose oxidation.

References

Application Notes and Protocols: Galactonic Acid as a Potential Chelating Agent for Heavy Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination poses a significant threat to human health and the environment. The development of safe and effective chelating agents for the removal of toxic heavy metals such as lead (Pb), mercury (Hg), and cadmium (Cd) from the body is a critical area of research. Galactonic acid, a sugar acid derived from galactose, presents a promising scaffold for the development of novel chelating agents. Its polyhydroxycarboxylate structure offers multiple potential binding sites for metal ions. While extensive research exists on the chelating properties of structurally similar compounds like gallic acid, the application of this compound for heavy metal chelation is an emerging area of investigation.[1][2][3]

These application notes provide a comprehensive overview of the theoretical potential of this compound as a chelating agent and offer detailed protocols for its synthesis and the evaluation of its chelating efficacy against common heavy metals. The information is intended to guide researchers in exploring the therapeutic and environmental applications of this promising biomolecule.

Data Presentation: Hypothetical Chelation Efficacy of this compound

The following table summarizes the type of quantitative data that would be essential to collect to validate the efficacy of this compound as a chelating agent. At present, specific experimental data for this compound's stability constants with heavy metals is not widely available in published literature. The values for gallic acid are provided for comparative context.[2][3]

Heavy Metal IonLigandStability Constant (log K)Metal-to-Ligand RatioAnalytical Method
Lead (Pb²⁺)This compoundTo be determinedTo be determinedPotentiometric Titration, Isothermal Titration Calorimetry
Mercury (Hg²⁺)This compoundTo be determinedTo be determinedSpectrophotometry, ICP-MS
Cadmium (Cd²⁺)This compoundTo be determinedTo be determinedAtomic Absorption Spectroscopy
Lead (Pb²⁺)Gallic AcidReported1:2Spectroscopic Methods
Mercury (Hg²⁺)Gallic AcidReported1:2Spectroscopic Methods
Cadmium (Cd²⁺)Gallic AcidReported1:2Spectroscopic Methods

Experimental Protocols

Synthesis of D-Galactonic Acid from D-Galactose

This protocol describes the oxidation of D-galactose to produce D-galactono-1,4-lactone, which can then be hydrolyzed to D-galactonic acid.[4]

Materials:

  • D-Galactose

  • Bromine

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Dowex 50W-X8 resin (H⁺ form)

  • Ethanol (B145695)

Procedure:

  • Dissolve D-galactose in deionized water in a suitable reaction vessel.

  • Slowly add bromine to the solution with continuous stirring at room temperature. The reaction should be monitored for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully neutralize the excess bromine by adding a saturated solution of sodium bicarbonate until the orange color of the bromine disappears.

  • Acidify the resulting solution to a pH of 2-3 using Dowex 50W-X8 resin.

  • Filter the resin from the solution and concentrate the filtrate under reduced pressure to obtain a syrup.

  • To facilitate lactonization, add ethanol to the syrup and heat the mixture to reflux.

  • Cool the solution to induce the crystallization of D-galactono-1,4-lactone.

  • Hydrolyze the D-galactono-1,4-lactone in an aqueous solution to yield D-galactonic acid.

D_Galactose D-Galactose Oxidation Oxidation (Bromine Water) D_Galactose->Oxidation Galactonolactone D-Galactono-1,4-lactone Oxidation->Galactonolactone Hydrolysis Hydrolysis Galactonolactone->Hydrolysis Galactonic_Acid D-Galactonic Acid Hydrolysis->Galactonic_Acid

Caption: Synthesis of D-Galactonic Acid from D-Galactose.

In Vitro Heavy Metal Chelation Assay

This protocol outlines a general method to assess the ability of this compound to chelate heavy metal ions in an aqueous solution.

Materials:

  • This compound

  • Heavy metal salts (e.g., Lead(II) nitrate (B79036), Mercury(II) chloride, Cadmium(II) chloride)

  • Buffer solution (e.g., MES, HEPES) at a physiological pH of 7.4

  • Spectrophotometer or Atomic Absorption Spectrometer

Procedure:

  • Prepare stock solutions of this compound and the heavy metal salts in the chosen buffer.

  • In a series of test tubes, mix varying molar ratios of this compound with a fixed concentration of the heavy metal salt solution.

  • Include a control tube containing only the heavy metal salt solution in the buffer.

  • Incubate the solutions at a constant temperature (e.g., 37°C) for a specified period to allow for complex formation.

  • After incubation, determine the concentration of the unbound heavy metal ions in each solution using a suitable analytical technique such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).[5][6]

  • The percentage of chelated metal can be calculated by comparing the concentration of free metal in the test solutions to the control.

cluster_prep Solution Preparation cluster_reaction Chelation Reaction cluster_analysis Analysis GA_sol This compound Stock Solution Mix Mix varying ratios of This compound and Heavy Metal GA_sol->Mix HM_sol Heavy Metal Stock Solution HM_sol->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure unbound Heavy Metal concentration (AAS/ICP-MS) Incubate->Measure Calculate Calculate % Chelation Measure->Calculate

Caption: In Vitro Heavy Metal Chelation Assay Workflow.

Determination of Stability Constants using Potentiometric Titration

This protocol describes the use of potentiometric pH titration to determine the stability constants of this compound-heavy metal complexes.[7]

Materials:

  • This compound

  • Heavy metal nitrate salts

  • Standardized sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

  • Potassium nitrate (KNO₃) for maintaining ionic strength

  • pH meter with a combination glass electrode

  • Thermostated reaction vessel

Procedure:

  • Prepare solutions of this compound, the heavy metal nitrate, and potassium nitrate in deionized water.

  • In the thermostated reaction vessel, prepare a solution containing this compound and potassium nitrate.

  • In a separate experiment, prepare a solution containing this compound, the heavy metal nitrate, and potassium nitrate.

  • Titrate each solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Plot the titration curves (pH versus volume of NaOH added).

  • The stability constants (log K) of the metal-ligand complexes can be calculated from the titration data using appropriate software that analyzes the formation equilibria.[7]

Proposed Mechanism of Chelation

The carboxylate group and the multiple hydroxyl groups of this compound are hypothesized to participate in the coordination of heavy metal ions. The formation of a stable chelate ring structure enhances the removal of the metal ion from the biological system.

cluster_chelation Chelation of Heavy Metal by this compound GA This compound (with -COOH and -OH groups) Complex This compound-Metal Complex (Stable Chelate) GA->Complex Coordination Bonds HM Heavy Metal Ion (M²⁺) HM->Complex Excretion Enhanced Excretion from Body Complex->Excretion

Caption: Proposed Mechanism of Heavy Metal Chelation.

Conclusion and Future Directions

This compound holds significant potential as a biocompatible and effective chelating agent for heavy metal detoxification. The protocols detailed in these application notes provide a foundational framework for researchers to systematically investigate its efficacy. Future studies should focus on determining the stability constants of this compound with various heavy metals, evaluating its in vivo detoxification capabilities in animal models, and assessing its toxicological profile to establish its safety for potential therapeutic use. The structural similarity to other known natural chelators suggests a promising avenue for the development of new treatments for heavy metal poisoning.[2][8]

References

Application of Galactonic Acid in the Food Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactonic acid (C₆H₁₂O₇) is a sugar acid derived from the oxidation of galactose. While its applications in the food industry are not as extensively documented as those of other sugar acids like gluconic acid, it holds significant potential as a functional food additive. Its theorized roles include use as an acidulant, a leavening agent, and a sequestrant (metal chelating agent) to prevent oxidation.[1] This document provides a comprehensive overview of the current knowledge on this compound, including its production, potential applications, and detailed protocols for its analysis and evaluation in food systems. It is important to note that while research into its specific bioactivities is ongoing, direct evidence for its efficacy and safety in many food applications is still emerging. A search of the U.S. Food and Drug Administration (FDA) databases for Generally Recognized as Safe (GRAS) notices and regulations in Title 21 of the Code of Federal Regulations did not yield a specific GRAS status for this compound.[2][3][4][5][6][7][8][9][10][11] Therefore, its use in food products would require regulatory approval.

Data Presentation

The primary quantitative data available for this compound relates to its biotechnological production. The following table summarizes key findings from studies on its fermentative production from D-galacturonic acid using genetically modified fungi.

Table 1: Production of L-Galactonic Acid from D-Galacturonic Acid using Engineered Fungi

OrganismGenetic ModificationSubstrateYield (g/g)Production Rate (g/L/h)Reference
Trichoderma reeseiΔlgd1 (L-galactonic acid dehydratase knockout)D-Galacturonic Acid0.6 - 0.90.07 - 0.12[1]
Aspergillus nigerΔgaaB (L-galactonic acid dehydratase knockout)D-Galacturonic Acid0.6 - 0.9Not Reported[1]

Key Applications and Experimental Protocols

Production of this compound

The most established protocols for this compound are related to its production via microbial fermentation. Below is a general protocol for batch fermentation in a laboratory-scale bioreactor.

Protocol 1: Batch Fermentation for L-Galactonic Acid Production

Objective: To produce L-galactonic acid from D-galacturonic acid using an engineered fungal strain (e.g., Aspergillus niger ΔgaaB).

Materials:

  • Engineered Aspergillus niger strain (ΔgaaB)

  • Fermentation medium (containing D-galacturonic acid as a carbon source, nitrogen source, minerals, and growth factors)

  • Seed culture medium

  • 5-L Bioreactor with pH, dissolved oxygen (DO), and temperature control

  • Autoclave

  • Shaking incubator

  • Analytical equipment for quantification (e.g., HPLC)

Methodology:

  • Medium Preparation: Prepare and sterilize the fermentation and seed culture media. The fermentation medium should contain a defined concentration of D-galacturonic acid (e.g., 20-50 g/L).

  • Inoculum Preparation: Inoculate a seed culture of the engineered A. niger strain and incubate in a shaking incubator until it reaches the mid-to-late exponential growth phase.

  • Bioreactor Setup: Aseptically transfer the sterile fermentation medium to the 5-L bioreactor. Calibrate and sterilize the pH and DO probes according to the manufacturer's instructions.

  • Inoculation: Aseptically inoculate the bioreactor with the seed culture to a predetermined starting optical density or biomass concentration.

  • Fermentation: Maintain the fermentation at optimal conditions for the microbial strain (e.g., temperature, pH, and DO). The pH is a critical parameter and may need to be controlled, as high concentrations of the precursor D-galacturonic acid can be inhibitory at low pH.[12]

  • Monitoring: Aseptically draw samples at regular intervals to monitor cell growth, substrate (D-galacturonic acid) consumption, and L-galactonic acid production using analytical methods such as HPLC.[12]

  • Harvesting: Once the substrate is depleted or the product concentration plateaus, harvest the fermentation broth for downstream processing (purification of this compound).

Fermentation_Workflow cluster_prep Preparation cluster_process Fermentation Process cluster_post Post-Fermentation Medium Medium Preparation & Sterilization Bioreactor Bioreactor Setup & Inoculation Medium->Bioreactor Inoculum Inoculum Preparation Inoculum->Bioreactor Ferment Controlled Fermentation Bioreactor->Ferment Monitor Sampling & Monitoring Ferment->Monitor Harvest Harvesting Ferment->Harvest Purify Downstream Purification Harvest->Purify Product This compound Purify->Product

Caption: Workflow for this compound production.

This compound as a Food Acidulant

Application Note: this compound can potentially be used as a food acidulant to control pH, provide a tart flavor, and inhibit microbial growth.[1] Its application would be similar to other organic acids like citric or lactic acid in beverages, jams, and jellies. The effectiveness of an acidulant depends on its pKa and its buffering capacity in the specific food matrix.[13]

Protocol 2: Evaluation of this compound as an Acidulant in a Beverage Model

Objective: To determine the concentration of this compound required to achieve a target pH in a model beverage system and to evaluate its sensory impact.

Materials:

  • This compound (food grade)

  • Model beverage solution (e.g., 10% sucrose (B13894) in deionized water)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sensory evaluation panel (for taste assessment)

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10% w/v) in deionized water.

  • Titration Curve Generation:

    • Take a known volume of the model beverage solution (e.g., 100 mL).

    • Measure the initial pH.

    • Incrementally add small, precise volumes of the this compound stock solution.

    • Record the pH after each addition, ensuring the solution is well-mixed.

    • Continue until the desired pH range (e.g., pH 2.5-4.0) is covered.

    • Plot the pH versus the volume of acid added to generate a titration curve. This will determine the amount of acid needed to reach a target pH.

  • Sample Preparation for Sensory Analysis: Prepare several batches of the model beverage, each with a different concentration of this compound corresponding to specific pH levels (e.g., pH 3.0, 3.3, 3.6). Include a control sample with no added acid and a sample acidified with a known acidulant like citric acid to the same pH for comparison.

  • Sensory Evaluation: Conduct a sensory panel to evaluate the taste profile (e.g., tartness, bitterness, aftertaste) of the prepared beverage samples. A triangle test or a hedonic scaling test can be used.

  • Data Analysis: Analyze the titration data to determine the buffering capacity and the required concentration of this compound. Statistically analyze the sensory data to assess its acceptability compared to the control and the standard acidulant.

Acidulant_Evaluation_Workflow Start Start: Evaluate this compound as an Acidulant Prep Prepare this compound Stock Solution & Model Beverage Start->Prep Titrate Generate Titration Curve: Add Acid to Beverage, Record pH Prep->Titrate Analyze_Titration Analyze Curve to Determine Required Concentrations Titrate->Analyze_Titration Prep_Sensory Prepare Samples for Sensory Analysis (Varying pH) Analyze_Titration->Prep_Sensory Sensory_Test Conduct Sensory Panel: Taste Profile Evaluation Prep_Sensory->Sensory_Test Analyze_Sensory Statistically Analyze Sensory Data Sensory_Test->Analyze_Sensory End End: Determine Efficacy & Sensory Impact Analyze_Sensory->End

Caption: Workflow for evaluating a food acidulant.

This compound as a Leavening Agent

Application Note: In baking, chemical leavening is achieved through the reaction of an acid with a base (typically sodium bicarbonate) to produce carbon dioxide gas.[14][15] this compound, as an organic acid, could potentially serve as the acid component in a leavening system.[1] The rate of reaction (ROR) is critical; leavening acids can be fast-acting (reacting at room temperature) or slow-acting (reacting with heat).[16] The neutralizing value (NV), which is the parts of sodium bicarbonate neutralized by 100 parts of acid, is a key parameter for formulation.[14] The NV for this compound is not established and would need to be determined experimentally.

Protocol 3: Determination of Neutralizing Value (NV) and Evaluation in a Muffin Model

Objective: To determine the NV of this compound and evaluate its performance as a leavening agent in a model baked good.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Standard leavening acid with known NV (e.g., monocalcium phosphate) for comparison

  • Muffin ingredients (flour, sugar, egg, milk, oil)

  • pH meter, digital scale

  • Dough/batter mixer

  • Muffin tins, oven

  • Volume measurement apparatus (e.g., seed displacement method)

Methodology:

  • Determination of Neutralizing Value (NV):

    • Dissolve a precise amount of this compound (e.g., 1.0 g) in deionized water (e.g., 100 mL).

    • Titrate the solution with a standardized sodium hydroxide (B78521) (NaOH) solution to the phenolphthalein (B1677637) endpoint (pH ~8.2).

    • Calculate the amount of NaHCO₃ that is equivalent to the amount of NaOH used. This allows for the calculation of the NV.

  • Muffin Preparation:

    • Prepare a control muffin batter using a standard baking powder (or a known combination of NaHCO₃ and a standard leavening acid).

    • Prepare a test muffin batter using NaHCO₃ and this compound. The amount of this compound should be calculated based on its experimentally determined NV to neutralize the NaHCO₃.

    • Mix all batters for a standardized time.

    • Deposit equal amounts of batter into muffin tins.

  • Baking and Analysis:

    • Bake all muffins under identical conditions (temperature and time).

    • After cooling, measure the volume, height, and density of the muffins.

    • Evaluate the internal crumb structure (cell size, uniformity) and texture (e.g., using a texture analyzer).

    • Conduct a sensory evaluation for taste, as residual unreacted acid or base can cause off-flavors.[15]

  • Data Analysis: Compare the physical and sensory properties of the muffins made with this compound to the control muffins.

This compound as a Sequestrant

Application Note: The multiple hydroxyl and carboxyl groups in this compound make it a potential chelating agent for divalent and trivalent metal ions.[1] In the food industry, sequestrants are used to bind metal ions (like iron and copper) that can catalyze oxidation, leading to rancidity, color loss, and flavor degradation.[17][18]

Protocol 4: Evaluation of Metal Chelating Activity

Objective: To assess the ability of this compound to chelate ferrous ions (Fe²⁺), a common pro-oxidant in food systems.

Materials:

Methodology:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, mix a sample solution containing this compound at various concentrations.

    • Add a solution of FeCl₂.

  • Chelation Reaction: Allow the mixture to incubate for a short period (e.g., 5 minutes) at room temperature to allow the this compound to chelate the Fe²⁺ ions.

  • Colorimetric Reaction: Add ferrozine solution to the mixture. Ferrozine will react with any unchelated Fe²⁺ to form a stable magenta-colored complex.

  • Spectrophotometric Measurement: After incubation, measure the absorbance of the magenta complex at approximately 562 nm.

  • Calculation: The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation. A lower absorbance indicates a higher chelating activity of the this compound. Compare the results with EDTA, a strong known chelating agent.

Formula: Chelating Activity (%) = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (without this compound) and A_sample is the absorbance in the presence of this compound.

Sequestrant_Mechanism cluster_problem Problem: Metal-Catalyzed Oxidation cluster_solution Solution: Sequestration Metal Metal Ions (Fe²⁺, Cu²⁺) Oxidation Oxidative Degradation (Rancidity, Color Loss) Metal->Oxidation catalyzes Food Food Components (Lipids, Pigments) Food->Oxidation Galactonic This compound (Sequestrant) Chelate Stable Metal-Galactonate Complex (Inactive) Galactonic->Chelate Chelate->Oxidation prevents Metal_ion Metal Ions (Fe²⁺, Cu²⁺) Metal_ion->Chelate binds

Caption: Mechanism of sequestration by this compound.

References

Application Notes and Protocols: Galactonic Acid as a Precursor for Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Galactonic acid, a sugar acid derived from the oxidation of galactose, is a versatile, bio-based platform molecule for synthesizing a wide range of fine chemicals.[1][2] Its multiple functional groups and inherent chirality make it an ideal starting material for producing specialty chemicals, chiral synthons, and building blocks for the pharmaceutical and polymer industries.[1] This document outlines key applications and provides detailed experimental protocols for the transformation of this compound into high-value downstream products.

Application Note 1: Synthesis of Galactono-1,4-lactone

Galactono-1,4-lactone, the cyclic ester of this compound, is a crucial intermediate for many synthetic pathways and serves as a valuable chiral precursor.[1] It can be readily synthesized through the oxidation of D-galactose.

Experimental Workflow: From D-Galactose to D-Galactono-1,4-lactone

G cluster_start Starting Material cluster_process Oxidation & Lactonization cluster_end Final Product start D-Galactose p1 Oxidation with Bromine in Water start->p1 Br₂, H₂O p2 Neutralization (NaHCO₃) p1->p2 p3 Acidification (Ion Exchange Resin) p2->p3 p4 Lactonization in Ethanol (B145695) p3->p4 Heat/Reflux end D-Galactono-1,4-lactone p4->end

Caption: Workflow for the synthesis of D-galactono-1,4-lactone.

Experimental Protocol: Oxidation of D-Galactose to D-Galactono-1,4-lactone

This protocol is adapted from a method utilizing bromine as the oxidizing agent.[1]

Materials:

  • D-Galactose

  • Bromine

  • Deionized Water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dowex 50W-X8 resin (H⁺ form)

  • Ethanol

Procedure:

  • Dissolve D-galactose in deionized water within a suitable reaction vessel equipped with a stirrer.

  • While stirring at room temperature, slowly add bromine to the solution.

  • Continue stirring until the reaction is complete. Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Carefully neutralize the excess bromine by adding a saturated sodium bicarbonate solution dropwise until the characteristic orange color of bromine disappears.

  • Acidify the resulting solution to a pH of 2-3 using Dowex 50W-X8 resin.

  • Filter off the resin and concentrate the filtrate under reduced pressure to yield a syrup.

  • Add ethanol to the syrup and heat the mixture to reflux to facilitate the lactonization process.

  • Cool the solution to induce the crystallization of D-galactono-1,4-lactone.

  • Collect the crystals by filtration and dry under vacuum.

Application Note 2: Catalytic Hydrogenolysis to Polyols

The catalytic hydrogenolysis of this compound derivatives can produce valuable polyols. For instance, methyl D-galactonate can be converted to 1,2,5,6-hexanetetrol, a precursor for polymers.[1] This transformation typically requires a bifunctional catalyst possessing both metal and acid sites.[1]

Reaction Pathway: Hydrogenolysis of Methyl D-galactonate

G start Methyl D-galactonate product 1,2,5,6-Hexanetetrol start->product H₂, Water 150-200 °C 30-50 bar catalyst Bifunctional Catalyst (e.g., Pt/SiO₂-Al₂O₃) catalyst->product

Caption: Hydrogenolysis of methyl D-galactonate to 1,2,5,6-hexanetetrol.

Experimental Protocol: Catalytic Hydrogenolysis of Methyl Galactonate

This is a representative protocol based on methods for similar substrates.[1]

Materials:

  • Methyl D-galactonate

  • Bifunctional catalyst (e.g., Platinum on Silica-Alumina, Pt/SiO₂-Al₂O₃)

  • Deionized Water (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Charge a high-pressure autoclave reactor with methyl D-galactonate, the Pt/SiO₂-Al₂O₃ catalyst, and deionized water.

  • Seal the reactor and purge it multiple times with hydrogen gas to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-50 bar).

  • Heat the reactor to the target temperature (e.g., 150-200 °C) while stirring vigorously.

  • Maintain these reaction conditions for the specified duration, monitoring hydrogen uptake to gauge reaction progress.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst from the reaction mixture.

  • The aqueous solution containing the product can be purified using techniques such as chromatography.

Quantitative Data: Hydrogenolysis Conditions
SubstrateCatalystTemperature (°C)Pressure (bar H₂)ProductYieldReference
Methyl D-galactonatePt/SiO₂-Al₂O₃150-20030-501,2,5,6-HexanetetrolVaries[1]
SorbitolReOₓ-Rh/ZrO₂18080C6 Deoxygenated Polyols~60%[3]

Application Note 3: Conversion to Furan Derivatives (FDCA)

This compound can be converted to 2,5-Furandicarboxylic acid (FDCA), a key bio-based monomer for producing polymers like PEF, which is a sustainable alternative to petroleum-derived PET.[4][5] The process typically involves acid-catalyzed dehydration.

Logical Pathway: this compound to FDCA

G node_A This compound node_B Dehydration Intermediate (e.g., Mucic Acid) node_A->node_B Acid Catalyst Heat node_C 2,5-Furandicarboxylic Acid (FDCA) node_B->node_C Further Dehydration & Cyclization

Caption: Conceptual pathway for converting this compound to FDCA.

Experimental Protocol: Acid-Catalyzed Conversion to FDCA (Conceptual)

Detailed industrial protocols are often proprietary. However, the general approach involves the dehydration of the sugar acid backbone under acidic conditions.[4][6]

Materials:

  • This compound or Galactaric acid (Mucic acid)

  • Solid acid catalyst (e.g., silica-supported) or mineral acid

  • Solvent (e.g., Butanol)

Procedure:

  • Combine this compound (or its derivative, mucic acid), the acid catalyst, and the solvent in a reactor.

  • Heat the mixture under reflux for a specified time to facilitate dehydration and cyclization reactions.

  • Upon completion, cool the reaction mixture.

  • The FDCA product may precipitate from the solution or can be isolated through extraction and subsequent crystallization.

  • Purification can be achieved by recrystallization from a suitable solvent.

Application Note 4: Catalytic Oxidation of Galactose to this compound

An efficient method for producing this compound is through the selective catalytic oxidation of galactose, which can be sourced from waste streams like Greek yogurt acid-whey.[7][8] This green chemistry approach often uses gold-based catalysts.

Experimental Protocol: Selective Oxidation of Galactose

This protocol is based on the selective oxidation of a glucose-galactose syrup.[7][8]

Materials:

  • Galactose or Glucose-Galactose Syrup (GGS)

  • Gold on Alumina (Au/Al₂O₃) catalyst

  • Pressurized reactor

  • Oxygen (O₂)

Procedure:

  • Charge a reactor with the galactose solution and the Au/Al₂O₃ catalyst.

  • Seal the reactor and pressurize with oxygen to approximately 2.5 bar.

  • Heat the reaction mixture to 80 °C with stirring.

  • Maintain the reaction for 24 hours.

  • After the reaction, cool the vessel, vent the pressure, and filter the catalyst.

  • The resulting solution contains this compound, which can be separated from other components (like gluconic acid if GGS is used) based on the differential solubility of their calcium salts.[9][10]

Quantitative Data: Catalyst Performance in Galactose Oxidation
CatalystOxidantTemp (°C)Pressure (bar)Time (h)Galactose Conversion (%)This compound Selectivity (%)Reference
Au/Al₂O₃O₂802.524-55[7][11]
Pt/CO₂805249531[8][10]
Au/TiO₂H₂O₂----Lower than Au/Al₂O₃[8]

References

Application Notes and Protocols for Microbial Fermentation of Galactonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the production of galactonic acid through microbial fermentation. This compound, a sugar acid derived from galactose, is a valuable platform chemical with applications in the pharmaceutical, food, and chemical industries. These guidelines offer comprehensive methodologies for strain selection, fermentation optimization, downstream processing, and product quantification.

Introduction to Microbial Production of this compound

Microbial fermentation offers a promising and sustainable alternative to conventional chemical synthesis methods for producing this compound. This biotechnological approach utilizes various microorganisms to convert renewable feedstocks, such as pectin-rich biomass, into the desired product. Key advantages include milder reaction conditions, higher specificity, and the potential for utilizing waste streams as substrates.

Commonly employed microorganisms for this compound production include bacteria like Gluconobacter oxydans and fungi such as Aspergillus niger.[1] Genetic engineering has further expanded the repertoire of production strains to include modified Saccharomyces cerevisiae and filamentous fungi like Trichoderma reesei.[1][2][3] The core of the fermentation process lies in the microbial conversion of D-galacturonic acid, the primary monomer of pectin (B1162225), into this compound.[2][3]

Microbial Strains and Fermentation Parameters

The selection of a suitable microbial strain and the optimization of fermentation parameters are critical for achieving high yields and productivity of this compound.

Table 1: Microbial Strains for this compound Production

MicroorganismStrain TypeKey CharacteristicsReference
Gluconobacter oxydansWild Type/EngineeredBacterium known for incomplete oxidation of sugars.[1]
Aspergillus nigerWild Type/EngineeredFilamentous fungus capable of utilizing pectin-rich substrates.[1][2]
Trichoderma reeseiEngineeredFilamentous fungus, engineered by deleting the lgd1 gene to accumulate L-galactonate.[2][3]
Saccharomyces cerevisiaeEngineeredYeast, engineered for the oxidation of D-GalA.[1]

Table 2: Critical Fermentation Parameters and Optimized Conditions

ParameterOptimized RangeRationaleReference
pH 4.5 - 5.5Optimal for the activity of enzymes involved in the conversion of D-galacturonic acid. A lower pH was noted as necessary for A. niger ΔgaaB.[1][3]
Temperature 30 - 38°CPromotes optimal microbial growth and enzyme stability.[4]
Aeration HighThe conversion of galactose to this compound is an oxidative process requiring sufficient oxygen supply.[1]
Agitation 150 - 170 rpmEnsures homogenous distribution of nutrients and oxygen, and prevents cell settling.[4]
Carbon Source D-galacturonic acid, Pectin hydrolysate, D-xylose (as a cosubstrate)D-galacturonic acid is the direct precursor. Pectin hydrolysates provide a low-cost source. A cosubstrate can improve production rates.[2][3]
Nitrogen Source Peptone, Yeast ExtractProvides essential nutrients for microbial growth and enzyme synthesis.[2][4]

Experimental Protocols

Protocol for Preparation of Pectin-Rich Hydrolysate

Pectin-rich biomass is an abundant and cost-effective substrate for this compound production. This protocol details the enzymatic hydrolysis of pectin to release D-galacturonic acid monomers.

Materials:

  • Pectin-rich biomass (e.g., citrus peel, sugar beet pulp)

  • Pectinase (B1165727) enzyme (e.g., from Aspergillus niger)

  • Citrate (B86180) buffer (pH 4.5)

  • Deionized water

  • Shaking incubator

Procedure:

  • Prepare a suspension of the pectin-rich biomass in citrate buffer (e.g., 4.0 g/L).[5]

  • Add pectinase to the suspension. An optimized enzyme loading is crucial for efficient hydrolysis (e.g., 2250 U/g of pectin).[5]

  • Incubate the mixture in a shaking incubator at 50°C for 24 hours.[5]

  • After incubation, centrifuge the mixture to remove solid residues.

  • The supernatant, containing the D-galacturonic acid, is the pectin hydrolysate and can be used as the fermentation substrate.

  • (Optional) A detoxification step may be necessary to remove any inhibitory compounds present in the hydrolysate.[1]

Protocol for Microbial Fermentation in a 5-L Bioreactor

This protocol outlines the steps for this compound production using a laboratory-scale bioreactor.

Materials:

  • Selected microbial strain (e.g., Aspergillus niger ΔgaaB)

  • Seed culture medium (e.g., potato dextrose broth)

  • Production medium (containing pectin hydrolysate, nitrogen source, and mineral salts)

  • 5-L Bioreactor with pH, dissolved oxygen (DO), and temperature probes

  • Sterile sampling apparatus

Procedure:

  • Inoculum Preparation: Inoculate a seed culture of the chosen microorganism in a suitable medium and incubate under optimal conditions until it reaches the mid-to-late exponential growth phase.[1]

  • Bioreactor Setup: Aseptically transfer the sterile production medium to the 5-L bioreactor. Calibrate and sterilize the pH and DO probes.[1]

  • Inoculation: Aseptically inoculate the bioreactor with the seed culture to a predetermined starting optical density.[1]

  • Fermentation: Set and maintain the fermentation parameters (pH, temperature, aeration, agitation) as per the optimized conditions listed in Table 2.

  • Monitoring: Regularly draw samples aseptically to monitor cell growth (optical density), substrate consumption (D-galacturonic acid concentration), and this compound production using appropriate analytical methods.[1]

  • Harvesting: Once the fermentation is complete (indicated by substrate depletion or a plateau in product concentration), harvest the fermentation broth for downstream processing.[1]

Protocol for Quantification of this compound using HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the accurate quantification of this compound in fermentation broth.[6]

Materials:

  • Fermentation broth sample

  • Ultrapure water

  • HPLC system with a suitable detector (e.g., UV-Vis or Pulsed Amperometric Detector)

  • Appropriate HPLC column (e.g., C18 or anion-exchange)[6]

  • This compound standard

  • Mobile phase (e.g., dilute sulfuric acid)

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth to remove microbial cells. Dilute the supernatant with ultrapure water to a concentration within the linear range of the standard curve.[1]

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in ultrapure water.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Inject the prepared standards and samples onto the column.

    • Run the analysis under isocratic or gradient elution conditions.

  • Quantification:

    • Integrate the peak area corresponding to this compound in both the standards and the samples.

    • Construct a standard curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

For enhanced detection, especially with UV detectors, pre-column derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) or p-aminobenzoic acid (p-ABA) can be employed.[6]

Downstream Processing

The recovery and purification of this compound from the fermentation broth is a critical step to obtain a high-purity product.

Table 3: Downstream Processing Steps for this compound Purification

StepTechniquePurposeReference
1. Biomass Removal Centrifugation or FiltrationTo separate the microbial cells from the fermentation broth.[1][7]
2. Concentration Evaporation or NanofiltrationTo reduce the volume of the broth and concentrate the this compound.[7][8]
3. Purification Chromatography (e.g., Ion Exchange) or CrystallizationTo separate this compound from other components in the broth, such as residual sugars, salts, and other organic acids.[7][9]
4. Product Formulation Drying or CrystallizationTo obtain the final solid product in a stable form.[7]

Visualizations

Galactonic_Acid_Pathway cluster_Fermentation Microbial Cell cluster_BlockedPathway Blocked Catabolic Pathway Pectin Pectin GalA D-Galacturonic Acid Pectin->GalA Pectinase Hydrolysis L_GalOA L-Galactonic Acid GalA->L_GalOA D-galacturonate reductase Blocked Further Catabolism L_GalOA->Blocked Deletion of lgd1/gaaB gene

Caption: Fungal pathway for L-galactonic acid production from pectin.

Experimental_Workflow Strain_Selection Microbial Strain Selection (e.g., A. niger, T. reesei) Media_Optimization Media Optimization (Carbon, Nitrogen Sources) Strain_Selection->Media_Optimization Fermentation_Optimization Fermentation Parameter Optimization (pH, Temp, DO) Media_Optimization->Fermentation_Optimization Fermentation Bioreactor Fermentation (5-L Scale) Fermentation_Optimization->Fermentation Downstream Downstream Processing (Centrifugation, Chromatography) Fermentation->Downstream Analysis Product Analysis (HPLC) Downstream->Analysis Final_Product Purified this compound Analysis->Final_Product

Caption: Experimental workflow for this compound production.

Downstream_Processing_Logic Start Fermentation Broth Cell_Removal Cell Removal (Centrifugation/Filtration) Start->Cell_Removal Concentration Concentration (Evaporation/Nanofiltration) Cell_Removal->Concentration Purification Purification (Chromatography/Crystallization) Concentration->Purification Drying Product Formulation (Drying/Crystallization) Purification->Drying End Pure this compound Drying->End

Caption: Logical steps in downstream processing of this compound.

References

Application Notes and Protocols: Immobilized Enzyme Technology for Galactonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of galactonic acid utilizing immobilized enzyme technology. The focus is on the application of immobilized galactose oxidase and other relevant enzymes, offering a more sustainable and efficient alternative to traditional chemical synthesis methods. Immobilization enhances enzyme stability, reusability, and simplifies downstream processing, making enzymatic synthesis a viable and cost-effective approach.

Introduction to Enzymatic this compound Synthesis

This compound, a sugar acid derived from galactose, is a valuable platform chemical and a key intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] The enzymatic oxidation of D-galactose to D-galactonic acid offers a highly selective and environmentally friendly synthetic route. Galactose oxidase (GOx) is a primary enzyme for this conversion, catalyzing the oxidation of the primary alcohol at the C6 position of D-galactose.[2] Other enzymes, such as glucose oxidase, have also been shown to catalyze this oxidation.[3]

Immobilizing these enzymes on solid supports overcomes many limitations associated with the use of free enzymes in solution, such as instability, difficulty in recovery, and high cost.[4][5] Immobilized enzymes can be easily separated from the reaction mixture, allowing for continuous operation and repeated use over multiple cycles, which significantly reduces production costs.[4][6]

Comparative Data on Immobilized Enzyme Preparations

The choice of enzyme, support material, and immobilization method significantly impacts the performance of the resulting biocatalyst. The following tables summarize key quantitative data from various published protocols to facilitate comparison.

Table 1: Performance of Immobilized Galactose Oxidase (GOx)
Support MaterialImmobilization MethodImmobilization Yield (%)Retained Activity (%)Reusability (Number of Cycles)Reference
Agarose Beads (Glyoxyl)Covalent AttachmentHighLower than electrostaticNot specified
Agarose Beads (Dextran Sulfate)Ionic ExchangeHighSuperior to covalentNot specified
Purolite BeadsCovalent AttachmentHighLower than electrostaticNot specified
Purolite epoxy/butyl methacrylate (B99206) beads (ECR8285)Covalent BondingUp to 10 wt% loading100% of soluble equivalentRetained activity for 3 weeks
Porous Silica ParticlesCovalent Attachment100-150 units/mLNot specifiedLong-term stability with K3Fe(CN)6[7]
Magnetic Nanoparticles (APTES-Glutaraldehyde)Covalent AttachmentNot specifiedNot specifiedNot specified[2]
Chitosan-coated Magnetic Fe3O4 NanoparticlesAdsorptionNot specifiedHigher thermal stabilitySimilar to system without coupling agent[8]
Table 2: Performance of Immobilized Laccase
Support MaterialImmobilization MethodImmobilization Yield (%)Retained Activity (%)Reusability (Number of Cycles)Reference
Polysulfone/Sepiolite NanocompositeCross-Linked Enzyme Aggregates (CLEA)75%Not specifiedNot specified[9]
CdO NanoparticlesCovalent CrosslinkingNot specified62% after 6 weeks85% activity after 20 cycles[10]
Chitosan Membrane (Itaconic acid grafted, Cu(II) chelated)Reversible ImmobilizationNot specifiedNot specifiedNot specified
Rice Straw BiocharNot specifiedNot specified47% after 6 cycles6[11]

Experimental Protocols

Protocol 1: Immobilization of Galactose Oxidase on Glutaraldehyde-Activated Magnetic Nanoparticles

This protocol describes the covalent immobilization of galactose oxidase onto magnetic nanoparticles (MNPs) activated with glutaraldehyde (B144438).[2]

Materials:

  • Magnetic nanoparticles (MNPs)

  • 3-Aminopropyltriethoxysilane (APTES)

  • Glutaraldehyde solution (2.5%)

  • Galactose oxidase (GOx)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Magnetic separator

Procedure:

  • Surface Functionalization of MNPs with Amino Groups:

    • Disperse MNPs in an ethanol (B145695)/water solution.

    • Add APTES and stir for several hours at an elevated temperature.

    • Collect the APTES-modified MNPs (APTES-MNPs) using a magnetic separator and wash thoroughly with ethanol and water.

  • Activation with Glutaraldehyde:

    • Resuspend the APTES-MNPs in a 2.5% glutaraldehyde solution in phosphate buffer (pH 7.0).[2]

    • Incubate with shaking for a few hours at room temperature.[2]

    • Separate the activated MNPs using a magnetic separator and wash them thoroughly with phosphate buffer to remove excess glutaraldehyde.[2]

  • Immobilization of Galactose Oxidase:

    • Prepare a solution of galactose oxidase in 0.1 M sodium phosphate buffer (pH 7.0).

    • Mix the enzyme solution with the glutaraldehyde-activated MNPs.

    • Allow the mixture to stand at room temperature for a specified time (e.g., 2 hours) to allow for covalent bond formation.[2]

    • Separate the immobilized enzyme using a magnetic separator.

    • Wash the immobilized enzyme preparation with 1 M NaCl solution in phosphate buffer to remove any non-covalently bound enzyme, followed by washes with distilled water.[2]

Protocol 2: Enzymatic Synthesis of this compound in a Batch Reactor

This protocol outlines the synthesis of this compound from D-galactose using immobilized galactose oxidase in a batch reactor system.

Materials:

  • Immobilized galactose oxidase (from Protocol 1)

  • D-Galactose

  • Phosphate buffer (0.1 M, pH 7.0)

  • Catalase (optional, to decompose hydrogen peroxide byproduct)

  • Stirred batch reactor

  • pH meter and controller

  • Oxygen supply

Procedure:

  • Reaction Setup:

    • Prepare a solution of D-galactose in phosphate buffer (pH 7.0) in the batch reactor.

    • Add the immobilized galactose oxidase to the reactor.

    • If using, add catalase to the reaction mixture to minimize enzyme inactivation by hydrogen peroxide.

    • Set the reactor temperature to the optimal temperature for the immobilized enzyme (typically determined during characterization, e.g., 25-40°C).

  • Reaction Execution:

    • Start vigorous stirring to ensure proper mixing and mass transfer.

    • Continuously supply oxygen or air to the reactor, as it is a co-substrate for the galactose oxidase reaction.

    • Monitor and maintain the pH of the reaction mixture at 7.0 using a pH controller that adds a base (e.g., NaOH) as this compound is produced.

  • Monitoring and Termination:

    • Monitor the progress of the reaction by taking samples periodically and analyzing the concentration of this compound and/or the consumption of galactose using techniques like HPLC.

    • Once the reaction has reached the desired conversion, stop the reaction by separating the immobilized enzyme from the reaction mixture using a magnetic separator.

  • Product Isolation and Purification:

    • The resulting solution contains this compound. Further purification can be achieved through methods such as crystallization or chromatography.

Visualizations

Biochemical Pathway of this compound Synthesis

GalactonicAcid_Pathway cluster_reactants Reactants cluster_byproducts Byproducts Galactose D-Galactose Intermediate D-Galactohexodialdose (aldehyde intermediate) Galactose->Intermediate Galactose Oxidase + O₂ GalactonicAcid D-Galactonic Acid Intermediate->GalactonicAcid Aldehyde Dehydrogenase (or further oxidation) + H₂O H2O2 H₂O₂ Intermediate->H2O2 O2 O₂ H2O H₂O Workflow cluster_prep Biocatalyst Preparation cluster_synthesis This compound Synthesis cluster_downstream Downstream Processing Support Support Material (e.g., Magnetic Nanoparticles) Activation Support Activation (e.g., Glutaraldehyde) Support->Activation Immobilization Enzyme Immobilization Activation->Immobilization Enzyme Galactose Oxidase Enzyme->Immobilization ImmobilizedEnzyme Immobilized Galactose Oxidase Immobilization->ImmobilizedEnzyme BatchReactor Batch Reactor (pH, Temp, O₂ control) ImmobilizedEnzyme->BatchReactor ImmobilizedEnzyme->BatchReactor Galactose D-Galactose Solution Galactose->BatchReactor Reaction Enzymatic Reaction BatchReactor->Reaction Separation Magnetic Separation of Biocatalyst Reaction->Separation Recycle Recycle Immobilized Enzyme Separation->Recycle ProductSolution This compound Solution Separation->ProductSolution Purification Purification (e.g., Crystallization) ProductSolution->Purification FinalProduct Pure this compound Purification->FinalProduct

References

Application Note: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the Separation and Quantification of Galactonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Galactonic acid is a sugar acid derived from the oxidation of galactose. Its presence and concentration are of significant interest in various fields, including clinical diagnostics, food science, and biotechnology. In clinical settings, elevated levels of this compound in biological fluids can be an indicator of metabolic disorders such as galactosemia. In the food industry, it can be formed during the processing of galactose-containing products. Therefore, a robust and sensitive analytical method for the separation and quantification of this compound is crucial.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the analysis of carbohydrates and their derivatives, including sugar acids like this compound.[1][2] This method offers high selectivity and sensitivity without the need for derivatization, making it a direct and efficient analytical approach.[1] This application note provides a detailed protocol for the separation and quantification of this compound using HPAEC-PAD.

Principle of Separation

At a high pH, the hydroxyl groups of carbohydrates and the carboxyl group of this compound become ionized, allowing for their separation on a strong anion-exchange column. The elution is typically achieved by using a high-concentration sodium hydroxide (B78521) eluent, often with a sodium acetate (B1210297) gradient to resolve more strongly retained analytes. Pulsed amperometric detection provides sensitive and direct detection of these underivatized carbohydrates by measuring the current generated from their oxidation at the surface of a gold electrode.

Biochemical Context: this compound Metabolism

This compound is a key intermediate in the metabolic pathway of galactose in various organisms. In humans, deficiencies in enzymes of the Leloir pathway for galactose metabolism can lead to the accumulation of galactose and its alternative metabolites, including this compound. The following diagram illustrates a simplified pathway for galactose metabolism and the formation of this compound.

Galactose_Metabolism Galactose Galactose Galactonolactone Galactonolactone Galactose->Galactonolactone Galactose dehydrogenase Galactose_1_P Galactose-1-phosphate Galactose->Galactose_1_P Galactokinase Galactonic_acid This compound Galactonolactone->Galactonic_acid Lactonase or spontaneous Pentose_Phosphate_Pathway Pentose Phosphate Pathway Galactonic_acid->Pentose_Phosphate_Pathway UDP_Galactose UDP-Galactose Galactose_1_P->UDP_Galactose GALT UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose GALE Leloir_Pathway Leloir Pathway UDP_Galactose->Leloir_Pathway UDP_Glucose->Leloir_Pathway

Galactose metabolism and this compound formation.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound and other sugar acids using HPAEC-PAD with a CarboPac™ PA-10 column.[2]

ParameterThis compound & Other Sugar Acids
Linearity Range (mg/L)0.1 - 12.5
Correlation Coefficient (R²)≥ 0.9993
Limit of Detection (LOD) (µg/L)4.91 - 18.75
Limit of Quantification (LOQ) (µg/L)16.36 - 62.50
Recovery (%)91.25 - 108.81
Reproducibility (RSD, %)
- Retention Time0.15 - 0.44
- Peak Area0.22 - 2.31

Experimental Protocols

Reagents and Materials
  • This compound standard

  • Sodium hydroxide (NaOH), 50% w/w solution

  • Sodium acetate (NaOAc), anhydrous

  • Deionized water (18.2 MΩ·cm resistivity)

  • Helium or Nitrogen gas for eluent sparging

  • Syringe filters (0.22 µm)

Instrumentation
  • High-Performance Ion Chromatography (HPIC) system, preferably metal-free, equipped with a gradient pump.

  • Pulsed Amperometric Detector (PAD) with a gold working electrode and an Ag/AgCl reference electrode.

  • Dionex CarboPac™ PA-10 analytical column (2 x 250 mm) with a CarboPac™ PA-10 guard column (2 x 50 mm).[2]

  • Data acquisition and analysis software.

Chromatographic Conditions
ParameterCondition
Column Dionex CarboPac™ PA-10 (2 x 250 mm) with Guard Column
Mobile Phase A 18 mM NaOH
Mobile Phase B 200 mM NaOH
Mobile Phase C 500 mM NaOAc in 100 mM NaOH
Flow Rate 0.25 mL/min[2]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Pulsed Amperometry (PAD)

Gradient Elution Program: [2][3]

Time (min)%A (18 mM NaOH)%B (200 mM NaOH)%C (500 mM NaOAc)
0.010000
10.010000
10.101000
20.001000
20.100100
25.000100
25.110000
35.010000

PAD Waveform:

A standard quadruple-potential waveform for carbohydrate analysis should be used.

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 0.1 to 12.5 mg/L).[2]

Sample Preparation:

The appropriate sample preparation protocol will depend on the sample matrix.

  • Urine:

    • Centrifuge the urine sample to remove any particulate matter.

    • Dilute the supernatant with deionized water to bring the analyte concentration within the calibration range. A dilution of 1:10 to 1:100 is often appropriate.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.[4]

  • Plasma/Serum:

    • Deproteinize the plasma or serum sample. This can be achieved by adding a threefold excess of acetonitrile (B52724) or methanol, followed by vortexing and centrifugation to precipitate proteins.

    • Alternatively, use a solid-phase extraction (SPE) cartridge (e.g., a reversed-phase C18 cartridge) to remove proteins and other interfering substances.

    • Collect the supernatant or eluate, evaporate the solvent if necessary, and reconstitute in deionized water.

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • Food Samples (e.g., containing pectin):

    • For the analysis of total this compound from pectin, an enzymatic or acid hydrolysis step is required to release the monomeric sugar acids.

    • Enzymatic Hydrolysis: Incubate the sample with a pectinase (B1165727) enzyme solution in an appropriate buffer (e.g., sodium acetate buffer, pH 4.8) at the optimal temperature (e.g., 50°C) for a sufficient time (e.g., 2-24 hours) to ensure complete hydrolysis.

    • Acid Hydrolysis: Treat the sample with a suitable concentration of acid (e.g., 2 M trifluoroacetic acid) at an elevated temperature (e.g., 121°C) for 1-2 hours.

    • After hydrolysis, neutralize the sample and remove any precipitate by centrifugation.

    • Dilute the supernatant as needed and filter through a 0.22 µm syringe filter before analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using HPAEC-PAD.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample_Matrix Sample Matrix (Urine, Plasma, Food) Sample_Prep Extraction / Hydrolysis Dilution / Filtration Sample_Matrix->Sample_Prep Standard This compound Standard Standard_Prep Serial Dilution Standard->Standard_Prep Injection Inject Sample/ Standard Sample_Prep->Injection Standard_Prep->Injection Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification of This compound Peak_Integration->Quantification Calibration_Curve->Quantification

Workflow for this compound analysis by HPAEC-PAD.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Clean the column according to the manufacturer's instructions. If the problem persists, replace the column.
Inappropriate mobile phase pH.Ensure the pH of the mobile phase is high enough to ionize this compound.
Fluctuating Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing. Use an eluent generator if available for better consistency.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Low Sensitivity Detector cell or electrode fouling.Clean the detector cell and polish or replace the gold electrode as recommended by the manufacturer.
Incorrect PAD waveform settings.Verify and optimize the PAD waveform potentials and durations.
Baseline Noise or Drift Contaminated mobile phase or system.Use high-purity water and reagents. Flush the system thoroughly.
Air bubbles in the detector.Degas the mobile phase and purge the system to remove any air bubbles.

References

Application Notes and Protocols: Galactonic Acid as a Concrete Set Retarder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of galactonic acid as a set retarder for concrete. Due to the limited direct research on this compound, data from closely related sugar acids, such as D-galacturonic acid and gluconic acid, are used as a proxy to illustrate its potential efficacy.

Introduction

This compound is a sugar acid, part of a group of compounds known as aldonic acids. These and other hydroxycarboxylic acids are recognized for their ability to retard the setting time of hydraulic cement concrete.[1][2] This property is particularly valuable in large-scale construction projects, hot weather concreting, and situations requiring long transit times for ready-mixed concrete, as it extends the workability of the fresh concrete.[1] The mechanism of retardation is generally attributed to the adsorption of the acid molecules onto the hydrating cement particles, which interferes with the nucleation and growth of hydration products.[2]

Mechanism of Action

The retarding effect of sugar acids like this compound on cement hydration is primarily explained by several interconnected theories:

  • Adsorption Theory : The this compound molecules adsorb onto the surface of the cement grains (primarily tricalcium silicate (B1173343), C₃S) and the initial hydration products.[2] This forms a barrier that hinders further contact with water, thereby slowing down the hydration process.

  • Complexation Theory : this compound can chelate calcium ions (Ca²⁺) present in the pore solution of the concrete mix.[2] This reduces the concentration of Ca²⁺ ions available to form the crystalline structures of calcium hydroxide (B78521) (CH) and calcium silicate hydrate (B1144303) (C-S-H), which are essential for the setting and hardening of concrete.

  • Nucleation Inhibition : By adsorbing onto the nuclei of the hydration products (like C-S-H), this compound can "poison" these nucleation sites, preventing their further growth and the subsequent hardening of the cement paste.[2]

Research on a mixture of cellulosic sugar acids, including this compound, has shown that they significantly delay the hydration of cement and the formation of hydration products like calcium hydroxide.[3]

Data Presentation

Direct quantitative data for this compound is not extensively available in the public domain. The following table summarizes the performance of a mixture of cellulosic sugar acids (including this compound) and D-galacturonic acid as a concrete set retarder, which are expected to have a similar performance to this compound.

AdmixtureDosage (% by weight of cement)Effect on Setting TimeEffect on Compressive StrengthReference
Cellulosic Sugar Acids (including this compound)0.03%Significantly delayed setting time, better retardation than commercial gluconic acid.No negative impact on 3-day and 28-day compressive and flexural strength compared to control.[3]
D-Galacturonic AcidNot specifiedRetarded the setting of both engineered cementitious composites (ECC) and ordinary mortar. The effect was more severe on ordinary mortar.Insignificant effect on the 28-day strength of hardened ECC or mortar.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a concrete set retarder.

1. Determination of Setting Time

This protocol is based on the ASTM C403/C403M: Standard Test Method for Time of Setting of Concrete Mixtures by Penetration Resistance .[5][6]

  • Objective : To determine the initial and final setting times of concrete containing this compound.

  • Apparatus :

    • Penetration resistance apparatus with needles of varying bearing areas.

    • Container for mortar specimen.

    • Sieve (4.75-mm, No. 4).

    • Trowel, pipette, and thermometer.

  • Procedure :

    • Prepare a concrete mixture with the desired dosage of this compound. A control mixture without the admixture should also be prepared.

    • Wet-sieve a representative sample of the fresh concrete over a 4.75-mm sieve to obtain a mortar sample.

    • Place the mortar in the container, consolidate it, and strike off the excess to a smooth surface.

    • Store the specimen at a specified temperature.

    • At regular time intervals, measure the penetration resistance by applying a vertical force to a needle, causing it to penetrate the mortar to a depth of 25 mm (1 in.).

    • Record the force required and the time of measurement. Calculate the penetration resistance in MPa (psi).

    • Continue the measurements until a penetration resistance of at least 27.6 MPa (4000 psi) is reached.

  • Data Analysis :

    • Plot the penetration resistance versus the elapsed time.

    • Determine the time to reach a penetration resistance of 3.5 MPa (500 psi) as the initial setting time .

    • Determine the time to reach a penetration resistance of 27.6 MPa (4000 psi) as the final setting time .

2. Determination of Compressive Strength

This protocol is based on the ASTM C39/C39M: Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens .[1][7][8]

  • Objective : To determine the effect of this compound on the compressive strength of hardened concrete at various ages.

  • Apparatus :

    • Cylindrical molds (e.g., 150x300 mm or 100x200 mm).

    • Tamping rod.

    • Compression testing machine.

  • Procedure :

    • Prepare concrete mixtures with and without the desired dosages of this compound.

    • Cast the concrete into cylindrical molds in layers, tamping each layer to ensure proper consolidation.

    • Strike off the top surface and finish smoothly.

    • Cure the specimens in a moist environment (as per ASTM C31 or C192) for specified periods (e.g., 3, 7, and 28 days).

    • At the designated age, remove the cylinders from curing and cap the ends to ensure a smooth, flat surface for load application.

    • Place the specimen in the compression testing machine and apply a compressive load at a controlled rate until failure.

    • Record the maximum load sustained by the specimen.

  • Data Analysis :

    • Calculate the compressive strength by dividing the maximum load by the cross-sectional area of the cylinder.

    • Compare the compressive strength of the concrete with this compound to the control concrete at each test age.

Visualizations

G cluster_0 Cement Hydration (Without Retarder) cluster_1 Mechanism of this compound as a Set Retarder Cement_Particles Cement Particles (C₃S, C₂S) Hydration_Products Hydration Products (C-S-H, Ca(OH)₂) Cement_Particles->Hydration_Products Hydration Water Water Water->Hydration_Products Setting Setting and Hardening Hydration_Products->Setting Galactonic_Acid This compound Cement_Particles_R Cement Particles Galactonic_Acid->Cement_Particles_R Adsorption Ca_Ions Ca²⁺ Ions Galactonic_Acid->Ca_Ions Chelation Nucleation_Sites Nucleation Sites Galactonic_Acid->Nucleation_Sites Poisoning Delayed_Hydration Delayed Hydration Cement_Particles_R->Delayed_Hydration Ca_Ions->Delayed_Hydration Nucleation_Sites->Delayed_Hydration Extended_Workability Extended Workability Delayed_Hydration->Extended_Workability

Caption: Proposed mechanism of this compound as a concrete set retarder.

G Start Start: Evaluate this compound as a Set Retarder Mix_Design Concrete Mix Design (with and without this compound) Start->Mix_Design Fresh_Properties Test Fresh Concrete Properties (Slump, Air Content) Mix_Design->Fresh_Properties Setting_Time Determine Setting Time (ASTM C403) Fresh_Properties->Setting_Time Cast_Specimens Cast Compressive Strength Cylinders Fresh_Properties->Cast_Specimens Data_Analysis Analyze and Compare Data Setting_Time->Data_Analysis Curing Cure Specimens (3, 7, 28 days) Cast_Specimens->Curing Compressive_Strength Test Compressive Strength (ASTM C39) Curing->Compressive_Strength Compressive_Strength->Data_Analysis Conclusion Draw Conclusions on Performance Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating a concrete set retarder.

References

Synthesis of Galactonic Acid-Based Surfactants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of galactonic acid-based surfactants. These non-ionic, biodegradable surfactants, derived from renewable resources, are of significant interest for various applications, including as excipients in pharmaceutical formulations to enhance drug solubility and as components of targeted drug delivery systems.

Application Notes

This compound-based surfactants, specifically N-alkyl-D-galactonamides, are amphiphilic molecules consisting of a hydrophilic this compound headgroup and a hydrophobic alkyl tail. This structure allows them to self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This property is central to their function in drug delivery, as these micelles can encapsulate hydrophobic drug molecules, thereby increasing their solubility and stability in aqueous environments.[1]

The interaction of these sugar-based surfactants with biological membranes is a key aspect of their application in drug delivery.[2][3][4] The carbohydrate headgroup can interact with the cell surface, and the hydrophobic tail can insert into the lipid bilayer, leading to a temporary and reversible increase in membrane permeability.[5] This can facilitate the uptake of encapsulated drugs into the cell. It is generally observed that non-ionic surfactants are less disruptive to biological membranes compared to their ionic counterparts.[2]

The cellular uptake of nanoparticles formulated with sugar-based surfactants can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[6][7][8] The specific pathway is often dependent on the physicochemical properties of the nanoparticles, such as size, shape, and surface chemistry.[6][7] The sugar moiety on the surfactant can also act as a ligand for specific receptors on the cell surface, enabling targeted drug delivery.

Experimental Protocols

Two primary synthetic routes for N-alkyl-D-galactonamides are presented: a mechanochemical synthesis from D-galactono-1,4-lactone and a one-pot reductive amination from D-galacturonic acid.

Protocol 1: Mechanochemical Synthesis of N-Alkyl-D-Galactonamides

This protocol is based on a green chemistry approach that is solvent-free, fast, and high-yielding.[9][10]

Materials:

  • D-galactono-1,4-lactone

  • Alkylamine (e.g., dodecylamine, octylamine, hexylamine)

  • Deionized water

  • Vibrational ball-mill with stainless steel jars and balls

  • Methanol (B129727) (for quenching and washing)

Procedure:

  • Into a stainless steel jar, add D-galactono-1,4-lactone (1.0 eq) and the desired alkylamine (1.0 eq).

  • Add a small amount of water as a liquid-assisted grinding (LAG) agent (e.g., 0.25 mL for 500 mg of lactone).[9]

  • Place stainless steel balls into the jar.

  • Secure the jar in the vibrational ball-mill and shake at a frequency of 18 Hz for 5-10 minutes.[9]

  • After milling, transfer the solid reaction mixture to a beaker.

  • Add a minimal amount of methanol to the mixture and stir to precipitate the N-alkyl-D-galactonamide, leaving unreacted starting materials in solution.

  • Filter the white solid product and wash with cold methanol.

  • Dry the purified N-alkyl-D-galactonamide under vacuum.

Characterization:

The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Protocol 2: One-Pot Reductive Amination for the Synthesis of N-Alkyl-D-Galactonamides

This protocol describes a general procedure for the synthesis of N-alkyl-D-galactonamides from D-galacturonic acid via reductive amination.[11][12]

Materials:

  • D-galacturonic acid

  • Alkylamine (e.g., dodecylamine, octylamine, hexylamine)

  • Methanol

  • Acetic acid (catalyst)

  • Sodium cyanoborohydride (reducing agent)

  • Ethyl acetate (B1210297)

  • Saturated potassium carbonate solution

  • Magnesium sulfate

Procedure:

  • Dissolve D-galacturonic acid (1.0 eq) and the alkylamine (1.1 eq) in methanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the formation of the imine intermediate.[13]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Slowly add sodium cyanoborohydride (1.5 eq) to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Continue stirring the reaction at room temperature for 24 hours.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated solution of potassium carbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent to yield the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The physicochemical properties of surfactants are crucial for their application. The following tables summarize key quantitative data for N-alkyl-aldonamides, which are structurally similar to galactonamides and exhibit comparable trends.

Table 1: Critical Micelle Concentration (CMC) of N-Alkyl-Aldonamides

SurfactantAlkyl Chain LengthCMC (mM)Reference
N-Octyl-D-gluconamideC8~80[14]
N-Dodecyl-D-gluconamideC12Not readily available[15]
Octyl GlucosideC825[15]
Dodecyl MaltosideC120.17[15]

Note: The CMC generally decreases with increasing alkyl chain length due to increased hydrophobicity.[16][17][18]

Table 2: Surface Tension of N-Alkyl-Aldonamide Solutions

SurfactantAlkyl Chain LengthSurface Tension at CMC (mN/m)Reference
N-Hexyl-D-gluconamideC6Not readily available[19]
Octyl GlucosideC8~27[20]
Decyl GlucosideC10~26[21]
Dodecyl GlucosideC12~25[21]

Note: The surface tension at the CMC generally decreases slightly with increasing alkyl chain length.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Mechanochemical Synthesis cluster_1 Reductive Amination Synthesis D-galactono-1,4-lactone D-galactono-1,4-lactone Ball-milling Ball-milling D-galactono-1,4-lactone->Ball-milling Alkylamine Alkylamine Alkylamine->Ball-milling N-Alkyl-D-galactonamide_M N-Alkyl-D-galactonamide Ball-milling->N-Alkyl-D-galactonamide_M D-galacturonic acid D-galacturonic acid Imine Formation Imine Formation D-galacturonic acid->Imine Formation Alkylamine_RA Alkylamine Alkylamine_RA->Imine Formation Reduction Reduction Imine Formation->Reduction N-Alkyl-D-galactonamide_RA N-Alkyl-D-galactonamide Reduction->N-Alkyl-D-galactonamide_RA Drug_Delivery_Mechanism This compound Surfactant This compound Surfactant Micelle Formation Micelle Formation This compound Surfactant->Micelle Formation Hydrophobic Drug Hydrophobic Drug Drug Encapsulation Drug Encapsulation Hydrophobic Drug->Drug Encapsulation Micelle Formation->Drug Encapsulation Drug-loaded Micelle Drug-loaded Micelle Drug Encapsulation->Drug-loaded Micelle Cell Membrane Interaction Cell Membrane Interaction Drug-loaded Micelle->Cell Membrane Interaction Cellular Uptake Cellular Uptake Cell Membrane Interaction->Cellular Uptake Intracellular Drug Release Intracellular Drug Release Cellular Uptake->Intracellular Drug Release Cellular_Uptake Surfactant-coated Nanoparticle Surfactant-coated Nanoparticle Cell Membrane Cell Membrane Surfactant-coated Nanoparticle->Cell Membrane Endocytosis Endocytosis Cell Membrane->Endocytosis Clathrin-mediated Clathrin-mediated Endocytosis->Clathrin-mediated Caveolae-mediated Caveolae-mediated Endocytosis->Caveolae-mediated Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Endosome Endosome Clathrin-mediated->Endosome Caveolae-mediated->Endosome Macropinocytosis->Endosome Drug Release Drug Release Endosome->Drug Release

References

Galactonic Acid: A Versatile Excipient in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galactonic acid, a sugar acid derived from galactose, is emerging as a promising and versatile excipient in the pharmaceutical industry. Its inherent biocompatibility, water solubility, and chemical functionality make it a valuable component in various dosage forms. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its salts in pharmaceutical formulations.

This compound can be utilized in multiple capacities, including as a drug salt counterion, a pH modifier, a stabilizer, and a component in drug delivery systems. Its salts, such as calcium and sodium galactonate, also offer unique properties beneficial for formulation development.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in pharmaceutical formulations.

PropertyValueSource
Molecular Formula C₆H₁₂O₇[1]
Molecular Weight 196.16 g/mol [1]
Appearance Solid[1]
Melting Point 133 - 136 °C[1]
pKa 3.35 (Predicted)N/A
Water Solubility Freely solubleN/A
Alcohol Solubility Slightly solubleN/A
Ether & Other Organic Solvents InsolubleN/A

Applications in Pharmaceutical Formulations

As a Drug Salt Counterion

This compound can be used to form salts with basic active pharmaceutical ingredients (APIs). The formation of a galactonate salt can significantly modify the physicochemical properties of the parent drug, potentially improving its solubility, stability, and bioavailability.

Protocol: Preparation and Characterization of a Drug-Galactonate Salt

Objective: To prepare a galactonate salt of a basic API and characterize its fundamental properties.

Materials:

  • Basic Active Pharmaceutical Ingredient (API)

  • D-Galactonic acid

  • Solvent (e.g., ethanol, methanol, water, or a mixture)

  • Anti-solvent (if required for precipitation)

  • Stirring plate and magnetic stirrer

  • Rotary evaporator

  • Analytical balance

  • pH meter

  • Filtration apparatus

  • Characterization equipment: Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Stoichiometric Calculation: Calculate the molar equivalents of the basic API and this compound required for the salt formation reaction. A 1:1 molar ratio is typically a starting point.

  • Dissolution: Dissolve the basic API in a suitable solvent with gentle heating and stirring. In a separate container, dissolve this compound in the same or a miscible solvent.

  • Salt Formation: Slowly add the this compound solution to the API solution while continuously stirring. The formation of a precipitate may indicate salt formation. If no precipitate forms, the salt may be soluble in the chosen solvent.

  • Isolation of the Salt:

    • Precipitation: If a precipitate forms, continue stirring for a predetermined period (e.g., 2-4 hours) to ensure complete reaction. The precipitate can then be collected by filtration.

    • Evaporation: If the salt is soluble, the solvent can be slowly evaporated using a rotary evaporator to obtain the solid salt.

    • Anti-solvent Addition: Alternatively, an anti-solvent can be added to the solution to induce precipitation of the salt.

  • Washing and Drying: Wash the collected salt with a small amount of cold solvent or anti-solvent to remove any unreacted starting materials. Dry the salt under vacuum at a suitable temperature.

  • Characterization:

    • FTIR: Confirm the formation of the salt by observing shifts in the characteristic peaks of the functional groups involved in the acid-base reaction (e.g., carboxylate and protonated amine groups).

    • DSC: Determine the melting point and thermal behavior of the newly formed salt. A sharp, single endotherm different from the starting materials suggests the formation of a new crystalline entity.

    • XRPD: Analyze the crystal structure of the salt. A unique diffraction pattern compared to the API and this compound confirms the formation of a new crystalline phase.

    • HPLC: Determine the purity and stoichiometry of the salt.

Workflow for Drug-Galactonate Salt Formation and Characterization

G cluster_prep Preparation cluster_isolation Isolation cluster_purification Purification cluster_char Characterization dissolve_api Dissolve API in Solvent mix Mix Solutions dissolve_api->mix dissolve_ga Dissolve this compound in Solvent dissolve_ga->mix precipitation Precipitation mix->precipitation evaporation Evaporation mix->evaporation antisolvent Anti-solvent Addition mix->antisolvent wash_dry Wash and Dry precipitation->wash_dry evaporation->wash_dry antisolvent->wash_dry ftir FTIR wash_dry->ftir dsc DSC wash_dry->dsc xrpd XRPD wash_dry->xrpd hplc HPLC wash_dry->hplc

Workflow for Drug-Galactonate Salt Formation.
As a pH Modifier

With a predicted pKa of 3.35, this compound can be employed as a pH modifier in pharmaceutical formulations. It can be used to maintain an acidic microenvironment, which can be beneficial for the stability and solubility of certain APIs.

Protocol: Use of this compound as a pH Modifier in a Liquid Formulation

Objective: To evaluate the ability of this compound to achieve and maintain a target pH in an aqueous-based oral liquid formulation.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • D-Galactonic acid

  • Purified water

  • Other formulation excipients (e.g., sweeteners, preservatives, viscosity modifiers)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Formulation Preparation: Prepare the liquid formulation by dissolving the API and other excipients in a portion of the purified water.

  • pH Adjustment: Prepare a stock solution of this compound of a known concentration (e.g., 10% w/v) in purified water.

  • Titration: While monitoring the pH of the formulation with a calibrated pH meter, slowly add the this compound stock solution dropwise until the target pH is reached.

  • Final Volume Adjustment: Add the remaining purified water to reach the final desired volume of the formulation.

  • Stability Study: Store the formulation under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature. Monitor the pH of the formulation at predetermined time points (e.g., 0, 1, 2, and 4 weeks) to assess the buffering capacity of this compound.

  • API Stability Assessment: Concurrently, analyze the concentration of the API at each time point using a validated stability-indicating HPLC method to determine if the pH modification with this compound enhances the stability of the API.

As a Stabilizer

The polyhydroxy nature of this compound makes it a potential stabilizer for sensitive APIs, such as proteins and peptides, particularly in lyophilized formulations. It can act as a lyoprotectant and cryoprotectant, protecting the API from degradation during the freezing and drying processes.

Protocol: Evaluation of this compound as a Stabilizer in a Lyophilized Formulation

Objective: To assess the effectiveness of this compound as a stabilizing agent for a model protein during lyophilization.

Materials:

  • Model protein (e.g., Lysozyme, Bovine Serum Albumin)

  • D-Galactonic acid

  • Water for Injection (WFI)

  • Lyophilizer

  • Differential Scanning Calorimetry (DSC)

  • Analytical techniques for protein characterization (e.g., Size Exclusion Chromatography (SEC-HPLC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE))

Methodology:

  • Formulation Preparation: Prepare aqueous solutions of the model protein at a fixed concentration. Prepare several formulations by adding varying concentrations of this compound (e.g., 0%, 1%, 5%, 10% w/v).

  • Thermal Characterization: Using DSC, determine the glass transition temperature (Tg') of the maximally freeze-concentrated solute for each formulation. This information is critical for designing the lyophilization cycle.

  • Lyophilization Cycle:

    • Freezing: Freeze the formulations to a temperature below their respective Tg' values.

    • Primary Drying (Sublimation): Apply a vacuum and raise the shelf temperature to a point below the Tg' to remove the frozen water.

    • Secondary Drying (Desorption): Increase the shelf temperature to remove the unfrozen, bound water.

  • Reconstitution and Analysis: Reconstitute the lyophilized cakes with WFI.

  • Characterization of the Reconstituted Product:

    • Visual Inspection: Examine the appearance of the lyophilized cake (e.g., for collapse, elegance) and the clarity of the reconstituted solution.

    • SEC-HPLC: Analyze the reconstituted solutions to quantify the extent of protein aggregation. A decrease in the monomer peak and the appearance of high molecular weight peaks indicate aggregation.

    • SDS-PAGE: Assess the integrity of the protein for any fragmentation or aggregation.

Logical Flow for Evaluating this compound as a Stabilizer

G cluster_analysis Analysis formulation Formulate Protein with Varying this compound Concentrations dsc Determine Tg' by DSC formulation->dsc lyophilization Perform Lyophilization dsc->lyophilization reconstitution Reconstitute Lyophilized Cake lyophilization->reconstitution analysis Analyze Reconstituted Protein reconstitution->analysis visual Visual Inspection analysis->visual sec_hplc SEC-HPLC (Aggregation) analysis->sec_hplc sds_page SDS-PAGE (Integrity) analysis->sds_page

Evaluation of this compound as a Stabilizer.

Signaling Pathways and Biological Interactions

While the direct signaling pathways of this compound in a formulation context are not well-established, its structural similarity to other biologically active sugar acids suggests potential interactions. For instance, its chelating properties could influence metal-dependent enzymatic pathways. Furthermore, as a metabolic product of galactose, it may interact with pathways involved in carbohydrate metabolism.

Hypothesized Signaling Pathway of this compound as a Bioactive Excipient

G cluster_extracellular Extracellular cluster_cell Cellular Environment GA This compound (from formulation) Chelation Metal Chelation GA->Chelation Metal Metal Ions (e.g., Zn2+, Fe2+) Metal->Chelation Enzyme Metal-Dependent Enzyme Chelation->Enzyme Inhibition ROS Reactive Oxygen Species (ROS) Chelation->ROS Reduction Enzyme->ROS Generation NFkB NF-κB Pathway ROS->NFkB Activation Inflammation Inflammatory Response NFkB->Inflammation Pro-inflammatory Cytokine Production

Hypothesized Metal Chelation Pathway of this compound.

Conclusion

This compound and its salts present a promising avenue for innovation in pharmaceutical formulations. Their multifunctionality as salt formers, pH modifiers, and stabilizers, combined with their favorable safety profile, makes them attractive excipients for a wide range of drug products. The protocols outlined in this document provide a framework for the systematic evaluation of this compound in various formulation contexts. Further research into its specific interactions with different APIs and its biological effects will undoubtedly expand its application in the pharmaceutical industry.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific applications. All laboratory work should be conducted in accordance with established safety procedures.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Galactonic Acid HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for resolving HPLC peak tailing issues encountered during the analysis of galactonic acid.

Troubleshooting Guide

Question: What are the primary causes of peak tailing for this compound in reversed-phase HPLC and how can I fix them?

Peak tailing is a common issue in HPLC, often resulting from secondary chemical interactions with the stationary phase or issues within the HPLC system itself.[1] For a polar compound like this compound, which contains both carboxylic acid and hydroxyl groups, these problems can be particularly pronounced.

Summary of Common Causes and Solutions for this compound Peak Tailing:

Potential Cause Detailed Explanation Recommended Solutions
Secondary Silanol (B1196071) Interactions Residual silanol groups (-Si-OH) on the surface of silica-based columns can be deprotonated (negatively charged) at mobile phase pH levels above ~2.5-3.[2][3] These ionized silanols can then interact with the polar groups of this compound, causing a secondary retention mechanism that leads to peak tailing.[4]Lower Mobile Phase pH: Operate at a pH between 2.5 and 3.0 to keep the silanol groups protonated and neutral.[5] • Use End-Capped Columns: Select a column where the manufacturer has chemically blocked most of the residual silanols.[4] • Use a Polar-Embedded Column: These columns have a polar group embedded in the stationary phase that shields analytes from silanol interactions.[2]
Incorrect Mobile Phase pH The mobile phase pH affects the ionization state of this compound. If the pH is near the pKa of the analyte, a mixed population of ionized and non-ionized molecules will exist, leading to peak broadening and tailing.[2]Adjust pH: Ensure the mobile phase pH is at least 1-2 units below the pKa of this compound to maintain it in a single, non-ionized state.[6]
Column Overload Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to distorted, tailing peaks.[1]Reduce Injection Mass: Dilute the sample or decrease the injection volume to ensure you are operating within the column's linear capacity.[5]
Column Contamination & Voids Particulates from the sample or mobile phase can block the column inlet frit, distorting the flow path.[7] Over time, the column bed can also settle, creating a void at the inlet.[1] Both issues lead to peak distortion for all analytes.Filter Samples: Always filter samples through a 0.22 µm or 0.45 µm filter before injection.[8] • Use a Guard Column: A guard column can protect the analytical column from contaminants. • Backflush the Column: Reversing the column and flushing it to waste can sometimes dislodge particulates from the inlet frit.[7] • Replace Column: If the column is old or performance does not improve after cleaning, it should be replaced.[4]
Extra-Column Volume (Dead Volume) Excessive volume from long or wide-bore tubing and improper fittings between the injector, column, and detector can cause the separated analyte band to spread out, resulting in broader, tailing peaks.[1]Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005").[2] • Ensure Proper Connections: Check that all fittings are correctly tightened and that tubing is fully seated to avoid small gaps.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound analysis? While a standard C18 column can be used, a column specifically designed to minimize silanol interactions is highly recommended to prevent peak tailing. Options include end-capped C18 columns or columns with a polar-embedded phase.[2] For highly polar compounds where retention on reversed-phase columns is insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[5]

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the analysis? Acetonitrile and methanol (B129727) have different solvent strengths and can offer different selectivities.[9] Acetonitrile generally has a lower viscosity, which can lead to higher efficiency and lower backpressure.[6] Methanol, being a protic solvent, can sometimes offer unique selectivity due to its hydrogen-bonding capabilities. The choice should be determined empirically during method development.

Q3: My peak tailing issue began suddenly after preparing a new mobile phase. What should I check? If peak tailing appears suddenly, it is often related to the mobile phase preparation.[7]

  • pH Measurement: Double-check the pH of the new mobile phase. An incorrectly calibrated pH meter or a calculation error can lead to a mobile phase with a suboptimal pH.

  • Buffer Concentration: Ensure the buffer concentration is adequate (typically 10-50 mM) to control the pH effectively and maintain a consistent ionic environment.[5]

  • Degassing: Inadequately degassed mobile phase can introduce bubbles into the system, causing baseline noise and affecting peak shape.[6]

Q4: Can I use a detector other than UV for this compound? Yes. Since this compound lacks a strong UV chromophore, other detection methods can be more suitable. A Refractive Index Detector (RID) is commonly used for sugar and sugar acid analysis.[10] Alternatively, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers high sensitivity without the need for derivatization.[11] Pre-column derivatization to attach a UV-absorbing molecule is another strategy to enhance sensitivity for UV detection.[11]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is a starting point for the analysis of this compound on a reversed-phase column.

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 95:5 (v/v) Water:Acetonitrile with 0.1% Phosphoric Acid (adjust to pH ~2.5)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Protocol 2: HILIC with RID Detection

This protocol is suitable for retaining highly polar analytes like this compound.

  • Column: Amide or other HILIC phase, 4.6 x 250 mm, 5 µm

  • Mobile Phase: 80:20 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection: Refractive Index Detector (RID)

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing issues.

G start This compound Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_frit Suspect Blocked Frit or Column Void check_all_peaks->check_frit Yes check_mobile_phase Is Mobile Phase pH < 3.0? check_all_peaks->check_mobile_phase No backflush Reverse and flush column to waste check_frit->backflush check_dead_volume Check for Dead Volume (fittings, tubing) backflush->check_dead_volume Tailing Persists end_resolved Peak Shape Improved backflush->end_resolved Tailing Resolved replace_column Replace Column check_dead_volume->replace_column replace_column->end_resolved adjust_ph Lower Mobile Phase pH (e.g., with 0.1% Phosphoric Acid) check_mobile_phase->adjust_ph No check_column_type Is column end-capped or specifically for polar analytes? check_mobile_phase->check_column_type Yes adjust_ph->check_column_type use_appropriate_column Switch to End-Capped or Polar-Embedded Column check_column_type->use_appropriate_column No check_overload Suspect Column Overload check_column_type->check_overload Yes use_appropriate_column->check_overload reduce_load Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes end_consult Consult Instrument/Column Manual check_overload->end_consult No reduce_load->end_resolved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

References

"interference of neutral sugars in galactonic acid assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of neutral sugar interference in galactonic acid quantification.

Troubleshooting Guide & FAQs

This section addresses specific issues users may encounter during this compound assays, providing explanations and actionable solutions in a question-and-answer format.

Q1: My this compound concentrations are unexpectedly high. What could be the cause?

A1: A common reason for falsely elevated this compound levels is the presence of neutral sugars (e.g., glucose, galactose, xylose, rhamnose) in your sample.[1] These sugars can react non-specifically with the colorimetric reagents used in many uronic acid assays, leading to an overestimation of the this compound concentration. This interference is particularly pronounced in strong acid conditions, where neutral sugars can dehydrate to form furfural (B47365) derivatives that produce color.

Q2: How do I know if neutral sugars are interfering with my assay?

A2: You can test for interference by running a blank correction. Prepare a sample that contains the same concentration of interfering neutral sugars as your experimental samples, but without this compound. If this blank sample produces a significant colorimetric signal, it indicates that the neutral sugars are interfering with the assay.

Q3: What are the primary methods to reduce or eliminate interference from neutral sugars?

A3: There are several effective strategies to mitigate neutral sugar interference:

  • Methodological Modification: Switching from the traditional carbazole-based assay to one using m-hydroxydiphenyl can significantly reduce interference. The m-hydroxydiphenyl reaction is more specific to uronic acids and less susceptible to color formation from neutral sugars.[2][3]

  • Chemical Suppression: The addition of sulfamate (B1201201) to the reaction mixture can virtually eliminate the browning effect caused by the dehydration of neutral sugars in hot sulfuric acid.[2] Combining sulfamate with the m-hydroxydiphenyl reagent is a particularly robust approach for samples with a high excess of neutral sugars.[2][4]

  • Chromatographic Separation: For the highest accuracy, physically separating this compound from neutral sugars prior to quantification is recommended. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for this purpose, as it can resolve and quantify both neutral and acidic sugars in a single run.

  • Mathematical Correction: In some cases, mathematical models can be applied to correct for the interference if the composition and concentration of the interfering sugars are known.[5]

Q4: I am using the m-hydroxydiphenyl method but still observe some background signal. How can I improve this?

A4: While the m-hydroxydiphenyl method reduces interference, it may not completely eliminate it, especially with a large excess of neutral sugars.[2][3] The primary source of remaining interference is the initial heating step in sulfuric acid, which can still cause some browning of the neutral sugars.[2] To further improve your results, consider incorporating sulfamate into your m-hydroxydiphenyl protocol. This combination is highly effective at minimizing the initial browning and subsequent non-specific color development.[4]

Q5: Can I use a lower temperature to reduce interference in the carbazole (B46965) assay?

A5: Yes, performing the carbazole assay at a lower temperature (e.g., 55°C instead of 100°C) can reduce the interference from neutral sugars. However, this may also affect the sensitivity of the assay for this compound, so it is important to re-validate your standard curve at the lower temperature.

Quantitative Data on Neutral Sugar Interference

The following table summarizes the interference of common neutral sugars in uronic acid assays and the effectiveness of mitigation strategies. Precise quantitative values can vary depending on the exact experimental conditions.

Interfering SugarAssay MethodInterference LevelMitigation StrategyEfficacy of Mitigation
Hexoses (e.g., Glucose, Galactose) Carbazole-Sulfuric AcidHighReplacement with m-hydroxydiphenylSubstantially reduces interference[2]
Addition of SulfamateMarkedly reduces browning and non-specific color
Pentoses (e.g., Xylose, Arabinose) Carbazole-Sulfuric AcidModerate to HighReplacement with m-hydroxydiphenylReduces interference
Addition of SulfamateReduces browning
General Neutral Sugars m-hydroxydiphenylLow to ModerateAddition of SulfamateSuppresses color production from a 20-fold excess of some neutral sugars[2][4]
HPLC Separation (HPAEC-PAD)Complete separation and accurate quantification

Experimental Protocols

Protocol 1: Modified m-hydroxydiphenyl Assay with Sulfamate

This protocol is designed to minimize interference from neutral sugars in the quantification of this compound.

Reagents:

  • Sulfuric Acid-Tetraborate Solution: 0.0125 M sodium tetraborate (B1243019) in concentrated sulfuric acid.

  • m-hydroxydiphenyl Reagent: 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH. Store in a dark, refrigerated bottle and use within two weeks.

  • Sulfamate Solution: 4 M sulfamic acid/potassium sulfamate, pH 1.6.

  • This compound Standard: A series of standards ranging from 10 to 200 µg/mL.

Procedure:

  • Pipette 0.4 mL of your sample or standard into a glass test tube.

  • Add 40 µL of the 4 M sulfamate solution to each tube and vortex to mix.

  • Carefully add 2.4 mL of the cold sulfuric acid-tetraborate solution to each tube. Vortex thoroughly.

  • Heat the tubes in a boiling water bath for 20 minutes.

  • Cool the tubes in an ice bath to room temperature.

  • Add 80 µL of the m-hydroxydiphenyl reagent and immediately vortex to mix.

  • Allow the color to develop for 10-20 minutes at room temperature.

  • Measure the absorbance at 525 nm.

  • Construct a standard curve using the this compound standards and determine the concentration of your samples.

Protocol 2: HPLC-Based Separation of this compound and Neutral Sugars

This protocol outlines a general approach using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the accurate quantification of this compound without interference.

Instrumentation and Columns:

  • HPLC system equipped with a pulsed amperometric detector.

  • CarboPac™ PA1 or PA10 analytical column with a corresponding guard column.

Reagents:

  • Eluent A: Deionized water

  • Eluent B: 200 mM Sodium Hydroxide (NaOH)

  • Eluent C: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH

Procedure:

  • Sample Preparation: Dilute your sample in deionized water to a concentration within the linear range of the detector. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Gradient Elution: The gradient will depend on the specific column and the range of sugars to be separated. A typical gradient might involve an initial isocratic elution with NaOH to separate neutral sugars, followed by a NaOAc gradient to elute the uronic acids.

  • Detection: Use a pulsed amperometric detector with a gold electrode and an appropriate waveform for carbohydrate detection.

  • Quantification: Prepare a mixed standard solution containing known concentrations of this compound and the expected neutral sugars. Run the standards to determine retention times and create calibration curves for each compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Colorimetric Assay cluster_mitigation Interference Mitigation Sample Sample containing This compound and Neutral Sugars MitigationChoice High Neutral Sugar Content? Sample->MitigationChoice Analyze Sample HPLC HPLC Separation (HPAEC-PAD) Sample->HPLC For High Accuracy AddReagents Add Sulfuric Acid and Colorimetric Reagent Heat Heat for Color Development AddReagents->Heat Measure Measure Absorbance at 525 nm Heat->Measure InaccurateQuant Inaccurate Quantification Measure->InaccurateQuant Potential Overestimation MitigationChoice->AddReagents No Sulfamate Add Sulfamate Solution MitigationChoice->Sulfamate Yes Sulfamate->AddReagents Quantify Accurate Quantification of this compound HPLC->Quantify Direct Quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship Problem Problem: Neutral Sugar Interference in This compound Assays Cause1 Cause 1: Browning of Sugars in Strong Acid Problem->Cause1 Cause2 Cause 2: Non-specific Reaction with Colorimetric Reagents (e.g., Carbazole) Problem->Cause2 Solution3 Solution 3: Physical Separation Problem->Solution3 Most Accurate Solution1 Solution 1: Chemical Suppression Cause1->Solution1 Solution2 Solution 2: Improved Reagent Specificity Cause2->Solution2 Method1a Add Sulfamate Solution1->Method1a Method2a Use m-hydroxydiphenyl instead of Carbazole Solution2->Method2a Method3a High-Performance Anion-Exchange Chromatography (HPAEC-PAD) Solution3->Method3a

Caption: Logical diagram of the interference problem and solutions.

References

Technical Support Center: Optimization of Fermentation Conditions for Galactonic Acid Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of fermentation conditions for galactonic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this compound fermentation?

A1: The most critical parameters for successful this compound fermentation are pH, temperature, aeration, and the composition of the fermentation medium, including carbon and nitrogen sources.[1] Each of these factors can significantly impact microbial growth, enzyme activity, and ultimately, the yield and purity of this compound.[1]

Q2: Which microorganisms are commonly used for this compound production?

A2: Common choices for this compound production include bacteria like Gluconobacter oxydans and fungi such as Aspergillus niger.[1][2] Engineered strains of Saccharomyces cerevisiae are also being explored for this purpose.[1]

Q3: What are some common challenges when using pectin-rich hydrolysates as a substrate?

A3: A primary challenge is the potential inhibitory effect of the precursor, D-galacturonic acid, on the fermenting microorganism, especially at lower pH levels.[1] Additionally, pectin-rich hydrolysates may contain other compounds that can inhibit microbial growth or interfere with downstream processing.[1]

Q4: How can I accurately quantify the concentration of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is a robust and sensitive method for quantifying this compound. Various HPLC-based methods can be employed, including those with Refractive Index Detection (RID), UV detection following derivatization, or Pulsed Amperometric Detection (PAD). The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.

Troubleshooting Guides

Issue 1: Low or No this compound Production

Possible CauseTroubleshooting Step
Suboptimal pH Verify that the pH of the fermentation medium is within the optimal range for your chosen microorganism. For instance, some biotransformations are most active between pH 4.5 and 5.0.[1] It is recommended to continuously monitor and control the pH using automated systems in a bioreactor.[1]
Incorrect Temperature Ensure the fermentation temperature is maintained at the optimal level for your microorganism. Temperature fluctuations can stress the cells and reduce their metabolic activity.
Inadequate Aeration For aerobic microorganisms, ensure sufficient dissolved oxygen levels. This can be achieved by optimizing the agitation speed and airflow rate in the bioreactor.[1]
Nutrient Limitation The carbon-to-nitrogen ratio is a critical factor. Ensure the medium provides an adequate supply of all essential nutrients. Consider redesigning the medium with different carbon or nitrogen sources.
Precursor Inhibition High concentrations of D-galacturonic acid can be inhibitory, particularly at low pH.[1] A fed-batch fermentation strategy can be employed to maintain the precursor concentration at a non-inhibitory level.[1]

Issue 2: Slow or Stalled Fermentation

Possible CauseTroubleshooting Step
Poor Inoculum Quality Ensure the inoculum is in the exponential growth phase and exhibits high viability. Optimizing the age and size of the inoculum is also crucial.
Presence of Inhibitory Compounds If using a complex substrate like pectin (B1162225) hydrolysate, it may contain inhibitory compounds. Consider a detoxification step for the hydrolysate before fermentation.[1]
Microbial Contamination Plate a sample of the fermentation broth on a general-purpose medium to check for contamination. Review and reinforce sterile techniques throughout the process.[1]

Issue 3: Inconsistent Batch-to-Batch Results

Possible CauseTroubleshooting Step
Variability in Raw Materials If using natural substrates, their composition can vary between batches. It is important to analyze the composition of each new batch of raw material.[1]
Inconsistent Inoculum Preparation Standardize the protocol for inoculum preparation, including the growth medium, incubation time, and cell density.[1]
Fluctuations in Process Parameters Implement strict monitoring and control of all critical fermentation parameters (pH, temperature, aeration, etc.) throughout the entire process to ensure consistency.[1]

Issue 4: Microbial Contamination

Possible CauseTroubleshooting Step
Non-sterile equipment or media Ensure all components of the bioreactor, tubing, and media are properly sterilized before use. Check autoclave logs and temperature indicators.
Compromised aseptic barriers Inspect all seals, O-rings, and connections for any signs of wear or damage that could create an entry point for contaminants.
Contaminated inoculum Before inoculating the production fermenter, perform a purity check on the seed culture by plating on a general-purpose medium.
Airborne contaminants Ensure the air used for aeration is filtered through a sterile filter. Maintain a positive pressure inside the bioreactor to prevent the ingress of unfiltered air.
Improper sampling technique Use aseptic techniques when taking samples from the bioreactor. Sterilize the sampling port before and after each use.

Data Presentation: Comparative Tables

Table 1: Effect of pH on this compound Production

pHMicroorganismThis compound Yield/Observation
5.5Trichoderma reesei Δlgd1Can produce L-galactonate effectively.[2]
Lower than 5.5Aspergillus niger ΔgaaBRequires a lower pH for L-galactonate production.[2]
6.0Gluconobacter oxydans GPM 60Maximum gluconic acid production observed.[3]
5.5Aspergillus niger ORS-4.410Maximum gluconate production achieved.
5.5Gluconobacter oxydansOptimal for 5-keto-D-gluconic acid production in a two-stage pH strategy.[4]

Table 2: Influence of Temperature on this compound Fermentation

Temperature (°C)MicroorganismObservation
30Gluconobacter oxydans GPM 60Optimal temperature for maximum gluconic acid yield.[3]
30Aspergillus nigerFavorable for gluconic acid production.[5]
28Gluconobacter oxydansEffective for glycolic acid bioconversion.[6]
35Aspergillus niger YX-1217Optimal for itaconic acid fermentation, a related organic acid.[7]

Table 3: Impact of Aeration on this compound Fermentation

Aeration Rate (vvm)MicroorganismObservation
1.0 - 2.5Gluconobacter oxydansIncreased aeration can enhance the bioconversion of ethylene (B1197577) glycol to glycolic acid.[6]
0.5 - 1.0Gluconobacter oxydansA two-stage ventilation control (0.5 vvm and 1.0 vvm) was effective for 5-keto-D-gluconic acid production.[4]
Not specifiedAspergillus nigerAs an aerobic fungus, sufficient aeration is crucial for gluconic acid production.

Experimental Protocols

Protocol 1: Batch Fermentation for this compound Production in a 5-L Bioreactor

1. Medium Preparation:

  • Prepare the fermentation medium with the desired carbon (e.g., D-galactose or pectin hydrolysate) and nitrogen sources (e.g., yeast extract, peptone), along with necessary minerals and growth factors.

  • An example medium for Gluconobacter oxydans could contain (per liter): 50 g D-galactose, 5 g yeast extract, 1 g KH2PO4, 0.5 g MgSO4·7H2O.

  • Adjust the initial pH to the optimal value for the chosen microorganism (e.g., pH 6.0 for G. oxydans).

  • Sterilize the medium in an autoclave at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Inoculate a seed culture of the production strain into a suitable liquid medium (e.g., 100 mL of the same fermentation medium in a 500 mL flask).

  • Incubate under optimal conditions (e.g., 30°C, 200 rpm) until the culture reaches the mid-to-late exponential growth phase (typically 18-24 hours).[8]

3. Bioreactor Setup:

  • Aseptically transfer the sterile medium to the 5-L bioreactor.

  • Calibrate and sterilize the pH and dissolved oxygen (DO) probes according to the manufacturer's instructions.

4. Inoculation:

  • Aseptically inoculate the bioreactor with the seed culture to a predetermined starting optical density (e.g., an initial OD600 of 0.2-0.3).[8]

5. Fermentation:

  • Set the fermentation parameters to their optimal values. For example, for Gluconobacter oxydans, maintain the temperature at 30°C, pH at 6.0 (controlled with automated addition of NaOH or H2SO4), and dissolved oxygen (DO) above 20% by adjusting agitation (e.g., 300-500 rpm) and aeration (e.g., 1.0 vvm).

6. Monitoring:

  • Regularly draw samples aseptically (e.g., every 4-6 hours) to monitor cell growth (optical density at 600 nm), substrate consumption, and this compound production using HPLC.[1]

7. Harvesting:

  • Once the fermentation is complete (indicated by the depletion of the carbon source or a plateau in product concentration), harvest the broth for downstream processing.

Protocol 2: Quantification of this compound by HPLC-RID

1. Materials and Reagents:

  • D-Galactonic acid standard

  • Sulfuric acid (H₂SO₄), analytical grade

  • Ultrapure water

  • Syringe filters (0.22 µm)

2. Instrumentation:

  • HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H).

3. Chromatographic Conditions:

  • Mobile Phase: 0.005 M H₂SO₄ in ultrapure water. Degas the mobile phase before use.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 20 µL

4. Standard Preparation:

  • Prepare a stock solution of D-galactonic acid (e.g., 1 mg/mL) in ultrapure water.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.05 to 1.0 mg/mL).

5. Sample Preparation:

  • Centrifuge the fermentation broth samples to remove microbial cells.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Dilute the sample with ultrapure water if the this compound concentration is expected to be outside the calibration range.

6. Analysis:

  • Inject the prepared standards and samples onto the HPLC system.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Fermentation_Optimization_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis & Optimization Phase Strain_Selection Strain Selection Media_Formulation Media Formulation Strain_Selection->Media_Formulation Inoculum_Development Inoculum Development Media_Formulation->Inoculum_Development Inoculation Inoculation Inoculum_Development->Inoculation Bioreactor_Setup Bioreactor Setup & Sterilization Bioreactor_Setup->Inoculation Fermentation_Run Fermentation Run Inoculation->Fermentation_Run Monitoring Process Monitoring Fermentation_Run->Monitoring Sampling Sampling Monitoring->Sampling Quantification This compound Quantification (HPLC) Sampling->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Optimization Parameter Optimization Data_Analysis->Optimization Optimization->Media_Formulation Iterate Optimization->Fermentation_Run Iterate

Caption: Experimental workflow for the optimization of this compound fermentation.

Fungal_Galacturonic_Acid_Pathway D_Galacturonic_Acid D-Galacturonic Acid L_Galactonic_Acid L-Galactonic Acid D_Galacturonic_Acid->L_Galactonic_Acid D-galacturonic acid reductase Keto_Deoxy_Galactonate 2-Keto-3-deoxy-L-galactonate L_Galactonic_Acid->Keto_Deoxy_Galactonate L-galactonate dehydratase Pyruvate_Glycerol Pyruvate + Glycerol Keto_Deoxy_Galactonate->Pyruvate_Glycerol 2-keto-3-deoxy-L-galactonate aldolase & L-glyceraldehyde reductase

Caption: Fungal metabolic pathway for the conversion of D-galacturonic acid.

References

Technical Support Center: Improving the Stability of Galactonic Acid Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with galactonic acid lactone. It provides essential information through troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound lactone in solution?

A1: The main stability issue for this compound lactone in solution is its susceptibility to hydrolysis. The lactone, which is a cyclic ester, can be cleaved by water to revert to its open-chain form, this compound.[1] This hydrolysis is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of this compound lactone?

A2: The rate of hydrolysis of this compound lactone is highly dependent on pH. The lactone form is most stable in acidic conditions. As the pH increases towards neutral and then alkaline, the rate of hydrolysis increases.[1] This is due to both specific acid-catalyzed and, more significantly, base-catalyzed hydrolysis of the ester bond.[1] In acidic solutions, the equilibrium favors the formation of the lactones.[1]

Q3: What is the effect of temperature on the stability of this compound lactone solutions?

A3: As with most chemical reactions, the rate of hydrolysis of this compound lactone increases with temperature.[1] For long-term storage and to minimize degradation, it is recommended to keep solutions of this compound and its lactones at low temperatures.[1]

Q4: How should I prepare and store stock solutions of this compound lactone for experiments?

A4: To ensure the stability of your stock solutions, it is best to prepare them fresh for each experiment. If storage is necessary, dissolve the compound in an anhydrous aprotic solvent like DMSO or ethanol (B145695). Store these solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Avoid using aqueous buffers for long-term storage due to the high risk of hydrolysis.

Q5: What are the visual or analytical signs of this compound lactone degradation?

A5: While solid forms of the compound might show discoloration or changes in crystallinity upon degradation, these changes are often not visible in solution. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent lactone from its hydrolyzed form (this compound), allowing for the quantification of its purity over time. An increase in the peak corresponding to this compound and a decrease in the lactone peak would indicate degradation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound lactone.

HPLC Analysis Issues

Q1: I see a new, earlier-eluting peak appearing in my HPLC chromatogram after incubating my this compound lactone sample in a neutral buffer. What could this be?

A1: The new peak is most likely the open-chain this compound, the hydrolysis product of the lactone. In reversed-phase HPLC, the more polar carboxylic acid will typically have a shorter retention time than the less polar lactone. To confirm the identity of this new peak, you can analyze it using mass spectrometry; you should observe a mass increase of 18 Da, corresponding to the addition of a water molecule.

Q2: My peak shapes are broad or tailing in my HPLC analysis. How can I improve them?

A2: Poor peak shape can be caused by several factors. Here are a few troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is acidic (e.g., pH 2.5-3.0).[1] This suppresses the ionization of the carboxylic acid group of the hydrolyzed form, leading to better retention and peak shape on a C18 column.[1]

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid solvent mismatch effects that can lead to peak distortion.

  • Column Overload: If you are injecting a high concentration of your sample, it can lead to peak fronting or tailing. Try diluting your sample.

  • Column Contamination: If the problem persists, your column might be contaminated. Flush the column with a strong solvent.

Q3: My retention times are shifting between injections. What could be the cause?

A3: Fluctuating retention times can be due to:

  • Temperature Changes: Use a column oven to maintain a consistent temperature, as temperature can affect retention times.[1]

  • Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are running a gradient, ensure the pump is delivering the correct composition.

  • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.

Experimental Stability Issues

Q1: I am losing the activity of my this compound lactone compound in my multi-day cell-based assay. What can I do?

A1: The loss of activity is likely due to the hydrolysis of the lactone in the aqueous cell culture medium. To mitigate this, consider the following:

  • Fresh Preparation: Add the compound to the media immediately before starting the experiment.

  • pH of Media: If possible, use a medium with a slightly acidic pH, although this may not be compatible with your cells.

  • Higher Initial Concentration: You could start with a higher concentration of the lactone, accounting for some degradation over time. However, this should be done with caution to avoid off-target effects.

  • Time-Course Analysis: When analyzing your results, consider the potential for degradation over time. It may be more accurate to perform shorter-term assays if possible.

Data Presentation

While specific kinetic data for the hydrolysis of D-galactonolactones across a wide range of pH and temperatures is not extensively documented in the literature, the general principles of lactone hydrolysis provide a basis for understanding its stability.[1] The following table summarizes the expected stability of this compound lactone under various conditions.

ConditionpH RangeTemperatureExpected StabilityRecommendations
Storage (Aqueous Solution) < 4.04°CHighRecommended for short-term storage.
4.0 - 6.04°CModerateUse with caution; prepare fresh if possible.
> 6.04°CLowAvoid for storage; significant hydrolysis expected.
Experiment (Aqueous Solution) < 4.0Room TemperatureModerateSuitable for short-term experiments.
4.0 - 6.0Room TemperatureLowExpect gradual hydrolysis during the experiment.
> 6.0Room TemperatureVery LowRapid hydrolysis expected.
Storage (Anhydrous Aprotic Solvent) N/A-20°C to -80°CVery HighRecommended for long-term storage of stock solutions.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring this compound Lactone Stability

This protocol provides a general framework for quantifying the stability of this compound lactone in a solution over time.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.[1]

  • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).[1]

Reagents:

  • This compound lactone

  • Deionized water

  • Phosphoric acid or Formic acid[1]

  • Acetonitrile (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a dilute aqueous solution of a weak acid, such as 0.01 M phosphoric acid.[1] Adjust the pH to 2.5-3.0.[1] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound lactone in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation for Stability Study:

    • Prepare a solution of this compound lactone in the buffer or medium you wish to test for stability at a known concentration.

    • At time zero, take an aliquot of the solution, dilute it with the mobile phase to fall within the calibration range, and filter it through a 0.45 µm syringe filter. Inject this sample into the HPLC.

    • Incubate the remaining solution at the desired temperature.

    • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), repeat the process of taking an aliquot, diluting, filtering, and injecting.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: 0.01 M Phosphoric Acid in Water.[1]

    • Flow Rate: 0.5 - 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 10 - 20 µL.[1]

    • Detection: UV at 210 nm or RI.[1]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound lactone standard versus its concentration.

    • For each time point in your stability study, determine the concentration of the remaining this compound lactone by using its peak area and the calibration curve.

    • Calculate the percentage of the remaining lactone at each time point relative to the concentration at time zero.

Protocol 2: Synthesis of D-Galactono-1,4-lactone

This protocol is based on the oxidation of D-galactose.[1]

Materials:

  • D-galactose

  • Bromine

  • Sodium bicarbonate

  • Barium carbonate

  • Sulfuric acid

  • Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolve D-galactose in deionized water in a flask with a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of bromine to the stirred solution.

  • Allow the reaction to proceed at room temperature for several days until the bromine color disappears.

  • Neutralize the excess hydrobromic acid with sodium bicarbonate.

  • Remove bromide ions by adding barium carbonate to precipitate barium bromide.

  • Filter the solution to remove the precipitate.

  • Add a stoichiometric amount of sulfuric acid to the filtrate to precipitate barium sulfate (B86663) from the barium galactonate.

  • Filter the solution to remove the barium sulfate precipitate.

  • Concentrate the filtrate under reduced pressure to obtain a syrup.

  • Add ethanol to the syrup and allow it to crystallize. The D-galactono-1,4-lactone will precipitate.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the crystals under vacuum.

Mandatory Visualizations

cluster_equilibrium Equilibrium in Solution cluster_degradation Primary Degradation Pathway Galactonic_Acid This compound (Open-Chain) Galactono_Lactone Galactono-1,4-lactone (γ-lactone) Galactono-1,5-lactone (δ-lactone) Galactonic_Acid->Galactono_Lactone Lactonization (Acidic pH) Galactono_Lactone_Deg Galactono-lactone Galactonic_Acid_Deg This compound Galactono_Lactone_Deg->Galactonic_Acid_Deg Hydrolysis (Neutral/Alkaline pH, High Temp)

Caption: Equilibrium and Hydrolysis of this compound Lactone.

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prepare_Mobile_Phase Prepare Mobile Phase (e.g., 0.01M H3PO4, pH 2.5-3.0) HPLC_Injection Inject into HPLC System Prepare_Standards Prepare Calibration Standards Filter_Samples Filter Samples & Standards (0.45 µm filter) Prepare_Standards->Filter_Samples Prepare_Sample Prepare Stability Sample (Incubate at desired temp/pH) Prepare_Sample->Filter_Samples Filter_Samples->HPLC_Injection Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography Detection Detection (UV @ 210nm or RI) Chromatography->Detection Generate_Curve Generate Calibration Curve Detection->Generate_Curve Quantify_Lactone Quantify Remaining Lactone Detection->Quantify_Lactone Generate_Curve->Quantify_Lactone Assess_Stability Assess Stability Over Time Quantify_Lactone->Assess_Stability

Caption: Experimental Workflow for HPLC Stability Analysis.

References

Technical Support Center: Scaling Up Galactonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scaling up of galactonic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound on a larger scale?

A1: The two primary methods for scaling up this compound production are microbial fermentation and catalytic oxidation. Microbial fermentation utilizes microorganisms, such as genetically engineered fungi (Aspergillus niger, Trichoderma reesei) or bacteria (Gluconobacter oxydans), to convert a substrate into this compound.[1] Catalytic oxidation involves the chemical conversion of D-galactose to this compound using catalysts, often based on noble metals like gold or platinum.[2]

Q2: Which microorganisms are commonly used for this compound fermentation?

A2: Common choices for microbial fermentation include bacteria like Gluconobacter oxydans and fungi such as Aspergillus niger.[1] Engineered strains of Saccharomyces cerevisiae and Pseudomonas putida are also being explored for their production capabilities.[1][3]

Q3: What are the typical substrates for microbial production of this compound?

A3: The primary substrate is often D-galacturonic acid, which is the main component of pectin (B1162225).[4] Therefore, pectin-rich biomass from sources like orange peels, sugar beet pulp, and cheese whey serves as a cost-effective raw material.[2][3]

Q4: How can I accurately quantify the concentration of this compound in my fermentation broth?

A4: Several analytical methods can be used for quantification. High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method.[1][5] Colorimetric assays, such as the m-hydroxydiphenyl (MHDP) method for the precursor D-galacturonic acid, are also employed.[1] The choice of method depends on the required sensitivity, specificity, and available equipment.[1][5]

Troubleshooting Guides

Issue 1: Low or No this compound Production

Question: My fermentation is running, but the yield of this compound is very low or non-existent. What are the possible causes and solutions?

Possible CauseTroubleshooting Step
Suboptimal pH Verify that the pH of the fermentation medium is within the optimal range for your chosen microorganism. For some biotransformations, a pH of 4.5-5.0 is effective.[1] For Gluconobacter oxydans, a pH of 5.5 is often used.[1] It's crucial to continuously monitor and control the pH, preferably with automated systems in a bioreactor.
Incorrect Temperature Ensure the fermentation temperature is maintained at the optimal level for your microorganism. For many fungal and bacterial fermentations, temperatures between 25-30°C are common.[1]
Precursor Inhibition High concentrations of the precursor, D-galacturonic acid, can be inhibitory to microbial growth, especially at a low pH.[1][6][7][8] Consider implementing a fed-batch fermentation strategy to maintain the precursor concentration at a non-inhibitory level.
Presence of Inhibitory Compounds If you are using a complex substrate like pectin hydrolysate, it may contain compounds that inhibit microbial growth.[1][9] A detoxification step for the hydrolysate before fermentation may be necessary.
Microbial Contamination Plate a sample of the fermentation broth on a general-purpose medium to check for contamination.[1] Review and reinforce your sterile techniques throughout the process.
Insufficient Aeration Inadequate oxygen transfer can be a limiting factor, especially in aerobic fermentations.[][11] Ensure proper agitation and aeration rates to maintain a sufficient dissolved oxygen (DO) level. For Gluconobacter oxydans, a DO of 15% has been used.[1]
Issue 2: Product Purification Challenges

Question: I am having difficulty purifying this compound from the fermentation broth due to the presence of byproducts. How can I improve selectivity?

Possible CauseTroubleshooting Step
Formation of Side Products (e.g., Galactaric Acid) In catalytic oxidation, overoxidation can lead to the formation of galactaric acid, reducing the selectivity for this compound.[2] The choice of catalyst is critical; gold-based catalysts (e.g., Au/Al₂O₃, Au/TiO₂) have shown lower selectivity towards overoxidation products compared to platinum-based catalysts (e.g., Pt/C).[2]
Complex Fermentation Broth The fermentation broth is a complex mixture of residual media components, cells, and metabolites, which can complicate downstream processing.[12][13] Initial clarification steps like centrifugation or filtration are necessary to remove cells and debris.[13] Subsequently, chromatographic techniques can be employed for purification.[12][14]
Inefficient Downstream Processing For large-scale production, efficient downstream processing (DSP) is crucial.[15] This may involve multiple steps, including extraction, crystallization, and various forms of chromatography to achieve the desired purity.[13]
Issue 3: Inconsistent Batch-to-Batch Results

Question: I am observing significant variability in this compound yield between different fermentation batches. What could be causing this, and how can I improve consistency?

Possible CauseTroubleshooting Step
Variability in Raw Materials If using natural substrates like pectin-rich biomass, their composition can vary between batches.[1] It is important to analyze the composition of each new batch of raw material to adjust the process accordingly.
Inconsistent Inoculum Preparation The quality and quantity of the inoculum are critical for consistent fermentation performance. Standardize the protocol for inoculum preparation, including the growth medium, incubation time, and cell density.[1]
Fluctuations in Process Parameters Minor deviations in critical fermentation parameters can lead to significant differences in outcomes. Implement strict monitoring and control of all critical parameters, such as pH, temperature, aeration, and agitation, throughout the entire process.[1][]

Data Presentation

Table 1: Microbial Production of this compound
MicroorganismSubstrateScaleYield/TiterReference
Trichoderma reesei Δlgd1D-galacturonic acidFlask0.6 to 0.9 g/g of substrate[3][4]
Aspergillus niger ΔgaaBD-galacturonic acidFlask0.6 to 0.9 g/g of substrate[3][4]
Trichoderma reeseiPectin1 L Bioreactor18 g/L[15]
Trichoderma reeseiPectin10 L Bioreactor21 g/L[15]
Trichoderma reeseiPectin250 L Bioreactor14 g/L[15]
Pseudomonas putida KT2440 (pBB-GDH1)Cheese whey powder hydrolysate3 L Bioreactor25.45 g/L[3]
Table 2: Influence of pH on Fermentation
Microorganism/ProcessOptimal pH RangeObservationReference
S. cerevisiae Biotransformation5.0Best overall performance for biotransformation of D-galacturonic acid.[9]
Trichoderma reesei Δlgd15.5Capable of producing L-galactonate.[3][4]
Aspergillus niger ΔgaaBLower than 5.5A lower pH was necessary for production.[3][4]
General Pectinase Activity~4.5Optimal for enzymatic hydrolysis of pectin.[9][16]
Gluconobacter oxydans5.5Controlled pH for fermentation.[1]

Experimental Protocols

Protocol 1: this compound Production in a 5-L Bioreactor

This protocol outlines a general procedure for the production of this compound using a microbial culture in a laboratory-scale bioreactor.

  • Medium Preparation: Prepare the fermentation medium containing the necessary carbon and nitrogen sources, minerals, and growth factors. Sterilize the medium in an autoclave.

  • Inoculum Preparation: Inoculate a seed culture of the production strain into a suitable medium. Incubate under optimal conditions until it reaches the mid-to-late exponential growth phase.[1]

  • Bioreactor Setup: Aseptically transfer the sterile medium to the 5-L bioreactor. Calibrate and sterilize the pH and dissolved oxygen (DO) probes.[1]

  • Inoculation: Aseptically inoculate the bioreactor with the seed culture to a predetermined starting optical density.[1]

  • Fermentation: Set the fermentation parameters to their optimal values. For example, for Gluconobacter oxydans, control the pH at 5.5 and the dissolved oxygen (DO) at 15%.[1]

  • Monitoring: Regularly draw samples aseptically to monitor cell growth (optical density), substrate consumption, and this compound production using appropriate analytical methods like HPLC.[1]

  • Harvesting: Once the fermentation is complete (e.g., the substrate is depleted or product concentration plateaus), harvest the broth for downstream processing.

Protocol 2: Quantification of Galacturonic Acid (Precursor) using a Colorimetric Method

This protocol is based on the reaction with m-hydroxydiphenyl (MHDP).[1]

  • Sample Preparation: Centrifuge the fermentation broth to remove cells. Dilute the supernatant with ultrapure water to ensure the absorbance falls within the range of the standard curve.[1]

  • Standard Curve Preparation: Prepare a series of standard solutions of D-galacturonic acid with known concentrations.

  • Hydrolysis: Mix the diluted samples and standards with hot sulfuric acid to hydrolyze any remaining pectin and obtain sugar residues.[1]

  • Colorimetric Reaction: Add the MHDP reagent to the hydrolyzed samples and standards. This will produce a pink-colored complex with galacturonic acid.[1]

  • Spectrophotometry: Measure the absorbance of the samples and standards at 520 nm using a spectrophotometer.[1]

  • Calculation: Subtract the background absorbance from neutral sugars.[1] Calculate the concentration of galacturonic acid in the samples by comparing their absorbance to the standard curve.

Visualizations

Experimental_Workflow raw_material Raw Material (e.g., Pectin-rich biomass) pretreatment Pretreatment/ Hydrolysis raw_material->pretreatment fermentation Fermentation (Bioreactor) pretreatment->fermentation harvesting Harvesting fermentation->harvesting clarification Clarification (Centrifugation/Filtration) harvesting->clarification purification Purification (Chromatography) clarification->purification final_product This compound (Pure Product) purification->final_product

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic start Low/No Galactonic Acid Production check_ph Check pH start->check_ph correct_ph Adjust pH to Optimal Range check_ph->correct_ph Incorrect check_temp Check Temperature check_ph->check_temp Correct correct_ph->check_temp correct_temp Adjust Temperature to Optimal Range check_temp->correct_temp Incorrect check_contamination Check for Contamination check_temp->check_contamination Correct correct_temp->check_contamination sterilize Review Sterile Techniques check_contamination->sterilize Contaminated check_inhibition Assess Substrate for Inhibitors check_contamination->check_inhibition Not Contaminated continue_monitoring Continue Monitoring sterilize->continue_monitoring fed_batch Implement Fed-Batch or Detoxify Substrate check_inhibition->fed_batch Inhibition Likely check_inhibition->continue_monitoring No Inhibition fed_batch->continue_monitoring

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Galactonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for galactonic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to byproduct formation and other common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the chemical synthesis of this compound from galactose?

A1: The most prevalent byproduct during the chemical oxidation of galactose is galactaric acid (also known as mucic acid).[1] This occurs due to the overoxidation of the terminal hydroxyl group of galactose.[1] The choice of catalyst can significantly influence the formation of this byproduct. For instance, platinum-based catalysts are more prone to causing overoxidation compared to gold-based catalysts.[1]

Q2: When synthesizing this compound from lactose (B1674315), what are the primary byproducts I should be aware of?

A2: The catalytic oxidation of lactose primarily yields lactobionic acid.[2][3][4] In some cases, further oxidation can lead to the formation of 2-keto-lactobionic acid.[3] The selectivity towards lactobionic acid is highly dependent on factors such as the catalyst used, pH, temperature, and oxygen concentration.[3][4]

Q3: What byproducts can be expected during the microbial fermentation of D-galacturonic acid to produce L-galactonic acid?

A3: In microbial fermentation, particularly with engineered fungal strains like Aspergillus niger, the intended pathway involves the reduction of D-galacturonic acid to L-galactonic acid. However, side reactions can occur. If the metabolic pathway is not completely blocked, L-galactonic acid can be further dehydrated to 2-oxo-3-deoxy-L-gluconic acid, which is then cleaved into pyruvate (B1213749) and L-glyceraldehyde.[5] Depending on the fermentation conditions and the microorganism, other organic acids, such as citric acid, may also be produced, especially at a pH lower than 3.5.[6]

Q4: How can I minimize the formation of galactaric acid during the oxidation of galactose?

A4: To minimize galactaric acid formation, careful selection of the catalyst and optimization of reaction conditions are crucial. Gold-based catalysts, such as Au/Al₂O₃ or Au/TiO₂, have demonstrated lower selectivity towards the overoxidation product compared to platinum-based catalysts like Pt/C.[1] Additionally, controlling the reaction temperature and duration can help prevent overoxidation. Monitoring the reaction progress closely and stopping it once the starting material is consumed is also recommended.[7]

Q5: What analytical methods are recommended for detecting and quantifying this compound and its byproducts?

A5: Several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a robust method, with various detection techniques available:

  • HPLC with Refractive Index Detection (HPLC-RID): Suitable for quantifying sugars and sugar acids.[8]

  • HPLC with UV Detection (HPLC-UV): This method often requires pre-column derivatization of this compound to introduce a UV-absorbing chromophore, significantly enhancing sensitivity.[9]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and direct method for analyzing sugar acids without derivatization.[9][10]

Colorimetric assays can also be used, but they may suffer from interference from neutral sugars, potentially leading to overestimation.[11]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Chemical Synthesis

This guide addresses potential reasons for low yields in the chemical synthesis of this compound and provides systematic troubleshooting steps.

Possible Cause Troubleshooting Step
Suboptimal Catalyst The choice of catalyst is critical. For the oxidation of galactose, consider using gold-based catalysts (e.g., Au/Al₂O₃) which have shown lower selectivity towards overoxidation products compared to platinum-based catalysts.[1]
Incorrect Reaction Conditions Optimize reaction parameters such as temperature, pressure, and pH. For instance, in lactose oxidation, pH has a significant influence on the reaction.[4]
Over-reaction/Degradation Monitor the reaction closely using techniques like TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.[7]
Incomplete Reaction If the reaction stalls, consider if the reagent or catalyst has deactivated. Adding a fresh portion of the reagent or catalyst might help.[7] Ensure starting materials are pure and free of inhibitors.
Product Loss During Workup Your product may be soluble in the aqueous layer during extraction.[12] Analyze the aqueous layer to check for product loss. Ensure proper pH adjustment during acid/base workup to precipitate the product effectively.
Issue 2: Low or No this compound Production in Microbial Fermentation

This guide focuses on troubleshooting common problems encountered during the microbial production of this compound.

Possible Cause Troubleshooting Step
Suboptimal pH Verify and maintain the pH of the fermentation medium within the optimal range for your chosen microorganism. Some biotransformations show considerable activity at a pH of 4.5-5.0.[13]
Incorrect Temperature Ensure the fermentation is carried out at the optimal temperature for your specific microbial strain.
Poor Inoculum Quality Use an inoculum in the exponential growth phase to ensure a healthy and active starting culture.
Substrate/Product Inhibition High concentrations of the precursor (e.g., D-galacturonic acid) can be inhibitory to some microorganisms.[13] Consider a fed-batch strategy to maintain substrate levels below the inhibitory threshold.
Nutrient Limitation Ensure the fermentation medium contains all the necessary nutrients, including carbon and nitrogen sources, minerals, and growth factors.
Metabolic Pathway Issues In engineered strains, ensure that the desired metabolic pathway is active and that competing pathways leading to byproducts are effectively blocked. For instance, in A. niger, the deletion of the gaaB gene is crucial for L-galactonic acid accumulation.

Data Presentation: Comparative Tables

Table 1: Catalyst Performance in Aldonic Acid Synthesis from Glucose-Galactose Syrup

CatalystOxidantGlucose Conversion (%)Galactose Conversion (%)Gluconic Acid Selectivity (%)This compound Selectivity (%)
Au/Al₂O₃O₂ (2.5 bar)--7355
Au/Al₂O₃H₂O₂ (4 equiv.)98946957
Pt/CO₂ (2.5 bar)HighHigh2921
Pt/CO₂ (5 bar)79955831

Data compiled from references[14]. Note: Selectivity values can be influenced by various reaction conditions.

Table 2: Conversion of D-Galacturonic Acid to L-Galactonic Acid by Engineered Fungi

MicroorganismKey Genetic ModificationSubstrateYield of L-Galactonic Acid (g/g)Titer (g/L)
Trichoderma reeseiΔlgd1D-galacturonic acid0.6 - 0.9Not specified
Aspergillus nigerΔgaaBD-galacturonic acid0.7 - 0.95.4
Aspergillus nigerΔgaaBPolygalacturonateNot specified2.8

Data from reference[15].

Experimental Protocols

Protocol 1: Catalytic Oxidation of D-Galactose to D-Galactono-1,4-lactone

This protocol is adapted from a method using bromine as the oxidizing agent.[16]

Materials:

  • D-Galactose

  • Bromine

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Dowex 50W-X8 resin (H⁺ form)

  • Ethanol (B145695)

Procedure:

  • Dissolve D-galactose in water in a suitable reaction vessel.

  • Slowly add bromine to the solution while stirring at room temperature.

  • Continue stirring until the reaction is complete. Monitor the reaction progress using TLC or HPLC.

  • Carefully neutralize the excess bromine by the slow addition of a saturated sodium bicarbonate solution until the orange color disappears.

  • Acidify the solution to pH 2-3 using Dowex 50W-X8 resin.

  • Filter off the resin and concentrate the filtrate under reduced pressure to obtain a syrup.

  • Add ethanol to the syrup and heat to reflux to facilitate lactonization.

  • Cool the solution to induce the crystallization of D-galactono-1,4-lactone.

Protocol 2: Fermentation of D-Galacturonic Acid to L-Galactonic Acid in a 5-L Bioreactor

This protocol provides a general procedure for the production of L-galactonic acid using an engineered microbial strain.[13]

Procedure:

  • Medium Preparation: Prepare the fermentation medium with the required carbon and nitrogen sources, minerals, and growth factors. Sterilize the medium by autoclaving.

  • Inoculum Preparation: Inoculate a seed culture of the production strain in a suitable medium and incubate under optimal conditions until it reaches the mid-to-late exponential growth phase.

  • Bioreactor Setup: Aseptically transfer the sterile medium to a 5-L bioreactor. Calibrate and sterilize the pH and dissolved oxygen (DO) probes.

  • Inoculation: Aseptically inoculate the bioreactor with the seed culture to a predetermined starting optical density.

  • Fermentation: Maintain the fermentation at the optimal temperature and pH. The pH can be controlled automatically by the addition of an appropriate acid or base. Provide aeration and agitation to ensure sufficient oxygen supply.

  • Monitoring: Regularly and aseptically draw samples to monitor cell growth (optical density), substrate consumption, and this compound production using a suitable analytical method like HPLC.

  • Harvesting: Once the fermentation is complete (e.g., substrate is depleted or product concentration plateaus), harvest the broth for downstream processing.

Protocol 3: Quantification of this compound by HPLC-RID

This protocol outlines a general method for the analysis of this compound using HPLC with Refractive Index Detection.[8]

Instrumentation and Columns:

  • HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).

  • Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H).

Reagents:

  • Mobile Phase: 0.005 M H₂SO₄ in ultrapure water. Degas the mobile phase before use.

  • This compound standard.

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Sample Preparation: Centrifuge fermentation broth or reaction mixtures to remove any solids. Filter the supernatant through a 0.22 µm syringe filter. Dilute the sample with the mobile phase to ensure the concentration falls within the range of the calibration curve.

  • HPLC Analysis: Set the column temperature (e.g., 50-60 °C). Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved. Inject the prepared standards and samples.

  • Data Analysis: Integrate the peak corresponding to this compound. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the samples.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (Galactose/Lactose/Galacturonic Acid) reaction Chemical Oxidation or Microbial Fermentation start->reaction workup Reaction Workup/ Harvesting reaction->workup filtration Filtration workup->filtration chromatography Chromatography filtration->chromatography crystallization Crystallization chromatography->crystallization analysis Product Characterization (e.g., HPLC, NMR) crystallization->analysis product Pure this compound analysis->product troubleshooting_workflow cluster_chem Chemical Synthesis cluster_ferm Fermentation start Low this compound Yield check_catalyst Check Catalyst Activity and Selectivity start->check_catalyst check_conditions Verify Reaction Conditions (Temp, pH, Time) start->check_conditions check_workup Analyze Workup Procedure for Product Loss start->check_workup check_strain Verify Strain Health and Pathway Integrity start->check_strain check_media Check Media Composition and pH start->check_media check_inhibition Investigate Substrate/ Product Inhibition start->check_inhibition solution Optimize and Repeat check_catalyst->solution check_conditions->solution check_workup->solution check_strain->solution check_media->solution check_inhibition->solution metabolic_pathway d_galacturonic_acid D-Galacturonic Acid l_galactonic_acid L-Galactonic Acid (Desired Product) d_galacturonic_acid->l_galactonic_acid D-galacturonate reductase dehydrated_product 2-oxo-3-deoxy- L-gluconic acid l_galactonic_acid->dehydrated_product L-galactonate dehydratase (Side Reaction) byproducts Pyruvate + L-Glyceraldehyde (Byproducts) dehydrated_product->byproducts Aldolase

References

Technical Support Center: Inhibitors of Enzymatic Galactonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymes involved in galactonic acid production. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Key Enzymes in this compound Production

The primary enzymatic pathways leading to the production of this compound involve the following key enzymes:

  • Galactose Dehydrogenase: Catalyzes the oxidation of galactose to galactono-1,5-lactone, which then hydrolyzes to this compound.

  • Galacturonate Reductase: Catalyzes the reduction of D-galacturonic acid to L-galactonic acid.

  • D-Galactonate Dehydratase: An enzyme in the catabolic pathway of D-galactonic acid. While not directly producing this compound, its inhibition is relevant for studies involving galactonate metabolism.

Below are detailed troubleshooting guides and FAQs for experiments involving these enzymes.

Galactose Dehydrogenase

Frequently Asked Questions (FAQs)

Q1: What is the principle of the galactose dehydrogenase assay?

A1: The activity of galactose dehydrogenase is typically measured by monitoring the reduction of NAD⁺ to NADH at 340 nm. The increase in absorbance at this wavelength is directly proportional to the enzyme activity.

Q2: What are some known inhibitors of galactose dehydrogenase?

A2: Several compounds are known to inhibit galactose dehydrogenase, including phlorizin, castanospermine, and deoxynojirimycin. These compounds generally act as competitive inhibitors, substrate mimics, or interfere with necessary post-translational modifications.[1][2][3]

Troubleshooting Guide: Galactose Dehydrogenase Assays
Problem Potential Cause Troubleshooting Steps
No or low enzyme activity Inactive enzyme- Ensure the enzyme has been stored correctly at the recommended temperature. - Use a fresh aliquot of the enzyme.
Incorrect buffer pH- Prepare a fresh buffer solution. - Verify that the pH is optimal for the enzyme (typically pH 8.0-9.5).
Substrate degradation- Prepare fresh D-galactose and NAD⁺ solutions for each experiment.
Presence of inhibitors- Ensure all glassware is thoroughly cleaned. - Test for inhibitors in the sample by running a spiked control.
High background absorbance Spontaneous NAD⁺ reduction- Run a blank reaction without the enzyme to measure the non-enzymatic rate of NAD⁺ reduction. - Subtract the blank rate from the sample readings.
Contaminated reagents- Use high-purity water and reagents. - Filter the buffer if necessary.
Inconsistent results Pipetting errors- Calibrate pipettes regularly. - Use appropriate pipetting techniques to ensure accuracy.
Temperature fluctuations- Ensure all incubations are performed at a constant and optimal temperature (e.g., 25°C or 37°C).
Quantitative Data: Inhibitors of Galactose Dehydrogenase
Experimental Protocol: Galactose Dehydrogenase Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of galactose dehydrogenase.

Materials:

  • 100 mM Tris-HCl buffer (pH 8.6)

  • 72 mM NAD⁺ solution

  • 10% (w/v) D-galactose solution

  • Purified galactose dehydrogenase

  • Spectrophotometer and cuvettes

Procedure:

  • In a cuvette, prepare the reaction mixture containing:

    • 3.00 mL of 100 mM Tris-HCl buffer (pH 8.6)

    • 0.10 mL of 72 mM NAD⁺ solution

    • 0.10 mL of 10% D-galactose solution

  • Mix by inversion and equilibrate to 25°C.

  • Monitor the absorbance at 340 nm until a constant reading is obtained (this is the blank rate).

  • Initiate the reaction by adding 0.10 mL of the enzyme solution.

  • Immediately mix and record the increase in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of NADH formation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Diagrams

Galactose_Dehydrogenase_Pathway Galactose D-Galactose Galactonolactone D-Galactono-1,5-lactone Galactose->Galactonolactone Oxidation Enzyme Galactose Dehydrogenase Galactose->Enzyme GalactonicAcid This compound Galactonolactone->GalactonicAcid Spontaneous hydrolysis NAD NAD+ NAD->Enzyme NADH NADH + H+ Enzyme->Galactonolactone Enzyme->NADH

Caption: Enzymatic conversion of D-galactose to this compound.

Galacturonate Reductase

Frequently Asked Questions (FAQs)

Q1: How is the activity of galacturonate reductase measured?

A1: The activity of galacturonate reductase is determined by monitoring the oxidation of the cofactor, typically NADPH or NADH, at 340 nm. The decrease in absorbance is proportional to the enzyme's activity as it reduces D-galacturonic acid to L-galactonic acid.

Q2: Are there known inhibitors for galacturonate reductase?

A2: Specific inhibitor data with IC50 values for galacturonate reductase is not extensively documented in the provided search results. General enzyme inhibitors or substrate analogs could potentially inhibit its activity.

Troubleshooting Guide: Galacturonate Reductase Assays
Problem Potential Cause Troubleshooting Steps
No or low enzyme activity Incorrect cofactor- Ensure the correct cofactor (NADPH or NADH) is used, as specificity can vary between enzyme sources.
Sub-optimal pH- Verify the buffer pH is within the optimal range for the enzyme (e.g., pH 7.0).
Enzyme instability- Keep the enzyme on ice and use it immediately after dilution.
High background absorbance Contaminated reagents- Use fresh, high-purity reagents.
Non-specific oxidation- Run a control reaction without the substrate (D-galacturonic acid) to measure any substrate-independent cofactor oxidation.
Variable results Inconsistent reagent concentrations- Prepare master mixes for the reaction components to ensure consistency across samples.
Air bubbles in cuvette- Ensure no air bubbles are present in the light path of the spectrophotometer.
Experimental Protocol: Galacturonate Reductase Activity Assay

This protocol outlines a spectrophotometric assay for measuring galacturonate reductase activity.

Materials:

  • 100 mM Sodium phosphate (B84403) buffer (pH 7.0)

  • 0.2 mM NADPH or NADH solution

  • 10 mM D-galacturonic acid solution

  • Crude or purified galacturonate reductase

Procedure:

  • In a 1 mL cuvette, prepare the reaction mixture containing:

    • Sufficient 100 mM sodium phosphate buffer (pH 7.0)

    • 50 µL of crude yeast extract or purified enzyme

    • A final concentration of 0.2 mM NADPH or NADH

  • Incubate the mixture at 30°C for 1 minute.

  • Start the reaction by adding 100 µL of 100 mM D-galacturonic acid.

  • Monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of NADPH/NADH oxidation.

Diagrams

Galacturonate_Reductase_Workflow cluster_prep Reaction Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare 100 mM Sodium Phosphate Buffer (pH 7.0) Mix Mix Buffer, Enzyme, and NAD(P)H in Cuvette Prep_Buffer->Mix Prep_Cofactor Prepare 0.2 mM NAD(P)H Solution Prep_Cofactor->Mix Prep_Substrate Prepare 10 mM D-Galacturonic Acid Prep_Enzyme Prepare Enzyme (Crude extract or purified) Prep_Enzyme->Mix Incubate Incubate at 30°C for 1 minute Mix->Incubate Start Add D-Galacturonic Acid to start reaction Incubate->Start Measure Monitor Absorbance at 340 nm for 5 min Start->Measure Calculate Calculate Rate of NAD(P)H Oxidation Measure->Calculate

Caption: Experimental workflow for galacturonate reductase assay.

D-Galactonate Dehydratase

Frequently Asked Questions (FAQs)

Q1: What is the function of D-galactonate dehydratase?

A1: D-galactonate dehydratase catalyzes the dehydration of D-galactonate to 2-dehydro-3-deoxy-D-galactonate. It is an important enzyme in the metabolic pathway of D-galactonate.[4]

Q2: What are potent inhibitors of D-galactonate dehydratase?

A2: The enzyme is highly sensitive to sulfhydryl (SH)-blocking agents. Zinc sulfate (B86663) (ZnSO₄) is a particularly potent inhibitor, showing significant inhibition at concentrations of 2.5 - 5.0 µM.[4]

Troubleshooting Guide: D-Galactonate Dehydratase Assays
Problem Potential Cause Troubleshooting Steps
No or low enzyme activity Absence of required metal ions- Ensure the assay buffer contains the necessary divalent cations, such as Mg²⁺ or Mn²⁺.[4]
Presence of chelating agents- Avoid using buffers containing EDTA or other strong chelating agents that can remove essential metal cofactors.
Enzyme sensitivity to SH-blockers- Ensure all reagents are free from contaminating heavy metals or oxidizing agents that can react with sulfhydryl groups.
Irreversible inhibition Presence of potent inhibitors- If using crude extracts, consider sample cleanup steps to remove potential inhibitors like heavy metals.
Heat sensitivity with reducing agents- While the enzyme is heat-resistant, the presence of dithiothreitol (B142953) (DTT) can increase its sensitivity to heat.[4] Avoid high temperatures if DTT is included.
Quantitative Data: Inhibitors of D-Galactonate Dehydratase
Inhibitor Enzyme Source Inhibitory Concentration Notes
Zinc Sulfate (ZnSO₄)Mycobacterium butyricum2.5 - 5.0 µM (significant inhibition)Inhibition can be reversed by chelating agents.[4]
SH-blockers (general)Mycobacterium butyricum-The enzyme is very sensitive to these compounds.[4]
Experimental Protocol: D-Galactonate Dehydratase Activity Assay (Indirect)

Materials:

  • Tris-HCl buffer (pH 7.8 - 8.0)

  • D-galactonate solution

  • Mg²⁺ or Mn²⁺ solution

  • Purified or crude D-galactonate dehydratase

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

Procedure (Two-Step Assay):

  • Enzymatic Reaction:

    • Incubate the enzyme with D-galactonate in the Tris-HCl buffer containing Mg²⁺ or Mn²⁺ at the optimal temperature.

    • Stop the reaction at various time points by adding TCA to precipitate the protein.

  • Colorimetric Detection:

    • To the supernatant, add TBA reagent and heat.

    • A colored product will form, which can be quantified spectrophotometrically at a specific wavelength (e.g., 549 nm).

    • The amount of colored product is proportional to the amount of 2-dehydro-3-deoxy-D-galactonate formed.

Diagrams

Logical_Troubleshooting_Dehydratase Start Low/No Enzyme Activity Check_Ions Check for Mg2+ or Mn2+ in assay buffer Start->Check_Ions Ions_Present Ions Present Check_Ions->Ions_Present Yes Ions_Absent Ions Absent Check_Ions->Ions_Absent No Check_Chelators Check for EDTA or other chelating agents Ions_Present->Check_Chelators Add_Ions Add MgCl2 or MnCl2 Ions_Absent->Add_Ions Chelators_Present Chelators Present Check_Chelators->Chelators_Present Yes Chelators_Absent Chelators Absent Check_Chelators->Chelators_Absent No Remove_Chelators Use a different buffer or dialysis Chelators_Present->Remove_Chelators Check_SH_Blockers Suspect SH-blockers (e.g., heavy metals) Chelators_Absent->Check_SH_Blockers Blockers_Suspected Blockers Suspected Check_SH_Blockers->Blockers_Suspected Yes No_Blockers No Blockers Suspected Check_SH_Blockers->No_Blockers No Add_DTT Consider adding a low concentration of DTT Blockers_Suspected->Add_DTT Other_Issues Consider other issues: - Enzyme denaturation - Substrate quality No_Blockers->Other_Issues

Caption: Troubleshooting logic for D-galactonate dehydratase assays.

References

Technical Support Center: Method Development for Resolving Galactonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing and troubleshooting analytical methods for the resolution of galactonic acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

A1: this compound has multiple chiral centers, leading to the existence of several stereoisomers (enantiomers and diastereomers).[1] These isomers often share very similar physicochemical properties, making their separation difficult.[2] Achieving baseline resolution requires highly selective analytical techniques and carefully optimized methods.[2]

Q2: What are the primary analytical techniques for separating this compound isomers?

A2: The most common and effective techniques for resolving this compound isomers include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[3][4][5]

Q3: What type of HPLC column is best suited for separating this compound isomers?

A3: Chiral stationary phases (CSPs) are often the first choice for separating enantiomers of this compound.[6][7] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point due to their broad applicability.[2][6] For separating diastereomers, both chiral and standard reversed-phase (e.g., C18) or normal-phase (silica gel) columns can be effective.[2][8][9]

Q4: Is derivatization necessary for the analysis of this compound isomers?

A4: Derivatization is often employed for two main reasons:

  • To enhance detection: this compound lacks a strong UV chromophore, so derivatization with a UV-absorbing agent (e.g., PMP or p-ABA) can significantly improve sensitivity for HPLC-UV detection.[10]

  • To improve volatility and thermal stability for GC analysis: Silylation (e.g., using BSTFA and TMCS) is a common derivatization technique to make sugar acids like this compound suitable for GC-MS analysis.[11]

  • To create diastereomers: Reacting enantiomers with a chiral derivatizing agent (CDA) forms diastereomers that can be separated on an achiral column.[12]

Q5: Can Capillary Electrophoresis (CE) be used to separate this compound isomers?

A5: Yes, CE is a high-resolution technique well-suited for separating charged species like sugar acids.[3][13] Separation can be optimized by adjusting the background electrolyte composition (e.g., using borate (B1201080) buffers to form charged complexes), pH, and applied voltage.[3][14] CE can often resolve isomers without the need for derivatization.[3]

Troubleshooting Guides

HPLC-Based Methods

Issue 1: Poor Resolution of Isomer Peaks

  • Symptom: Peaks are overlapping or not baseline-separated.

  • Workflow:

    G Start Poor Resolution CSP Verify CSP Selection Start->CSP MobilePhase Optimize Mobile Phase CSP->MobilePhase If no improvement End Resolution Improved CSP->End If improved Temperature Adjust Temperature MobilePhase->Temperature If no improvement MobilePhase->End If improved FlowRate Optimize Flow Rate Temperature->FlowRate If no improvement Temperature->End If improved FlowRate->End If improved

    Caption: Troubleshooting workflow for poor isomer resolution in HPLC.

  • Possible Causes & Solutions:

    • Inappropriate Stationary Phase: The selected chiral stationary phase (CSP) may not provide sufficient selectivity for your isomers.

      • Solution: Screen different types of CSPs (e.g., cellulose-based, amylose-based).[6] For diastereomers, try different achiral phases (C18, phenyl-hexyl, silica).[9]

    • Suboptimal Mobile Phase Composition: The mobile phase polarity or additives may not be ideal for chiral recognition.

      • Solution (Normal Phase): Vary the ratio of hexane/alcohol (e.g., isopropanol, ethanol).[6]

      • Solution (Reversed-Phase): Adjust the ratio of water/organic solvent (acetonitrile, methanol). Modify the pH of the buffer, ensuring it is at least 1-2 units away from the pKa of this compound.[6]

      • Solution (Additives): For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and resolution.[6][15]

    • Incorrect Temperature: Temperature can significantly affect chiral separations.[15]

      • Solution: Systematically vary the column temperature (e.g., in 5 °C increments) to find the optimum. Lower temperatures often improve resolution but increase analysis time.[6]

Issue 2: Peak Tailing

  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

    • Secondary Interactions: Unwanted interactions between the acidic analyte and active sites (e.g., silanols) on the stationary phase.

      • Solution: Add a competing acid (e.g., 0.1% TFA or formic acid) to the mobile phase to saturate these active sites.[6]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute the sample and inject a smaller volume.[6]

    • Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the mobile phase.[2]

Capillary Electrophoresis (CE) Methods

Issue: Poor Resolution or Long Analysis Times

  • Symptom: Isomers are not separated, or the migration times are excessively long.

  • Workflow:

    G Start Poor CE Resolution BGE_pH Optimize BGE pH Start->BGE_pH Selector Adjust Chiral Selector Conc. BGE_pH->Selector If no improvement End Separation Optimized BGE_pH->End If improved Voltage Modify Voltage Selector->Voltage If no improvement Selector->End If improved Voltage->End If improved

    Caption: Troubleshooting workflow for CE separation of isomers.

  • Possible Causes & Solutions:

    • Inappropriate Background Electrolyte (BGE) pH: The pH of the BGE affects the charge of this compound and the electroosmotic flow (EOF).

      • Solution: Vary the pH of the BGE. For acidic compounds, a lower pH can suppress the EOF and increase migration times, potentially improving resolution.[3]

    • Insufficient Complexation: For neutral or weakly charged isomers, complexation with a charged species is necessary for separation.

      • Solution: Use a borate buffer. The concentration of borate can be adjusted to optimize the formation of negatively charged complexes with the hydroxyl groups of this compound.[3]

    • Inadequate Chiral Selector Concentration: If using a chiral selector (e.g., cyclodextrins), the concentration is critical.

      • Solution: Optimize the concentration of the chiral selector in the BGE.[16]

    • Suboptimal Voltage: The applied voltage affects migration speed and Joule heating.

      • Solution: Higher voltages decrease analysis time but can cause band broadening due to heating. Optimize for the best balance of speed and resolution.[14]

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Isomer Resolution

ParameterHPLC-RID (Direct)HPLC-UV (with Derivatization)IC-PADCapillary Electrophoresis (CE)GC-MS (with Derivatization)
Principle Refractive index detectionUV absorbance after adding a chromophorePulsed amperometric detectionDifferential migration in an electric fieldMass spectrometry after gas-phase separation
Derivatization Not requiredRequired (e.g., PMP)[10]Not required[10]Not required (usually)[3]Required (silylation)[11]
Selectivity ModerateHigh (depends on chromatography)HighVery High[3]Very High
Sensitivity LowHighVery HighHighVery High
Common Issues Low sensitivity, baseline driftIncomplete derivatizationElectrode foulingMigration time variabilityDerivatization artifacts
Primary Use Quantification of high-concentration samplesQuantification in complex matricesDirect analysis of sugar acidsHigh-resolution separation of isomersDefinitive identification and quantification

Experimental Protocols

Protocol 1: HPLC-RID Method for this compound Analysis

This protocol is adapted for the general analysis of this compound and can be a starting point for isomer separation method development on a suitable column.[4]

  • System Preparation:

    • HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).[4]

    • Column: Aminex HPX-87H or a similar ion-exclusion column.

  • Mobile Phase Preparation:

    • Prepare a 0.005 M sulfuric acid (H₂SO₄) solution in ultrapure water.

    • Degas the mobile phase using sonication or vacuum filtration before use.[4]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of a this compound isomer standard and dissolve it in 10 mL of ultrapure water to a final concentration of 1 mg/mL.[4]

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Dissolve the sample mixture in the mobile phase. Filter through a 0.22 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Column Temperature: 50-65 °C

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 10-20 µL

  • Method Development for Isomer Resolution:

    • If isomers are not resolved, consider using a chiral stationary phase with a suitable mobile phase (e.g., hexane/isopropanol with a small amount of acid for normal phase).

    • Systematically adjust the mobile phase composition, temperature, and flow rate to optimize resolution.[6]

Protocol 2: Derivatization for GC-MS Analysis

This protocol is a general procedure for the silylation of sugar acids.[11]

  • Sample Preparation:

    • Place 0.1-1 mg of the dried sample (or an evaporated aqueous solution) in a reaction vial.

  • Derivatization Reaction:

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of pyridine (B92270) (optional, can aid dissolution).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.

    • Injection: Inject 1 µL of the derivatized sample.

    • Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Hold: Hold at 280 °C for 10 minutes.

    • MS Detection: Operate in full scan mode (e.g., m/z 50-650) to identify the trimethylsilyl (B98337) (TMS) derivatives of the this compound isomers based on their mass spectra and retention times.

Visualizations

G cluster_sample Sample Preparation cluster_analysis Analytical Technique Selection cluster_hplc HPLC Method Development cluster_ce CE Method Development Sample This compound Isomer Mixture Derivatize Derivatization (Optional, for GC/HPLC-UV) Sample->Derivatize HPLC HPLC Sample->HPLC CE Capillary Electrophoresis Sample->CE Derivatize->HPLC GCMS GC-MS Derivatize->GCMS Column Column Selection (Chiral or Achiral) HPLC->Column BGE BGE & pH Optimization CE->BGE Data Data Analysis: Peak Integration, Quantification GCMS->Data MobilePhase Mobile Phase Optimization Column->MobilePhase Detection Detection (RID, UV, MS) MobilePhase->Detection Detection->Data Selector Chiral Selector (e.g., Cyclodextrin) BGE->Selector Selector->Data

Caption: General workflow for method development of this compound isomer resolution.

References

Technical Support Center: Analysis of Galactonic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the analysis of galactonic acid in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A continuous flow of a standard solution of this compound is introduced into the LC eluent after the analytical column. A blank, extracted biological sample is then injected. Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted biological sample.[1] The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]

Q3: What are the most effective strategies to minimize matrix effects for this compound analysis?

A3: A multi-pronged approach is typically the most effective:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed.

  • Chromatographic Separation: Adjusting the HPLC/UPLC conditions (e.g., column chemistry, mobile phase composition, gradient) to separate this compound from co-eluting matrix components is crucial.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects, as it will experience similar ionization changes as the analyte.

  • Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Low recovery can be due to inefficient extraction or degradation of the analyte during sample processing.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Protein Precipitation For plasma/serum, ensure the ratio of organic solvent (e.g., methanol, acetonitrile) to sample is sufficient for complete protein removal (typically at least 3:1).Clear supernatant after centrifugation, leading to improved recovery.
Suboptimal LLE pH This compound is a sugar acid. Adjusting the pH of the aqueous sample prior to extraction can improve its partitioning into the organic solvent.Increased extraction efficiency and higher analyte signal.
Inappropriate SPE Sorbent Ensure the chosen SPE sorbent has the correct chemistry (e.g., anion exchange) to retain and elute this compound effectively.Improved retention and elution, leading to higher recovery.
Analyte Degradation Process samples on ice and minimize the time between collection and analysis to prevent potential enzymatic or chemical degradation.Consistent and higher recovery of this compound.
Issue 2: Poor Peak Shape and/or Shifting Retention Times

These issues often point to chromatographic problems or interactions with the analytical column.

Potential Cause Troubleshooting Step Expected Outcome
Co-eluting Interferences Modify the chromatographic gradient to improve the separation of this compound from other matrix components.A sharper, more symmetrical peak with a stable retention time.
Column Contamination Implement a robust column washing step after each injection to remove strongly retained matrix components.Consistent peak shape and retention time across a batch of samples.
Inappropriate Mobile Phase pH For an acidic analyte like this compound, ensure the mobile phase pH is appropriate for the chosen column chemistry to achieve good peak shape.Improved peak symmetry (reduced tailing or fronting).
Issue 3: Inconsistent Results (High %RSD)

High variability in results is a classic indicator of inconsistent matrix effects.

Potential Cause Troubleshooting Step Expected Outcome
Variable Ion Suppression/Enhancement The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. This will co-elute and experience the same matrix effects, providing reliable correction.Significantly lower %RSD and more accurate quantification.
Insufficient Sample Cleanup Re-evaluate the sample preparation method. A more rigorous cleanup, such as switching from protein precipitation to SPE, may be necessary.Reduced matrix effects and more consistent analytical results.
Matrix Differences Between Samples If a SIL-IS is not available, consider using the standard addition method for a subset of samples to assess the extent of matrix variability.A better understanding of the matrix effect variability, which can inform the need for improved sample preparation.

Quantitative Data Summary

The following tables provide a summary of quantitative data from studies on this compound and structurally similar compounds. This data can serve as a benchmark for expected performance.

Table 1: Urinary Excretion of this compound

Patient Group Age Group This compound Concentration (mmol/mol Creatinine)
Normal< 1 yearNot Detectable - 231
Normal> 6 yearsNot Detectable - 25
Galactosemic< 1 year92 - 132
Galactosemic> 6 years17 - 46

Data adapted from a GC-MS method.

Table 2: Performance Metrics for Analogs of this compound in Biological Matrices (LC-MS/MS)

Analyte Matrix Sample Preparation Extraction Recovery (%) Matrix Effect (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Gallic AcidRat PlasmaProtein Precipitation (Methanol)94.3 - 98.890.9 - 100.5 (Negligible)< 9.5< 9.5
Mevalonic AcidHuman PlasmaSolid-Phase ExtractionLow (due to significant matrix effect)Significant SuppressionNot ReportedNot Reported

Note: The data for gallic and mevalonic acids can be used as a starting point for method development for this compound, as they are also polar organic acids.[3][4]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples (Based on Gallic Acid Analysis)

This protocol is a common starting point for removing the bulk of proteins from plasma or serum.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold methanol.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for injection.

Protocol 2: Liquid-Liquid Extraction for Plasma/Serum Samples (Based on Gallic Acid Analysis)

LLE can provide a cleaner extract compared to protein precipitation.

  • To 100 µL of plasma/serum, add the internal standard solution.

  • Add 200 µL of 0.1 N HCl and vortex briefly.

  • Add 2 mL of ethyl acetate, vortex for 5 minutes.

  • Centrifuge at 2,500 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard (SIL-IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into UPLC/HPLC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MS/MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Matrix_Effects Start Inconsistent Results or Low Analyte Response? Assess_ME Assess Matrix Effect (Post-column infusion or Post-extraction spike) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present Optimize_SamplePrep Optimize Sample Preparation (e.g., LLE, SPE) ME_Present->Optimize_SamplePrep Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_Chroma Optimize Chromatography (Separate analyte from suppression zone) Optimize_SamplePrep->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_Chroma->Use_SIL_IS Revalidate Re-validate Method Use_SIL_IS->Revalidate End Method Optimized Revalidate->End

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Optimizing pH for Galactonic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH for galactonic acid extraction.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in the extraction of this compound?

The pH of the extraction solvent is a critical parameter that significantly influences the yield and purity of this compound. This compound is a sugar acid, and its state of ionization is dependent on the pH of the solution.

  • In acidic conditions (low pH): this compound exists predominantly in its protonated, uncharged form. This is crucial for methods like liquid-liquid extraction, where the neutral form is more soluble in organic solvents. For extractions from plant material, an acidic pH can also aid in the hydrolysis of polysaccharides, releasing this compound.

  • In alkaline conditions (high pH): this compound becomes deprotonated, forming a negatively charged carboxylate ion (galactonate). This charged form is more soluble in aqueous solutions and is the basis for techniques like anion exchange chromatography. However, very high pH levels can lead to the degradation of phenolic compounds that may be present with this compound.[1][2]

Q2: What is the generally recommended starting pH for this compound extraction?

The optimal pH can vary depending on the extraction method and the source material.

  • For conventional acid extraction from pectin-rich sources (which contain polygalacturonic acid, a polymer of a related sugar acid), a low pH of around 1.5 has been shown to increase the yield of galacturonic acid by breaking down insoluble components.[3]

  • For liquid-liquid extraction of acidic compounds, the pH of the aqueous phase should be adjusted to approximately two units below the pKa of the acid to ensure it is in its neutral form.[4]

  • For reactive extraction of similar compounds like gallic acid, a pH of 2 has been found to be optimal as it favors the undissociated form of the acid.[5]

Q3: How does pH affect the stability of this compound during extraction?

While this compound itself is relatively stable across a range of pH values, related compounds that may be co-extracted can be sensitive to pH. For instance, phenolic acids like gallic acid are known to be unstable at high pH.[1][2] Therefore, if the purity of the final extract is critical, the pH should be maintained in a range that preserves all compounds of interest. For many organic acids, storage in acidic conditions is often preferred to minimize degradation.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Suboptimal pH of Extraction Solvent The pH may not be suitable for your specific extraction method. For liquid-liquid extraction, ensure the pH is low enough to keep the this compound protonated. For anion exchange methods, the pH needs to be high enough for the acid to be deprotonated.
Incomplete Hydrolysis of Source Material If extracting from a complex matrix like plant material, the pH may be too high to effectively break down the surrounding structures. A more acidic environment could improve the release of this compound.[3]
Degradation of this compound Although generally stable, extreme pH values combined with high temperatures can potentially lead to degradation. Assess the stability of your compound under the chosen extraction conditions.

Issue 2: Poor Purity of the Extract

Possible Cause Troubleshooting Step
Co-extraction of Other Acidic Compounds If the pH is too low, other acidic compounds may also be protonated and extracted along with the this compound. Consider a multi-step extraction or a back-extraction where the pH is manipulated to selectively separate the target compound.[4]
Extraction of Unwanted Basic or Neutral Compounds This is less likely to be a pH-dependent issue but can be addressed by washing the organic phase with a buffer at a pH where this compound remains in the organic layer while basic impurities are extracted into the aqueous phase.
Precipitation of Impurities Adjusting the pH can sometimes cause impurities to precipitate out of the solution, which can then be removed by filtration or centrifugation.

Issue 3: Formation of Emulsions During Liquid-Liquid Extraction

Possible Cause Troubleshooting Step
High Concentration of Surfactant-like Molecules Samples with high concentrations of fats, proteins, or phospholipids (B1166683) can form stable emulsions.[6]
Vigorous Shaking Excessive agitation can promote emulsion formation.[6]
pH Close to the pKa of Interfering Compounds If the pH causes other molecules to become partially ionized, they may act as surfactants.
Solution 1: Salting Out Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase and can help to break the emulsion.[6]
Solution 2: Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[6]
Solution 3: pH Adjustment A slight adjustment of the pH away from the pKa of interfering substances might destabilize the emulsion.
Solution 4: Centrifugation If the volume is manageable, centrifuging the mixture can help to separate the layers.

Data Presentation

Table 1: Effect of pH on the Yield of Galacturonic Acid from Pectin (B1162225) (Conventional Method)

pHYield (%)Galacturonic Acid (%)
1.525.465.2
2.023.163.8
2.521.561.5

Data adapted from a study on pectin extraction, which is a polymer of galacturonic acid, a related sugar acid.[3]

Experimental Protocols

Protocol 1: Optimization of pH for Liquid-Liquid Extraction of this compound

This protocol provides a general framework for determining the optimal pH for extracting this compound from an aqueous solution into an organic solvent.

  • Preparation of Aqueous Phase: Prepare a stock solution of this compound in deionized water.

  • pH Adjustment: Aliquot the stock solution into several vessels. Adjust the pH of each aliquot to a different value within a range of interest (e.g., pH 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0) using a suitable acid (e.g., HCl).

  • Liquid-Liquid Extraction:

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) to each aqueous aliquot.

    • Mix the two phases gently for a set amount of time (e.g., 10 minutes) to allow for the partitioning of the this compound.

    • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.

  • Analysis:

    • Carefully separate the organic and aqueous layers.

    • Quantify the concentration of this compound in both phases using a suitable analytical method (e.g., HPLC).

  • Determination of Optimal pH: The pH that results in the highest concentration of this compound in the organic phase is the optimal pH for this extraction method.

Protocol 2: Solid-Phase Extraction (SPE) of this compound using Anion Exchange

This protocol is a general guideline for the extraction of this compound using a strong anion exchange (SAX) cartridge.

  • Sample Preparation: Ensure your sample containing this compound is in an aqueous solution. Adjust the pH of the sample to approximately 2-3 units above the pKa of this compound to ensure it is in its anionic form.

  • Cartridge Conditioning: Condition the SAX cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by water.

  • Cartridge Equilibration: Equilibrate the cartridge with a buffer at the same pH as your sample.

  • Sample Loading: Load the pH-adjusted sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., the equilibration buffer) to remove any neutral or weakly bound impurities.

  • Elution: Elute the bound this compound by using a solvent that will neutralize the charge on the sorbent or the analyte. This is typically achieved by using a buffer with a low pH (to protonate the this compound) or a high salt concentration.

  • Analysis: Quantify the this compound in the eluted fraction.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ph pH Adjustment cluster_ext Liquid-Liquid Extraction cluster_analysis Analysis cluster_result Result prep_solution Prepare Aqueous This compound Solution prep_aliquots Create Aliquots prep_solution->prep_aliquots ph_adjust Adjust pH of Each Aliquot (e.g., 1.0, 1.5, 2.0, 2.5, 3.0) prep_aliquots->ph_adjust add_solvent Add Organic Solvent (e.g., Ethyl Acetate) ph_adjust->add_solvent mix Gentle Mixing add_solvent->mix separate Separate Aqueous and Organic Layers mix->separate quantify Quantify this compound in Each Phase (e.g., HPLC) separate->quantify determine_optimum Determine Optimal pH for Maximum Extraction quantify->determine_optimum

Caption: Workflow for optimizing pH in liquid-liquid extraction.

logical_relationship cluster_low_ph Low pH cluster_high_ph High pH ph pH of Aqueous Phase ionization Ionization State of this compound ph->ionization determines solubility Solubility in Organic Solvent ionization->solubility affects low_ph_ion Uncharged (Protonated) high_ph_ion Charged (Deprotonated) yield Extraction Yield (LLE) solubility->yield influences low_ph_sol High high_ph_sol Low

Caption: pH's impact on this compound extraction.

References

"reducing epimerization during galactonic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for galactonic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows, with a specific focus on minimizing epimerization.

Troubleshooting Guide: Reducing Epimerization

Q1: I am observing a significant amount of an impurity with a similar mass in my this compound synthesis. Could this be an epimer, and how can I confirm its identity?

A: Yes, it is highly probable that the impurity is an epimer of this compound, such as talonic acid (the C-2 epimer) or gularonic acid (the C-4 epimer). Epimerization is a common side reaction in carbohydrate chemistry, particularly under certain pH and temperature conditions.

To confirm the identity of the impurity, you will need to use analytical techniques capable of separating stereoisomers. High-Performance Liquid Chromatography (HPLC) is the recommended method.

  • Recommended Analytical Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a direct and sensitive method for separating and quantifying underivatized sugar acids.[1] Alternatively, you can use Reversed-Phase HPLC with UV detection, but this will require a pre-column derivatization step to attach a UV-absorbing chromophore to the molecules.[1]

Q2: What are the primary factors that promote epimerization during the synthesis of this compound from galactose?

A: The main factors that can induce epimerization during the oxidation of galactose to this compound are:

  • pH: Basic (alkaline) conditions are known to promote epimerization in carbohydrates through the formation of enediol intermediates. While alkaline conditions can increase the rate of oxidation, they also increase the risk of epimerization.[2]

  • Temperature: Higher reaction temperatures can accelerate the rate of epimerization.[3][4] While elevated temperatures are often used to drive the oxidation reaction, they must be carefully controlled.

  • Reaction Time: Prolonged reaction times can increase the exposure of the product to conditions that favor epimerization.

  • Catalyst: The choice of catalyst and its support can influence the selectivity of the reaction and the formation of byproducts, including epimers.

Q3: My current protocol uses a strong base to facilitate the oxidation of galactose. What are the recommended strategies to minimize epimerization in this case?

A: If your protocol involves a strong base, you have several options to reduce epimerization:

  • Lower the pH: If possible, reduce the pH of the reaction mixture. While highly alkaline conditions can enhance catalytic activity, a move towards neutral or mildly alkaline conditions can significantly reduce the rate of epimerization.[2]

  • Optimize Temperature: Lower the reaction temperature. The rate of epimerization generally increases with temperature, so performing the reaction at the lowest effective temperature can be beneficial.[3][4]

  • Reduce Reaction Time: Monitor the reaction progress closely and stop it as soon as the desired conversion is achieved to avoid prolonged exposure to epimerization-promoting conditions.

  • Consider a Different Catalytic System: Explore catalytic systems that are effective under neutral or even base-free conditions. For instance, the use of gold nanoparticles on a support like alumina (B75360) has been shown to be effective for the selective oxidation of galactose to this compound in the absence of a base.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound synthesis?

A: Epimerization is a chemical process where the stereochemical configuration at one of the chiral centers in the this compound molecule is inverted. This results in the formation of a different sugar acid, which is a diastereomer of this compound. For example, the inversion at the C-2 position of this compound would yield talonic acid. These epimeric impurities can be difficult to separate from the desired product and may have different biological activities.

Q2: Can I use an enzymatic approach to synthesize this compound and avoid epimerization?

A: Yes, enzymatic synthesis is an excellent strategy to avoid epimerization due to the high stereospecificity of enzymes. The use of whole-cell biocatalysts, such as Gluconobacter oxydans, or isolated enzymes like glucose oxidase has been reported for the production of aldonic acids, including this compound.[7][8] These biocatalytic methods typically proceed under mild conditions (e.g., neutral pH and ambient temperature), which inherently minimizes the risk of epimerization.[7]

Q3: How can I separate this compound from its epimers on a preparative scale?

A: On a larger scale, the separation of epimeric aldonic acids can be challenging. One effective method is through selective precipitation of their salts. For example, calcium galactonate has a significantly lower solubility in water compared to calcium gluconate (an epimer). This difference in solubility can be exploited for a selective precipitation-based separation. You would need to investigate the solubility differences between the calcium salts of this compound and its specific epimeric impurities to apply this method.

Data Presentation

Table 1: Effect of Reaction Conditions on the Selectivity of Galactose Oxidation

CatalystTemperature (°C)Pressure (bar O₂)BaseSelectivity for this compound (%)Reference
Au/Al₂O₃802.5None55[5][6]
Au/Al₂O₃--AlkalineHigh[2]
Au/Al₂O₃--AcidicLow[2]

Experimental Protocols

Protocol 1: Catalytic Oxidation of D-Galactose to D-Galactonic Acid with Minimized Epimerization

This protocol is adapted from a method utilizing a gold catalyst under base-free conditions to minimize epimerization.

Materials:

  • D-Galactose

  • Au/Al₂O₃ catalyst

  • Deionized water

  • Pressurized reaction vessel

  • Oxygen source

Procedure:

  • Prepare a solution of D-galactose in deionized water.

  • Add the Au/Al₂O₃ catalyst to the galactose solution in the reaction vessel. A low catalyst-to-substrate ratio is recommended (e.g., 1:1000 Au:feedstock).[5][6]

  • Seal the reactor and purge with oxygen.

  • Pressurize the reactor with oxygen to approximately 2.5 bar.[5][6]

  • Heat the reaction mixture to 80°C with vigorous stirring.[5][6]

  • Maintain these conditions and monitor the reaction progress by taking aliquots and analyzing them by HPLC.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess oxygen.

  • Filter the catalyst from the reaction mixture.

  • The resulting aqueous solution contains D-galactonic acid.

Protocol 2: HPLC Analysis of this compound and its Epimers using HPAEC-PAD

This protocol provides a method for the direct analysis and quantification of this compound and its epimers without derivatization.

Instrumentation:

  • HPLC system with a gradient pump

  • Pulsed Amperometric Detector (PAD) with a gold electrode[1]

  • Anion-exchange column (e.g., CarboPac™ PA-10)[1]

Mobile Phase:

Procedure:

  • Sample Preparation: Dilute the reaction mixture with ultrapure water and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.25 mL/min[1]

    • Column Temperature: 30°C[1]

    • Injection Volume: 10 µL[1]

    • Gradient: A multi-step gradient is typically used. Start with an isocratic step of 18 mM NaOH, followed by a sodium acetate gradient to elute the sugar acids. The column is then washed with a higher concentration of NaOH and re-equilibrated.[1]

  • Detection: Use a pulsed amperometry waveform suitable for carbohydrate analysis.

  • Quantification: Create a calibration curve using standards of D-galactonic acid and any available epimer standards.

Visualizations

Galactonic_Acid_Synthesis_and_Epimerization cluster_synthesis This compound Synthesis cluster_epimerization Epimerization Pathway (Undesired) Galactose D-Galactose Oxidation Oxidation (e.g., Au/Al₂O₃, O₂) Galactose->Oxidation GalactonicAcid D-Galactonic Acid (Desired Product) Oxidation->GalactonicAcid GalactonicAcid_ep D-Galactonic Acid Enediol Enediol Intermediate TalonicAcid Talonic Acid (C-2 Epimer) Enediol->TalonicAcid GalactonicAcid_ep->Enediol Base, Heat

Caption: Synthesis of D-galactonic acid and the competing epimerization pathway.

Troubleshooting_Workflow Start High Epimer Content Detected CheckBase Is a strong base used? Start->CheckBase ReducepH Reduce pH or switch to a base-free method. CheckBase->ReducepH Yes CheckTemp Is reaction temperature > 80°C? CheckBase->CheckTemp No ReducepH->CheckTemp LowerTemp Lower reaction temperature. CheckTemp->LowerTemp Yes CheckTime Is reaction time prolonged? CheckTemp->CheckTime No LowerTemp->CheckTime ShortenTime Optimize and shorten reaction time. CheckTime->ShortenTime Yes End Epimerization Reduced CheckTime->End No ShortenTime->End

Caption: A troubleshooting workflow for reducing epimerization.

References

Technical Support Center: Troubleshooting Low Yield in Microbial Production of Galactonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the microbial production of galactonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this compound fermentation?

A1: The most critical parameters for successful this compound fermentation are pH, temperature, aeration (dissolved oxygen), and the composition of the fermentation medium, including carbon and nitrogen sources. Each of these factors can significantly impact microbial growth, enzyme activity, and ultimately, the yield and purity of this compound.[1]

Q2: Which microorganisms are commonly used for this compound production?

A2: Common choices include bacteria like Gluconobacter oxydans and fungi such as Aspergillus niger.[1] Engineered strains of Pseudomonas putida and Saccharomyces cerevisiae are also utilized for their metabolic capabilities.[2]

Q3: What are the common challenges when using pectin-rich hydrolysates as a substrate?

A3: A primary challenge is the potential for inhibitory compounds present in the hydrolysate, which can negatively affect microbial growth and product formation.[1] These can include furfural (B47365), 5-hydroxymethylfurfural (B1680220) (HMF), and various weak acids and phenolic compounds formed during the hydrolysis pretreatment process.[3] Additionally, high concentrations of the precursor, D-galacturonic acid, can sometimes inhibit the fermenting microorganism, particularly at low pH levels.[1]

Q4: How can I accurately quantify the concentration of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the accurate quantification of this compound.[4] Common HPLC approaches include Refractive Index Detection (RID) using an ion-exclusion column, or UV/Vis detection following a pre-column derivatization to enhance sensitivity.[4][5] Colorimetric assays can also be used, particularly for the precursor, galacturonic acid.[1]

Troubleshooting Guides

Issue 1: Low or No this compound Production

This is a common issue where microbial growth may be normal, but the target product is not being synthesized efficiently.

  • Possible Cause: Suboptimal pH.

    • Troubleshooting Step: Verify that the pH of the fermentation medium is within the optimal range for your chosen microorganism. For instance, Gluconobacter oxydans often performs well at a controlled pH of 5.5.[1][6] Continuously monitor and control the pH using automated systems in a bioreactor.

  • Possible Cause: Incorrect Temperature.

    • Troubleshooting Step: Ensure the fermentation temperature is maintained at the optimal level for your microorganism. Many commonly used bacteria and yeast for fermentation have optimal temperatures in the range of 28-37°C.[7]

  • Possible Cause: Inadequate Aeration.

    • Troubleshooting Step: The conversion of galactose to this compound is an oxidation process that is highly dependent on oxygen.[8] Ensure sufficient dissolved oxygen (DO) levels, especially during the production phase. For G. oxydans, maintaining a DO level of 15% has been shown to be effective.[6] Optimize agitation and aeration rates to improve oxygen transfer in the fermenter.

  • Possible Cause: Nutrient Limitation.

    • Troubleshooting Step: Review the composition of your fermentation medium. Ensure that essential nutrients, including carbon, nitrogen, phosphorus, and trace elements, are not limiting. The choice of carbon and nitrogen sources can significantly influence metabolite production.

  • Possible Cause: Presence of Inhibitory Compounds.

    • Troubleshooting Step: If using complex substrates like lignocellulosic or pectin (B1162225) hydrolysates, consider a detoxification step before fermentation.[1] Methods like overliming or treatment with activated carbon can remove common inhibitors like furfural and HMF.[9]

  • Possible Cause: Microbial Contamination.

    • Troubleshooting Step: Aseptically collect a sample of the fermentation broth and plate it on a general-purpose microbiological medium to check for contaminating organisms. If contamination is detected, review and reinforce sterile techniques throughout your process, from media preparation to sampling.[1]

Issue 2: Slow or Stalled Fermentation

This issue is characterized by a significant decrease or complete halt in the rates of substrate consumption and product formation.

  • Possible Cause: Poor Inoculum Quality.

    • Troubleshooting Step: Ensure the seed culture used for inoculation is in the mid-to-late exponential growth phase and is free from contamination. Standardize your inoculum preparation protocol, including the growth medium, incubation time, and cell density, to ensure consistency.

  • Possible Cause: Substrate or Product Toxicity.

    • Troubleshooting Step: High concentrations of the initial substrate or the accumulation of the this compound product can become toxic to the microorganisms, leading to inhibited growth and production.[10] Consider implementing a fed-batch or continuous fermentation strategy to maintain substrate and product concentrations within a non-toxic range.

Issue 3: Inconsistent Batch-to-Batch Results

This problem manifests as significant variability in final product yield across different fermentation runs, even with seemingly identical protocols.

  • Possible Cause: Variability in Raw Materials.

    • Troubleshooting Step: If using natural or complex substrates, their composition can vary between batches. Analyze the composition of each new batch of raw material to ensure consistency in the concentration of fermentable sugars and the absence of inhibitors.

  • Possible Cause: Inconsistent Inoculum Preparation.

    • Troubleshooting Step: As mentioned previously, the quality and consistency of the inoculum are critical. A standardized and reproducible protocol for preparing the seed culture is essential for consistent fermentation performance.

  • Possible Cause: Fluctuations in Process Parameters.

    • Troubleshooting Step: Implement strict monitoring and automated control of all critical fermentation parameters (pH, temperature, aeration, agitation) throughout the entire process. Even small deviations can lead to significant differences in the final yield.[11]

Data Presentation: Comparative Tables

Table 1: Effect of pH on this compound Production

pH RangeMicroorganism/ProcessObservationReference
5.5Gluconobacter oxydansOptimal for 5-keto-D-gluconic acid production in a bioreactor.[6]
6.0Gluconobacter oxydans (mutant)Maximum gluconic acid production observed.[8]
4.5 - 7.0General Bacteria/FungiTypical range for gluconic acid production.[8]

Table 2: Influence of Temperature on Fermentation

Temperature (°C)Microorganism/ProcessObservationReference
30Gluconobacter oxydansOptimal for sequential fermentation for gluconic acid production.[12]
28Gluconobacter oxydans (mutant)Incubation temperature for gluconic acid production.[8]
25-30Aspergillus nigerMaximum gluconate production.[1]

Experimental Protocols

Protocol 1: General Fermentation in a 5-L Bioreactor

This protocol provides a general framework for this compound production.

  • Medium Preparation: Prepare the fermentation medium with the desired carbon (e.g., galactose, glucose) and nitrogen sources (e.g., yeast extract, peptone), minerals, and growth factors. Sterilize the medium in an autoclave.

  • Inoculum Preparation: Inoculate a seed culture of the production strain in a suitable medium and incubate under optimal conditions until it reaches the mid-to-late exponential growth phase.[1]

  • Bioreactor Setup: Aseptically transfer the sterile medium to the 5-L bioreactor. Calibrate and sterilize the pH and dissolved oxygen (DO) probes according to the manufacturer's instructions.[1]

  • Inoculation: Aseptically inoculate the bioreactor with the seed culture to a predetermined starting optical density (e.g., OD600 of 0.1).

  • Fermentation: Set and maintain the fermentation parameters (e.g., pH 5.5, DO 15% for G. oxydans) using the bioreactor's control system.[1][6]

  • Monitoring: Regularly and aseptically draw samples (e.g., every 4-8 hours) to monitor cell growth (optical density at 600 nm), substrate consumption, and this compound production using appropriate analytical methods like HPLC.[1]

  • Harvesting: Once the fermentation is complete (indicated by substrate depletion or a plateau in product concentration), harvest the broth for downstream processing and product recovery.[1]

Protocol 2: Quantification of this compound by HPLC-RID

This protocol details a method for quantifying this compound using an HPLC system with a Refractive Index Detector (RID).[5]

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet cells and other solids.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Dilute the sample with ultrapure water if the concentration is expected to be outside the linear range of the standard curve.

  • HPLC Conditions:

    • Column: Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H).[5]

    • Mobile Phase: Isocratic 0.005 M H₂SO₄. Prepare by carefully adding the required volume of concentrated sulfuric acid to ultrapure water. Degas the mobile phase before use.[5]

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 50-60°C.

    • Injection Volume: 20 µL.

    • Detector: Refractive Index Detector (RID).

  • Quantification:

    • Standard Stock Solution: Accurately weigh approximately 10 mg of a D-galactonic acid standard and dissolve it in 10 mL of ultrapure water to create a 1 mg/mL stock solution.[5]

    • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with ultrapure water.[5]

    • Analysis: Inject the standards to generate a standard curve by plotting peak area against concentration. Inject the prepared samples and determine their this compound concentration by comparing their peak areas to the standard curve.

Mandatory Visualizations

Metabolic_Pathway cluster_cell Microbial Cell Galactose D-Galactose Galactonolactone D-Galactono-1,5-lactone Galactose->Galactonolactone  Galactose  Dehydrogenase Galactonic_Acid D-Galactonic Acid Galactonolactone->Galactonic_Acid  Lactonase  (or spontaneous hydrolysis) Extracellular Extracellular Space Galactonic_Acid->Extracellular Export

Caption: Putative metabolic pathway for D-galactonic acid production.

Experimental_Workflow cluster_prep Preparation cluster_process Fermentation Process cluster_analysis Analysis & Harvesting Media_Prep 1. Media Preparation & Sterilization Bioreactor_Setup 3. Bioreactor Setup & Sterilization Media_Prep->Bioreactor_Setup Inoculum_Prep 2. Inoculum Preparation Inoculation 4. Inoculation Inoculum_Prep->Inoculation Bioreactor_Setup->Inoculation Fermentation 5. Controlled Fermentation Inoculation->Fermentation Sampling 6. Aseptic Sampling Fermentation->Sampling Harvesting 8. Harvesting Fermentation->Harvesting Analysis 7. Growth & Product Analysis (HPLC) Sampling->Analysis Analysis->Fermentation Monitor & Adjust

Caption: General experimental workflow for microbial production.

Troubleshooting_Workflow Start Start: Low Galactonic Acid Yield Check_Growth Is biomass growth normal? Start->Check_Growth Troubleshoot_Growth Troubleshoot Growth: - Inoculum Quality - Media Composition - Contamination - Inhibitors Check_Growth->Troubleshoot_Growth No Check_Parameters Are fermentation parameters (pH, Temp, DO) optimal? Check_Growth->Check_Parameters Yes Troubleshoot_Growth->Check_Growth Re-evaluate Optimize_Parameters Optimize Fermentation Parameters Check_Parameters->Optimize_Parameters No Check_Substrate Is substrate being consumed? Check_Parameters->Check_Substrate Yes Optimize_Parameters->Check_Parameters Re-evaluate Investigate_Metabolism Investigate Metabolic Issues: - Enzyme Inhibition - Cofactor Limitation - Product Degradation Check_Substrate->Investigate_Metabolism No End End: Improved Yield Check_Substrate->End Yes Investigate_Metabolism->Check_Substrate Re-evaluate

Caption: Logical workflow for troubleshooting low product yield.

References

Technical Support Center: Degradation of Galactonic Acid During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the degradation of galactonic acid during sample storage. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: In aqueous solutions, D-galactonic acid exists in a dynamic equilibrium with its intramolecular esters, the γ-lactone (D-galactono-1,4-lactone) and δ-lactone (D-galactono-1,5-lactone).[1] The primary degradation pathway is the hydrolysis of these lactone forms back to the open-chain this compound.[1] This reaction is significantly influenced by pH and temperature.

Q2: How do pH and temperature affect the stability of this compound?

A2: The stability of this compound is highly dependent on both pH and temperature.

  • pH: The hydrolysis of the galactonolactones is slowest in acidic conditions. As the pH moves towards neutral and then alkaline, the rate of hydrolysis increases significantly.[1] This is due to base-catalyzed hydrolysis of the ester linkage in the lactone ring.[1]

  • Temperature: Like most chemical reactions, the rate of hydrolysis of galactonolactones increases with temperature.[1] Therefore, for long-term storage, it is crucial to maintain low temperatures.

Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?

A3: To minimize degradation, aqueous solutions of this compound should be stored at low temperatures, ideally at 2-8°C for short-term storage and frozen (-20°C or below) for long-term storage. The pH of the solution should be maintained in the acidic range to favor the more stable lactone forms and reduce the rate of hydrolysis.[1]

Q4: Can the presence of other substances in my sample affect the stability of this compound?

A4: Yes, other components in your sample matrix can potentially affect the stability of this compound. For example, the presence of certain enzymes in biological samples could lead to enzymatic degradation. Additionally, strong oxidizing agents could potentially lead to oxidative degradation of this compound and its lactones.

Q5: Are there any visible signs of this compound degradation?

A5: In many cases, the hydrolysis of galactonolactones to this compound does not produce a visible change. However, under certain conditions, particularly at elevated temperatures, further degradation of sugar acids can lead to the formation of colored byproducts, resulting in a browning of the solution.[2] It is important to rely on analytical methods for an accurate assessment of stability rather than visual inspection alone.

Troubleshooting Guides

Issue 1: Unexpectedly low concentrations of this compound in stored samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Storage Temperature Verify that samples have been consistently stored at the recommended low temperature (2-8°C for short-term, -20°C or below for long-term). Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Incorrect pH of the Solution Measure the pH of your sample solutions. If the pH is neutral or alkaline, the rate of lactone hydrolysis will be significantly higher. For future samples, consider adjusting the pH to an acidic range (e.g., pH 3-5) before storage, if compatible with your experimental design.
Extended Storage Time Review the storage duration of your samples. Even under optimal conditions, some degradation may occur over extended periods. It is advisable to analyze samples as soon as possible after collection and preparation.
Microbial Contamination If samples are not sterile, microbial growth can lead to the consumption or degradation of this compound. Ensure proper aseptic techniques during sample preparation and consider filtering samples through a 0.22 µm filter before storage.
Issue 2: Appearance of unknown peaks in HPLC analysis of stored this compound samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formation of Degradation Products The new peaks are likely degradation products. The primary degradation product is the open-chain this compound if you are analyzing the lactone forms. Further degradation under harsh conditions (e.g., high heat) can lead to other compounds.
Matrix Effects Components of your sample matrix may be degrading or reacting to form new compounds that are detected by your analytical method.
Contamination The new peaks could be due to contamination from the storage container, solvents, or handling.

Data on this compound Stability

While specific kinetic data for the degradation of this compound under various storage conditions is not extensively available in the literature, the following table provides a qualitative summary of expected stability based on the general principles of lactone hydrolysis.[1]

Storage ConditionExpected Stability of this compound/GalactonolactoneRationale
4°C, pH 3-5 HighLow temperature and acidic pH minimize the rate of lactone hydrolysis.
4°C, pH 7 ModerateLow temperature slows degradation, but neutral pH favors hydrolysis.
25°C, pH 3-5 ModerateAcidic pH provides some protection, but room temperature will accelerate hydrolysis compared to refrigerated conditions.
25°C, pH 7 LowNeutral pH and room temperature create conditions favorable for significant lactone hydrolysis.
-20°C (any pH) Very HighFrozen state significantly reduces molecular mobility and reaction rates.

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound in Aqueous Solution

This protocol outlines a general procedure for assessing the long-term stability of a this compound solution.

1. Materials:

  • D-Galactonic acid or D-Galactono-γ-lactone

  • Purified water (HPLC grade)

  • pH meter

  • Appropriate buffers (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH)

  • Sterile, amber glass vials with screw caps

  • HPLC system with a suitable detector (e.g., RID or UV at 210 nm)

  • Analytical column suitable for sugar acid analysis (e.g., Aminex HPX-87H)

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in purified water. If necessary, adjust the pH of the solution to the desired levels (e.g., pH 4, pH 7) using an appropriate buffer.

  • Aliquoting: Aliquot the prepared solutions into the amber glass vials. Fill the vials as much as possible to minimize headspace and potential oxidation.

  • Storage: Store the vials under different temperature conditions:

    • Refrigerated: 2-8°C

    • Room Temperature: 25°C

    • Frozen: -20°C

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: At each time point, remove a set of vials from each storage condition. Allow the frozen samples to thaw completely at room temperature. Analyze the concentration of this compound (and its lactones if possible) using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Visualizations

DegradationPathway cluster_Equilibrium Equilibrium in Solution GalactonicAcid This compound (Open-Chain) GammaLactone γ-Galactonolactone (1,4-lactone) GalactonicAcid->GammaLactone Intramolecular Esterification (Acidic pH) DeltaLactone δ-Galactonolactone (1,5-lactone) GalactonicAcid->DeltaLactone Intramolecular Esterification (Acidic pH) GammaLactone->GalactonicAcid Hydrolysis (Neutral/Alkaline pH, Increased Temperature) DeltaLactone->GalactonicAcid Hydrolysis (Neutral/Alkaline pH, Increased Temperature)

Caption: Chemical equilibrium and degradation pathway of this compound.

ExperimentalWorkflow start Start: Prepare Galactonic Acid Solution aliquot Aliquot into Vials start->aliquot storage Store at Different Conditions (T, pH) aliquot->storage timepoint Pull Samples at Defined Time Points storage->timepoint analysis Analyze by Stability-Indicating HPLC Method timepoint->analysis data Calculate % Degradation analysis->data end End: Determine Stability data->end

Caption: Experimental workflow for a this compound stability study.

TroubleshootingTree start Low this compound Concentration Detected check_storage Were samples stored at 2-8°C or frozen? start->check_storage check_ph Was the sample pH in the acidic range? check_storage->check_ph Yes high_temp High temperature likely caused degradation. check_storage->high_temp No check_time How long were the samples stored? check_ph->check_time Yes neutral_alkaline Neutral/alkaline pH accelerated hydrolysis. check_ph->neutral_alkaline No long_storage Degradation occurred over extended storage. check_time->long_storage > 6 months stable Degradation is less likely due to these factors. check_time->stable < 6 months

Caption: Troubleshooting decision tree for unexpected this compound degradation.

References

Technical Support Center: Overcoming Product Inhibition in Galactonic Acid Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in galactonic acid fermentation. The following sections address common challenges, with a focus on mitigating product inhibition to enhance fermentation efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary microorganisms used for this compound production? A1: Common choices for this compound production include bacteria such as Gluconobacter oxydans and fungi like Aspergillus niger.[1] Additionally, engineered strains of Saccharomyces cerevisiae are being explored for this purpose.[1]

Q2: What are the main factors that inhibit this compound fermentation? A2: Key inhibitory factors include high concentrations of the final product (this compound), the precursor (D-galacturonic acid), and other compounds that may be present in complex substrates like pectin-rich hydrolysates.[1] The inhibitory effect of these acidic molecules is often exacerbated at a low pH.[1]

Q3: How does product inhibition by this compound manifest in the fermentation process? A3: While direct studies on this compound toxicity are limited, product inhibition by organic acids typically leads to a reduction in microbial growth rate, decreased glucose consumption, and lower final product titers.[2] This is often due to intracellular acidification and anion accumulation, which disrupts cellular homeostasis and increases energy demands on the cell to maintain its internal pH.[3]

Q4: What are the main strategies to overcome product inhibition in this compound fermentation? A4: The primary strategies to mitigate product inhibition include:

  • In Situ Product Removal (ISPR): Continuously removing this compound from the fermentation broth as it is produced.[4][5]

  • Adaptive Laboratory Evolution (ALE): Gradually adapting the production strain to grow in the presence of increasing concentrations of this compound.

  • Genetic Engineering: Modifying the production strain to enhance its tolerance to this compound, for example, by overexpressing efflux pumps.

Q5: How can I accurately measure the concentration of this compound in my fermentation broth? A5: High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for quantifying organic acids like this compound.[6] Ion exclusion chromatography is a common separation mode for this analysis.[6]

Troubleshooting Guides

Issue 1: Low Final Titer of this compound
Possible Cause Troubleshooting Step
Product Inhibition High concentrations of this compound may be inhibiting the producing microorganism. Consider implementing an in situ product removal (ISPR) strategy or using a fed-batch approach to keep the product concentration below the inhibitory threshold.
Precursor Inhibition High initial concentrations of D-galacturonic acid can be toxic, especially at low pH.[1][7] A fed-batch strategy can maintain the precursor concentration at a non-inhibitory level.[1]
Suboptimal pH The optimal pH for this compound production can vary depending on the microorganism. For Aspergillus niger, a pH between 4.5 and 6.5 is generally recommended.[8] Continuously monitor and control the pH in the bioreactor.
Nutrient Limitation Essential nutrients may be depleted during the fermentation. Analyze the composition of your medium and consider supplementing with additional nitrogen, phosphorus, or trace elements.
Issue 2: Fermentation Stalls Prematurely
Possible Cause Troubleshooting Step
Accumulation of Toxic Byproducts Besides this compound, other metabolic byproducts may accumulate to toxic levels. Analyze the fermentation broth for potential inhibitory compounds.
Poor Inoculum Quality Ensure the inoculum is in the mid-to-late exponential growth phase and is free of contamination. Standardize the inoculum preparation protocol.
Oxygen Limitation Gluconobacter oxydans is an obligate aerobe and requires sufficient oxygen for the oxidation of sugars.[8] Ensure adequate aeration and agitation to maintain dissolved oxygen levels.
Cell Viability Loss due to Acid Stress The accumulation of this compound can lead to a drop in pH and increased acid stress, reducing cell viability. Implement pH control and consider strategies to enhance the acid tolerance of your strain.[3]

Data Presentation: Quantitative Insights into Organic Acid Inhibition

Table 1: Inhibitory Concentrations of Various Organic Acids on Fermentation Microorganisms

Organic AcidMicroorganismInhibitory Concentration (IC50 or observed inhibition)Reference
D-Galacturonic AcidSaccharomyces cerevisiae10 g/L at pH 3.5 completely inhibited growth on galactose.[7]
Gluconic Acidβ-glucosidase (enzyme)4-6 g/L resulted in 50% inhibition of enzyme activity.[9]
Acetic AcidAcetobacter pasteurianusCan tolerate up to 200 g/L, but concentrations above 60 g/L show significant stress responses.[10]
Ferulic AcidAspergillus niger (wild type)Growth inhibited at concentrations above 5 mmol/L.[11]

Table 2: Examples of Improved Fermentation Performance Using Mitigation Strategies for Organic Acids

Mitigation StrategyProductMicroorganismImprovement Metric% ImprovementReference
In Situ Product Removal (Adsorption)MonoterpenesCeratocystis variosporaFinal product concentration4650% (from 0.04 g/L to 1.9 g/L)[4]
Adaptive Laboratory EvolutionFerulic Acid ToleranceAspergillus nigerIncreased tolerance and consumption rateMutant grew well at 5 mmol/L where wild type did not.[11]
Genetic Engineering (Efflux Pump Deletion)Ethanol (B145695)Saccharomyces cerevisiaeEthanol production in the presence of 3.6 g/L acetic acid14.7%[12]
Genetic Engineering (Pathway knockout)5-keto-D-gluconic acidGluconobacter oxydansConversion yield from glucose84% (almost complete conversion)[13]

Experimental Protocols

Protocol 1: Adaptive Laboratory Evolution (ALE) for this compound Tolerance in Aspergillus niger

This protocol describes a method for adapting A. niger to tolerate higher concentrations of this compound through serial passage in liquid culture.

1. Preparation of Media:

  • Prepare a minimal medium (MM) with a limiting concentration of a primary carbon source (e.g., 25 mM D-fructose) to support initial growth.
  • Prepare a stock solution of sterile this compound (e.g., 1 M).

2. Initial Inoculation:

  • Inoculate freshly harvested spores of A. niger (e.g., 10^3 spores) into 50 mL of MM in a 250 mL flask.
  • Add a sub-inhibitory concentration of this compound (e.g., determined from preliminary growth assays, or starting at a low concentration like 5 g/L).
  • Incubate at 30°C with shaking (e.g., 200 rpm).

3. Serial Passages:

  • Once the culture shows visible growth (e.g., formation of pellets), transfer an aliquot (e.g., 1-5% of the total volume) to a new flask with fresh MM containing the same concentration of this compound.
  • Repeat this transfer every 3-5 days, or once growth is established.
  • After several successful transfers at the initial concentration, increase the concentration of this compound in the subsequent passages (e.g., by 10-20%).
  • Continue this process of serial transfer and gradual increase in this compound concentration for an extended period (e.g., several months or hundreds of generations).

4. Isolation and Characterization of Adapted Strains:

  • Periodically, plate dilutions of the evolving culture onto solid MM with high concentrations of this compound to isolate single colonies.
  • Test the tolerance of these isolates by comparing their growth rates and this compound production in shake flasks with the wild-type strain at various this compound concentrations.

Protocol 2: In Situ Product Removal (ISPR) of this compound Using Adsorbent Resins

This protocol outlines a general approach for using solid adsorbents to remove this compound from the fermentation broth during cultivation.

1. Resin Selection and Preparation:

  • Screen various non-polar macroporous resins for their adsorption capacity and selectivity for this compound.
  • Prepare the selected resin by washing it sequentially with ethanol and sterile water to remove any impurities.
  • Autoclave the resin in a sealed container to ensure sterility.

2. Fermentation with ISPR:

  • Set up the fermentation in a bioreactor with your production organism and medium.
  • Add the sterilized resin to the bioreactor at the beginning of the fermentation or after an initial period of cell growth. The amount of resin will depend on its adsorption capacity and the expected product titer.
  • Alternatively, the resin can be contained in a separate column through which the fermentation broth is continuously circulated.

3. Monitoring and Product Recovery:

  • Monitor the fermentation parameters (cell growth, substrate consumption, and this compound concentration in the liquid phase) over time.
  • At the end of the fermentation, separate the resin from the broth and cells by filtration or decantation.
  • Elute the adsorbed this compound from the resin using a suitable solvent (e.g., an alcohol or a pH-adjusted buffer).
  • Regenerate the resin for reuse by washing it as per the manufacturer's instructions.

Protocol 3: Genetic Engineering of Gluconobacter oxydans for Enhanced this compound Tolerance via Efflux Pump Overexpression

This protocol provides a conceptual framework for improving this compound tolerance by overexpressing a putative efflux pump.

1. Identification of Candidate Efflux Pumps:

  • Perform a transcriptomic analysis (RNA-seq) of G. oxydans grown under this compound stress versus control conditions to identify upregulated genes encoding efflux pumps (e.g., from the RND or MFS superfamilies).[10][14]
  • Alternatively, use bioinformatics to identify homologs of known organic acid efflux pumps from other bacteria.[2]

2. Construction of an Overexpression Vector:

  • Clone the coding sequence of the candidate efflux pump gene into an expression vector suitable for G. oxydans.
  • Place the gene under the control of a strong, constitutive promoter.

3. Transformation and Strain Verification:

  • Transform the expression vector into the G. oxydans production strain.
  • Verify the successful integration and overexpression of the efflux pump gene using PCR and RT-qPCR.

4. Phenotypic Characterization:

  • Compare the growth and this compound production of the engineered strain to the wild-type strain in fermentation experiments with high initial concentrations of this compound.
  • Measure key performance indicators such as specific growth rate, glucose uptake rate, and final this compound titer to quantify the improvement in tolerance.

Visualizations

TroubleshootingWorkflow Start Low this compound Yield Check_pH Is pH optimal? Start->Check_pH Check_Nutrients Are nutrients depleted? Check_pH->Check_Nutrients Yes Adjust_pH Adjust pH control Check_pH->Adjust_pH No Check_Inhibition Is product/precursor inhibition occurring? Check_Nutrients->Check_Inhibition No Supplement_Medium Supplement medium Check_Nutrients->Supplement_Medium Yes Implement_Strategy Implement mitigation strategy (ISPR, ALE, Fed-batch) Check_Inhibition->Implement_Strategy Yes End Improved Yield Adjust_pH->End Supplement_Medium->End Implement_Strategy->End

Caption: Troubleshooting workflow for low this compound yield.

ISPR_Diagram cluster_0 Bioreactor Microbe Microorganism Product Product (this compound) Microbe->Product production Substrate Substrate (D-Galacturonic Acid) Substrate->Microbe uptake Resin Adsorbent Resin Product->Resin adsorption Elution Elution Step Resin->Elution product recovery Purified_Product Purified This compound Elution->Purified_Product

Caption: In Situ Product Removal (ISPR) using an adsorbent resin.

OrganicAcidStressResponse cluster_0 Intracellular Space OrganicAcid Extracellular Organic Acid (H-A) Proton H+ OrganicAcid->Proton diffusion Anion A- OrganicAcid->Anion diffusion Membrane Cell Membrane pH_drop Intracellular pH drop Proton->pH_drop EffluxPump Efflux Pump (e.g., RND, MFS) Anion->EffluxPump export StressGenes Upregulation of Stress Response Genes Anion->StressGenes ATP_depletion ATP Depletion pH_drop->ATP_depletion via H+-ATPase pH_drop->StressGenes EffluxPump->OrganicAcid expulsion

Caption: Generalized signaling pathway for organic acid stress response.

References

"purification challenges of galactonic acid from complex mixtures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of purifying galactonic acid from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in this compound purification stem from its high polarity and structural similarity to other compounds typically found in complex mixtures like fermentation broths or plant hydrolysates. Key challenges include:

  • Interference from other sugars: Monosaccharides (e.g., glucose, galactose) and other sugar acids are structurally similar to this compound, making chromatographic separation difficult.[1]

  • Presence of ionic impurities: Salts and other charged molecules in the mixture can interfere with purification methods like ion-exchange chromatography.

  • Matrix effects: The overall composition of the complex mixture can affect the performance of purification techniques.[2]

  • Product instability: this compound can exist in equilibrium with its lactone forms, which can complicate purification and analysis.[3]

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: Several chromatographic techniques can be employed, with the choice depending on the specific complex mixture and the desired purity.

  • Ion-Exchange Chromatography (IEC): This is a powerful technique for separating charged molecules like this compound from neutral sugars and other non-ionic impurities.[4][5][6] Anion-exchange chromatography is particularly effective.[7]

  • Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used, often requiring derivatization to enhance retention and detection.[7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable option for highly polar compounds.[9]

  • Size-Exclusion Chromatography (SEC): This method can be used to separate this compound from high molecular weight impurities like proteins and polysaccharides.

Q3: Is crystallization a viable method for purifying this compound?

A3: Yes, crystallization can be an effective final polishing step to achieve high-purity this compound.[10] However, inducing crystallization from a complex mother liquor can be challenging due to the presence of impurities that can inhibit nucleation and crystal growth.[11][12] Often, the salt form of this compound (e.g., calcium galactonate) is crystallized, which can then be converted back to the free acid.[13][14]

Q4: How can I remove protein impurities from my this compound sample?

A4: Protein impurities can be removed using several methods:

  • Ultrafiltration: This technique uses a membrane to separate molecules based on size, allowing the smaller this compound to pass through while retaining the larger proteins.

  • Precipitation: Proteins can be precipitated out of solution by adding agents like ethanol (B145695) or ammonium (B1175870) sulfate.

  • Enzymatic degradation: Proteases can be used to break down protein impurities into smaller peptides that are more easily separated.

Q5: What is the most suitable method for quantifying this compound during the purification process?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound.[7]

  • HPLC with Refractive Index Detection (RID): This method can directly quantify this compound without derivatization.[15]

  • HPLC with UV Detection after Derivatization: For higher sensitivity, this compound can be derivatized to introduce a UV-absorbing chromophore.[7]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for carbohydrate and sugar acid analysis.[7]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Incomplete extraction from the initial matrix. Optimize extraction parameters (e.g., solvent, temperature, time). For plant materials, consider enzymatic hydrolysis to release this compound from pectic polysaccharides.
Co-elution with impurities during chromatography. Adjust the mobile phase composition, gradient, or pH to improve resolution. Consider using a different stationary phase with alternative selectivity.[11][12]
Product loss during concentration steps. Use gentle evaporation techniques (e.g., rotary evaporation under reduced pressure at low temperature). Be aware of the potential for lactonization at elevated temperatures.[3]
Poor recovery from crystallization. Optimize crystallization conditions (solvent/antisolvent system, temperature, cooling rate). Ensure the solution is sufficiently supersaturated. Seeding with a small crystal can initiate crystallization.[10]
Degradation of this compound. Maintain a suitable pH throughout the purification process. Avoid harsh acidic or basic conditions and high temperatures.[3]
Issue 2: Poor Purity of the Final Product
Possible Cause Troubleshooting Steps
Inadequate separation from structurally similar sugars. Employ high-resolution chromatographic techniques like HPAEC-PAD or optimize preparative HPLC conditions.[7][8] Consider using a more selective stationary phase.
Presence of colored impurities. Treat the solution with activated carbon to adsorb colored compounds.[13]
Co-crystallization of impurities. Recrystallize the product multiple times. Ensure the mother liquor is not overly saturated with impurities.[11][12]
Residual salts from buffers or initial matrix. Use a desalting step such as electrodialysis or size-exclusion chromatography.
Contamination from equipment. Ensure all glassware and equipment are thoroughly cleaned before use.[5]
Issue 3: Difficulty with Crystallization
Possible Cause Troubleshooting Steps
Insufficient supersaturation. Concentrate the solution further. Slowly add an anti-solvent (a solvent in which this compound is insoluble) to induce precipitation.[10]
Presence of impurities inhibiting nucleation. Improve the purity of the solution before attempting crystallization using chromatographic methods.[11][12]
Formation of an oil instead of crystals. Try a different solvent system. Slow down the cooling rate. Scratch the inside of the flask with a glass rod to provide nucleation sites.
Rapid, uncontrolled crystallization leading to small, impure crystals. Slow down the rate of cooling or anti-solvent addition. Use a seeding strategy with a small amount of pure crystals.[11]

Data Presentation

Table 1: Comparison of Purification Techniques for Carboxylic Acids from Fermentation Broth

Purification Technique Typical Recovery (%) Typical Purity (%) Key Advantages Key Disadvantages
Precipitation 60-8085-95Simple, low costCan be non-selective, may require further purification
Liquid-Liquid Extraction 70-9590-98High selectivity, can be continuousUse of organic solvents, potential for emulsion formation
Ion-Exchange Chromatography 80-95>98High selectivity and capacity, can handle dilute streamsResin fouling, requires regeneration, high salt waste
Electrodialysis 85-9590-99No chemical addition, continuous processMembrane fouling, high energy consumption
Crystallization 50-90 (per step)>99Can achieve very high purity, scalableCan be difficult to induce, sensitive to impurities

Note: Data is representative of carboxylic acid purification and may vary for this compound depending on the specific conditions.[16]

Table 2: Typical Performance of Preparative HPLC for Sugar Acid Purification

Parameter Value
Sample Loading 10-100 mg per injection (depending on column size)
Recovery Rate 85-98%
Achievable Purity >99%
Typical Column Type Reversed-phase C18 or Ion-exchange
Typical Mobile Phase Acetonitrile/water or buffer gradients

Note: These are general values and specific performance will depend on the method development and optimization.[1][8][17]

Experimental Protocols

Protocol 1: Purification of this compound from a Fermentation Broth using Ion-Exchange Chromatography

This protocol provides a general framework for the purification of this compound from a clarified fermentation broth.

1. Pre-treatment of Fermentation Broth: a. Centrifuge the fermentation broth at 10,000 x g for 20 minutes to remove cells and large debris. b. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter. c. Adjust the pH of the clarified broth to the optimal binding pH for the chosen anion-exchange resin (typically around pH 8-9).

2. Ion-Exchange Chromatography: a. Column: Pack a column with a suitable strong anion-exchange (SAX) resin. b. Equilibration: Equilibrate the column with 5-10 column volumes of the starting buffer (e.g., 20 mM Tris-HCl, pH 8.5). c. Sample Loading: Load the pre-treated fermentation broth onto the column at a low flow rate. d. Washing: Wash the column with 5-10 column volumes of the starting buffer to remove unbound neutral sugars and other impurities. e. Elution: Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the starting buffer) over 10-20 column volumes. f. Fraction Collection: Collect fractions and analyze for the presence of this compound using HPLC. g. Pooling and Desalting: Pool the fractions containing pure this compound. Remove the salt using dialysis, electrodialysis, or size-exclusion chromatography.

Protocol 2: Crystallization of Galactono-1,4-lactone (A Derivative of this compound)

This protocol is adapted from the synthesis and crystallization of D-galactono-1,4-lactone and can be a starting point for developing a crystallization protocol for this compound.[4]

1. Concentration: a. Concentrate the purified, salt-free this compound solution under reduced pressure using a rotary evaporator to obtain a viscous syrup.

2. Solvent Addition: a. Dissolve the syrup in a minimal amount of a suitable solvent in which this compound is soluble at elevated temperatures (e.g., ethanol or a mixture of ethanol and water). b. Gently heat the solution to ensure complete dissolution.

3. Induction of Crystallization: a. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or cold room (4°C). b. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. c. Alternatively, slowly add an anti-solvent (e.g., diethyl ether) until the solution becomes slightly turbid, then allow it to stand for crystallization.

4. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold anti-solvent. c. Dry the crystals under vacuum.

Mandatory Visualization

Purification_Workflow cluster_start Initial Sample cluster_pretreatment Pre-treatment cluster_capture Capture Step cluster_polishing Polishing Step cluster_final Final Product start Complex Mixture (e.g., Fermentation Broth) centrifugation Centrifugation/ Filtration start->centrifugation ph_adjustment pH Adjustment centrifugation->ph_adjustment iec Ion-Exchange Chromatography ph_adjustment->iec prep_hplc Preparative HPLC iec->prep_hplc crystallization Crystallization prep_hplc->crystallization final_product Pure this compound crystallization->final_product

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Low_Purity cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Purity of This compound check_sugars Presence of other sugars? start->check_sugars check_salts High salt content? start->check_salts check_color Colored impurities? start->check_color optimize_chrom Optimize Chromatography (Gradient, pH, Stationary Phase) check_sugars->optimize_chrom Yes desalting Desalting Step (Electrodialysis, SEC) check_salts->desalting Yes activated_carbon Activated Carbon Treatment check_color->activated_carbon Yes recrystallize Recrystallization optimize_chrom->recrystallize desalting->recrystallize activated_carbon->recrystallize

Caption: A logical workflow for troubleshooting low purity issues.

References

Validation & Comparative

A Comparative Analysis of Galactonic and Gluconic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Two Structurally Similar Sugar Acids with Divergent Biological and Industrial Significance

Galactonic acid and gluconic acid, both aldonic acids derived from the oxidation of galactose and glucose, respectively, share a common molecular formula and weight. However, their subtle stereochemical differences give rise to distinct physicochemical properties, biological activities, and industrial applications. This guide provides a comprehensive, data-driven comparison of these two sugar acids to assist researchers, scientists, and drug development professionals in understanding their unique characteristics and potential applications.

Physicochemical Properties: A Tale of Two Epimers

While structurally similar, this compound and gluconic acid exhibit differences in key physicochemical parameters that influence their behavior in biological and chemical systems. These properties are summarized below.

PropertyThis compoundGluconic Acid
Molecular Formula C₆H₁₂O ₇C₆H₁₂O₇
Molecular Weight 196.16 g/mol 196.16 g/mol
IUPAC Name (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Melting Point 131-136 °C131 °C
Water Solubility Freely solubleSoluble
Acidity (pKa) ~3.6~3.86
Appearance White crystalline powderWhite crystalline powder

Biological Activities and Signaling Pathways

The biological roles of gluconic acid are well-established, particularly its involvement as a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] This pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting cells against oxidative stress.[1] Gluconic acid and its derivatives are also recognized for their effective chelation of divalent and trivalent metal ions and possess antimicrobial properties.[1]

This compound is primarily known as a metabolite of galactose.[1] In individuals with galactosemia, a genetic disorder affecting galactose metabolism, galactose is converted to galactitol and this compound, making elevated urinary levels of this compound a key diagnostic marker.[1] While its direct signaling roles are less extensively studied, it is understood that this compound can also enter the pentose phosphate pathway.[1]

Signaling_Pathways cluster_galactose Galactose Metabolism cluster_ppp Pentose Phosphate Pathway Galactose Galactose Galactose_1_P Galactose_1_P Galactose->Galactose_1_P Galactokinase Galactonic_Acid Galactonic_Acid Galactose->Galactonic_Acid Aldehyde dehydrogenase UDP_Galactose UDP_Galactose Galactose_1_P->UDP_Galactose GALT UDP_Glucose UDP_Glucose UDP_Galactose->UDP_Glucose GALE Pentose Phosphate Pathway Pentose Phosphate Pathway Galactonic_Acid->Pentose Phosphate Pathway Enters PPP Glucose Glucose Glucose_6_P Glucose_6_P Glucose->Glucose_6_P Hexokinase Glucono_lactone_6_P Glucono_lactone_6_P Glucose_6_P->Glucono_lactone_6_P G6PD 6-Phospho-gluconate 6-Phospho-gluconate Glucono_lactone_6_P->6-Phospho-gluconate Lactonase Ribulose_5_P Ribulose_5_P 6-Phospho-gluconate->Ribulose_5_P 6PGD Gluconic_Acid Gluconic_Acid 6-Phospho-gluconate->Gluconic_Acid Phosphatase

Metabolic pathways of Galactonic and Gluconic Acid.

Comparative Antioxidant and Metal Chelating Activity

Both gluconic acid and this compound are suggested to possess antioxidant and metal-chelating properties. Gluconic acid and its derivatives have been shown to be effective chelating agents for metal ions.[1] Due to its structural similarity, this compound is also anticipated to exhibit these properties, which are crucial for mitigating oxidative stress.

ActivityThis compoundGluconic AcidPositive Control
DPPH Radical Scavenging (IC₅₀) Data not availableData not availableAscorbic Acid / Trolox
ABTS Radical Scavenging (IC₅₀) Data not availableData not availableAscorbic Acid / Trolox
Metal Chelating Activity (IC₅₀) Data not availableData not availableEDTA

Industrial Applications

Gluconic acid and its salts have found wide-ranging applications in the food, pharmaceutical, and construction industries.[1] It is used as a food additive, a cleaning agent, and in concrete admixtures. In medicine, gluconate salts are used to deliver minerals such as calcium and iron.

The industrial applications of this compound are less established but hold significant potential. It is considered a promising platform chemical for the synthesis of various valuable compounds.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Determination of Antioxidant Activity by DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound and gluconic acid.

Materials:

  • This compound and gluconic acid standards

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Ascorbic acid or Trolox (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds (this compound, gluconic acid) and the positive control in methanol.

  • To a 96-well plate or spectrophotometer cuvette, add a specific volume of the test sample or control.

  • Add the DPPH solution to initiate the reaction.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Determination of Antioxidant Activity by ABTS Radical Cation Scavenging Assay

Objective: To assess the radical scavenging ability of this compound and gluconic acid against the ABTS radical cation.

Materials:

  • This compound and gluconic acid standards

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Ascorbic acid or Trolox (positive control)

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and the positive control.

  • Add a small volume of the test sample or control to the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition and the IC₅₀ value are calculated as described for the DPPH assay.

Determination of Metal Chelating Activity

Objective: To evaluate the ability of this compound and gluconic acid to chelate ferrous ions (Fe²⁺).

Materials:

  • This compound and gluconic acid standards

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • EDTA (positive control)

  • Deionized water

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the test compounds and EDTA.

  • In a test tube, mix the test sample or control with a solution of FeCl₂.

  • Initiate the reaction by adding ferrozine. Ferrozine forms a colored complex with free Fe²⁺.

  • Incubate the mixture at room temperature for a specified time (e.g., 10 minutes).

  • Measure the absorbance at 562 nm. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in absorbance.

  • The percentage of chelation is calculated using the formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test sample), and A_sample is the absorbance in the presence of the test sample.

  • The IC₅₀ value is determined by plotting the percentage of chelation against the sample concentration.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant & Chelating Assays cluster_data Data Analysis Prep Prepare stock solutions of This compound, Gluconic Acid, and Positive Controls DPPH DPPH Assay Prep->DPPH ABTS ABTS Assay Prep->ABTS Chelating Metal Chelating Assay Prep->Chelating Measure Measure Absorbance DPPH->Measure ABTS->Measure Chelating->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Values Calculate->IC50 Compare Compare Activities IC50->Compare

Workflow for comparing antioxidant and chelating activities.

Conclusion

Gluconic acid is a well-characterized compound with established biological functions and diverse industrial applications. This compound, while less studied, presents an intriguing area for future research, particularly in exploring its potential biological activities and its use as a platform chemical. The structural similarities and differences between these two aldonic acids provide a valuable model for understanding how stereochemistry can influence function. The experimental protocols outlined in this guide offer a foundation for researchers to conduct direct comparative studies, which will be essential for fully elucidating the unique properties and potential applications of both galactonic and gluconic acid. Further investigation into the direct comparative antioxidant and metal-chelating capacities of these two acids is warranted to provide a more complete picture of their potential therapeutic and industrial value.

References

A Comparative Guide to the Cross-Validation of Colorimetric and Chromatographic Methods for Galactonic Acid Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance Comparison

The performance of an analytical method is defined by several key validation parameters. The following table summarizes these parameters for both colorimetric and HPLC methods for the determination of galactonic acid and structurally similar uronic acids. It is important to note that specific performance characteristics can vary based on the exact protocol, instrumentation, and sample matrix.

Validation Parameter Colorimetric Methods Chromatographic Methods (HPLC) Significance
Principle Reaction of this compound with a reagent (e.g., carbazole (B46965), m-hydroxydiphenyl) in strong acid to produce a colored product, the absorbance of which is proportional to the concentration.[2]Separation of this compound from other sample components on a stationary phase followed by detection (e.g., Refractive Index, UV, Pulsed Amperometry).[1][3]The fundamental basis of the measurement.
Linearity Range Typically in the µg/mL to mg/mL range. (e.g., 50-400 mg/L for uronic acids)[4]Wide dynamic range, often from µg/mL to mg/mL. (e.g., 10-500 µg/mL for HPLC-RID)[1]The concentration range over which the method provides a linear response.
Accuracy (% Recovery) Can be affected by matrix effects.Generally high, often in the range of 95-105%.The closeness of the measured value to the true value.
Precision (%RSD) Generally higher %RSD compared to HPLC.Typically low, with %RSD values often below 5%.[5]The degree of agreement among individual test results when the procedure is applied repeatedly.
Specificity/Selectivity Prone to interference from neutral sugars (e.g., glucose, galactose) and proteins.[6]High, as it physically separates the analyte from interfering substances.The ability to assess the analyte unequivocally in the presence of other components.
Limit of Detection (LOD) Generally higher than HPLC methods.Can be very low, depending on the detector used (e.g., 0.04 mg/mL for an HPLC method).[7]The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) Generally higher than HPLC methods.Can be very low, allowing for the quantification of trace amounts.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Throughput High, suitable for microplate formats.Lower, as samples are analyzed sequentially.The number of samples that can be analyzed in a given time.
Cost & Complexity Relatively low cost and simple to perform.Higher initial instrument cost and requires more technical expertise.The economic and operational feasibility of the method.

Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for the successful implementation of any analytical method. Below are representative methodologies for a colorimetric assay and an HPLC method for the determination of this compound.

Colorimetric Method: m-Hydroxydiphenyl Assay

This method is based on the reaction of uronic acids with m-hydroxydiphenyl in a sulfuric acid/borate solution to produce a colored complex. It is noted for having reduced interference from neutral sugars compared to the carbazole method.[6]

Materials:

  • Sulfuric acid (concentrated)

  • Sodium tetraborate (B1243019)

  • m-Hydroxydiphenyl reagent

  • This compound standard

  • Samples containing this compound

Protocol:

  • Sample Preparation: If samples contain proteins, a precipitation step using trichloroacetic acid (TCA) or acetone (B3395972) is recommended.[6] For samples where this compound is part of a polymer like pectin, an initial acid hydrolysis step is required.

  • Reaction:

    • To a test tube, add the sample or standard solution.

    • Add a solution of sodium tetraborate in sulfuric acid and heat.

    • Add the m-hydroxydiphenyl reagent and incubate to allow for color development.

  • Measurement:

    • Cool the reaction mixture.

    • Measure the absorbance at a specific wavelength (typically around 520 nm).

    • A blank correction using a sample without the m-hydroxydiphenyl reagent can be performed to account for the color generated by neutral sugars.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Chromatographic Method: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method separates this compound from other components in a sample based on its interaction with a stationary phase, followed by detection based on changes in the refractive index of the mobile phase.[1]

Materials and Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).[1]

  • Ion-exclusion column (e.g., Aminex HPX-87H).[1]

  • Mobile phase: Dilute sulfuric acid (e.g., 0.005 M H₂SO₄), degassed.[1]

  • This compound standard.

  • Samples containing this compound.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound in ultrapure water (e.g., 1 mg/mL).[1]

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 10 µg/mL to 500 µg/mL).[1]

  • Sample Preparation:

    • Extract this compound from the sample matrix.

    • Filter the sample through a 0.22 µm filter prior to injection.[1]

  • Chromatographic Analysis:

    • Set the column temperature and allow the system to equilibrate with the mobile phase.

    • Inject the prepared standards and samples onto the HPLC system.

    • The separation is isocratic, meaning the mobile phase composition remains constant throughout the run.[1]

  • Data Analysis:

    • Acquire the chromatograms and integrate the peak corresponding to this compound.[1]

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of this compound in the samples using the calibration curve.[1]

Visualizing the Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the logical steps in cross-validating these analytical methods.

cluster_colorimetric Colorimetric Method Workflow C1 Sample Preparation (e.g., Hydrolysis, Deproteinization) C2 Addition of Sulfuric Acid/Borate C1->C2 C3 Heating C2->C3 C4 Addition of Colorimetric Reagent (e.g., m-Hydroxydiphenyl) C3->C4 C5 Color Development (Incubation) C4->C5 C6 Absorbance Measurement (Spectrophotometer) C5->C6 C7 Quantification vs. Standard Curve C6->C7

Caption: General workflow for a colorimetric assay of this compound.

cluster_hplc HPLC Method Workflow H1 Sample Preparation (e.g., Extraction, Filtration) H2 Injection into HPLC System H1->H2 H3 Chromatographic Separation (e.g., Ion-Exclusion Column) H2->H3 H4 Detection (e.g., Refractive Index) H3->H4 H5 Chromatogram Acquisition H4->H5 H6 Peak Integration H5->H6 H7 Quantification vs. Calibration Curve H6->H7

Caption: General workflow for the analysis of this compound by HPLC.[1]

cluster_crossval Cross-Validation Logical Flow CV1 Prepare Identical Sample Sets CV2 Analyze with Colorimetric Method CV1->CV2 CV3 Analyze with HPLC Method CV1->CV3 CV4 Obtain Quantitative Results from Both Methods CV2->CV4 CV3->CV4 CV5 Compare Results CV4->CV5 CV6 Statistical Analysis (e.g., Correlation, Bland-Altman) CV5->CV6 CV7 Determine Method Agreement & Bias CV6->CV7

Caption: Logical workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to the Chelation Efficiency of Galactonic Acid and Other Aldonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metal chelation efficiency of galactonic acid and other common aldonic acids. Due to a notable scarcity of directly comparable quantitative data for all aldonic acids, this document synthesizes the available experimental results, highlights existing data gaps, and offers detailed experimental protocols to facilitate further research in this area. The focus is on providing a clear, data-driven comparison to aid in the selection and application of these compounds in research and development.

Introduction to Aldonic Acids and Chelation

Aldonic acids are a class of sugar acids derived from the oxidation of the aldehyde group of an aldose to a carboxylic acid. Their structure, featuring a carboxyl group and multiple hydroxyl groups, makes them effective chelating agents. Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, forming a stable, ring-like structure known as a chelate. The efficiency of chelation is quantified by the stability constant (log K) of the metal-ligand complex; a higher stability constant indicates a stronger and more stable complex.[1]

The stereochemistry of the hydroxyl groups along the carbon chain of aldonic acids is expected to influence their chelation efficiency by affecting the conformation of the molecule and the steric accessibility of the donor oxygen atoms to the metal ion. However, comprehensive studies quantitatively correlating stereoisomerism in aldonic acids to their chelation efficiency are limited.

Comparative Analysis of Chelation Efficiency

Quantitative Data: Stability Constants

The following table summarizes the known stability constants (log β) for metal complexes with various aldonic and related sugar acids. It is important to note that direct comparison is challenging due to variations in experimental conditions (e.g., pH, ionic strength, temperature).

LigandMetal Ionlog βExperimental Conditions
Gluconic Acid Fe(III)~24 - 38 (M1L1)pH 13.3[2]
Fe(II)Not SpecifiedpH 13.3[2]
Cu(II)Not Specified
Ca(II)Not Specified
Cd(II)~13 - 20 (M1L1)pH 13.3[2]
Co(II)~13 - 20 (M1L1)pH 13.3[2]
Eu(III)~24 - 38 (M1L1)pH 13.3[2]
Galacturonic Acid *La(III)logK₁ = 1.41, logK₂ = 3.94pH 4.0, 27°C, 0.1M NaClO₄
Gulonic Acid Ca(II)Not SpecifiedDeprotonation constants available

Note: Galacturonic acid is a uronic acid, not an aldonic acid. Data is included as a structural analogue due to the lack of data for this compound.

From the available data, gluconic acid is a strong chelator for various metal ions, particularly at alkaline pH.[2] The lack of data for other aldonic acids like mannonic and xylonic acids prevents a direct quantitative comparison of their chelation efficiency with galactonic or gluconic acid.

Qualitative Comparison and Structural Considerations

While quantitative data is sparse, a qualitative comparison can be inferred from the structural differences between aldonic acids. The spatial arrangement of the hydroxyl groups, which act as donor atoms in chelation, is determined by the stereochemistry of the parent sugar. It is hypothesized that aldonic acids with hydroxyl groups positioned for favorable five- or six-membered chelate ring formation with a metal ion will exhibit higher chelation efficiency. For instance, the relative orientation of the C2, C3, C4, and C5 hydroxyl groups in this compound versus gluconic acid will dictate the conformational flexibility and the pre-organization of the binding sites for a metal ion. Further research is needed to establish a clear structure-activity relationship for the chelation efficiency of this class of compounds.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for determining the chelation efficiency of aldonic acids are provided below.

Potentiometric Titration for Stability Constant Determination

This method allows for the determination of the stoichiometry and stability constants of metal-ligand complexes in solution.[3][4][5][6]

Materials:

  • Aldonic acid of interest

  • Metal salt solution (e.g., FeCl₃, CuCl₂, CaCl₂) of known concentration

  • Standardized carbonate-free sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) or perchloric acid (HClO₄) solution (e.g., 0.1 M)

  • Background electrolyte solution (e.g., 1.0 M KCl or NaClO₄) to maintain constant ionic strength

  • High-purity water

  • pH meter with a combination glass electrode, calibrated with standard buffers

  • Magnetic stirrer and stir bar

  • Thermostated titration vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the aldonic acid in high-purity water.

    • Prepare a stock solution of the metal salt in high-purity water. The concentration should be accurately known.

    • Prepare the standardized NaOH and HCl/HClO₄ solutions.

  • Titration Setup:

    • Calibrate the pH electrode using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01).

    • In the thermostated titration vessel, place a known volume of a solution containing the aldonic acid, the metal salt, and the background electrolyte. A typical starting mixture might contain the ligand and metal in a 1:1 or other desired molar ratio.

    • Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the vessel.

    • Stir the solution continuously.

  • Titration:

    • Perform an initial acid-base titration of the aldonic acid in the absence of the metal ion to determine its pKa value(s).

    • Perform the titration of the metal-aldonic acid mixture by adding small, precise increments of the NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH changes become negligible.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Use appropriate software (e.g., Hyperquad, SCOGS) to analyze the titration data. The software fits the experimental data to a model that includes the pKa of the ligand and the stability constants of the various metal-ligand species that may form in solution (e.g., ML, ML₂, M(OH)L).

UV-Vis Spectrophotometry for Chelation Efficiency

This method is useful for determining the stoichiometry of colored metal-ligand complexes and can also be used to determine stability constants.[7][8]

Materials:

  • Aldonic acid of interest

  • Metal salt solution that forms a colored complex with the aldonic acid (e.g., FeCl₃)

  • Buffer solutions to maintain constant pH

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure (Job's Method of Continuous Variation):

  • Preparation of Solutions:

    • Prepare equimolar stock solutions of the metal salt and the aldonic acid.

    • Prepare a series of solutions in which the total molar concentration of metal and aldonic acid is constant, but their mole fractions are varied (e.g., from 0.1:0.9 to 0.9:0.1). The total volume of each solution should be the same, and the pH should be maintained with a buffer.

  • Spectrophotometric Measurement:

    • For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. The λ_max should be determined beforehand by scanning the spectrum of a solution containing the complex.

    • Use a solution containing only the metal salt at the same concentration as a blank.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 (metal:ligand) complex.

    • The stability constant can be calculated from the absorbance data at equilibrium.

Visualizations

Experimental Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ligand Prepare Aldonic Acid Stock Solution setup Set up Titration Vessel (Ligand, Metal, Electrolyte) prep_ligand->setup prep_metal Prepare Metal Salt Stock Solution prep_metal->setup prep_naoh Prepare & Standardize NaOH Solution titrate Titrate with NaOH prep_naoh->titrate prep_acid Prepare & Standardize Acid Solution calibrate Calibrate pH Electrode calibrate->setup setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot pka Determine Ligand pKa (Metal-free titration) plot->pka model Model Titration Data plot->model pka->model constants Calculate Stability Constants (log K) model->constants

References

A Comparative Analysis of L-Galactonic Acid and D-Galactonic Acid: Biological Activities and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of L-galactonic acid and D-galactonic acid. While direct comparative studies on the biological effects of these two stereoisomers are limited, this document synthesizes the available experimental data to highlight their distinct metabolic fates and potential functional differences.

Introduction

L-galactonic acid and D-galactonic acid are stereoisomers of galactonic acid, a sugar acid derived from galactose. Their differing spatial arrangements of hydroxyl groups result in distinct interactions with enzymes and metabolic pathways, leading to different biological significance. D-galactonic acid is primarily known as a metabolite of D-galactose, with elevated levels being a key biomarker in the genetic disorder galactosemia.[1][2][3] In contrast, L-galactonic acid is a key intermediate in the fungal catabolism of D-galacturonic acid and is recognized as a precursor for L-ascorbic acid (Vitamin C) synthesis.[4][5]

Comparative Data on Biological Activities

Quantitative data directly comparing the biological activities of L- and D-galactonic acid are scarce in publicly available literature. The most well-documented difference lies in their metabolism, which is highly stereospecific.

Biological Activity/PropertyL-Galactonic AcidD-Galactonic AcidReferences
Metabolic Pathway Intermediate in fungal D-galacturonic acid catabolism. Precursor for L-ascorbic acid synthesis.Product of D-galactose metabolism. Catabolized in bacteria via galactonate dehydratase.[4][5][6][7]
Enzyme Specificity Substrate for L-galactonate dehydratase.Substrate for D-galactonate dehydratase.[6][8][9]
Antioxidant Activity Potential antioxidant properties are suggested but not extensively studied.Potential antioxidant properties are suggested, often inferred from structurally similar compounds like gallic acid.[10]
Anti-inflammatory Activity Not well-documented.D-galacturonic acid, a precursor, has shown anti-inflammatory effects.[11]
Enzyme Inhibition Not well-documented.The gamma-lactone form is a known inhibitor of β-galactosidase.[7][12]

Metabolic Pathways: A Tale of Two Isomers

The metabolic routes of L- and D-galactonic acid are distinct and dictated by the stereospecificity of the enzymes involved.

L-Galactonic Acid Metabolism

In fungi, L-galactonic acid is a key intermediate in the catabolism of D-galacturonic acid, a major component of pectin. The pathway involves the enzyme L-galactonate dehydratase, which specifically acts on the L-isomer to produce 2-keto-3-deoxy-L-galactonic acid.[8][9] This pathway is crucial for the utilization of pectin-rich biomass by these organisms.

L_Galactonic_Acid_Metabolism D_Galacturonic_Acid D-Galacturonic Acid L_Galactonic_Acid L-Galactonic Acid D_Galacturonic_Acid->L_Galactonic_Acid D-galacturonic acid reductase Keto_Deoxy_L_Galactonic_Acid 2-keto-3-deoxy-L-galactonic acid L_Galactonic_Acid->Keto_Deoxy_L_Galactonic_Acid L-galactonate dehydratase

Fungal catabolism of D-galacturonic acid via L-galactonic acid.
D-Galactonic Acid Metabolism

D-galactonic acid is a metabolic byproduct of D-galactose. In bacteria and mycobacteria, it is catabolized through a pathway initiated by the enzyme D-galactonate dehydratase, which is specific to the D-isomer.[4][6] In humans, the accumulation of D-galactonic acid is a hallmark of galactosemia, a genetic disorder where the primary pathway for galactose metabolism is impaired.[1][2]

D_Galactonic_Acid_Metabolism D_Galactose D-Galactose D_Galactonic_Acid D-Galactonic Acid D_Galactose->D_Galactonic_Acid Galactose dehydrogenase Keto_Deoxy_D_Galactonic_Acid 2-keto-3-deoxy-D-galactonic acid D_Galactonic_Acid->Keto_Deoxy_D_Galactonic_Acid D-galactonate dehydratase

Bacterial catabolism of D-galactose via D-galactonic acid.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further comparative studies.

Protocol 1: Determination of Enzyme Specificity (Dehydratase Activity)

Objective: To determine the substrate specificity of L-galactonate dehydratase and D-galactonate dehydratase.

Materials:

  • Purified L-galactonate dehydratase and D-galactonate dehydratase

  • L-galactonic acid and D-galactonic acid solutions (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Magnesium chloride (MgCl₂)

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures containing Tris-HCl buffer, MgCl₂, and either L-galactonic acid or D-galactonic acid.

  • Initiate the reaction by adding the purified dehydratase enzyme.

  • Monitor the decrease in absorbance at 235 nm, which corresponds to the formation of the 2-keto-3-deoxy product.

  • Calculate the enzyme activity based on the rate of change in absorbance.

  • Compare the activity of each enzyme with both L- and D-galactonic acid to determine specificity.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To compare the free radical scavenging activity of L- and D-galactonic acid.

Materials:

  • L-galactonic acid and D-galactonic acid solutions

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of L- and D-galactonic acid in methanol.

  • Add a fixed volume of DPPH solution to each concentration of the test samples.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Protocol 3: β-Galactosidase Inhibition Assay

Objective: To evaluate and compare the inhibitory effects of L- and D-galactono-1,4-lactone on β-galactosidase activity.

Materials:

  • β-galactosidase enzyme

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) as substrate

  • L-galactono-1,4-lactone and D-galactono-1,4-lactone (inhibitors)

  • Phosphate (B84403) buffer (pH 7.0)

  • Sodium carbonate (to stop the reaction)

  • Spectrophotometer

Procedure:

  • Pre-incubate the β-galactosidase enzyme with various concentrations of either L- or D-galactono-1,4-lactone in phosphate buffer.

  • Initiate the enzymatic reaction by adding the ONPG substrate.

  • Allow the reaction to proceed for a specific time at a controlled temperature.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the product (o-nitrophenol) at 420 nm.

  • Calculate the percentage of inhibition for each lactone concentration and determine the IC50 value.

Conclusion

References

A Comparative Guide to Microbial Galactonic Acid Production: Aspergillus niger, Escherichia coli, and Pseudomonas putida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Galactonic acid, a sugar acid with applications in the pharmaceutical, cosmetic, and food industries, can be efficiently produced through microbial fermentation.[1] This guide provides an objective comparison of the performance of three prominent microbial strains—Aspergillus niger, Escherichia coli, and Pseudomonas putida—for this compound production, supported by experimental data.

Performance Comparison of Microbial Strains

The selection of a microbial strain for this compound production is a critical decision influenced by factors such as the desired stereoisomer (L- or D-galactonic acid), substrate availability, and downstream processing considerations. The following table summarizes the performance of engineered strains of A. niger, E. coli, and P. putida under various fermentation conditions.

Microbial StrainProductSubstrate(s)Fermentation ModeTiter (g/L)Yield (g/g or %)Productivity (g/L/h)
Aspergillus niger ΔgaaBL-Galactonic AcidD-Galacturonic Acid, D-XyloseBioreactor (pH 4.8)5.40.9 g/g0.04
Escherichia coli ΔgalKΔdgoK + gldD-Galactonic AcidD-GalactoseBatch Fermentation17.688.1%Not Reported
Pseudomonas putida KT2440 (pBB-GDH1)D-Galactonic AcidCheese Whey Powder Hydrolysate (Galactose)Not Specified25.45Not Reported1.06

Metabolic Pathways for this compound Production

The metabolic routes to this compound differ between these microorganisms, often requiring metabolic engineering to optimize production.

L-Galactonic Acid Production in Aspergillus niger

A. niger produces L-galactonic acid from D-galacturonic acid, a primary component of pectin.[2] The native D-galacturonic acid catabolic pathway is exploited, with a key modification being the deletion of the gaaB gene, which encodes L-galactonate dehydratase, preventing the further conversion of L-galactonic acid.

G cluster_cell Aspergillus niger Cell cluster_export D_Galacturonic_Acid D-Galacturonic Acid L_Galactonic_Acid L-Galactonic Acid D_Galacturonic_Acid->L_Galactonic_Acid gaaA (D-galacturonate reductase) 2_Keto_3_deoxy_L_galactonate 2-Keto-3-deoxy-L-galactonate L_Galactonic_Acid->2_Keto_3_deoxy_L_galactonate gaaB (L-galactonate dehydratase) [DELETED] Exported_L_Galactonic_Acid L-Galactonic Acid (Product) L_Galactonic_Acid->Exported_L_Galactonic_Acid Export G cluster_cell Escherichia coli Cell cluster_export D_Galactose D-Galactose D_Galactonic_Acid D-Galactonic Acid D_Galactose->D_Galactonic_Acid gld (Galactose Dehydrogenase) [EXPRESSED] Galactose_1_P Galactose-1-Phosphate D_Galactose->Galactose_1_P galK (Galactokinase) [DELETED] D_Galactonate_Metabolism D-Galactonate Metabolism D_Galactonic_Acid->D_Galactonate_Metabolism dgoK (D-galactonate kinase) [DELETED] Exported_D_Galactonic_Acid D-Galactonic Acid (Product) D_Galactonic_Acid->Exported_D_Galactonic_Acid Export G cluster_cell Pseudomonas putida Cell cluster_export Galactose Galactose Galactonate This compound Galactose->Galactonate Glucose Dehydrogenase Galactonate_Catabolism Galactonate Catabolism Galactonate->Galactonate_Catabolism Native Pathway Exported_Galactonate D-Galactonic Acid (Product) Galactonate->Exported_Galactonate Export G Strain_Selection Strain Selection & Metabolic Engineering Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermentation Fermentation Inoculum_Prep->Fermentation Downstream Downstream Processing Fermentation->Downstream Analysis Product Quantification (HPLC) Downstream->Analysis

References

A Comparative Guide to the Kinetic Analysis of Galactonic Acid-Producing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of key enzymes involved in the production of galactonic acid. It includes a summary of quantitative kinetic data, detailed experimental protocols for enzyme assays, and visualizations of the enzymatic reaction, experimental workflow, and relevant metabolic pathways to support research and development in biocatalysis and metabolic engineering.

Data Presentation: Comparative Enzyme Kinetics

The following table summarizes the key kinetic parameters for enzymes known to produce this compound or its immediate precursors. These enzymes, primarily oxidoreductases, exhibit different affinities and catalytic efficiencies for their substrates.

EnzymeEC NumberSubstrateOrganismKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pHTemperature (°C)
Galactose Oxidase 1.1.3.9D-GalactoseFusarium graminearum175[1][2]1180[1]6.74 x 10³7.0[1]20[1]
Galactose Oxidase 1.1.3.91-O-methyl-α-D-galactopyranosideFusarium graminearum--8.3 x 10³[1]7.0[1]10[1]
L-Galactose Dehydrogenase 1.1.1.316L-GalactoseSpinacia oleracea0.085 - 0.300[3]--7.0[4]-
D-Galacturonic Acid Dehydrogenase 1.1.1.203D-Galacturonic AcidAspergillus niger0.5[5]----
D-Galacturonic Acid Dehydrogenase 1.1.1.203NAD⁺Aspergillus niger0.2[5]----

Note: Vmax for D-Galacturonic Acid Dehydrogenase was reported as 124 U/mg for its substrate and 105 U/mg for NAD⁺.[5]

Experimental Protocols

Accurate kinetic analysis depends on precise and reproducible experimental methodologies. Below are detailed protocols for the key enzymes discussed.

1. Galactose Oxidase (GO) - Oxygen Consumption Assay

This method directly measures the consumption of molecular oxygen during the oxidation of galactose, which is a hallmark of oxidase activity.

  • Principle: Galactose oxidase catalyzes the oxidation of a primary alcohol on the C6 position of D-galactose to an aldehyde, with the concurrent reduction of oxygen (O₂) to hydrogen peroxide (H₂O₂).[6] The rate of O₂ consumption is monitored over time using an oxygen electrode.

  • Reagents:

    • 100 mM Sodium Phosphate (B84403) Buffer (pH 7.0)

    • D-Galactose stock solution (e.g., 1 M)

    • Purified Galactose Oxidase enzyme

    • Catalase (to remove H₂O₂ and prevent potential feedback inhibition)

  • Procedure:

    • Equilibrate a sealed, temperature-controlled reaction vessel containing the phosphate buffer to the desired temperature (e.g., 25°C).

    • Calibrate the oxygen electrode according to the manufacturer's instructions.

    • Add a known concentration of D-galactose to the reaction vessel, ranging from concentrations below to above the expected Km (e.g., 10 mM to 700 mM).[7]

    • Initiate the reaction by injecting a small, known amount of galactose oxidase into the vessel.

    • Record the decrease in dissolved oxygen concentration over time.

    • The initial reaction velocity (v₀) is determined from the linear portion of the oxygen consumption curve.

    • Repeat steps 3-6 for a range of substrate concentrations.

    • Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software.[1]

2. Galactose Dehydrogenase (GDH) - Spectrophotometric Assay

This is a continuous spectrophotometric assay that measures the rate of NAD⁺ reduction, which is coupled to the oxidation of galactose.

  • Principle: Galactose dehydrogenase catalyzes the oxidation of galactose to galactonolactone (B1212098) while reducing a cofactor, typically NAD⁺, to NADH.[8][9] The formation of NADH is monitored by measuring the increase in absorbance at 340 nm.[10]

  • Reagents:

    • Tris-HCl or Glycine-NaOH Buffer (pH 8.5-9.0)[10]

    • NAD⁺ stock solution (e.g., 50 mM)

    • D-Galactose or L-Galactose stock solution (depending on the enzyme specificity)

    • Purified Galactose Dehydrogenase enzyme

  • Procedure:

    • In a quartz cuvette, prepare a reaction mixture containing buffer and a saturating concentration of NAD⁺.

    • Add the galactose substrate to the mixture at various concentrations.

    • Place the cuvette in a spectrophotometer with the temperature maintained at a constant value.

    • Initiate the reaction by adding a specific amount of the galactose dehydrogenase enzyme and mix immediately.[10]

    • Monitor the increase in absorbance at 340 nm over time. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Calculate the initial velocity from the linear slope of the absorbance vs. time plot.

    • Determine Km and Vmax by plotting the initial velocities against the corresponding substrate concentrations and fitting the data to the Michaelis-Menten equation.

Mandatory Visualization

Enzymatic Production of this compound

Enzymatic_Reaction sub Galactose (Substrate) es Enzyme-Substrate Complex sub->es + Enzyme enz Enzyme (e.g., Galactose Oxidase) enz->es es->enz prod This compound (Product) es->prod k_cat

Caption: Generalized enzymatic reaction for this compound production.

Workflow for Kinetic Parameter Determination

Kinetic_Workflow A 1. Prepare Reaction Mixture (Buffer, Cofactors) B 2. Add Substrate (Varying Concentrations) A->B C 3. Initiate Reaction (Add Enzyme) B->C D 4. Monitor Reaction Progress (e.g., Absorbance at 340nm) C->D E 5. Calculate Initial Velocity (v₀) from Linear Slope D->E F 6. Plot v₀ vs. [Substrate] E->F G 7. Determine Kinetic Parameters (Km, Vmax) via Non-linear Regression F->G

Caption: Spectrophotometric assay workflow for enzyme kinetics analysis.

Simplified Metabolic Pathway for this compound

Metabolic_Pathway cluster_pathway Bacterial D-Galactose Catabolism Gal D-Galactose Lac D-Galactono-1,4-lactone Gal->Lac Galactose Dehydrogenase (NAD⁺ → NADH) Acid D-Galactonic Acid Lac->Acid Spontaneous / Enzymatic Hydrolysis Glycolysis Glycolysis Intermediates Acid->Glycolysis De Ley-Doudoroff Pathway

Caption: De Ley-Doudoroff pathway for D-galactonic acid production.

References

A Comparative Guide to Inter-laboratory Quantification of Galactonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Method Comparison

The selection of an analytical method for galactonic acid quantification is dependent on factors such as the sample matrix, required sensitivity, and the instrumentation available. High-Performance Liquid Chromatography (HPLC) is a robust and sensitive platform for this purpose.[1] The following table summarizes the performance of different HPLC-based methods for the quantification of this compound and related sugar acids.

Analytical MethodAnalyte/DerivativeLinearity (Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HPAEC-PADUnderivatized0.1 - 12.5 mg/L0.0049 - 0.0187 mg/L0.0164 - 0.0625 mg/L91.3 - 108.8
RP-HPLC-UVp-ABA Derivative7.1 - 155.0 mg/L1.2 mg/L3.9 mg/L90 - 98

Note: Quantitative data for other derivatization methods, such as with 1-phenyl-3-methyl-5-pyrazolone (PMP), are expected to show high sensitivity but specific values can vary based on instrumentation and optimization.[1]

Experimental Protocols

Detailed methodologies for the key quantification methods are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and sample matrices.

1. Sample Preparation: Hydrolysis of Pectin (B1162225)

For many samples, such as those from plant materials, this compound is present in its polymeric form, pectin. A hydrolysis step is necessary to break down pectin into its monomeric units for analysis.[1]

  • Enzymatic Hydrolysis: A precise and effective method involves the use of pectinase (B1165727) to hydrolyze pectin into galacturonic acid.[2]

    • Prepare a solution of the pectin-containing sample.

    • Add pectinase enzyme at an appropriate concentration (e.g., 2250 U/g of pectin).[2]

    • Incubate the mixture at an optimal temperature (e.g., 50°C) for a sufficient duration (e.g., 24 hours) to ensure complete hydrolysis.[2]

    • Filter the hydrolyzed sample (e.g., using a 0.45 µm filter) before analysis.[1]

2. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method allows for the direct, sensitive, and selective quantification of underivatized carbohydrates and sugar acids.[1]

  • Instrumentation: HPLC system equipped with a gradient pump and a pulsed amperometric detector with a gold electrode.[1]

  • Column: Anion-exchange column.

  • Mobile Phase: An appropriate aqueous buffer system.

  • Analysis: Inject the filtered, hydrolyzed sample into the HPLC system for separation and quantification.

3. Reversed-Phase HPLC with UV Detection following Pre-Column Derivatization

This approach enhances the detectability of this compound, which lacks a strong chromophore, by introducing a UV-absorbing molecule.[1]

  • Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP):

    • To 150 µL of the hydrolyzed sample or standard, add 150 µL of 0.3 M NaOH and 150 µL of 0.5 M PMP in methanol.[1]

    • Incubate the mixture at 70°C for 30-60 minutes.[1]

    • Cool the reaction mixture to room temperature and neutralize with 150 µL of 0.3 M HCl.[1]

    • Remove excess PMP reagent by partitioning with chloroform (B151607). Add 1 mL of chloroform, vortex, and centrifuge. Discard the lower chloroform layer. Repeat this extraction three times.[1]

    • The aqueous layer containing the PMP-derivatized this compound is then filtered (0.45 µm) and is ready for HPLC analysis.[1]

  • Derivatization with p-aminobenzoic acid (p-ABA):

    • A pre-column derivatization is performed by reacting the sample with a solution of p-aminobenzoic acid in the presence of a reducing agent.[1]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: C18 column.[1]

  • Analysis: Inject the derivatized sample into the HPLC system for separation and quantification.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for this compound quantification and the logical relationships between the different HPLC methods.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Hydrolysis Hydrolysis Sample->Hydrolysis Filtration Filtration Hydrolysis->Filtration HPLC_System HPLC System Filtration->HPLC_System Data_Analysis Data Analysis & Quantification HPLC_System->Data_Analysis

General workflow for this compound quantification.

G Title HPLC Quantification of this compound Direct_Analysis Direct Analysis Indirect_Analysis Indirect Analysis (Derivatization) HPAEC_PAD HPAEC-PAD Direct_Analysis->HPAEC_PAD RP_HPLC_UV Reversed-Phase HPLC-UV/DAD Indirect_Analysis->RP_HPLC_UV PMP PMP Derivatization RP_HPLC_UV->PMP pABA p-ABA Derivatization RP_HPLC_UV->pABA

Logical relationship of HPLC methods for this compound analysis.

References

A Comparative Guide to Spectroscopic Techniques for Confirming Galactonic Acid Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of galactonic acid, a sugar acid with significant roles in various biological processes, is a critical step in metabolomics, diagnostics, and therapeutic development. This guide provides an objective comparison of key spectroscopic techniques utilized for its structural elucidation, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of Spectroscopic Techniques

A variety of spectroscopic methods can be employed to confirm the structure of this compound. The choice of technique often depends on the specific information required, such as connectivity, stereochemistry, or molecular weight. Below is a summary of the performance of the most common techniques.

TechniqueInformation ProvidedSample RequirementThroughputKey AdvantagesKey Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformation.2-50 mg[1]Low to MediumProvides the most comprehensive structural information.Lower sensitivity compared to MS; complex spectra for mixtures.
Mass Spectrometry Molecular weight and elemental composition; fragmentation patterns reveal structural motifs.Micrograms to nanogramsHighHigh sensitivity and specificity; suitable for complex mixtures when coupled with chromatography.Does not directly provide stereochemical information; often requires derivatization for volatile compounds.[2]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C=O).MilligramsHighFast and non-destructive; provides a molecular "fingerprint".Provides limited information on the overall molecular structure; spectra can be complex.
Chiroptical Spectroscopy (CD) Information on the chirality and conformation of the molecule in solution.Micrograms to milligramsMediumHighly sensitive to stereochemistry.Requires a chromophore near the chiral center for a strong signal; interpretation can be complex.[3]

In-Depth Analysis of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution.[4] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of connectivity and stereochemistry.

The following table summarizes a selection of reported NMR chemical shifts for this compound. Note that chemical shifts can vary slightly depending on the solvent and pH.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-24.2474.20
H-33.9572.70
H-43.9574.03
H-53.6272.37
H-6a, H-6b3.6866.07
C-1 (COOH)-~175-180

Data sourced from PubChem CID 128869.[5] The ¹³C shift for the carboxylic acid is an expected range.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-1.0 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] For samples in D₂O, a small amount of a reference standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added for chemical shift referencing.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[6]

  • Data Acquisition: Acquire standard one-dimensional (1D) ¹H and ¹³C{¹H} (proton-decoupled) spectra. For more detailed structural analysis, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule.[2] When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful tool for analyzing complex mixtures.

For volatile analysis using GC-MS, this compound requires derivatization, typically through silylation.[2] The mass spectrum of the derivatized compound will show characteristic fragments. For non-volatile analysis, LC-MS can be used.

Technique Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z)
GC-MS (TMS derivative) Electron Ionization (EI)Varies with derivative217, 205, 147, 103
LC-MS/MS Negative Electrospray (ESI-)195.05 ([M-H]⁻)177.1, 159.1, 129.1

Data sourced from PubChem CID 128869.[5]

  • Sample Preparation and Derivatization:

    • Dry an aqueous sample of this compound (e.g., 100 µL) completely under a stream of nitrogen.

    • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 45 minutes to protect the carbonyl group.

    • Cool the sample to room temperature and add 80 µL of a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate at 60°C for 30 minutes to complete the silylation of the hydroxyl and carboxyl groups.[2]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that allows for the separation of the derivatized this compound from other components.

    • The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

  • Data Analysis: Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. Compare the obtained mass spectrum with a library of known spectra for confirmation.

  • Sample Preparation: Dissolve the this compound sample in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile (B52724). Filtration of the sample through a 0.22 µm filter is recommended.

  • LC-MS Analysis:

    • Utilize a liquid chromatography system with a column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.[5][7]

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) formate (B1220265) and formic acid) and an organic component (e.g., acetonitrile with formic acid).[5]

    • The mass spectrometer is typically operated in electrospray ionization (ESI) mode, often in the negative ion mode to detect the deprotonated molecule [M-H]⁻.[8]

  • Data Analysis: Extract the ion chromatogram for the expected m/z of this compound. For confirmation, tandem MS (MS/MS) can be performed to obtain a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key functional groups include the hydroxyl (-OH) and carboxylic acid (C=O) groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H (hydroxyl)Stretching3500-3200Broad
O-H (carboxylic acid)Stretching3300-2500Very Broad
C-H (alkane)Stretching2960-2850Medium to Weak
C=O (carboxylic acid)Stretching1760-1690Strong, Sharp
C-OStretching1320-1000Strong

Data based on typical ranges for these functional groups.

  • Sample Preparation (Solid Sample):

    • Grind a small amount of solid this compound (1-2 mg) with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • FTIR Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Visualization of Experimental Workflows

To aid in understanding the processes involved in confirming the structure of this compound, the following diagrams illustrate the experimental workflows for NMR and MS, as well as the logical relationship between the different spectroscopic techniques.

Experimental_Workflow_for_Galactonic_Acid_Structure_Confirmation cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_CD Chiroptical Spectroscopy NMR_Sample_Prep Sample Preparation (Dissolution in D2O) NMR_Acquisition 1D and 2D NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing and Analysis NMR_Acquisition->NMR_Processing NMR_Structure Connectivity and Stereochemistry NMR_Processing->NMR_Structure Final_Confirmation Final Structure Confirmation NMR_Structure->Final_Confirmation MS_Sample_Prep Sample Preparation (Derivatization for GC-MS) MS_Acquisition GC-MS or LC-MS Data Acquisition MS_Sample_Prep->MS_Acquisition MS_Processing Data Processing and Analysis MS_Acquisition->MS_Processing MS_Structure Molecular Weight and Fragmentation Pattern MS_Processing->MS_Structure MS_Structure->Final_Confirmation IR_Sample_Prep Sample Preparation (KBr Pellet) IR_Acquisition FTIR Data Acquisition IR_Sample_Prep->IR_Acquisition IR_Processing Data Processing and Analysis IR_Acquisition->IR_Processing IR_Structure Functional Group Identification IR_Processing->IR_Structure IR_Structure->Final_Confirmation CD_Sample_Prep Sample Preparation (Solution in Buffer) CD_Acquisition CD Data Acquisition CD_Sample_Prep->CD_Acquisition CD_Processing Data Processing and Analysis CD_Acquisition->CD_Processing CD_Structure Chirality and Conformation CD_Processing->CD_Structure CD_Structure->Final_Confirmation

Caption: Experimental workflows for spectroscopic analysis of this compound.

Spectroscopic_Technique_Relationships Galactonic_Acid This compound (Unknown Structure) NMR NMR Spectroscopy Galactonic_Acid->NMR MS Mass Spectrometry Galactonic_Acid->MS IR IR Spectroscopy Galactonic_Acid->IR CD Chiroptical Spectroscopy Galactonic_Acid->CD Connectivity Atomic Connectivity NMR->Connectivity Stereochemistry Stereochemistry NMR->Stereochemistry Molecular_Weight Molecular Weight MS->Molecular_Weight Functional_Groups Functional Groups IR->Functional_Groups CD->Stereochemistry Chirality Chirality CD->Chirality

Caption: Logical relationships between spectroscopic techniques and structural information.

Conclusion

The structural confirmation of this compound is best achieved through a combination of spectroscopic techniques. NMR spectroscopy provides the most detailed structural information, including stereochemistry. Mass spectrometry offers high sensitivity and is crucial for determining the molecular weight and for analyzing mixtures. IR spectroscopy is a rapid method for identifying key functional groups, while chiroptical techniques like circular dichroism are invaluable for confirming the molecule's chirality. By integrating the data from these complementary techniques, researchers can confidently and accurately elucidate the structure of this compound.

References

A Comparative Guide to the Bio-production of Galactonic Acid and Other Commercially Significant Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of galactonic acid production performance with alternative bio-based acids, supported by experimental data.

The burgeoning bio-economy has spurred significant interest in the microbial production of organic acids, which serve as versatile platform chemicals and key intermediates in the pharmaceutical and food industries. While established bio-based acids like citric, gluconic, and lactic acid dominate the market, emerging molecules such as this compound are gaining traction due to their unique functionalities and potential applications. This guide provides a comprehensive benchmark of this compound production against other prominent bio-based acids, offering a comparative analysis of production metrics, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Performance Benchmark: A Quantitative Comparison

The efficiency of microbial fermentation processes is primarily evaluated by three key metrics: titer (the final concentration of the product), yield (the amount of product obtained per unit of substrate consumed), and productivity (the rate of product formation). The following table summarizes these parameters for this compound and other selected bio-based acids, based on data from various published studies.

Organic AcidMicroorganismSubstrateTiter (g/L)Yield (g/g or %)Productivity (g/L/h)Reference(s)
This compound Pseudomonas putida KT2440 (engineered)Cheese Whey Hydrolysate25.45-1.06[1]
Gluconobacter oxydans NL71Galactose390--[2]
Aspergillus niger ΔgaaBD-galacturonate & D-xylose5.40.9 g/g0.04[3]
Gluconic Acid Gluconobacter oxydansCorn Stover Hydrolysate132.46 (as sodium gluconate)97.12%-[4]
Aspergillus nigerGolden Syrup85.286.97% (glucose conversion)1.94
Aspergillus nigerGlucose58.46--[5]
Citric Acid Aspergillus nigerSucrose (B13894)47.24842.953%0.1094[6]
Yarrowia lipolytica AWG7Glycerol97.80.49 g/g0.98[7]
Yarrowia lipolytica SWJ-1bGlucose Hydrolysates940.85 g/g1.25[7]
Lactic Acid Rhizopus oryzaeGlucose158-5.45[8][9]
Rhizopus oryzaeZ. latifolia waste & molasses129.47-1.51[10]
Lactobionic Acid Pseudomonas taetrolensLactose20095.6%16.7[11]
Pseudomonas taetrolensLactose180-2.5[1]

Experimental Protocols: Methodologies for Production

The following sections detail the experimental protocols for the production of this compound and the benchmarked bio-based acids.

This compound Production using Engineered Pseudomonas putida
  • Microorganism: Pseudomonas putida KT2440 harboring a plasmid for glucose dehydrogenase (pBB-GDH1).

  • Substrate Preparation: Cheese whey powder is hydrolyzed using β-galactosidase to release glucose and galactose.

  • Fermentation Conditions:

    • The engineered P. putida is cultured in a medium containing the cheese whey powder hydrolysate.

    • The fermentation is carried out in a bioreactor with controlled pH and temperature. Specific values for these parameters were not detailed in the provided search results.

  • Product Recovery: The cells are recovered after fermentation, and this compound is purified from the supernatant.

Gluconic Acid Production using Aspergillus niger
  • Microorganism: Aspergillus niger.

  • Inoculum Preparation: Spores of A. niger are harvested from agar (B569324) slants and suspended in a sterile buffer solution containing a surfactant like Tween 80 to create a spore suspension. This is then used to inoculate a germination medium.

  • Fermentation Medium: A typical medium contains a carbon source (e.g., glucose or golden syrup at around 10% w/v), a nitrogen source (e.g., di-ammonium phosphate, urea), and essential minerals (e.g., MgSO₄, KH₂PO₄).

  • Fermentation Conditions:

    • The fermentation is conducted in a stirred-tank fermenter.

    • The temperature is maintained at approximately 28-30°C.[5]

    • The pH is controlled at around 5.5-6.0.[5]

    • Agitation is set to a specific speed (e.g., 250 rpm), and the medium is aerated.

  • Product Analysis: Gluconic acid concentration is determined using methods like High-Performance Thin-Layer Chromatography (HPTLC).

Citric Acid Production using Aspergillus niger
  • Microorganism: A high-yielding strain of Aspergillus niger.

  • Inoculum Preparation: Spores are prepared from cultures grown on a suitable agar medium, such as Potato Dextrose Agar.[12]

  • Fermentation Method: Submerged fermentation is commonly employed.[12]

  • Fermentation Medium: A medium such as Shu and Johnson's medium is used, with sucrose as the carbon source. The initial pH is adjusted to a low value, typically around 2.8.[12]

  • Fermentation Conditions:

    • The fermentation is carried out in a shaker flask or a bioreactor at room temperature (around 25-30°C) for several days (e.g., eight days).[12]

  • Product Recovery and Analysis: Citric acid is recovered from the fermentation broth by precipitation with calcium hydroxide (B78521) to form calcium citrate, which is then treated with sulfuric acid to yield citric acid. The concentration can be determined by titration.[12]

Lactic Acid Production using Rhizopus oryzae
  • Microorganism: Rhizopus oryzae.

  • Fermentation Strategy: A modified one-step fermentation (OSF) strategy in a fed-batch mode has been shown to be effective.[8][9]

  • Fermentation Conditions:

    • This strategy aims to achieve a high final concentration of lactic acid and high productivity.

    • Specific details on the medium composition and operating conditions for the modified OSF strategy were not fully elaborated in the search results.

  • Outcome: This method has been reported to achieve a maximum lactic acid concentration of 158 g/L with a productivity of 5.45 g/L/h.[8][9]

Visualizing the Biological Processes

To better understand the underlying biological mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Metabolic Pathway for this compound Production in Aspergillus niger

This diagram illustrates the initial steps of the D-galacturonic acid catabolic pathway in Aspergillus niger, which is engineered for L-galactonic acid production.

Galactonic_Acid_Pathway D_Galacturonic_Acid D-Galacturonic Acid L_Galactonic_Acid L-Galactonic Acid (Product) D_Galacturonic_Acid->L_Galactonic_Acid 2-keto-3-deoxy-L-galactonate 2-keto-3-deoxy-L-galactonate L_Galactonic_Acid->2-keto-3-deoxy-L-galactonate gaaB (L-galactonate dehydratase) [DELETED IN ENGINEERED STRAIN]

Caption: D-galacturonic acid to L-galactonic acid conversion pathway in engineered A. niger.

Generalized Workflow for Bio-based Acid Production

This diagram outlines the typical stages involved in the production of organic acids through microbial fermentation, from upstream to downstream processing.

Bio_Acid_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain_Development Strain Selection & Development Media_Preparation Media Formulation & Sterilization Strain_Development->Media_Preparation Inoculum_Preparation Inoculum Preparation Media_Preparation->Inoculum_Preparation Bioreactor Bioreactor Operation (pH, Temp, Aeration Control) Inoculum_Preparation->Bioreactor Cell_Separation Cell Separation (Filtration/Centrifugation) Bioreactor->Cell_Separation Product_Purification Product Purification (e.g., Precipitation, Chromatography) Cell_Separation->Product_Purification Final_Product Final Product Product_Purification->Final_Product

Caption: General workflow for microbial production of bio-based organic acids.

Metabolic Pathway for Citric Acid Production in Aspergillus niger

This diagram shows the key steps in the glycolytic pathway and the Krebs cycle leading to the accumulation of citric acid in Aspergillus niger.

Citric_Acid_Pathway cluster_Glycolysis Glycolysis (Cytosol) cluster_Krebs_Cycle Krebs Cycle (Mitochondria) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Citric_Acid Citric Acid (Accumulates) Acetyl_CoA->Citric_Acid Oxaloacetate->Citric_Acid Citrate Synthase Isocitrate Isocitrate Citric_Acid->Isocitrate Aconitase (Low Activity)

Caption: Simplified metabolic pathway for citric acid accumulation in Aspergillus niger.

References

Assessing the Purity of Synthesized Galactonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Galactonic acid, a sugar acid derived from galactose, is a valuable chiral building block in the synthesis of fine chemicals and pharmaceuticals.[1] Its purity is paramount to ensure the safety, efficacy, and reproducibility of downstream applications. This guide provides a comparative overview of common synthesis methods for this compound, a detailed analysis of state-of-the-art techniques for purity assessment, and a discussion of potential alternatives.

Comparison of this compound Synthesis Methods

The selection of a synthetic route for this compound can significantly impact the final product's purity and yield. The most common methods involve the oxidation of D-galactose. Below is a comparison of two prevalent methods: catalytic oxidation and enzymatic synthesis.

Synthesis MethodOxidizing Agent/CatalystTypical YieldPurity ProfileAdvantagesDisadvantages
Catalytic Oxidation Gold (Au) on Alumina (Al₂O₃) with O₂Selectivity up to 55%[2]High purity achievable after selective precipitation of the calcium salt.[2]Utilizes a heterogeneous catalyst that is easily separable; operates under base-free conditions.[2]May require optimization of reaction conditions (pressure, temperature) to maximize selectivity and minimize over-oxidation to galactaric acid.[3]
Enzymatic Synthesis Glucose OxidaseHigh (quantitative conversion possible)[4]High purity with minimal byproducts under optimized conditions.Highly specific, resulting in fewer impurities; operates under mild, environmentally friendly conditions.[4]Enzyme cost and stability can be a factor for large-scale production.
Chemical Oxidation Bromine (Br₂) in waterVariableCan produce a range of byproducts including other aldonic acids (gluconic, arabinonic), dicarboxylic acids, and products from glycosidic bond cleavage if starting from a disaccharide like lactose (B1674315).[2][5]A well-established laboratory method.[1]Use of hazardous bromine; complex impurity profile requiring extensive purification.[5]

Alternatives to this compound

While this compound possesses unique stereochemistry, other aldonic acids with similar properties are utilized in the pharmaceutical industry. The choice of an alternative often depends on the specific application, desired physicochemical properties, and economic viability.

AlternativeStructural Difference from this compoundKey Applications in Pharmaceuticals
Gluconic Acid Epimer at the C4 position.Widely used as a chelating agent, pH adjuster, and in mineral supplements (e.g., calcium gluconate) to enhance bioavailability.[1][6]
Lactobionic Acid Disaccharide of galactose and gluconic acid.Used as a carrier for drug delivery (especially targeting the liver), an excipient in formulations, and in organ preservation solutions.[7][8]
Maltobionic and Cellobionic Acids Disaccharides of glucose and gluconic acid (differing in the glycosidic bond).Considered plant-based alternatives to the animal-derived lactobionic acid, with similar applications in food and pharmaceuticals as biocompatible, non-toxic excipients.[9]

Experimental Protocols for Purity Assessment

A multi-faceted approach is recommended for the comprehensive assessment of this compound purity. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the quantitative analysis of this compound without the need for derivatization.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).

  • Aminex HPX-87H column or similar ion-exclusion column.

Reagents:

  • D-Galactonic acid standard

  • Sulfuric acid (H₂SO₄), concentrated

  • Ultrapure water

Procedure:

  • Mobile Phase Preparation: Prepare a 0.005 M H₂SO₄ solution by carefully adding the required volume of concentrated H₂SO₄ to ultrapure water. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of D-galactonic acid standard and dissolve it in 10 mL of ultrapure water.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with ultrapure water to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the synthesized this compound in ultrapure water to a concentration within the calibration range.

    • For samples with particulate matter, centrifuge prior to injection.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H

    • Mobile Phase: 0.005 M H₂SO₄

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 20 µL

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the synthesized sample by interpolating its peak area on the calibration curve.

    • Calculate the purity of the synthesized this compound based on the initial weight and the determined concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and quantification of this compound and its impurities.

¹H NMR Protocol for Quantitative Analysis:

Instrumentation:

  • NMR Spectrometer (e.g., 600 MHz) with a cryoprobe.

Reagents:

  • Synthesized this compound sample

  • Deuterated solvent (e.g., D₂O or 5% DMSO-d₆ in D₂O)

  • Internal standard of known purity (e.g., maleic acid, DSS)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 5-25 mg of the synthesized this compound.[10]

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume (e.g., 0.6 mL) of the deuterated solvent in a clean vial.[11]

    • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a glass wool plug in a Pasteur pipette into a clean NMR tube.[10][11]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Use a pulse program with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁). A simple pulse program like 'zg30' (without water suppression) can be effective for polar metabolites.[3][12]

    • Set the number of scans (NS) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

¹³C NMR Protocol for Structural Confirmation:

Instrumentation:

  • NMR Spectrometer (e.g., 125 MHz or higher)

Reagents:

  • Concentrated solution of synthesized this compound in a deuterated solvent.

Procedure:

  • Sample Preparation: Prepare a concentrated solution of the this compound sample in a suitable deuterated solvent as described for ¹H NMR. Higher concentrations are generally required for ¹³C NMR due to its lower sensitivity.[11]

  • NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration if quantitation is desired, although this significantly increases experiment time.[13] For routine qualitative analysis, standard proton decoupling is sufficient.

    • Set a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the chemical shifts of the signals in the acquired spectrum with literature values for this compound to confirm its structure. The presence of unexpected signals may indicate impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly sensitive for detecting and identifying trace-level impurities.

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass analysis).

Reagents:

  • Solvents for mobile phase (e.g., acetonitrile, water, formic acid).

  • Synthesized this compound sample.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

  • LC-MS Analysis:

    • Develop a suitable chromatographic method to separate this compound from potential impurities.

    • Acquire mass spectra in both full scan mode to detect all ions and in MS/MS mode to fragment ions for structural elucidation.

  • Data Analysis:

    • Extract the ion chromatograms for the expected molecular ion of this compound and any other detected ions.

    • Determine the accurate mass of any potential impurities and use this to propose molecular formulas.

    • Analyze the MS/MS fragmentation patterns to identify the structures of the impurities. Common impurities may include unreacted starting material (D-galactose), over-oxidation products (galactaric acid), or byproducts from side reactions.[3][5]

Visualizations

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis cluster_assessment Purity Assessment cluster_results Results synth Synthesized this compound hplc HPLC-RID (Quantitative) synth->hplc nmr NMR Spectroscopy (Structural & Quantitative) synth->nmr lcms LC-MS (Impurity Identification) synth->lcms purity Purity (%) hplc->purity nmr->purity structure Structural Confirmation nmr->structure impurities Impurity Profile lcms->impurities

Caption: Workflow for the comprehensive purity assessment of synthesized this compound.

Galactose Metabolism Pathway

This compound is an intermediate in an alternative pathway for galactose metabolism. Understanding this pathway is crucial for researchers in drug development, as it provides context for the compound's in vivo fate.

G galactose D-Galactose galactonolactone D-Galactono-1,4-lactone galactose->galactonolactone Galactose Dehydrogenase galactonic_acid D-Galactonic Acid galactonolactone->galactonic_acid Lactonase or spontaneous kdg 2-keto-3-deoxy- D-galactonate galactonic_acid->kdg D-Galactonate Dehydratase ppp Pentose Phosphate Pathway galactonic_acid->ppp pyruvate Pyruvate kdg->pyruvate g3p Glyceraldehyde-3-phosphate kdg->g3p

References

A Comparative Analysis of Derivatization Agents for Galactonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of galactonic acid is crucial in diverse fields ranging from metabolic research to industrial biotechnology. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for this purpose. However, the non-volatile nature of this compound necessitates a derivatization step to render it suitable for GC analysis. This guide provides an objective comparison of three commonly employed derivatization agents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane catalyst (BSTFA/TMCS), and Methyl Chloroformate (MCF), supported by experimental data and detailed protocols.

The choice of derivatization reagent significantly influences the accuracy, sensitivity, and reproducibility of this compound analysis. Silylation reagents like MSTFA and BSTFA are well-established for sugar acids, while MCF alkylation offers a rapid alternative with highly stable derivatives.

Performance Comparison of Derivatization Reagents

The selection of an appropriate derivatization agent is a critical decision that depends on the specific requirements of the study. The following table summarizes key performance metrics for MSTFA, BSTFA/TMCS, and MCF, based on studies of sugar acids and other organic acids.

Performance MetricMSTFABSTFA / TMCSMethyl Chloroformate (MCF)
Reaction Time 30 - 60 minutes30 - 60 minutesInstantaneous
Reaction Temperature 30 - 70°C60 - 70°CRoom Temperature
Derivative Stability Moderate; sensitive to moistureModerate; sensitive to moistureHigh; stable derivatives
Reproducibility (%RSD) Poorer for some organic acidsGenerally goodExcellent
Byproducts Volatile and often do not interfereCan

Galactonic Acid: A Comparative Guide for its Validation as a Metabolic Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and validation of novel metabolic biomarkers are critical for advancing disease diagnosis, monitoring, and therapeutic development. Galactonic acid, a sugar acid derived from the metabolism of galactose, has emerged as a potential biomarker, particularly in the context of inherited metabolic disorders. This guide provides an objective comparison of this compound with other relevant metabolic biomarkers, supported by experimental data and detailed methodologies.

Performance Comparison of this compound and Related Biomarkers

While comprehensive clinical validation data for this compound as a standalone biomarker is still emerging, its primary association is with galactosemia.[1][2] In this context, its presence and concentration in biological fluids are indicative of metabolic dysregulation. For a broader perspective, this section compares the analytical methodologies and known clinical relevance of this compound with glucuronic acid and gallic acid, two other organic acids that have been investigated as biomarkers in various diseases.

BiomarkerAssociated ConditionsAnalytical MethodsRemarks
This compound Galactosemia[1][2]High-Performance Liquid Chromatography (HPLC) with UV or Pulsed Amperometric Detection (PAD)[3][4], Gas Chromatography-Mass Spectrometry (GC-MS)[5]A direct metabolite of galactose, making it a specific indicator of upstream metabolic blocks in galactose metabolism.[6]
Glucuronic Acid Acute Myeloid Leukemia[7], Liver Cirrhosis[8], Longevity and Healthspan[8]Liquid Chromatography-Mass Spectrometry (LC-MS)[7][8]Involved in detoxification pathways; its levels can reflect broad physiological stress or specific disease processes.[8]
Gallic Acid Type 2 Diabetes[9], Cardiovascular Disease[9][10], Cancer[10][11][12]High-Performance Liquid Chromatography (HPLC)[11], Spectrometry, Capillary Electrophoresis[11]Known for its antioxidant and anti-inflammatory properties; its levels may indicate oxidative stress and inflammatory status.[10][12]

Experimental Protocols

Accurate quantification of this compound is paramount for its validation as a biomarker. High-Performance Liquid Chromatography (HPLC) is a robust and sensitive platform for this purpose.[3]

Protocol 1: HPLC with UV Detection following Pre-Column Derivatization

This method is suitable for samples where this compound concentration is low, as derivatization enhances its detectability by UV detectors.[3]

1. Sample Preparation (from Pectin-containing samples):

  • If this compound is present in its polymeric form (pectin), hydrolysis is required.[3][13]

  • Treat the sample with pectinase (B1165727) to break it down into monomeric units.[13]

2. Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP):

  • To 150 µL of the sample or standard, add 150 µL of 0.3 M NaOH and 150 µL of 0.5 M PMP in methanol.[3]

  • Incubate the mixture at 70°C for 30-60 minutes.[3]

  • Cool the reaction mixture to room temperature and neutralize with 150 µL of 0.3 M HCl.[3]

  • Remove excess PMP by partitioning with chloroform (B151607). Add 1 mL of chloroform, vortex, and centrifuge. Discard the lower chloroform layer. Repeat this extraction three times.[3]

  • The aqueous layer containing the PMP-derivatized this compound is then filtered through a 0.45 µm syringe filter and is ready for HPLC analysis.[3]

3. Chromatographic Conditions:

  • Instrumentation: HPLC system with a UV detector.[4]

  • Column: Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).[4]

  • Mobile Phase: 0.01 M Phosphoric Acid in Water.[4]

  • Flow Rate: 0.5 - 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 10 - 20 µL.[4]

  • Detection: UV at 210 nm.[4]

Protocol 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This is a direct analysis method that offers high resolution and sensitivity without the need for derivatization, making it a more streamlined approach.[3]

1. Sample Preparation:

  • Dilute the sample with the mobile phase to fall within the concentration range of the standard curve.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrumentation: HPLC or Ion Chromatography system equipped with a Pulsed Amperometric Detector.

  • Column: A suitable high-performance anion-exchange column.

  • Mobile Phase: An alkaline mobile phase, such as a sodium hydroxide (B78521) gradient, is typically used to separate sugar acids.

  • Flow Rate: As per column manufacturer's recommendation.

  • Column Temperature: Ambient or controlled.

  • Injection Volume: 10 - 50 µL.

  • Detection: Pulsed Amperometry.

Visualizing Metabolic and Experimental Pathways

To better understand the context and analysis of this compound, the following diagrams illustrate its metabolic origin and a general experimental workflow.

cluster_pathway Metabolic Pathway of D-Galactose Galactose D-Galactose Galactonolactone Galactonolactone Galactose->Galactonolactone Galactose Dehydrogenase Galactonic_Acid This compound Galactonolactone->Galactonic_Acid Spontaneous or Enzymatic Conversion

Caption: Metabolic conversion of D-galactose to this compound.

cluster_workflow General Workflow for this compound Quantification Sample_Collection Sample Collection (e.g., Urine, Plasma) Sample_Preparation Sample Preparation (e.g., Hydrolysis, Dilution) Sample_Collection->Sample_Preparation Derivatization Derivatization (Optional) (e.g., with PMP) Sample_Preparation->Derivatization HPLC_Analysis HPLC Analysis (UV or PAD Detection) Sample_Preparation->HPLC_Analysis Direct Injection Derivatization->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for the quantification of this compound.

References

Economic Analysis of Galactonic Acid Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Galactonic acid, a versatile C6 sugar acid, is a valuable platform chemical with applications in the pharmaceutical, food, and specialty chemical industries. Its production can be achieved through both chemical and biotechnological routes. This guide provides an objective comparison of the economic viability of these production pathways, supported by available experimental data, to aid researchers and professionals in selecting the most suitable method for their needs.

Key Production Routes: An Overview

The primary methods for synthesizing this compound are:

  • Chemical Synthesis: Predominantly through the catalytic oxidation of D-galactose using noble metal catalysts such as gold (Au) or platinum (Pt).

  • Biotechnological Production: Microbial fermentation utilizing genetically engineered microorganisms, primarily fungi like Aspergillus niger and Trichoderma reesei, or yeasts such as Saccharomyces cerevisiae, to convert renewable feedstocks into this compound.

Comparative Economic Analysis

The economic feasibility of each route is influenced by several factors, including raw material costs, catalyst/biocatalyst expenses, operational expenditures (energy, water), and downstream processing costs.

Table 1: Quantitative Comparison of this compound Production Routes
ParameterChemical Synthesis (Catalytic Oxidation)Biotechnological Production (Microbial Fermentation)
Primary Feedstock D-galactosePectin-rich biomass (e.g., citrus peel, sugar beet pulp), D-galacturonic acid
Feedstock Cost High (Industrial price of D-galactose can range from ~$15-20/gram for small quantities to lower bulk prices)[1]Low (Utilizes agro-industrial waste streams)
Catalyst/Biocatalyst Gold (Au) or Platinum (Pt) on supports (e.g., Al₂O₃, TiO₂)Genetically engineered microorganisms (e.g., Aspergillus niger, Saccharomyces cerevisiae)
Catalyst Cost High (Noble metal catalysts are expensive)Relatively low (Microbial strains can be cultivated and maintained)
Yield/Selectivity Selectivity for this compound can be around 55% with an Au/Al₂O₃ catalyst.Yields of 0.6 to 0.9 g of L-galactonate per gram of D-galacturonic acid have been reported.
Operating Conditions Often requires elevated temperature and pressure.Generally mild conditions (e.g., ambient temperature and pressure).
Energy Consumption Potentially high due to heating and pressurization.Lower, primarily for bioreactor operation and downstream processing.
Downstream Processing Separation of catalyst, purification of this compound from byproducts.Cell separation, product recovery from fermentation broth (e.g., crystallization, chromatography). Can be complex and costly, accounting for 20-60% of total production cost.
Catalyst Reusability Possible, but deactivation and leaching can occur, requiring regeneration or replacement. Some catalysts show stability for several cycles.Biocatalyst can be reused in some fermentation strategies (e.g., immobilized cells).
Productivity (Titer) Not directly applicable in the same sense as fermentation.Variable, can be a limiting factor. For similar organic acids, titers can range from a few g/L to over 20 g/L with process optimization.[2]

In-Depth Analysis of Production Routes

Chemical Synthesis: Catalytic Oxidation

This route offers the advantage of a well-defined chemical transformation. However, its economic viability is heavily dependent on the cost of the starting material, D-galactose, and the performance of the catalyst.

  • Raw Material: The high cost of purified D-galactose is a significant economic barrier.[1][3][4][5]

  • Catalyst: While effective, noble metal catalysts like gold and platinum are expensive. Catalyst deactivation due to poisoning or sintering and leaching of the metal from the support are critical concerns that impact the overall process cost.[6][7] Research focuses on developing more stable and reusable catalysts to mitigate these issues.

  • Downstream Processing: The separation of the catalyst from the reaction mixture and the purification of this compound from potential byproducts are necessary steps that add to the overall cost.

Biotechnological Production: Microbial Fermentation

This approach leverages the metabolic capabilities of engineered microorganisms to convert low-cost, renewable feedstocks into this compound, offering a potentially more sustainable and cost-effective alternative.

  • Raw Material: The use of pectin-rich agricultural waste, such as citrus peels and sugar beet pulp, as a carbon source significantly reduces the raw material cost.[8] The enzymatic hydrolysis of these materials to release fermentable sugars is a key upstream process, with enzymatic methods showing higher efficiency than acid hydrolysis.[8] However, the cost of enzymes for hydrolysis must be considered.[9][10][11][12]

  • Biocatalyst: Genetically engineered strains of fungi and yeast are continuously being improved to enhance product titers, yields, and productivity.

  • Downstream Processing: This is a major cost contributor in fermentation processes. The recovery and purification of this compound from a complex fermentation broth can be challenging and energy-intensive. The final product concentration (titer) in the broth is a critical factor; higher titers generally lead to lower downstream processing costs.[2][13][14][15]

  • Productivity: Achieving high volumetric productivity is essential for a commercially viable fermentation process. Continuous or fed-batch fermentation strategies can significantly improve productivity compared to simple batch processes.[14][15]

Experimental Protocols

Key Experiment 1: Catalytic Oxidation of D-Galactose

Objective: To synthesize this compound from D-galactose using a supported gold catalyst.

Methodology:

  • Catalyst Preparation: Prepare a gold catalyst supported on alumina (B75360) (Au/Al₂O₃) via deposition-precipitation method.

  • Reaction Setup: In a temperature-controlled glass reactor, dissolve a known amount of D-galactose in deionized water. Add the Au/Al₂O₃ catalyst.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-80°C) and purge with oxygen or air at a controlled flow rate. Maintain a constant pH by the addition of a base (e.g., NaOH solution) using an automated titrator.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing the concentration of galactose and this compound using High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: After the reaction, filter the catalyst. The resulting solution contains the sodium salt of this compound. Acidify the solution to obtain this compound, which can be further purified by crystallization or chromatography.

Key Experiment 2: Microbial Fermentation of Pectin-Rich Biomass

Objective: To produce L-galactonic acid from a pectin-rich feedstock using an engineered strain of Aspergillus niger.

Methodology:

  • Feedstock Pretreatment: Mill and dry the pectin-rich biomass (e.g., orange peel).

  • Enzymatic Hydrolysis: Suspend the pretreated biomass in a buffer solution and add a commercial pectinase (B1165727) enzyme cocktail. Incubate at the optimal temperature and pH for the enzymes to hydrolyze the pectin (B1162225) into D-galacturonic acid and other fermentable sugars.

  • Fermentation: In a sterilized bioreactor, prepare a suitable fermentation medium. Inoculate with a seed culture of the engineered Aspergillus niger strain (e.g., one with a disrupted gene for D-galacturonic acid catabolism). Add the pectin hydrolysate as the carbon source.

  • Fermentation Conditions: Maintain the bioreactor at a controlled temperature (e.g., 30°C), pH, and aeration rate. A fed-batch strategy may be employed to avoid substrate inhibition.

  • Monitoring: Regularly sample the fermentation broth to measure biomass concentration, substrate consumption, and L-galactonic acid production using HPLC.

  • Downstream Processing: At the end of the fermentation, separate the fungal biomass from the broth by filtration or centrifugation. The supernatant containing L-galactonic acid can then be subjected to purification steps such as ion-exchange chromatography and crystallization.

Visualizations

Chemical_Synthesis_Workflow cluster_input Inputs cluster_process Process cluster_output Outputs cluster_downstream Downstream Processing Galactose D-Galactose Solution Reactor Catalytic Reactor (Controlled Temp & pH) Galactose->Reactor Catalyst Au/Al₂O₃ Catalyst Catalyst->Reactor Oxygen Oxygen/Air Oxygen->Reactor Base Base (e.g., NaOH) Base->Reactor Product This compound Salt Solution Reactor->Product SpentCatalyst Spent Catalyst Reactor->SpentCatalyst Filtration Catalyst Filtration Product->Filtration Acidification Acidification Filtration->Acidification Purification Purification (Crystallization/Chromatography) Acidification->Purification FinalProduct Pure this compound Purification->FinalProduct

Figure 1. Experimental workflow for chemical synthesis of this compound.

Biotech_Production_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Biomass Pectin-Rich Biomass Pretreatment Pretreatment (Milling, Drying) Biomass->Pretreatment Hydrolysis Enzymatic Hydrolysis Pretreatment->Hydrolysis Hydrolysate Pectin Hydrolysate Hydrolysis->Hydrolysate Bioreactor Bioreactor with Engineered Microorganism Hydrolysate->Bioreactor Separation Biomass Separation Bioreactor->Separation Purification Product Purification Separation->Purification FinalProduct Pure this compound Purification->FinalProduct

Figure 2. Workflow for biotechnological production of this compound.

Conclusion

The economic viability of this compound production is a trade-off between raw material costs, process efficiency, and downstream processing complexity.

  • Chemical synthesis offers a more direct route but is hampered by the high cost of D-galactose and noble metal catalysts. Future economic improvements will depend on the development of cheaper, more robust, and highly selective catalysts.

  • Biotechnological production presents a promising and sustainable alternative by utilizing low-cost, renewable feedstocks. The main economic challenges lie in optimizing fermentation parameters (titer and productivity) and reducing the costs associated with downstream processing. Continued advancements in metabolic engineering and bioprocess optimization are likely to further enhance the economic competitiveness of this route.

For industrial-scale production, the biotechnological route appears to have a higher potential for cost reduction in the long term, especially with the increasing focus on circular economies and the valorization of waste streams. However, for smaller-scale, high-purity applications where the cost of the final product is less sensitive to raw material prices, chemical synthesis may still be a viable option.

References

A Comparative Guide to the Environmental Impact of Galactonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of galactonic acid, a valuable platform chemical and intermediate, is achievable through various routes, each with distinct environmental implications. This guide provides a comparative analysis of chemo-catalytic and biocatalytic synthesis methods, offering insights into their environmental performance based on current research. While a direct, comprehensive life cycle assessment (LCA) comparing all routes is not yet available in published literature, this guide synthesizes existing data and green chemistry principles to inform researchers on the potential environmental hotspots and advantages of each approach.

Comparison of Synthesis Methods

The primary routes for this compound synthesis can be broadly categorized as chemo-catalytic and biocatalytic. Traditional chemical synthesis methods, often employing stoichiometric oxidants like bromine, are generally considered less environmentally friendly due to the use of hazardous reagents and the generation of significant waste streams.[1] Modern approaches focus on catalytic processes to improve efficiency and reduce environmental impact.[2][3][4]

MetricChemo-Catalytic Synthesis (e.g., Au/Al₂O₃)Biocatalytic Synthesis (Fermentation/Enzymatic)
Feedstock Can utilize waste streams (e.g., dairy whey)[5]Primarily renewable resources (e.g., sugars, biomass)[6][7][8]
Reaction Conditions Elevated temperature and pressure (e.g., 80°C, 2.5 bar O₂)[5]Mild conditions (ambient temperature and pressure)[9][10]
Catalyst Noble metals (e.g., Gold, Platinum)[5]Enzymes (biocatalysts), whole-cell systems[11][12]
Selectivity Moderate to high (e.g., 55-57% for this compound)[5]High, reducing by-product formation[11][13]
Solvents Often requires organic solventsPrimarily aqueous media[10]
Downstream Processing Can be complex, involving separation of catalyst and by-productsCan be energy-intensive (e.g., purification, sterilization)[14]
Key Environmental Hotspots - Use of potentially scarce noble metals- Energy consumption for heating and pressurization- Potential for catalyst leaching- Energy consumption in bioreactors and downstream processing- Wastewater treatment- Production of the biocatalyst itself[7][8][14]
Green Chemistry Alignment - Utilization of waste feedstocks- Catalytic approach improves atom economy- Use of renewable feedstocks- High selectivity and mild reaction conditions- Biodegradable catalysts (enzymes)[9][11]

Experimental Protocols

Chemo-Catalytic Synthesis: Oxidation of Glucose-Galactose Syrup

This protocol is adapted from a method for the selective oxidation of a waste-derived glucose-galactose syrup (GGS) to gluconic and galactonic acids using a gold-based catalyst.[5]

Materials:

  • Glucose-Galactose Syrup (GGS) derived from a waste stream

  • Au/Al₂O₃ catalyst

  • Deionized water

  • Oxygen (O₂)

Procedure:

  • The GGS is dissolved in deionized water in a high-pressure reactor.

  • The Au/Al₂O₃ catalyst is added to the solution.

  • The reactor is sealed and purged with O₂.

  • The reaction mixture is heated to 80°C and pressurized with O₂ to 2.5 bar.

  • The reaction is stirred for 24 hours.

  • After cooling and depressurization, the catalyst is removed by filtration.

  • The product mixture is then subjected to separation and purification processes to isolate the this compound.

Biocatalytic Synthesis: General Fermentation Process

Materials:

  • Galactose-rich feedstock (e.g., hydrolyzed biomass, whey permeate)

  • Microorganism strain capable of converting galactose to this compound

  • Nutrient medium (containing nitrogen source, minerals, etc.)

  • pH control agent (e.g., CaCO₃)

Procedure:

  • Inoculum Preparation: A culture of the production microorganism is grown in a suitable medium.

  • Fermentation: The production-scale bioreactor containing the sterile feedstock and nutrient medium is inoculated with the prepared culture.

  • The fermentation is carried out under controlled conditions of temperature, pH, and aeration. The pH is typically controlled by the addition of a neutralizing agent.

  • The progress of the fermentation is monitored by measuring substrate consumption and product formation.

  • Downstream Processing: Once the fermentation is complete, the microbial cells are separated from the fermentation broth (e.g., by centrifugation or filtration).

  • The this compound is then recovered and purified from the broth through a series of steps which may include precipitation, crystallization, and chromatography.

Environmental Impact Assessment Workflow

The following diagram illustrates a generalized workflow for conducting a Life Cycle Assessment (LCA) for this compound synthesis. An LCA is a systematic methodology for evaluating the environmental impacts associated with all the stages of a product's life.[16]

Environmental Impact Assessment Workflow A Goal and Scope Definition (e.g., 1 kg this compound) B Life Cycle Inventory (LCI) (Data Collection) A->B C Life Cycle Impact Assessment (LCIA) B->C E Raw Material Acquisition (e.g., Feedstock, Reagents) B->E Inputs F Synthesis Process (Energy, Water, Emissions) B->F Inputs G Downstream Processing (Purification, Waste) B->G Inputs D Interpretation and Analysis C->D H Impact Categories (e.g., GWP, Eutrophication) C->H Evaluation I Hotspot Identification D->I J Process Optimization Suggestions D->J

References

Safety Operating Guide

Proper Disposal of Galactonic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides a comprehensive, step-by-step guide for the proper disposal of galactonic acid, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Although not classified as a highly hazardous substance, prudent laboratory practices are mandatory.

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from potential splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection NIOSH-approved respiratorRequired if generating dusts.

Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation risks.

Disposal Decision Workflow

The appropriate disposal method for this compound depends on its concentration and the presence of other hazardous contaminants. The following diagram outlines the decision-making process.

start Start: this compound Waste Generated check_contamination Is the waste mixed with other hazardous chemicals (e.g., heavy metals, halogenated solvents)? start->check_contamination contaminated_disposal Option 1: Hazardous Waste Collection - Label as 'Hazardous Waste' - Segregate from other waste streams - Arrange for professional disposal check_contamination->contaminated_disposal  Yes check_concentration Is the waste a dilute aqueous solution? check_contamination->check_concentration No   end End of Disposal Process contaminated_disposal->end concentrated_disposal Option 2: Hazardous Waste Collection (Incineration) - Collect in a designated, compatible container - Label as 'Hazardous Waste - For Incineration' - Follow institutional protocols for chemical incineration check_concentration->concentrated_disposal No   neutralization Option 3: Neutralization for Drain Disposal - Follow detailed neutralization protocol - Verify pH is between 5.5 and 9.0 check_concentration->neutralization  Yes concentrated_disposal->end drain_disposal Dispose down the drain with copious amounts of water neutralization->drain_disposal drain_disposal->end

Caption: Decision workflow for selecting the appropriate this compound disposal method.

Detailed Disposal Protocols

Based on the workflow, select the appropriate procedure below.

Option 1 & 2: Hazardous Waste Collection (For Contaminated or Concentrated Waste)

This is the most conservative and often required method for chemical waste.

Experimental Protocol:

  • Segregation: Keep this compound waste in a dedicated, closed container. Do not mix it with other waste streams.[1] The container must be compatible with weak acids.

  • Labeling: Clearly label the container with "Hazardous Waste" and "this compound". Include the concentration and any other components.

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials like bases and oxidizers.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed professional service. One recommended method of disposal is to mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]

Option 3: Neutralization of Dilute Aqueous Solutions

For small quantities of dilute, uncontaminated aqueous solutions of this compound, neutralization is a viable option before drain disposal. This process must be performed in a fume hood while wearing all required PPE.

Neutralizing Agents and pH Targets:

ParameterValue/AgentNotes
Target pH Range 5.5 - 9.0Standard for drain disposal of neutralized acids.
Primary Neutralizing Agent Sodium Bicarbonate (NaHCO₃)A weak base, preferred for its gentle reaction.
Alternative Agent Sodium Hydroxide (NaOH), diluteA strong base, use with caution due to exothermic reaction.

Experimental Protocol:

  • Preparation: Place the beaker containing the dilute this compound solution in a larger secondary container (e.g., an ice bath) to manage any heat generated.

  • Slow Addition of Base: While stirring the this compound solution, slowly add a weak base such as sodium bicarbonate.

  • pH Monitoring: Periodically stop adding the base and measure the pH of the solution using a calibrated pH meter or pH strips.

  • Reaching Target pH: Continue to add the base in small increments until the pH is stably within the 5.5 to 9.0 range.

  • Drain Disposal: Once the target pH is confirmed, pour the neutralized solution down the drain, followed by a large volume of running water (at least 20 parts water to 1 part neutralized solution).

Waste Management Workflow

The following diagram illustrates the general operational flow for managing chemical waste in a laboratory setting, applicable to this compound.

start Waste Generation collect Collect in a Compatible Container start->collect label_waste Label Container: 'Hazardous Waste' + Contents collect->label_waste segregate Segregate from Incompatible Chemicals label_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store dispose Follow Disposal Protocol (See Decision Workflow) store->dispose ehs_pickup Arrange EHS Pickup dispose->ehs_pickup Contaminated or Concentrated neutralize_dispose Neutralize and Dispose via Drain dispose->neutralize_dispose Dilute Aqueous end Disposal Complete ehs_pickup->end neutralize_dispose->end

Caption: General workflow for laboratory chemical waste management.

Disclaimer: These guidelines are for informational purposes. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before proceeding. All waste disposal must be in accordance with local, state, and federal regulations.[1]

References

Personal protective equipment for handling Galactonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Galactonic Acid

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE Category Specific Recommendations Reasoning
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]To protect against potential eye irritation from dust or splashes.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Long-sleeved lab coat is recommended.To prevent skin irritation upon contact.[2]
Respiratory Protection Use only outdoors or in a well-ventilated area.[2] If dust is generated, a NIOSH-approved respirator may be necessary.[3]To avoid inhalation of dust which may cause respiratory irritation.[2]

Experimental Protocols: Safe Handling and Disposal

Adherence to proper procedures is critical for minimizing risks associated with handling this compound.

Handling Protocol
  • Preparation : Before handling, ensure you are in a well-ventilated area and have all necessary PPE donned correctly.

  • Dispensing : When weighing or transferring the solid material, minimize the creation of dust.

  • Solution Preparation : If preparing a solution, slowly add the this compound to the solvent to avoid splashing.

  • Post-Handling : Wash hands thoroughly after handling the substance.[2]

First Aid Measures
  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

  • If Inhaled : Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a physician.

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. For small quantities of acidic waste, neutralization is a common practice.

  • Neutralization :

    • Work in a fume hood and wear appropriate PPE.

    • Slowly add the acidic waste to a large volume of a suitable neutralizing agent, such as a solution of sodium bicarbonate (baking soda) or sodium carbonate.[4][5]

    • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

  • Final Disposal :

    • Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, as per institutional guidelines.[5]

    • For larger quantities or if local regulations prohibit drain disposal, collect the neutralized waste in a properly labeled, sealed container for pickup by a certified hazardous waste disposal company.[4]

    • Empty containers should be triple-rinsed with a suitable solvent before disposal. The rinsate should be collected and treated as chemical waste.[6]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) handle_weigh Weigh/Transfer (Minimize Dust) prep_ppe->handle_weigh prep_area Work in a Well-Ventilated Area prep_area->handle_weigh handle_solution Prepare Solution (Slow Addition) handle_weigh->handle_solution cleanup_wash Wash Hands Thoroughly handle_solution->cleanup_wash cleanup_neutralize Neutralize Waste (e.g., with Sodium Bicarbonate) handle_solution->cleanup_neutralize cleanup_dispose Dispose per Regulations cleanup_neutralize->cleanup_dispose

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galactonic acid
Reactant of Route 2
Galactonic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.